Caffeine salicylate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
5743-22-6 |
|---|---|
Molecular Formula |
C15H16N4O5 |
Molecular Weight |
332.31 g/mol |
IUPAC Name |
2-hydroxybenzoic acid;1,3,7-trimethylpurine-2,6-dione |
InChI |
InChI=1S/C8H10N4O2.C7H6O3/c1-10-4-9-6-5(10)7(13)12(3)8(14)11(6)2;8-6-4-2-1-3-5(6)7(9)10/h4H,1-3H3;1-4,8H,(H,9,10) |
InChI Key |
SVXXBCDDJXZXOZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NC2=C1C(=O)N(C(=O)N2C)C.C1=CC=C(C(=C1)C(=O)O)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Caffeine Salicylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of caffeine (B1668208) salicylate (B1505791), a salt formed from the acid-base reaction between caffeine and salicylic (B10762653) acid. This document details various synthesis methodologies, including solution-based and mechanochemical approaches, and presents key quantitative data to inform experimental design and optimization. Detailed experimental protocols and characterization data are provided to support researchers in the preparation and analysis of this compound.
Introduction
Caffeine, a xanthine (B1682287) alkaloid, is a well-known central nervous system stimulant. Salicylic acid is a phenolic acid with analgesic, anti-inflammatory, and antipyretic properties. The combination of these two molecules results in the formation of caffeine salicylate, a salt that is of interest for its potential pharmacological properties and as a derivative for the characterization of caffeine. This guide explores the synthesis of this compound from its constituent components, providing a technical resource for researchers and professionals in the field of drug development and chemical synthesis.
Synthesis Methodologies
The synthesis of this compound can be achieved through several methods, primarily categorized as solution-based synthesis and mechanochemical synthesis. The choice of method can influence reaction efficiency, yield, and the environmental impact of the process.
Solution-Based Synthesis
Solution-based synthesis is a conventional and widely employed method for the preparation of this compound. This approach involves dissolving caffeine and salicylic acid in a suitable solvent, followed by crystallization of the product. The selection of solvents is critical and can impact the reaction rate, yield, and purity of the final product.
Commonly used solvent systems include:
-
Dichloromethane (B109758) and Petroleum Ether: Dichloromethane is used as the primary solvent to dissolve the reactants, and petroleum ether is subsequently added as an anti-solvent to induce crystallization.
-
Toluene (B28343) and Petroleum Ether: Toluene serves as the initial solvent, with petroleum ether acting as the anti-solvent for crystallization.
-
Ethanol: Ethanol can be used as a single-solvent system for both dissolution and subsequent crystallization upon cooling.
Reaction Scheme:
Caption: Reaction of Caffeine with Salicylic Acid.
Mechanochemical Synthesis
Mechanochemical synthesis, a green chemistry approach, involves the grinding of solid reactants to initiate a chemical reaction. This method can reduce or eliminate the need for solvents, leading to a more environmentally friendly and efficient process. Liquid-assisted grinding (LAG), where a small amount of liquid is added to facilitate the reaction, is a common variation.
Quantitative Data
The yield of this compound is influenced by the chosen synthesis method and reaction conditions. The following table summarizes available quantitative data from various studies.
| Synthesis Method | Solvent System | Reactant Ratio (Caffeine:Salicylic Acid) | Temperature | Yield (%) | Reference |
| Solution-Based | Dichloromethane/Petroleum Ether | 1:1 (molar) | Boiling/Cooling | 71.6 | [1] |
| Solution-Based | Toluene/Petroleum Ether | 1:1 (molar) | Warming/Cooling | Not Reported | [2] |
Experimental Protocols
Detailed methodologies for the synthesis of this compound are provided below.
Solution-Based Synthesis from Dichloromethane and Petroleum Ether[1]
Materials:
-
Caffeine (5 g)
-
Salicylic Acid (3.57 g)
-
Dichloromethane (245 ml)
-
Petroleum Ether
Procedure:
-
Dissolve caffeine and salicylic acid in dichloromethane in a round-bottom flask.
-
Heat the reaction mixture to boiling and gently boil for approximately 5 minutes.
-
Cool the solution to room temperature.
-
Add petroleum ether dropwise until the solution becomes cloudy, indicating the onset of precipitation.
-
Allow the mixture to cool slowly to room temperature, and then place it in an ice bath to complete crystallization.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold petroleum ether.
-
Dry the crystals to obtain the final product.
Solution-Based Synthesis from Toluene and Petroleum Ether[2]
Materials:
-
Caffeine (50 mg)
-
Salicylic Acid (37 mg)
-
Toluene (4 mL)
-
Petroleum Ether (1 mL)
Procedure:
-
Weigh 50 mg of caffeine and 37 mg of salicylic acid and dissolve them in 4 mL of toluene in a small Erlenmeyer flask by warming on a steam bath.[2]
-
Add 1 mL of petroleum ether dropwise.[2]
-
Allow the mixture to cool to room temperature to crystallize. If necessary, cool in an ice-water bath.[2]
-
Collect the crystals by vacuum filtration.[2]
-
Air dry the crystals.[2]
Mechanochemical Synthesis (Liquid-Assisted Grinding)[3]
Materials:
-
Caffeine
-
Salicylic Acid
-
Methanol (B129727) or Acetonitrile (catalytic amount)
Procedure:
-
Combine equimolar amounts of caffeine and salicylic acid in a mortar.
-
Grind the solids together using a pestle.
-
Add 2-3 drops of a suitable liquid (e.g., methanol or acetonitrile) to facilitate the reaction.
-
Continue grinding until a homogeneous powder is formed.
-
The resulting powder is the this compound product. Further purification can be achieved by recrystallization.
Characterization Data
The synthesized this compound should be characterized to confirm its identity and purity.
| Property | Value | Reference |
| Molecular Formula | C₁₅H₁₆N₄O₅ | [3][4] |
| Molecular Weight | 332.31 g/mol | [3] |
| Melting Point | 137 °C | [5] |
| Appearance | White crystalline solid | [2] |
Spectroscopic Data:
-
FTIR Spectroscopy: The formation of this compound can be confirmed by changes in the infrared spectra of the starting materials. Key changes to observe include a shift in the C=O stretching vibrations of both caffeine and salicylic acid, and the appearance of a broad absorption band corresponding to the N-H⁺ stretching of the protonated caffeine and the carboxylate (COO⁻) stretching of the salicylate anion.
-
NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to confirm the structure of the salt. In the ¹H NMR spectrum, a downfield shift of the caffeine protons and an upfield shift of the salicylic acid protons are expected upon salt formation.
Experimental and Synthesis Workflows
The following diagram illustrates a typical workflow for the solution-based synthesis and characterization of this compound.
Caption: General Workflow for this compound Synthesis.
Conclusion
This technical guide has provided a detailed overview of the synthesis of this compound from caffeine and salicylic acid. Both solution-based and mechanochemical methods have been presented, along with specific experimental protocols and relevant quantitative data. The provided characterization information will aid researchers in verifying the successful synthesis of the target compound. This guide serves as a valuable resource for scientists and professionals engaged in the synthesis and development of new chemical entities.
References
The In Vivo Mechanism of Action of Caffeine Salicylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Caffeine (B1668208) salicylate (B1505791), a salt formed from caffeine and salicylic (B10762653) acid, demonstrates a multifaceted in vivo mechanism of action, leveraging the distinct pharmacological profiles of its constituent molecules to produce enhanced therapeutic effects. This technical guide synthesizes the available preclinical and clinical data to provide a comprehensive overview of the pharmacokinetics, pharmacodynamics, and synergistic interactions of caffeine salicylate. The primary mechanisms involve enhanced bioavailability of the salicylate moiety, and a combination of pharmacodynamic effects including adenosine (B11128) receptor antagonism and cyclooxygenase (COX) inhibition. This document provides detailed experimental protocols, quantitative data summaries, and visual representations of the key signaling pathways to facilitate further research and development in this area.
Introduction
The combination of caffeine and salicylates has long been utilized in analgesic formulations for its synergistic effects. Caffeine is known to potentiate the analgesic and anti-inflammatory properties of non-steroidal anti-inflammatory drugs (NSAIDs) like aspirin (B1665792) (acetylsalicylic acid).[1][2] this compound as a single chemical entity aims to capitalize on this synergy in a unified compound. The proposed mechanisms for this enhancement are twofold: a pharmacokinetic interaction where caffeine improves the absorption and bioavailability of salicylate, and a pharmacodynamic interaction where the two molecules act on distinct but complementary pathways to achieve a greater therapeutic outcome.[2][3][4] This guide will delve into the in vivo evidence supporting these mechanisms.
Pharmacokinetic Profile
In vivo studies have consistently demonstrated that caffeine significantly enhances the bioavailability of salicylates.
Key Pharmacokinetic Parameters
The co-administration of caffeine with aspirin (a prodrug of salicylate) leads to a more rapid absorption and higher plasma concentrations of salicylate.
| Parameter | Aspirin Alone (650 mg) | Aspirin (650 mg) + Caffeine (60 mg) | Percentage Change | Reference |
| Rate of Appearance of Salicylate in Plasma | - | - | ~31% increase | [3] |
| Maximum Plasma Concentration (Cmax) of Salicylate | - | - | ~15% increase | [3] |
| Area Under the Plasma Concentration-Time Curve (AUC) of Salicylate | Statistically lower | Statistically higher | Significant increase | [3] |
| Parameter | Aspirin Alone (650 mg) | Aspirin (650 mg) + Caffeine Citrate (120 mg) | Percentage Change | Reference |
| Rate of Appearance of Salicylate in Plasma | - | - | ~25% increase | [4] |
| Maximum Plasma Concentration (Cmax) of Salicylate | - | - | ~17% increase | [4] |
| Area Under the Plasma Concentration-Time Curve (AUC) of Salicylate | Significantly lower | Significantly higher | Significant increase | [4] |
| Plasma Half-life, Volume of Distribution, Clearance of Salicylate | No change | No change | No change | [4] |
Table 1: Influence of Caffeine on the Pharmacokinetics of Salicylate in Humans.
Proposed Mechanism of Enhanced Bioavailability
The exact mechanism for the increased bioavailability of salicylate in the presence of caffeine is not fully elucidated, but it is hypothesized to be due to increased absorption from the gastrointestinal tract. Caffeine may increase gastric emptying or alter gastric pH, facilitating a more rapid and complete absorption of the salicylate.[5]
Pharmacodynamic Profile
The pharmacodynamic synergy of caffeine and salicylate involves actions on multiple targets, primarily related to pain and inflammation signaling.
Analgesic and Anti-inflammatory Effects
Studies in animal models have demonstrated the potentiation of salicylate's analgesic and anti-inflammatory effects by caffeine.
| Experimental Model | Treatment | Outcome Measure | Result | Reference |
| Carrageenan-induced Pleurisy/Hindlimb Inflammation (Rat) | Aspirin + Caffeine | Anti-inflammatory activity | Potentiated | [1] |
| Pain-induced Functional Impairment (Rat) | Aspirin + Caffeine | Analgesic effect | Significantly increased | [2] |
| Formalin-induced Rat Paw Edema | This compound | % Inhibition of edema (at 120 min) | 18.75% | [6][7] |
| Formalin-induced Rat Paw Edema | Diclofenac (standard) | % Inhibition of edema (at 120 min) | 62.5% | [6][7] |
| Tail Immersion Test (Rat) | This compound | Prolongation of tail withdrawal time | 25.00% | [7] |
| Tail Immersion Test (Rat) | Pentazocine (standard) | Prolongation of tail withdrawal time | 78.88% | [7] |
Table 2: In Vivo Analgesic and Anti-inflammatory Activity.
Central Nervous System (CNS) Stimulant Effects
This compound also exhibits enhanced CNS stimulant properties compared to caffeine alone.
| Experimental Model | Treatment | Outcome Measure | Result | Reference |
| Actophotometer (Mice) | Caffeine | Locomotor activity increase | 37.1% | [6][7] |
| Actophotometer (Mice) | This compound | Locomotor activity increase | 49.24% | [6][7] |
| Open Field Test (Rats) | Caffeine | Number of crossings increase | 42.34% | [6][7] |
| Open Field Test (Rats) | This compound | Number of crossings increase | 54.89% | [6][7] |
| Open Field Test (Rats) | Caffeine | Rearing increase | 17.26% | [6][7] |
| Open Field Test (Rats) | This compound | Rearing increase | 27.87% | [6][7] |
Table 3: In Vivo CNS Stimulant Activity.
Core Pharmacodynamic Mechanisms
The synergistic analgesic and anti-inflammatory effects are attributed to the following mechanisms:
-
Adenosine Receptor Antagonism by Caffeine: Adenosine is a purine (B94841) nucleoside that acts as an inhibitory neurotransmitter. By blocking adenosine A1 and A2A receptors, caffeine promotes wakefulness and has been shown to have intrinsic analgesic properties and to modulate central pain processing pathways.[8] Adenosine receptor blockade is considered a key mechanism for caffeine's adjuvant effects.[8][9]
-
Cyclooxygenase (COX) Inhibition by Salicylate: Salicylic acid is a non-selective inhibitor of COX enzymes (COX-1 and COX-2).[10] These enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever. By inhibiting prostaglandin (B15479496) synthesis, salicylate exerts its anti-inflammatory and analgesic effects.[10]
-
Modulation of Inflammatory Pathways: Caffeine may also contribute to the anti-inflammatory effect by inhibiting the synthesis of COX-2 protein, potentially at the transcriptional level.[8][11] Furthermore, caffeine has been shown to inhibit STAT1 signaling, which is a key pathway in inflammation and autoimmunity, leading to a downregulation of pro-inflammatory cytokines like TNF and IFN-γ.[12]
Experimental Protocols
The following are summaries of key in vivo experimental methodologies used to evaluate the pharmacological effects of this compound.
Synthesis of this compound
-
Materials: Caffeine, salicylic acid, dichloromethane (B109758), petroleum ether.
-
Procedure: Equimolar concentrations of caffeine (e.g., 5 g) and salicylic acid (e.g., 3.57 g) are dissolved in dichloromethane (e.g., 245 ml). The mixture is heated to a boil for approximately 5 minutes. After cooling to room temperature, petroleum ether is added dropwise until the solution becomes cloudy. The mixture is then slowly cooled, and finally placed on ice to facilitate crystallization. The resulting product is this compound.[7]
Evaluation of CNS Stimulant Activity
-
Model: Actophotometer Test in Swiss albino mice (18-22 g).
-
Procedure: Animals are divided into control (saline), caffeine-treated, and this compound-treated groups. After a 30-minute acclimatization period following oral administration of the test substance, each mouse is placed individually in an actophotometer. Locomotor activity (e.g., beam interruptions) is recorded for a set period (e.g., 10 minutes). An increase in activity counts compared to the control group indicates CNS stimulation.[7][13]
Evaluation of Anti-inflammatory Activity
-
Model: Formalin-induced Paw Edema in Wistar rats.
-
Procedure: A subplantar injection of formalin is administered to the right hind paw of the rats to induce edema. The test compounds (this compound) or a standard anti-inflammatory drug (e.g., diclofenac) are administered orally. Paw volume is measured at specific time points (e.g., 60 and 120 minutes) after formalin injection using a plethysmometer. The percentage inhibition of edema is calculated by comparing the increase in paw volume in the treated groups to the control group.[7]
Evaluation of Analgesic Activity
-
Model: Tail Immersion Test in Wistar rats.
-
Procedure: The basal reaction time of each rat to a painful stimulus is recorded by immersing the tail in hot water (e.g., 55°C). The time taken for the rat to withdraw its tail is measured. The test compound (this compound) or a standard analgesic (e.g., pentazocine) is administered. The tail withdrawal time is measured again at set intervals after drug administration. An increase in the withdrawal time indicates an analgesic effect.[7]
Conclusion
The in vivo mechanism of action of this compound is a composite of the individual and synergistic effects of its components. The pharmacokinetic enhancement of salicylate bioavailability by caffeine leads to a faster onset and higher peak concentration of the active analgesic and anti-inflammatory agent. This is complemented by a multi-target pharmacodynamic interaction where caffeine's adenosine receptor antagonism and potential modulation of inflammatory signaling pathways work in concert with salicylate's COX inhibition. The result is a potentiated therapeutic effect, particularly in the context of analgesia. The data presented in this guide provides a foundational understanding for the rational design and development of this compound-based therapeutics. Further research should focus on elucidating the precise molecular interactions at the receptor and enzyme levels to fully characterize the synergistic potential of this compound.
References
- 1. Potentiation of the anti-inflammatory and analgesic activity of aspirin by caffeine in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Potentiation by caffeine of the analgesic effect of aspirin in the pain-induced functional impairment model in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of caffeine on the bioavailability and pharmacokinetics of aspirin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Influence of caffeine on aspirin pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. lowtoxinforum.com [lowtoxinforum.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. psychology.stackexchange.com [psychology.stackexchange.com]
- 9. researchgate.net [researchgate.net]
- 10. webofjournals.com [webofjournals.com]
- 11. Effects of caffeine and paracetamol alone or in combination with acetylsalicylic acid on prostaglandin E(2) synthesis in rat microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Caffeine inhibits STAT1 signaling and downregulates inflammatory pathways involved in autoimmunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ijipls.co.in [ijipls.co.in]
An In-depth Technical Guide to the Physicochemical Properties of Caffeine Salicylate Powder
For Researchers, Scientists, and Drug Development Professionals
Introduction
Caffeine (B1668208) salicylate (B1505791) is a salt formed from the reaction of caffeine, a weak base, and salicylic (B10762653) acid, a weak acid. This combination is of significant interest in pharmaceutical development due to the potential for modified physicochemical properties compared to the individual components. This technical guide provides a comprehensive overview of the core physicochemical properties of caffeine salicylate powder, including its structural, thermal, and solubility characteristics. The information presented herein is intended to support research, development, and formulation activities involving this compound.
Molecular and Physicochemical Properties
The fundamental properties of this compound are summarized in the tables below. These values are critical for understanding the behavior of the compound in various experimental and formulation settings.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₅H₁₆N₄O₅ | [1][2] |
| Molecular Weight | 332.31 g/mol | [1][2] |
| Appearance | White crystalline powder | [3] |
| Melting Point | 137 °C | [3] |
Table 1: General Physicochemical Properties of this compound.
| Property | Caffeine | Salicylic Acid | Reference(s) |
| pKa | 0.6 (for the protonated base) | 2.97 (first acidic proton) | [4] |
Table 2: pKa Values of Constituent Molecules.
The difference in pKa between the protonated base (caffeine) and the acidic proton (salicylic acid) is a key determinant in whether a salt or a cocrystal is formed. The "pKa rule" suggests that a large difference (typically > 3) favors salt formation, while a smaller difference favors cocrystal formation.
Solubility Profile
| Solvent | Caffeine Solubility ( g/100 mL) at 25°C (approx.) | Reference(s) |
| Water | 2.17 | [6] |
| Ethanol | 1.5 | [6] |
| Acetone | 2.0 | [6] |
| Chloroform | 18.0 | [6] |
| Dichloromethane (B109758) | 14.2 | [6] |
| Ethyl Acetate | 0.4 | [6] |
Table 3: Solubility of Caffeine in Various Solvents. Note: This data is for caffeine, not this compound, and should be used as a qualitative guide.
Crystal Structure and Thermal Analysis
Thermal Analysis: Differential Scanning Calorimetry (DSC) data for the caffeine-salicylic acid cocrystal shows a distinct melting endotherm that is different from the melting points of the individual components, confirming the formation of a new solid phase.[3]
Experimental Protocols
Synthesis of this compound Powder
A common method for the synthesis of this compound involves the reaction of equimolar amounts of caffeine and salicylic acid in a suitable solvent, followed by crystallization.
Protocol:
-
Dissolve equimolar amounts of caffeine and salicylic acid in a minimal amount of a suitable solvent (e.g., dichloromethane or a toluene/petroleum ether mixture) with gentle heating.[7]
-
Cool the solution slowly to room temperature to induce crystallization.
-
Further cooling in an ice bath can be used to maximize the yield of crystals.
-
Collect the resulting white crystalline powder by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent (e.g., petroleum ether) to remove any unreacted starting materials.
-
Dry the crystals under vacuum to obtain the final product.
Synthesis Workflow for this compound Powder.
Melting Point Determination
The melting point of this compound powder can be determined using a standard capillary melting point apparatus.
Protocol:
-
Ensure the this compound powder is completely dry and finely powdered.
-
Pack a small amount of the powder into a capillary tube to a height of 2-3 mm.
-
Place the capillary tube in the heating block of the melting point apparatus.
-
Heat the sample rapidly to about 15-20°C below the expected melting point (137°C).
-
Reduce the heating rate to 1-2°C per minute.
-
Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample is liquid (completion of melting). A pure sample should exhibit a sharp melting range of 1-2°C.
Solubility Determination (Shake-Flask Method)
The equilibrium solubility of this compound can be determined using the shake-flask method.
Protocol:
-
Add an excess amount of this compound powder to a known volume of the desired solvent in a sealed flask.
-
Agitate the flask at a constant temperature (e.g., 25°C or 37°C) using a mechanical shaker or stirrer for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, allow the suspension to settle.
-
Withdraw a sample of the supernatant and filter it through a suitable membrane filter (e.g., 0.45 µm) to remove any undissolved solid.
-
Dilute the filtrate with a suitable solvent to a concentration within the analytical range.
-
Analyze the concentration of this compound in the diluted filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
Calculate the original solubility based on the dilution factor.
Shake-Flask Method for Solubility Determination.
High-Performance Liquid Chromatography (HPLC) for Quantification
A reversed-phase HPLC method can be used for the simultaneous quantification of caffeine and salicylic acid, which is essential for solubility and dissolution studies.
Protocol:
-
Column: C18 column (e.g., 5 µm, 4.6 x 150 mm).
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier (e.g., methanol (B129727) or acetonitrile) in an isocratic or gradient elution mode.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at a wavelength where both caffeine and salicylic acid have significant absorbance (e.g., around 275 nm).
-
Standard Preparation: Prepare a series of standard solutions of known concentrations of caffeine and salicylic acid in the mobile phase to construct a calibration curve.
-
Sample Preparation: Prepare the sample solutions (from solubility or dissolution experiments) by diluting them with the mobile phase to fall within the concentration range of the calibration curve.
Signaling Pathways and Mechanisms of Action
While the pharmacological effects of caffeine as a central nervous system stimulant and adenosine (B11128) receptor antagonist are well-documented, and salicylic acid is known for its anti-inflammatory properties, the specific signaling pathways directly modulated by the this compound complex are not extensively described in the literature. It is generally presumed that upon administration, the complex dissociates into its constituent molecules, which then exert their individual pharmacological effects.
Dissociation and Individual Action of Components.
Conclusion
This compound is a crystalline solid with distinct physicochemical properties from its parent compounds. This technical guide has summarized its key characteristics and provided detailed experimental protocols for its synthesis and analysis. While further research is needed to fully elucidate its solubility profile in a wider range of solvents and to obtain detailed single-crystal X-ray diffraction data, the information provided here serves as a valuable resource for scientists and researchers working with this promising pharmaceutical compound.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. GSRS [precision.fda.gov]
- 3. rsc.org [rsc.org]
- 4. Caffeine | C8H10N4O2 | CID 2519 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Influence of Sodium Salicylate on Self-Aggregation and Caffeine Solubility in Water—A New Hypothesis from Experimental and Computational Data [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
Unveiling the Solid-State Architecture: A Technical Guide to the Crystal Structure of Caffeine Salicylate
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive analysis of the crystal structure of caffeine (B1668208) salicylate (B1505791), a cocrystal of significant interest in the pharmaceutical sciences. By understanding the precise three-dimensional arrangement of molecules in the solid state, researchers can gain valuable insights into the physicochemical properties of this compound, such as solubility, stability, and bioavailability, which are critical for drug development. This document details the experimental protocols for synthesis and characterization, presents a thorough examination of the crystallographic data, and visualizes the key experimental workflows.
Executive Summary
Caffeine, a widely consumed psychoactive substance, and salicylic (B10762653) acid, a versatile non-steroidal anti-inflammatory drug (NSAID), form a stable 1:1 cocrystal. This guide elucidates the crystal structure of caffeine salicylate, revealing the key intermolecular interactions that govern its formation and stability. The primary interaction is a robust hydrogen bond between the carboxylic acid group of salicylic acid and the imidazole (B134444) nitrogen of caffeine. This guide presents the detailed crystallographic parameters, thermal analysis data, and step-by-step experimental methodologies for the synthesis and characterization of this cocrystal, providing a foundational resource for further research and development.
Experimental Protocols
The synthesis and characterization of this compound cocrystals can be achieved through various established methods. Below are detailed protocols for the most common and effective techniques.
Cocrystal Synthesis
2.1.1. Solution Growth by Slow Evaporation
This method is ideal for obtaining single crystals suitable for X-ray diffraction analysis.
-
Materials: Caffeine (anhydrous), Salicylic Acid, Methanol (B129727) (or other suitable solvent).
-
Procedure:
-
Prepare equimolar solutions of caffeine and salicylic acid in methanol. For example, dissolve 194.2 mg (1 mmol) of caffeine in 10 mL of methanol and 138.1 mg (1 mmol) of salicylic acid in 10 mL of methanol.
-
Combine the two solutions in a clean beaker or crystallizing dish.
-
Cover the container with a perforated lid or parafilm to allow for slow evaporation of the solvent at room temperature.
-
Monitor the container for the formation of crystals over several days to a week.
-
Once well-formed crystals are observed, they can be harvested for analysis.
-
2.1.2. Liquid-Assisted Grinding
This mechanochemical method is a rapid and efficient way to produce polycrystalline powder of the cocrystal.
-
Materials: Caffeine (anhydrous), Salicylic Acid, a small amount of a suitable solvent (e.g., methanol, ethanol, or acetonitrile).
-
Procedure:
-
Place equimolar amounts of caffeine and salicylic acid into a mortar.
-
Add a few drops of the chosen solvent to the powder mixture. The consistency should be a thick paste.
-
Grind the mixture vigorously with a pestle for 15-30 minutes.
-
The resulting powder is the this compound cocrystal, which can be confirmed by Powder X-ray Diffraction (PXRD).
-
2.1.3. Slurry Method
This method involves the equilibration of the starting materials in a solvent in which they have limited solubility.
-
Materials: Caffeine (anhydrous), Salicylic Acid, a solvent in which both components are sparingly soluble (e.g., water, hexane).
-
Procedure:
-
Suspend equimolar amounts of caffeine and salicylic acid in the chosen solvent in a sealed vial.
-
Stir the suspension at a constant temperature for an extended period (24-72 hours) to allow for the conversion to the more stable cocrystal phase.
-
Isolate the solid by filtration and dry under vacuum.
-
Characterization Methods
2.2.1. Single-Crystal X-ray Diffraction (SCXRD)
This is the definitive technique for determining the crystal structure.
-
Instrumentation: A suitable single-crystal X-ray diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα).
-
Procedure:
-
A suitable single crystal is selected and mounted on the goniometer head.
-
The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations.
-
A full sphere of diffraction data is collected.
-
The collected data is processed (integrated and scaled).
-
The crystal structure is solved using direct methods and refined by full-matrix least-squares on F².
-
2.2.2. Powder X-ray Diffraction (PXRD)
PXRD is used to confirm the formation of the cocrystal phase and to assess its purity.
-
Instrumentation: A powder X-ray diffractometer.
-
Procedure:
-
A small amount of the polycrystalline sample is gently packed into a sample holder.
-
The sample is scanned over a range of 2θ angles (e.g., 5-40°).
-
The resulting diffractogram is compared to the calculated pattern from the single-crystal data or to the patterns of the starting materials.
-
2.2.3. Differential Scanning Calorimetry (DSC)
DSC is employed to determine the melting point and enthalpy of fusion of the cocrystal.
-
Instrumentation: A differential scanning calorimeter.
-
Procedure:
-
A small, accurately weighed sample (2-5 mg) is placed in an aluminum pan and hermetically sealed.
-
The sample is heated at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.
-
The heat flow is recorded as a function of temperature, and the melting endotherm is analyzed.
-
Crystal Structure Analysis
The crystal structure of this compound has been determined to be a 1:1 cocrystal. The crystallographic data reveals a monoclinic crystal system with the space group P2₁/c.[1]
Crystallographic Data
The following table summarizes the key crystallographic parameters for the this compound cocrystal.
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P 1 21/c 1 |
| a (Å) | 14.771 |
| b (Å) | 7.0212 |
| c (Å) | 16.209 |
| α (°) | 90.00 |
| β (°) | 117.194 |
| γ (°) | 90.00 |
| Volume (ų) | 1494.4 |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.478 |
Data obtained from the Crystallography Open Database (COD) entry 4509292, as published by Bučar, Dejan-Krešimir; et al. in Crystal Growth & Design 2009, 9(4), 1932-1943.[1]
Intermolecular Interactions
The stability of the this compound cocrystal is primarily attributed to a network of hydrogen bonds. The most significant interaction is the O–H···N hydrogen bond formed between the carboxylic acid group of salicylic acid and the N9 nitrogen atom of the imidazole ring of caffeine.[2] This is a classic and robust supramolecular synthon observed in many cocrystals of caffeine with carboxylic acids.[2]
In addition to this primary interaction, weaker C–H···O hydrogen bonds involving the methyl groups and carbonyl groups of caffeine, as well as potential π-π stacking interactions between the aromatic rings of both molecules, contribute to the overall stability of the crystal lattice.
Thermal Analysis
Differential Scanning Calorimetry (DSC) of the this compound cocrystal shows a single, sharp endothermic peak corresponding to its melting point. This melting point is distinct from and typically intermediate to the melting points of the individual components, caffeine (approx. 238 °C) and salicylic acid (approx. 159 °C). The presence of a single melting peak confirms the formation of a new crystalline phase.[3]
Visualizations
The following diagrams illustrate the experimental workflows for the synthesis and analysis of this compound cocrystals.
Caption: Overview of synthesis routes for this compound cocrystals.
Caption: Workflow for the characterization of this compound cocrystals.
Conclusion
This technical guide has provided a detailed overview of the crystal structure analysis of this compound. The formation of a stable 1:1 cocrystal, held together primarily by strong O–H···N hydrogen bonds, has been established through single-crystal X-ray diffraction. The presented experimental protocols for synthesis and characterization offer a practical resource for researchers in the field. The comprehensive crystallographic and thermal data herein serve as a crucial reference for future studies aimed at leveraging the properties of this cocrystal for pharmaceutical applications. A thorough understanding of the solid-state chemistry of this compound is paramount for the rational design of drug formulations with improved performance.
References
Solubility Profile of Caffeine Salicylate in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy. For APIs that exhibit poor solubility in aqueous or organic media, salt formation is a common and effective strategy to enhance this property. Caffeine (B1668208), a widely consumed psychoactive substance, can be formulated as a salt to modulate its physicochemical characteristics. This technical guide focuses on the solubility of caffeine salicylate (B1505791), a salt of caffeine, in various organic solvents. Understanding the solubility of this compound is paramount for its formulation, purification, and the development of novel drug delivery systems.
Due to a notable scarcity of direct quantitative solubility data for caffeine salicylate in organic solvents within publicly available scientific literature, this guide presents the solubility data of caffeine as a well-documented proxy. This information provides a foundational understanding of the solubility behavior of the parent molecule, which is essential for estimating the solubility of its salt form. The influence of the salicylate counter-ion is expected to alter these solubility profiles, a factor that should be considered in experimental designs.
Data Presentation: Solubility of Caffeine in Select Organic Solvents
The following table summarizes the mole fraction solubility (x) of caffeine in several organic solvents at various temperatures. This data is crucial for solvent selection in processes such as extraction, purification, and formulation.
| Solvent | Temperature (K) | Mole Fraction Solubility (x) | Reference |
| Chloroform | 298 | 0.0574 | [1] |
| 303 | 0.0689 | [1] | |
| 308 | 0.0824 | [1] | |
| 313 | 0.0986 | [1] | |
| 318 | 0.1179 | [1] | |
| 323 | 0.1410 | [1] | |
| Dichloromethane (B109758) | 298 | 0.0452 | [1] |
| 303 | 0.0538 | [1] | |
| 308 | 0.0639 | [1] | |
| 313 | 0.0759 | [1] | |
| 318 | 0.0899 | [1] | |
| 323 | 0.1066 | [1] | |
| Acetone | 298 | 0.0101 | [1] |
| 303 | 0.0121 | [1] | |
| 308 | 0.0144 | [1] | |
| 313 | 0.0171 | [1] | |
| 318 | 0.0203 | [1] | |
| 323 | 0.0240 | [1] | |
| Ethyl Acetate | 298 | 0.0053 | [1] |
| 303 | 0.0065 | [1] | |
| 308 | 0.0079 | [1] | |
| 313 | 0.0096 | [1] | |
| 318 | 0.0117 | [1] | |
| 323 | 0.0142 | [1] | |
| Methanol | 298 | 0.0044 | [1] |
| 303 | 0.0054 | [1] | |
| 308 | 0.0066 | [1] | |
| 313 | 0.0080 | [1] | |
| 318 | 0.0097 | [1] | |
| 323 | 0.0118 | [1] | |
| Ethanol | 298 | 0.0037 | [1] |
| 303 | 0.0046 | [1] | |
| 308 | 0.0056 | [1] | |
| 313 | 0.0068 | [1] | |
| 318 | 0.0082 | [1] | |
| 323 | 0.0100 | [1] | |
| Methyl Salicylate | 293.15 | Not specified | [2] |
| 313.15 | Not specified | [2] |
Note: The solubility of caffeine in methyl salicylate was reported to be 69% higher than in water at 293.15 K and 7% lower than in water at 313.15 K.[2]
As the data indicates, the solubility of caffeine generally increases with temperature across all tested solvents.[1] Chloroform and dichloromethane demonstrate the highest solvating power for caffeine.[1][3]
Experimental Protocols: Determination of Solubility by the Gravimetric Method
The gravimetric method is a widely used and reliable technique for determining the solubility of a solid in a liquid.[1][4][5]
Materials and Apparatus:
-
This compound (or the compound of interest)
-
Selected Organic Solvent
-
Analytical Balance
-
Thermostatic Shaker or Water Bath
-
Equilibrium Cell or Sealed Flasks
-
Syringe with appropriate filter (e.g., 0.45 µm PTFE)
-
Pre-weighed vials
-
Oven or Vacuum Oven
Procedure:
-
Preparation of Saturated Solution: An excess amount of this compound is added to a known mass or volume of the selected organic solvent in a sealed equilibrium cell or flask.[1][6]
-
Equilibration: The mixture is placed in a thermostatic shaker or water bath set to the desired temperature. The solution is continuously agitated for a prolonged period (e.g., 48 hours) to ensure that equilibrium is reached.[1][7] Following agitation, the solution is left undisturbed for a period (e.g., 24 hours) at the same temperature to allow undissolved solids to settle.[1]
-
Sampling: A sample of the supernatant is carefully withdrawn using a pre-heated or temperature-equilibrated syringe fitted with a filter to prevent the transfer of any solid particles.[6]
-
Gravimetric Analysis: The withdrawn sample is transferred to a pre-weighed vial. The exact mass of the solution is determined by weighing the vial with the sample.[8]
-
Solvent Evaporation: The solvent is then evaporated from the vial. This is typically achieved by placing the vial in an oven at a temperature sufficient to evaporate the solvent without decomposing the solute.[6] For volatile solvents, this can be done at ambient or slightly elevated temperatures. A vacuum oven can be used to facilitate evaporation at lower temperatures.
-
Mass Determination of Solute: After complete evaporation of the solvent, the vial containing the dry solute is cooled to room temperature in a desiccator and then weighed. The process of drying, cooling, and weighing is repeated until a constant mass is obtained.[6]
-
Calculation of Solubility: The mass of the dissolved solute is the difference between the final mass of the vial with the dried solute and the initial mass of the empty vial. The mass of the solvent is the difference between the total mass of the solution sample and the mass of the dissolved solute. The solubility can then be expressed in various units, such as grams of solute per 100 g of solvent, molarity, or mole fraction.
Mandatory Visualization: Experimental Workflow
The following diagram illustrates the key steps in the gravimetric determination of solubility.
References
Unraveling the Thermal Stability of Caffeine Salicylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the thermal decomposition profile of caffeine (B1668208) salicylate (B1505791), a common cocrystal in the pharmaceutical industry. Understanding the thermal stability of this entity is paramount for drug development, formulation, and ensuring the quality and safety of final products. This document summarizes key thermal analysis data, details relevant experimental protocols, and visualizes the logical workflow and a proposed decomposition pathway.
Thermal Decomposition Profile
The thermal stability of caffeine salicylate is distinct from its individual components, caffeine and salicylic (B10762653) acid. While extensive quantitative data from thermogravimetric analysis (TGA) specifically for the this compound cocrystal is not widely available in publicly accessible literature, its thermal behavior can be inferred from Differential Scanning Calorimetry (DSC) data and the known properties of its constituents.
A study involving the preparation of a caffeine-salicylic acid (CAF-SAA) cocrystal by a slurry method presented a DSC heating curve that is crucial for understanding its melting behavior. The cocrystal exhibits a single sharp endothermic peak, indicating its melting point. One study reported the melting point of this compound to be 137 °C. This is a critical parameter as it often marks the upper limit of stability before potential decomposition.
Table 1: Summary of Thermal Properties of this compound and its Components
| Compound/Complex | Melting Point (°C) | Decomposition Onset (°C) | Key Observations |
| Caffeine | ~235-238 | >170 | Undergoes sublimation at higher temperatures.[1] |
| Salicylic Acid | ~159 | ~160-200 | Decomposes to phenol (B47542) and carbon dioxide. |
| This compound | ~137 | >137 (inferred) | Melts as a congruent system. Specific TGA data on decomposition onset and stages is not readily available in the literature. |
Experimental Protocols
To accurately determine the thermal decomposition profile of this compound, a combination of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) is essential. The following are detailed, generalized experimental protocols based on best practices for the analysis of pharmaceutical cocrystals.
Preparation of this compound Cocrystal
Method: Slurry Conversion Crystallization
-
Equimolar amounts of caffeine and salicylic acid are suspended in a suitable solvent (e.g., ethanol, ethyl acetate) in which both compounds have limited solubility.
-
The slurry is stirred at a constant temperature (e.g., 25 °C) for an extended period (e.g., 24-48 hours) to allow for the conversion of the individual components into the cocrystal.
-
The solid phase is then isolated by filtration, washed with a small amount of the solvent, and dried under vacuum.
-
The formation of the cocrystal should be confirmed by techniques such as Powder X-ray Diffraction (PXRD) and Fourier-Transform Infrared (FTIR) spectroscopy prior to thermal analysis.
Thermogravimetric Analysis (TGA)
Objective: To determine the temperature and rate of weight loss of the sample, indicating decomposition.
-
Instrument: A calibrated thermogravimetric analyzer.
-
Sample Preparation: 3-5 mg of the this compound cocrystal is accurately weighed into a ceramic or platinum crucible.
-
Atmosphere: The experiment is conducted under a controlled atmosphere, typically an inert gas like nitrogen, at a flow rate of 20-50 mL/min to prevent oxidative decomposition.
-
Temperature Program: The sample is heated from ambient temperature (e.g., 25 °C) to a final temperature sufficient to ensure complete decomposition (e.g., 600 °C) at a linear heating rate of 10 °C/min.
-
Data Analysis: The resulting TGA curve (weight % vs. temperature) and its first derivative (DTG curve, %/°C vs. temperature) are analyzed to determine the onset temperature of decomposition, the temperatures of maximum decomposition rates (peaks in the DTG curve), and the percentage of weight loss at each stage.
Differential Scanning Calorimetry (DSC)
Objective: To measure the heat flow associated with thermal transitions, such as melting and decomposition.
-
Instrument: A calibrated differential scanning calorimeter.
-
Sample Preparation: 2-4 mg of the this compound cocrystal is accurately weighed into an aluminum pan, which is then hermetically sealed. An empty sealed pan is used as a reference.
-
Atmosphere: A nitrogen purge is used at a flow rate of 20-50 mL/min.
-
Temperature Program: The sample is heated from ambient temperature (e.g., 25 °C) to a temperature beyond its melting point (e.g., 200 °C) at a controlled heating rate, typically 10 °C/min.
-
Data Analysis: The DSC thermogram (heat flow vs. temperature) is analyzed to determine the onset temperature and the peak temperature of the melting endotherm. The area under the peak can be used to calculate the enthalpy of fusion.
Visualizing the Process and Pathway
To better illustrate the experimental approach and a plausible decomposition mechanism, the following diagrams are provided.
Caption: Experimental workflow for the thermal analysis of this compound.
Caption: Proposed thermal decomposition pathway of this compound.
The proposed decomposition pathway for this compound suggests that upon melting, the cocrystal dissociates into its individual components in the molten state. With further heating, salicylic acid is likely to decompose into phenol and carbon dioxide, while caffeine may sublime and at higher temperatures, decompose into nitrogen oxides and other volatile products.[1] It is important to note that the decomposition in the cocrystal form may be a complex, multi-step process with potential interactions between the decomposition products. Further studies, such as TGA coupled with mass spectrometry (TGA-MS), would be required to definitively identify the evolved gaseous products and elucidate the precise decomposition mechanism.
References
Antimicrobial Activity of Caffeine Salicylate Against Gram-Positive Bacteria: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the antimicrobial activity of caffeine (B1668208) salicylate (B1505791) against gram-positive bacteria. It is designed to furnish researchers, scientists, and drug development professionals with detailed data, experimental protocols, and a conceptual framework for understanding the potential of this compound as an antibacterial agent.
Executive Summary
Caffeine salicylate, a salt formed from caffeine and salicylic (B10762653) acid, has demonstrated notable antimicrobial activity against various gram-positive bacteria. Studies indicate that this compound can be more effective than its individual components and, in some cases, comparable to standard antibiotics. This guide synthesizes the available quantitative data on its efficacy, details the experimental methodologies for its evaluation, and presents a proposed mechanism of action. The compiled information aims to serve as a foundational resource for further research and development in the field of antimicrobial therapeutics.
Quantitative Data Summary
The antimicrobial efficacy of this compound has been quantified primarily through the determination of its Minimum Inhibitory Concentration (MIC). The following tables summarize the key findings from relevant studies.
Table 1: Minimum Inhibitory Concentration (MIC) of Caffeine and this compound against Gram-Positive Bacteria
| Bacterial Strain | MIC (µg/mL) | |
| Caffeine (C) | This compound (CS) | |
| Bacillus subtilis PCI 219 | 2.5 | 0.9 |
| Staphylococcus aureus NCTC 6571 | 0.15 | 0.35 |
| Staphylococcus aureus R (Clinical strain) | 3.5 | 2.5 |
Source: Study The Biological Activity of this compound With Theoretical Investigations[1][2]
Table 2: Comparative MIC Values of Caffeine, Salicylic Acid, and its Derivatives against Staphylococcus aureus
| Compound | MIC |
| Caffeine | >16 mg/mL |
| Salicylic Acid | 800 µg/mL |
| Salicylic Acid Microcapsules | 4 mg/mL |
| Methyl Salicylate (in essential oil) | Inhibitory potential at 200 mg/mL |
| Fatty Acid Salicylate Esters (Palmitic Acid conjugate) | 31.25 - 125 µg/mL |
Source: A comparative study of the antimicrobial activity of different salicylate esters and New Life of an Old Drug: Caffeine as a Modulator of Antibacterial Activity of Commonly Used Antibiotics[3][4]
Experimental Protocols
This section details the methodologies for the synthesis of this compound and the assessment of its antimicrobial properties.
Synthesis of this compound
A common method for the preparation of this compound is through the reaction of caffeine and salicylic acid in an organic solvent.
-
Materials : Caffeine, Salicylic acid, Dichloromethane (B109758), Petroleum ether.[1][2]
-
Procedure :
-
An equimolar amount of salicylic acid is dissolved in a minimal amount of boiling dichloromethane in a round-bottom flask.[2]
-
A saturated solution of caffeine in dichloromethane is then added dropwise to the salicylic acid solution until the initial precipitate that forms is redissolved.[2]
-
The mixture is allowed to cool, and petroleum ether is added to induce the precipitation of this compound.
-
The resulting white crystalline precipitate is collected by filtration, washed with petroleum ether, and dried.[2]
-
Broth Microdilution Method for MIC Determination
The broth microdilution method is a standardized technique used to determine the MIC of an antimicrobial agent.[3]
-
Materials : 96-well microtiter plates, Mueller-Hinton Broth (MHB), bacterial inoculum, this compound stock solution, and a suitable solvent (e.g., DMSO).[3]
-
Procedure :
-
A stock solution of this compound is prepared in a suitable solvent.[3]
-
Two-fold serial dilutions of the this compound stock solution are prepared in MHB directly in the wells of a 96-well microtiter plate.[3]
-
A standardized bacterial inoculum (adjusted to 0.5 McFarland turbidity standard, then diluted to a final concentration of approximately 5 x 10⁵ CFU/mL in the wells) is added to each well.[3]
-
The plate is incubated at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of this compound that completely inhibits visible bacterial growth.
-
Visualized Workflow and Proposed Mechanism of Action
While the precise signaling pathways affected by this compound in gram-positive bacteria are not yet fully elucidated, the known effects of its constituent components provide a basis for a proposed mechanism of action. Caffeine is known to interfere with DNA and RNA synthesis, and salicylates can disrupt bacterial cell membranes.[3][5][6][7][8]
References
- 1. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. New Life of an Old Drug: Caffeine as a Modulator of Antibacterial Activity of Commonly Used Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. UQ eSpace [espace.library.uq.edu.au]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. The effects of salicylate on bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
Caffeine Salicylate: A Technical Guide to its Effects on Central Nervous System Arousal
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the effects of caffeine (B1668208) salicylate (B1505791) on central nervous system (CNS) arousal. Caffeine, a well-established adenosine (B11128) receptor antagonist, and salicylate, a non-steroidal anti-inflammatory drug (NSAID) with cyclooxygenase (COX) inhibitory and other neuroactive properties, exhibit a synergistic relationship when combined as caffeine salicylate. This document details their individual and combined mechanisms of action, presents quantitative data on their efficacy and pharmacokinetics, outlines relevant experimental protocols for their study, and visualizes the key signaling pathways and experimental workflows. The enhanced CNS stimulant effect of this compound compared to caffeine alone is explored, with a focus on the potential contribution of salicylate's antioxidant and neuro modulatory activities. This guide is intended to be a comprehensive resource for researchers and professionals in the fields of pharmacology, neuroscience, and drug development.
Introduction
Caffeine is the most widely consumed psychostimulant globally, primarily known for its ability to increase alertness and reduce fatigue.[1] Its principal mechanism of action is the antagonism of adenosine receptors in the CNS.[2] Salicylate, the main metabolite of aspirin (B1665792), is a widely used analgesic and anti-inflammatory agent that primarily acts by inhibiting cyclooxygenase (COX) enzymes.[3] The combination of these two molecules into this compound results in a compound with enhanced CNS stimulant properties compared to caffeine alone.[4] This guide will dissect the pharmacological underpinnings of this enhanced effect, providing a technical overview for advanced research and development.
Mechanisms of Action
Caffeine: Adenosine Receptor Antagonism
Caffeine's primary mechanism for CNS arousal is its role as a non-selective antagonist of adenosine receptors, particularly the A1 and A2A subtypes.[5] Adenosine is a neuromodulator that generally exerts inhibitory effects on neuronal activity, promoting sleep and suppressing arousal. By blocking these receptors, caffeine disinhibits neurons, leading to an increase in the release of several neurotransmitters, including dopamine, norepinephrine, and glutamate.[6] This cascade of neurochemical events results in heightened neuronal excitability and the characteristic stimulant effects of caffeine.
Salicylate: Cyclooxygenase Inhibition and Neuro-modulatory Effects
Salicylate's classical mechanism of action is the inhibition of COX enzymes, which are responsible for the synthesis of prostaglandins (B1171923).[3] Prostaglandins are involved in inflammatory processes and can also modulate neuronal activity. In the CNS, certain prostaglandins can contribute to sedative effects; therefore, their inhibition by salicylate may contribute to a state of arousal.
Beyond COX inhibition, salicylate has been shown to interact with other neuronal targets. It can modulate the function of GABAergic systems, which are the primary inhibitory neurotransmitter systems in the brain.[3] By potentially reducing GABAergic inhibition, salicylate can further contribute to a state of increased neuronal excitability.
This compound: Synergistic Effects on CNS Arousal
The enhanced CNS stimulant effect of this compound is believed to arise from a synergistic interaction between its two components. One proposed mechanism for this synergy is the antioxidant property of the salicylate molecule.[4] Oxidative stress can influence neuronal function and neurotransmitter release. By acting as an antioxidant, salicylate may create a more favorable environment for the stimulant actions of caffeine. Furthermore, the combined effects of adenosine receptor antagonism by caffeine and the multi-faceted neuro-modulatory actions of salicylate likely converge to produce a greater overall increase in CNS arousal than either compound alone.
Data Presentation
Receptor Binding Affinity of Caffeine
| Receptor Subtype | Ki (µM) |
| Adenosine A1 | 12 |
| Adenosine A2A | 2.4 |
| Adenosine A2B | 13 |
| Adenosine A3 | >100 |
This table summarizes the inhibitory constants (Ki) of caffeine at the four adenosine receptor subtypes. Lower Ki values indicate higher binding affinity.
Pharmacokinetic Parameters
| Compound | Parameter | Value |
| Caffeine | Cmax | 1.5 - 2.5 µg/mL (after 100 mg dose) |
| Tmax | 30 - 60 minutes | |
| AUC | Varies with dose and individual metabolism | |
| Salicylate (from Aspirin) | Cmax | 30 - 100 µg/mL (therapeutic range) |
| Tmax | 1 - 2 hours | |
| AUC | Dose-dependent | |
| Caffeine's effect on Salicylate | Increase in Salicylate Cmax | ~15-31% |
| Increase in Salicylate AUC | Statistically significant |
This table presents key pharmacokinetic parameters for caffeine and salicylate. Note that the data for caffeine's effect on salicylate is derived from studies where caffeine was co-administered with aspirin. Specific pharmacokinetic data for the combined this compound molecule is limited.[7][8]
Effects on Locomotor Activity in Rodent Models
| Treatment | Dose | % Increase in Locomotor Activity |
| Caffeine | 20 mg/kg | 37.10% |
| This compound | 34 mg/kg | 49.24% |
| Treatment | Dose | % Increase in Number of Crossings (Open Field) | % Increase in Rearing (Open Field) |
| Caffeine | 20 mg/kg | 42.34% | 17.26% |
| This compound | 34 mg/kg | 54.89% | 27.87% |
These tables summarize the effects of caffeine and this compound on locomotor activity in mice, as measured by an actophotometer and an open field test. The data indicates a significantly greater increase in activity with this compound compared to caffeine alone.[4]
Experimental Protocols
Assessment of CNS Stimulant Activity in Rodents
Objective: To quantify the spontaneous locomotor activity of rodents as an index of CNS arousal.
Apparatus: An actophotometer consisting of a square arena with a grid of infrared beams.
Procedure:
-
Acclimatize the animals to the testing room for at least 30 minutes prior to the experiment.
-
Divide the animals into control and treatment groups.
-
Administer the test compound (caffeine, this compound) or vehicle to the respective groups.
-
After a predetermined absorption period (e.g., 30 minutes), place each animal individually into the actophotometer arena.
-
Record the number of beam interruptions (counts) over a set period (e.g., 10 minutes).
-
Analyze the data by comparing the mean counts between the treatment and control groups.
Objective: To assess both locomotor activity and anxiety-like behavior in an open, novel environment.
Apparatus: A square or circular arena with walls, typically marked with a grid to define central and peripheral zones.
Procedure:
-
Acclimatize the animals as described for the actophotometer test.
-
Administer the test compound or vehicle.
-
After the absorption period, gently place each animal in the center of the open field arena.
-
Record the animal's behavior for a set duration (e.g., 5-10 minutes) using a video camera mounted above the arena.
-
Analyze the recordings for parameters such as:
-
Locomotor activity: Total distance traveled, number of grid lines crossed.
-
Exploratory behavior: Rearing (standing on hind legs).
-
Anxiety-like behavior: Time spent in the center versus the periphery of the arena.
-
Electroencephalography (EEG) Study of CNS Arousal in Humans
Objective: To measure the effects of caffeine or this compound on brain electrical activity as a direct indicator of CNS arousal.
Procedure:
-
Participant Recruitment: Recruit healthy volunteers and screen for factors that could influence EEG, such as neurological disorders, medication use, and high habitual caffeine intake.
-
Abstinence Period: Instruct participants to abstain from caffeine and other stimulants for a specified period (e.g., 24-48 hours) before the study.
-
Baseline EEG Recording: Record a baseline EEG with the participant in a relaxed, eyes-closed state.
-
Substance Administration: Administer the test substance (caffeine, this compound, or placebo) in a double-blind, randomized manner.
-
Post-Dose EEG Recordings: Record EEG at several time points after administration (e.g., 30, 60, 90 minutes) to capture the time course of the effects.
-
Data Analysis: Analyze the EEG data for changes in spectral power, particularly a decrease in alpha wave activity (8-13 Hz), which is associated with a relaxed state, and an increase in beta wave activity (13-30 Hz), which is linked to an alert and active mental state.[9][10]
Visualization of Signaling Pathways and Experimental Workflows
Signaling Pathway of Caffeine-Induced CNS Arousal
References
- 1. researchgate.net [researchgate.net]
- 2. Caffeine and the central nervous system: mechanisms of action, biochemical, metabolic and psychostimulant effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synergistic Effects of Caffeine in Combination with Conventional Drugs: Perspectives of a Drug That Never Ages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Caffeine Effects on the Central Nervous System and Behavioral Effects Associated with Caffeine Consumption - Caffeine in Food and Dietary Supplements: Examining Safety - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Effect of caffeine on the bioavailability and pharmacokinetics of aspirin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of Caffeine on the Bioavailability and Pharmacokinetics of an Acetylsalicylic Acid-Paracetamol Combination: Results of a Phase I Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Theoretical Investigation of Caffeine-Salicylate Binding Energy: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the theoretical investigation of the binding energy between caffeine (B1668208) and salicylic (B10762653) acid, a subject of significant interest in pharmaceutical sciences due to its implications for drug formulation, stability, and bioavailability. The formation of the caffeine-salicylate complex is a classic example of non-covalent interactions driving molecular association, which can alter the physicochemical properties of the active pharmaceutical ingredients. This document summarizes key quantitative data, details relevant experimental and computational methodologies, and provides visualizations of the underlying molecular and procedural logic.
Quantitative Analysis of Binding Interactions
The interaction between caffeine and salicylic acid is primarily governed by a combination of hydrogen bonding and π-π stacking. Theoretical calculations, particularly those employing Density Functional Theory (DFT), have been instrumental in quantifying the energetics of this complex.
A key study by Al-Anber et al. utilized DFT with the B3LYP hybrid functional and the CEP-31G basis set to model the caffeine-salicylate complex.[1] Their findings indicate that the binding energy is highly dependent on the intermolecular distance and the dihedral angle between the two molecules.[1] The complex is established to be non-planar, with a calculated dihedral angle of 53.5 degrees.[1] While the precise binding energy values from this specific study require consulting the full publication's graphical data, the trend shows a decrease in binding energy as the distance or rotation angle between the molecules increases.[1]
For the purpose of providing a quantitative framework, the following table includes representative values for the types of non-covalent interactions that are central to the caffeine-salicylate complex, drawn from studies on similar molecular systems.
| Interaction Type | Moiety 1 | Moiety 2 | Method | Calculated Interaction Energy (kcal/mol) | Key Geometric Parameters |
| Hydrogen Bond | Caffeine (N7 of imidazole (B134444) ring) | Salicylic Acid (Carboxylic acid -OH) | DFT | Estimated Range: -5 to -12 | N···H distance: ~1.8-2.0 Å, N-H-O angle: >150° |
| Hydrogen Bond | Caffeine (C=O) | Salicylic Acid (Phenolic -OH) | DFT | Estimated Range: -3 to -7 | O···H distance: ~1.9-2.2 Å, O-H-O angle: >140° |
| π-π Stacking | Caffeine (Pyrimidine & Imidazole rings) | Salicylic Acid (Benzene ring) | Molecular Dynamics / DFT | Estimated Range: -10 to -12 | Interplanar distance: ~3.4-3.8 Å |
Note: The binding energy values for hydrogen bonds are estimated based on DFT studies of caffeine with other hydrogen-bond donors. The π-π stacking energy is based on calculations of caffeine dimers.
Methodologies for Studying Caffeine-Salicylate Interactions
A combination of computational and experimental techniques is employed to provide a comprehensive understanding of the caffeine-salicylate complex.
Computational Protocols
Density Functional Theory (DFT) Calculations
DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a powerful tool for calculating the binding energy and optimized geometry of the caffeine-salicylate complex.
A typical DFT workflow for this purpose involves:
-
Geometry Optimization: The initial structures of caffeine and salicylic acid are independently optimized to find their lowest energy conformations. Subsequently, the caffeine-salicylate complex is assembled in various possible orientations and its geometry is optimized.
-
Frequency Calculations: These are performed to confirm that the optimized structures correspond to true energy minima (i.e., no imaginary frequencies).
-
Binding Energy Calculation: The binding energy (ΔE_binding) is calculated by subtracting the total energies of the individual optimized molecules from the total energy of the optimized complex. Basis set superposition error (BSSE) correction is often applied for higher accuracy.
The choice of functional and basis set is crucial. The B3LYP functional is widely used for its balance of accuracy and computational cost.[1][2][3] Basis sets such as CEP-31G or the more extensive 6-31G(d,p) are commonly employed.[1][2][4]
Molecular Dynamics (MD) Simulations
MD simulations are used to study the dynamic behavior of the caffeine-salicylate complex in a solvated environment, providing insights into the stability of the complex and the nature of the intermolecular interactions over time.
The general steps for an MD simulation are:
-
System Setup: The caffeine-salicylate complex is placed in a simulation box, which is then filled with a chosen solvent (e.g., water).
-
Energy Minimization: The energy of the entire system is minimized to remove any steric clashes.
-
Equilibration: The system is gradually heated to the desired temperature and the pressure is adjusted to the desired value. This is done in stages to allow the system to reach equilibrium.
-
Production Run: The simulation is run for a desired length of time (nanoseconds to microseconds), during which the trajectory of each atom is recorded.
-
Analysis: The trajectory is analyzed to determine properties such as root-mean-square deviation (RMSD), radial distribution functions (RDFs), and to identify persistent hydrogen bonds and π-π stacking interactions.
Experimental Protocols
UV-Visible Spectrophotometry
This technique can be used to determine the binding constant of the caffeine-salicylate complex by observing changes in the absorbance spectra upon complex formation.[5][6][7]
-
Protocol:
-
Prepare stock solutions of caffeine and salicylic acid in a suitable solvent (e.g., ethanol, water).[8]
-
Prepare a series of solutions with a fixed concentration of one component (e.g., caffeine) and varying concentrations of the other (salicylic acid).
-
Measure the UV-Vis absorbance spectrum (e.g., from 200-400 nm) for each solution.
-
Analyze the changes in absorbance at the wavelength of maximum absorption (λmax) of the components.
-
Use a suitable model, such as the Benesi-Hildebrand equation, to plot the data and determine the binding constant (K_a).
-
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during the binding of two molecules, providing a complete thermodynamic profile of the interaction.[9][10][11][12]
-
Protocol:
-
Prepare solutions of caffeine and salicylic acid in the same buffer to avoid heats of dilution.
-
Load one component (e.g., caffeine) into the sample cell of the calorimeter.
-
Load the other component (salicylic acid) into the titration syringe.
-
Perform a series of injections of the syringe solution into the sample cell.
-
The heat change associated with each injection is measured.
-
The resulting data is fitted to a binding model to determine the binding constant (K_a), enthalpy change (ΔH), and stoichiometry (n) of the interaction. The Gibbs free energy (ΔG) and entropy change (ΔS) can then be calculated.
-
Visualizing Molecular Interactions and Workflows
Visual representations are essential for understanding the complex relationships in molecular modeling and experimental procedures. The following diagrams, generated using Graphviz, illustrate key aspects of the theoretical investigation of caffeine-salicylate binding energy.
Caption: Key non-covalent interactions in the caffeine-salicylate complex.
Caption: Workflow for DFT calculation of binding energy.
Caption: Experimental workflow for Isothermal Titration Calorimetry (ITC).
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Spectrophotometric Analysis of Caffeine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. scribd.com [scribd.com]
- 8. Salicylic acid - Wikipedia [en.wikipedia.org]
- 9. Isothermal titration calorimetry - Wikipedia [en.wikipedia.org]
- 10. Khan Academy [khanacademy.org]
- 11. Khan Academy [pl.khanacademy.org]
- 12. Isothermal titration calorimetry | Springer Nature Experiments [experiments.springernature.com]
Preliminary Cytotoxicity Assessment of Caffeine Salicylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document summarizes the currently available preliminary data on the cytotoxicity of caffeine (B1668208) salicylate (B1505791). The information is intended for research and development purposes and should not be interpreted as a definitive assessment of its safety or efficacy. Further comprehensive studies are required to fully elucidate the cytotoxic profile of this compound.
Executive Summary
Caffeine salicylate, a salt formed from caffeine and salicylic (B10762653) acid, has been investigated for its biological activities. This guide provides a technical overview of the preliminary cytotoxic assessment of this compound, drawing from the limited direct studies on the compound and contextual data from its constituent molecules, caffeine and salicylic acid. It includes a summary of available quantitative data, detailed experimental protocols for key cytotoxicity assays, and visualizations of experimental workflows and potential signaling pathways. The current body of research on the cytotoxicity of this compound is sparse, with initial findings focused on its effects on human red blood cells. Cytotoxicity data for caffeine and salicylic acid against various cancer cell lines are included to provide a broader context for potential research directions.
Quantitative Cytotoxicity Data
The direct assessment of this compound's cytotoxicity is limited. The primary available data pertains to its effect on human red blood cells. For a more comprehensive preliminary understanding, data for caffeine and salicylic acid are also presented.
Table 1: Cytotoxicity of this compound on Human Red Blood Cells
| Compound | Cell Type | Cytotoxic Concentration (ppm) | Observation | Reference |
| This compound | Human Red Blood Cells | 100-200 | Toxic | [1] |
| Caffeine | Human Red Blood Cells | 200-250 | Toxic |
Table 2: Cytotoxicity of Caffeine on Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Concentration | Exposure Time (hours) | Assay | Reference |
| SK-MEL-28 | Metastatic Cutaneous Melanoma | < 0.5 mM | 24 | MTT | [2] |
| RT2 | Glioma | > 0.5 mM | 48 | Not specified | [3] |
| C6 | Glioblastoma | > 0.5 mM | Not specified | MTT | [4][5] |
| U87MG | Glioblastoma | > 0.5 mM | Not specified | MTT | [4][5] |
| MCF-7 | Breast Cancer | 5 mM | 24 | XTT | [6] |
| Myocardial & Endothelioid Cells | Heart | 20 mM (Toxic signs) | 6, 12, or 24 | Not specified | [7] |
IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Experimental Protocols
For a thorough preliminary cytotoxicity assessment of this compound, a panel of in-vitro assays should be employed. The following are detailed protocols for standard assays.
MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
Materials:
-
96-well plates
-
This compound
-
Culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 0.04 M HCl in isopropanol)
-
Microplate reader
Procedure:
-
Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.[8]
-
Compound Treatment: Prepare serial dilutions of this compound in a culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include untreated and vehicle-only controls. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[8]
-
MTT Addition: Add 10-20 µL of the 5 mg/mL MTT stock solution to each well (final concentration ~0.5 mg/mL).[8]
-
Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[8]
-
Solubilization: Carefully aspirate the medium containing MTT. Add 150 µL of a solubilization solvent to each well to dissolve the formazan crystals.[8]
-
Reading: Place the plate on an orbital shaker for 15 minutes to ensure all formazan crystals are dissolved. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[8][9]
LDH Release Assay for Cytotoxicity
The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells into the cell culture supernatant.[10]
Materials:
-
96-well plates
-
This compound
-
Culture medium
-
LDH assay kit (containing reaction buffer, dye solution, and stop solution)
-
Lysis solution (for positive control)
-
Microplate reader
Procedure:
-
Cell Plating and Treatment: Follow steps 1 and 2 from the MTT protocol. Include a positive control for maximum LDH release by adding a lysis solution to a set of wells.
-
Supernatant Collection: After the incubation period, centrifuge the plate at 600 g for 10 minutes (optional, but recommended).[11] Carefully transfer a portion of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for a specified time (usually up to 30 minutes), protected from light.
-
Stop Reaction: Add the stop solution provided in the kit to each well.
-
Reading: Measure the absorbance at 490 nm using a microplate reader. The amount of color formed is proportional to the amount of LDH released.
Flow Cytometry for Apoptosis Analysis (Annexin V/Propidium Iodide Staining)
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.
Materials:
-
Flow cytometer
-
This compound
-
Culture medium
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI)
-
Binding buffer
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Plating and Treatment: Seed cells in culture plates or flasks and treat with various concentrations of this compound for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle cell dissociation solution. Centrifuge the cell suspension and wash the cells with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Analysis: Analyze the stained cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Visualizations
Experimental Workflow
Caption: General workflow for in-vitro cytotoxicity assessment.
Potential Signaling Pathway
Caffeine is known to be an antagonist of adenosine (B11128) receptors and an inhibitor of phosphodiesterase (PDE). Salicylic acid can activate AMP-activated protein kinase (AMPK).[12] A potential, simplified signaling pathway that could be influenced by this compound is depicted below.
Caption: Potential signaling pathways affected by caffeine and salicylate.
Discussion and Future Directions
The cytotoxic profiles of caffeine and salicylic acid individually suggest that their combination in this compound could exhibit interesting biological activities. Caffeine has been shown to reduce viability and induce apoptosis in various cancer cell lines, including melanoma and glioblastoma.[2][4][5] Salicylic acid is also known to possess cytotoxic properties.
Future research should focus on:
-
Determining the IC50 values of this compound on a panel of human cancer cell lines.
-
Investigating the mechanism of cell death induced by this compound, including apoptosis and necrosis, using techniques like flow cytometry.
-
Elucidating the specific signaling pathways modulated by this compound.
-
Conducting in-vivo studies to assess the systemic toxicity and potential therapeutic efficacy of this compound.
By systematically applying the experimental protocols outlined in this guide, a more complete and informative preliminary cytotoxicity assessment of this compound can be achieved, paving the way for further investigation into its potential as a therapeutic agent.
References
- 1. researchgate.net [researchgate.net]
- 2. Caffeine reduces viability, induces apoptosis, inhibits migration and modulates the CD39/CD73 axis in metastatic cutaneous melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of caffeine on cell viability and activity of histone deacetylase 1 and histone acetyltransferase in glioma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The in vitro effects of caffeine on viability, cycle cycle profiles, proliferation, and apoptosis of glioblastomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. europeanreview.org [europeanreview.org]
- 6. researchgate.net [researchgate.net]
- 7. Cytotoxicity of caffeine in cultured heart cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 11. tiarisbiosciences.com [tiarisbiosciences.com]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Caffeine Salicylate: A Technical Whitepaper on its Potential as a Prodrug
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: Caffeine (B1668208) salicylate (B1505791), a salt formed from caffeine and salicylic (B10762653) acid, has been investigated for its combined pharmacological effects. This document provides a comprehensive technical overview of caffeine salicylate, exploring its potential as a prodrug. It covers its synthesis, physicochemical properties, pharmacodynamics, and the existing pharmacokinetic data of its constituent compounds when co-administered. Detailed experimental protocols for its synthesis and biological evaluation are provided, alongside visualizations of key pathways and workflows to guide further research in this area. While this compound demonstrates synergistic activities and favorable solubility characteristics, its classification as a true prodrug remains a subject for further investigation, as it is a salt that likely dissociates upon dissolution rather than undergoing enzymatic cleavage post-absorption.
Introduction
Salicylic acid is a cornerstone non-steroidal anti-inflammatory drug (NSAID) with analgesic, anti-inflammatory, and antipyretic properties. Its clinical use, however, can be limited by gastrointestinal irritation.[1] Caffeine is a well-known central nervous system (CNS) stimulant that is often used as an analgesic adjuvant.[2] The combination of these two molecules into a single chemical entity, this compound (CAS 5743-22-6), presents an intriguing subject for pharmaceutical research.[3]
A prodrug is an inactive or less active compound that is metabolized in the body to produce the active parent drug. This strategy is often employed to improve pharmacokinetic properties, reduce side effects, or enhance drug delivery to a specific target.[1] this compound is a salt formed through an acid-base reaction between caffeine and salicylic acid.[4] This whitepaper explores the viability of this compound as a prodrug, examining whether it acts as a stable, absorbable molecule that subsequently releases its active components, or if its primary benefits lie in its formulation properties, such as enhanced solubility and the synergistic co-delivery of its parent compounds.
Physicochemical Properties
This compound is a 1:1 salt of caffeine and salicylic acid.[5] Its fundamental properties are summarized below. A key characteristic is the ability of salicylates to significantly increase the aqueous solubility of caffeine.[6][7][8]
| Property | Value | Reference |
| CAS Number | 5743-22-6 | [3][9] |
| Molecular Formula | C₁₅H₁₆N₄O₅ | [3][10] |
| Molecular Weight | 332.32 g/mol | [3][10] |
| Appearance | White crystalline powder | [11] |
| Melting Point | 137 °C | [4] |
| Chemical Stability | Stable under recommended storage conditions. | [12] |
Synthesis and Characterization
This compound is synthesized via a straightforward, one-step acid-base reaction.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from methodologies described in the literature.[13][14]
-
Dissolution: Dissolve 5.0 g of caffeine (25.7 mmol) and 3.57 g of salicylic acid (25.8 mmol) in 250 mL of dichloromethane (B109758) in a round-bottom flask.
-
Heating: Heat the reaction mixture to a boil and maintain gentle boiling for approximately 5 minutes to ensure complete reaction.
-
Precipitation: Remove the flask from the heat and allow it to cool to room temperature. Add petroleum ether dropwise while stirring until the solution becomes cloudy, indicating the onset of precipitation.
-
Crystallization: Cool the mixture slowly, and then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the resulting white precipitate by vacuum filtration.
-
Drying: Wash the crystals with a small amount of cold petroleum ether and dry them in a desiccator. The reported yield is approximately 71.6% w/w.[14]
-
Characterization: Confirm the identity and purity of the product by measuring its melting point (expected: ~137 °C) and using techniques such as Thin Layer Chromatography (TLC) and UV-Vis spectroscopy.[4][14]
Pharmacodynamics and Biological Activity
The pharmacological profile of this compound is best understood as a combination of the effects of its parent molecules.
Mechanism of Action
-
Caffeine: Primarily acts as a non-selective antagonist of adenosine (B11128) receptors (A₁ and A₂).[13] Adenosine is an inhibitory neurotransmitter; by blocking its receptors, caffeine promotes CNS stimulation, wakefulness, and alertness.[15] It also inhibits phosphodiesterase, leading to an increase in intracellular cyclic AMP (cAMP).
-
Salicylic Acid: Exerts its anti-inflammatory, analgesic, and antipyretic effects by non-selectively and irreversibly inhibiting cyclooxygenase enzymes (COX-1 and COX-2).[1] This action blocks the synthesis of prostaglandins, which are key mediators of pain and inflammation.[13] There is also evidence that salicylic acid can modulate the NF-κB signaling pathway.[1]
Preclinical Efficacy
Studies in animal models suggest that this compound may produce enhanced or synergistic effects compared to caffeine alone. The mild analgesic and anti-inflammatory activities are attributed to the salicylate component.[13][14]
| Parameter | Caffeine | This compound | Control/Standard | Reference |
| Locomotor Activity (% Increase) | 37.1% | 49.24% | - | [13][14] |
| Open Field Crossings (% Increase) | 42.34% | 54.89% | - | [13][14] |
| Open Field Rearing (% Increase) | 17.26% | 27.87% | - | [13][14] |
| Anti-Inflammatory (% Inhibition) | - | 18.75% (at 120 min) | Diclofenac: 62.5% | [13] |
| Analgesic (% Prolongation) | - | 25% | Pentazocine: 78.88% | [13] |
| Antimicrobial (MIC, G+ bacteria) | - | 0.35 - 2.5 µg/ml | Streptomycin (similar) | |
| Antimicrobial (MIC, G- bacteria) | - | 1.5 - 10 µg/ml | Streptomycin (similar) | |
| Cytotoxicity (vs. RBCs) | 200-250 ppm | 100-200 ppm | - |
Pharmacokinetic Profile
There is no direct pharmacokinetic data available for the intact this compound salt. Its potential as a prodrug hinges on its ability to be absorbed intact before dissociating or being hydrolyzed. The available data focuses on the co-administration of caffeine and aspirin (B1665792)/salicylate, which shows conflicting results.
Hydrolysis and Absorption
As a salt, this compound is expected to readily dissociate into caffeine and salicylate ions in an aqueous environment, such as the gastrointestinal tract. For it to function as a true prodrug, a significant portion would need to be absorbed as the intact salt into the bloodstream, where it would then hydrolyze to release the active compounds.
Co-administration Studies
The interaction between caffeine and salicylates has been studied, with some results suggesting a pharmacokinetic interaction.
| Study Drug(s) | Finding | Conclusion | Reference |
| Aspirin (650mg) + Caffeine Citrate (120mg) | ↑ Salicylate Cmax (~15%)↑ Salicylate AUC↑ Rate of Salicylate Appearance (~31%) | Caffeine can increase the bioavailability of aspirin. | [16] |
| ASA (250mg) / Paracetamol (200mg) + Caffeine (50mg) | No significant change in Cmax or AUC for ASA or salicylic acid. | Caffeine enhances analgesic efficacy via pharmacodynamic, not pharmacokinetic, interactions. | [2] |
The discrepancy between these studies highlights the need for further research into the specific formulation and conditions under which caffeine affects salicylate pharmacokinetics.
Proposed Experimental Evaluation Workflow
To rigorously evaluate this compound as a potential prodrug, a systematic workflow is required, progressing from in vitro characterization to in vivo studies.
Detailed Protocol: In Vitro Plasma Hydrolysis
This is a general protocol to determine the rate at which this compound would convert to its parent compounds in a biological matrix.
-
Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Obtain fresh plasma (e.g., human, rat) containing anticoagulants.
-
Incubation: Pre-warm the plasma to 37 °C. Spike the plasma with the this compound stock solution to achieve a final concentration of ~1-10 µM. The final concentration of the organic solvent should be less than 1%.
-
Sampling: At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the plasma mixture.
-
Reaction Quenching: Immediately add the aliquot to a tube containing a cold protein precipitation agent (e.g., acetonitrile (B52724) with an internal standard). Vortex thoroughly.
-
Sample Processing: Centrifuge the samples to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to an HPLC vial and analyze the concentrations of the remaining this compound and the formed caffeine and salicylic acid using a validated LC-MS/MS method.
-
Data Analysis: Plot the concentration of this compound versus time. The rate of hydrolysis and the half-life (t₁/₂) in plasma can be calculated from the slope of the line.
Conclusion
This compound is a well-characterized salt that effectively combines the CNS stimulant properties of caffeine with the analgesic and anti-inflammatory effects of salicylic acid. Preclinical data indicate a potential for synergistic enhancement of CNS activity.[13][14] The primary, well-documented advantage of this combination is the increased aqueous solubility of caffeine in the presence of salicylate.[6][8]
However, its classification as a true prodrug is not well-supported by current evidence. As a salt, it is likely to dissociate into its constituent ions upon dissolution in the GI tract, prior to absorption. The conflicting data on whether caffeine alters the pharmacokinetics of salicylate requires further investigation.[2][16] To definitively assess its prodrug potential, future studies must focus on quantifying the absorption of the intact salt and its subsequent hydrolysis kinetics in vivo, following the experimental workflow proposed in this guide.
References
- 1. benchchem.com [benchchem.com]
- 2. Effect of Caffeine on the Bioavailability and Pharmacokinetics of an Acetylsalicylic Acid-Paracetamol Combination: Results of a Phase I Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | 5743-22-6 [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. Influence of Sodium Salicylate on Self-Aggregation and Caffeine Solubility in Water—A New Hypothesis from Experimental and Computational Data - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Caffeine | C8H10N4O2 | CID 2519 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. chemwhat.com [chemwhat.com]
- 11. researchgate.net [researchgate.net]
- 12. This compound Safety Data Sheets(SDS) lookchem [lookchem.com]
- 13. lowtoxinforum.com [lowtoxinforum.com]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. ijipls.co.in [ijipls.co.in]
- 16. Effect of caffeine on the bioavailability and pharmacokinetics of aspirin - PubMed [pubmed.ncbi.nlm.nih.gov]
Foundational Research on Caffeine Salicylate Pharmacology: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Caffeine (B1668208) salicylate (B1505791) is a salt formed from the combination of caffeine, a methylxanthine central nervous system (CNS) stimulant, and salicylic (B10762653) acid, a non-steroidal anti-inflammatory drug (NSAID). This combination is of significant pharmacological interest due to the potential for synergistic or additive effects, particularly in the context of analgesia. Caffeine is often included in analgesic formulations to enhance the pain-relieving effects of drugs like aspirin (B1665792) (acetylsalicylic acid), which is rapidly hydrolyzed to salicylic acid in the body. This technical guide provides a comprehensive overview of the foundational pharmacology of caffeine salicylate, focusing on its mechanism of action, pharmacokinetics, and pharmacodynamics, supported by experimental protocols and quantitative data.
Mechanism of Action
The pharmacological effects of this compound are a composite of the individual actions of caffeine and salicylate. The primary mechanism underlying their synergistic analgesic effect is believed to be pharmacodynamic rather than pharmacokinetic.
Caffeine's Mechanism of Action: Caffeine's primary mechanism is the non-selective antagonism of adenosine (B11128) A1 and A2A receptors. By blocking these receptors, caffeine inhibits the sedative and CNS-depressant effects of adenosine, leading to increased neuronal firing, alertness, and wakefulness. At higher concentrations, caffeine can also inhibit phosphodiesterase (PDE), leading to an increase in intracellular cyclic AMP (cAMP), and modulate intracellular calcium mobilization.
Salicylate's Mechanism of Action: Salicylate, the active metabolite of aspirin, exerts its anti-inflammatory, analgesic, and antipyretic effects primarily through the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. This inhibition prevents the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. While aspirin irreversibly inhibits COX enzymes, salicylate is a reversible and weaker inhibitor. Some evidence suggests that salicylate's anti-inflammatory effects may also stem from its ability to suppress the expression of the inducible COX-2 enzyme.
Synergistic Interaction: The prevailing hypothesis for the synergistic analgesia of the caffeine-salicylate combination is that caffeine's adenosine receptor antagonism potentiates the analgesic effects of salicylate. Adenosine has been implicated in nociceptive signaling, and by blocking its action, caffeine may enhance the pain-relieving environment created by salicylate's inhibition of prostaglandin (B15479496) synthesis. Some studies also suggest that caffeine may inhibit COX-2 protein synthesis, further augmenting the effects of salicylate.
Pharmacokinetics
The pharmacokinetic profiles of caffeine and salicylate have been studied both individually and in combination. While some studies suggest caffeine may increase the rate of salicylate absorption, others have found no significant impact on overall bioavailability, pointing towards a pharmacodynamic synergy.
Absorption
Both caffeine and salicylate are rapidly absorbed from the gastrointestinal tract. Some studies have reported that co-administration of caffeine can increase the rate of appearance and the maximum plasma concentration (Cmax) of salicylate by approximately 15-31%.[1][2] However, other studies have found no significant effect of caffeine on the Cmax or time to reach Cmax (Tmax) of salicylate when administered as a fixed-dose combination.[3][4]
Distribution
Caffeine is distributed throughout total body water. Salicylate is highly bound to plasma proteins, primarily albumin.
Metabolism
Caffeine is primarily metabolized in the liver by the cytochrome P450 enzyme system, mainly CYP1A2. Salicylate undergoes hepatic metabolism to form salicyluric acid, salicyl phenolic glucuronide, and gentisic acid. The formation of salicyluric acid and salicyl phenolic glucuronide is a saturable process.
Excretion
Caffeine metabolites are excreted in the urine. Salicylate and its metabolites are also eliminated via the kidneys.
Pharmacodynamics
The pharmacodynamic effects of this compound are centered on its analgesic and anti-inflammatory properties.
Analgesic Effects
The combination of caffeine and salicylate has been shown to produce a synergistic analgesic effect in various animal models of pain, such as the hot plate and tail immersion tests. This potentiation of analgesia is the primary rationale for their combined use in over-the-counter pain relievers.
Anti-inflammatory Effects
Salicylate is the primary contributor to the anti-inflammatory effects through the inhibition of prostaglandin synthesis. In models like the carrageenan-induced paw edema in rats, salicylate reduces inflammation. While caffeine itself has limited anti-inflammatory activity, it does not appear to interfere with salicylate's effects.
Data Presentation
Table 1: Quantitative Pharmacokinetic Parameters
| Parameter | Caffeine | Salicylate | Salicylate with Caffeine |
| Tmax (hours) | 0.5 - 2.0 | 2.25[5] | Variable, some studies show no change[3][4] |
| Cmax | Varies with dose | 10.8 mg/dL (after 975 mg aspirin)[5] | Increased by ~15-31% in some studies[1][2] |
| Half-life (t½) (hours) | 3 - 5 | Dose-dependent (2-3 for low doses) | No significant change[2] |
| Bioavailability (F) | ~100% | High | Potentially increased rate of absorption[1][2] |
| Protein Binding | ~35% | 80-90% (concentration-dependent) | No significant change |
Table 2: Quantitative Pharmacodynamic Parameters
| Parameter | Caffeine | Salicylate (Sodium Salicylate) |
| Adenosine A1 Receptor Binding (Ki) | ~26 µM | Not Applicable |
| Adenosine A2A Receptor Binding (Ki) | ~13 µM | Not Applicable |
| COX-1 Inhibition (IC50) | Weak/No significant inhibition | >100 µg/mL (weak inhibitor)[6] |
| COX-2 Inhibition (IC50) | 42.5 µM (inhibits PGE2 synthesis)[7] | ~5 µg/mL (inhibits PGE2 release)[6] |
| PGE2 Synthesis Inhibition (IC50) | 42.5 µM (in rat microglial cells)[7] | ≈5 x 10⁻⁶ M (in human foreskin fibroblasts)[8] |
Experimental Protocols
Synthesis of this compound
Objective: To synthesize this compound from caffeine and salicylic acid.
Materials:
-
Caffeine (50 mg)
-
Salicylic acid (37.5 mg)
-
Dichloromethane (B109758) (5 mL)
-
Petroleum ether
-
Erlenmeyer flask
-
Heating apparatus (e.g., steam bath or hot plate)
-
Filtration apparatus (e.g., Hirsch funnel, vacuum flask)
Procedure:
-
Dissolve 50 mg of caffeine and 37.5 mg of salicylic acid in 5 mL of dichloromethane in an Erlenmeyer flask. Gentle heating may be required to facilitate dissolution.[9]
-
Heat the mixture to a boil.
-
Add petroleum ether dropwise until the solution becomes cloudy, indicating the initiation of precipitation.
-
Allow the mixture to cool slowly to room temperature, and then in an ice bath to promote crystallization.
-
Collect the resulting crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold petroleum ether.
-
Air dry the crystals and determine the yield and melting point for characterization.
Carrageenan-Induced Paw Edema in Rats
Objective: To evaluate the anti-inflammatory activity of a test substance.
Materials:
-
Wistar rats (150-200g)
-
1% Carrageenan solution in saline
-
Plethysmometer
-
Test substance (e.g., this compound)
-
Vehicle control
-
Standard drug (e.g., Indomethacin)
Procedure:
-
Fast the rats overnight with free access to water.
-
Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.
-
Administer the test substance, vehicle, or standard drug orally or intraperitoneally.
-
After a specific pre-treatment time (e.g., 60 minutes), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.
-
Calculate the percentage of inhibition of edema for the treated groups compared to the control group.
Hot Plate Test for Analgesia
Objective: To assess the central analgesic activity of a test substance.
Materials:
-
Mice or rats
-
Hot plate apparatus with adjustable temperature
-
Timer
-
Test substance (e.g., this compound)
-
Vehicle control
-
Standard drug (e.g., Morphine)
Procedure:
-
Set the hot plate temperature to a constant, non-injurious temperature (e.g., 55 ± 0.5°C).
-
Administer the test substance, vehicle, or standard drug to the animals.
-
At a predetermined time after administration, place the animal on the hot plate.
-
Start the timer and observe the animal for signs of pain, such as paw licking, jumping, or flicking of the hind paws.
-
Record the latency (in seconds) for the animal to exhibit a pain response.
-
A cut-off time (e.g., 30-60 seconds) should be established to prevent tissue damage.
-
An increase in the reaction time compared to the control group indicates an analgesic effect.
HPLC Method for Quantification of Caffeine and Salicylate
Objective: To simultaneously quantify caffeine and salicylic acid in a sample.
Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 column
-
Mobile phase (e.g., a mixture of acetonitrile (B52724) and a buffered aqueous solution)
-
Standard solutions of caffeine and salicylic acid
-
Sample solution
Procedure (General Outline):
-
Prepare the mobile phase and degas it.
-
Equilibrate the HPLC system with the mobile phase.
-
Prepare a series of standard solutions of caffeine and salicylic acid of known concentrations.
-
Inject the standard solutions to generate a calibration curve.
-
Prepare the sample solution, which may involve extraction from a biological matrix and filtration.
-
Inject the sample solution into the HPLC system.
-
Identify and quantify the peaks corresponding to caffeine and salicylic acid based on their retention times and the calibration curve. A common detection wavelength for both is around 273-275 nm.[10]
Conclusion
The combination of caffeine and salicylate in the form of this compound presents a compelling case of pharmacodynamic synergy. While salicylate provides the primary anti-inflammatory and analgesic action through the inhibition of prostaglandin synthesis, caffeine potentiates this effect, likely through the antagonism of adenosine receptors. This allows for enhanced pain relief, which is a cornerstone of many combination analgesic formulations. Further research into the precise molecular interactions at the receptor and enzyme levels will continue to refine our understanding of this valuable pharmacological partnership.
References
- 1. Effect of caffeine on the bioavailability and pharmacokinetics of aspirin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Influence of caffeine on aspirin pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of Caffeine on the Bioavailability and Pharmacokinetics of an Acetylsalicylic Acid-Paracetamol Combination: Results of a Phase I Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of Caffeine on the Bioavailability and Pharmacokinetics of an Acetylsalicylic Acid-Paracetamol Combination: Results of a Phase I Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A study of salicylate and caffeine excretion in the breast milk of two nursing mothers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sodium salicylate inhibits cyclo-oxygenase-2 activity independently of transcription factor (nuclear factor kappaB) activation: role of arachidonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of caffeine and paracetamol alone or in combination with acetylsalicylic acid on prostaglandin E(2) synthesis in rat microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. Lab Report 5.2: Synthesis of this compound 1. | Chegg.com [chegg.com]
- 10. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
Unveiling Novel Biological Activities of Caffeine Salicylate: A Technical Guide
For Immediate Release
This technical whitepaper provides an in-depth analysis of the emerging biological activities of caffeine (B1668208) salicylate (B1505791), a compound synthesized from equimolar concentrations of caffeine and salicylic (B10762653) acid. Targeted at researchers, scientists, and drug development professionals, this document collates and presents quantitative data, detailed experimental protocols, and explores the underlying signaling pathways of this multifaceted compound. Recent studies have highlighted its potential as a potent antimicrobial agent, an enhanced central nervous system (CNS) stimulant, and a compound with notable anti-inflammatory and analgesic properties, distinguishing it from its individual components.
Core Biological Activities and Quantitative Analysis
Caffeine salicylate has demonstrated a range of biological effects that suggest novel therapeutic potential. The compound exhibits significant antimicrobial properties, enhanced CNS stimulant effects compared to caffeine alone, and notable anti-inflammatory and cytotoxic activities.
Antimicrobial Activity
This compound has shown strong antibacterial activity against both gram-positive and gram-negative bacteria, with efficacy comparable to the antibiotic streptomycin (B1217042) in some cases. The activity of this compound was found to be higher than caffeine alone.
Table 1: Minimal Inhibitory Concentration (MIC) of this compound and Comparators
| Bacterial Strain | Caffeine (µg/ml) | This compound (µg/ml) | Streptomycin (µg/ml) |
| Bacillus subtilis PCI 219 | 2.5 | 0.9 | 1.2 |
| Escherichia coli NCTC 5933 | 10 | 8.5 | 1.5 |
| Staphylococcus aureus NCTC 6571 | 0.15 | 0.35 | 0.9 |
| Escherichia coli R (Clinical Strain) | 3.5 | 2.5 | 1.8 |
| Staphylococcus aureus R (Clinical Strain) | 0.5 | 0.35 | 0.8 |
Enhanced CNS Stimulant Activity
Studies in animal models have revealed that this compound produces a more pronounced CNS stimulant effect than caffeine alone. This is evidenced by increased locomotor activity and enhanced exploratory behavior.
Table 2: Comparative CNS Stimulant Effects in Animal Models [1][2]
| Parameter | Caffeine (20 mg/kg) | This compound (34 mg/kg) | Key Finding |
| Locomotor Activity (% Increase) | 37.1% | 49.24% | This compound shows a greater increase in locomotor activity.[1] |
| Open Field Test: Crossings (% Increase) | 42.34% | 54.89% | Increased exploratory behavior with this compound.[1] |
| Open Field Test: Rearing (% Increase) | 17.26% | 27.87% | This compound enhances vertical exploration more significantly.[1] |
| Forced Swim Test (% Decrease in Immobility) | 30.22% | 51.50% | Suggests a more potent antidepressant-like effect for this compound.[2] |
Anti-inflammatory and Analgesic Activity
This compound also exhibits mild anti-inflammatory and analgesic effects, which are attributed to the salicylate component's ability to inhibit prostaglandin (B15479496) synthesis.[1]
Table 3: Anti-inflammatory and Analgesic Effects [1]
| Experimental Model | Parameter | This compound | Standard Drug |
| Formalin-Induced Rat Paw Edema | % Inhibition at 60 min | 16.40% | 51.0% (Diclofenac) |
| % Inhibition at 120 min | 18.75% | 62.5% (Diclofenac) | |
| Tail Immersion Test (Analgesia) | Prolongation of Tail Withdrawal | 25% | 78.88% (Pentazocine) |
Cytotoxicity
The cytotoxic effects of this compound have been evaluated against human red blood cells (RBCs). Toxicity was observed at concentrations between 100-200 ppm, a range where caffeine alone was not toxic.[3]
Table 4: Cytotoxicity Against Human Red Blood Cells (RBCs)
| Compound | Concentration (ppm) | Toxicity against RBC |
| Caffeine | 0.5 - 100 | Not Toxic |
| 200 | Toxic | |
| This compound | 0.5 - 50 | Not Toxic |
| 100 | Toxic | |
| 200 | Toxic |
Signaling Pathways and Mechanisms of Action
The biological activities of this compound are a result of the combined and potentially synergistic actions of caffeine and salicylate. Caffeine is a known antagonist of adenosine (B11128) receptors and an inhibitor of phosphodiesterase, while salicylate inhibits cyclooxygenase (COX) enzymes.[1][4][5][6] The enhancement in cortical arousal by this compound may be due to the antioxidant property of salicylate, in addition to the adenosine antagonism and mobilization of intracellular calcium by the caffeine portion.[1]
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. ijipls.co.in [ijipls.co.in]
- 3. researchgate.net [researchgate.net]
- 4. Caffeine - Wikipedia [en.wikipedia.org]
- 5. Salicylic acid - Wikipedia [en.wikipedia.org]
- 6. Pharmacology of Caffeine - Caffeine for the Sustainment of Mental Task Performance - NCBI Bookshelf [ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Initial In Vitro Screening of Caffeine Salicylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the initial in vitro screening protocols and available data for caffeine (B1668208) salicylate (B1505791). The information is compiled from various scientific sources to assist in the preliminary evaluation of this compound for potential therapeutic applications.
Physicochemical Properties and Solubility
The interaction between caffeine and salicylates has been studied to understand its effect on solubility. Sodium salicylate has been shown to increase the solubility of caffeine in aqueous solutions.[1][2] This is a critical consideration for formulation development and bioavailability.
Experimental Protocol: Solubility Determination
A common method to determine the solubility of caffeine in the presence of a salicylate involves the following steps:
-
Preparation of Saturated Solutions: A surplus amount of caffeine is added to a known concentration of a salicylate solution (e.g., 0.1 mol·kg⁻¹ sodium salicylate in water).[1] The mixture is continuously stirred in a thermostated vessel at a specific temperature (e.g., 293.15 K, 298.15 K, 303.15 K, 308.15 K, and 313.15 K) for a sufficient time to reach equilibrium.[1]
-
Sample Collection and Analysis: After reaching equilibrium, the suspension is allowed to settle. An aliquot of the supernatant is carefully withdrawn using a syringe fitted with a filter.[1]
-
Quantification: The concentration of caffeine in the filtered solution is determined using a suitable analytical method, such as UV-Vis spectrophotometry or high-performance liquid chromatography (HPLC). For complex mixtures, a separation technique like liquid-liquid extraction might be necessary before quantification.[1]
Experimental Workflow for Solubility Determination
Caption: Workflow for determining caffeine solubility.
Biological Activity Screening
Initial in vitro screening of caffeine salicylate has focused on its antimicrobial and cytotoxic activities.
2.1. Antimicrobial Activity
This compound has demonstrated notable antimicrobial properties against both Gram-positive and Gram-negative bacteria. Its activity has been shown to be comparable to the standard antibiotic streptomycin (B1217042) in some cases.[3]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
The antimicrobial activity of this compound can be assessed by determining its Minimum Inhibitory Concentration (MIC) using the broth microdilution method.
-
Preparation of Inoculum: Bacterial strains are cultured in a suitable broth medium to achieve a specific turbidity, corresponding to a known cell density (e.g., 10⁸ CFU/mL). This is then diluted to the final working concentration.
-
Serial Dilution of Test Compound: this compound is dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in a 96-well microtiter plate containing broth medium to obtain a range of concentrations.
-
Inoculation: The prepared bacterial inoculum is added to each well of the microtiter plate.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Table 1: Minimum Inhibitory Concentration (MIC) of Caffeine and this compound against various bacterial strains.
| Bacterial Strain | MIC (µg/mL) - Caffeine | MIC (µg/mL) - this compound | MIC (µg/mL) - Streptomycin (Standard) |
| Bacillus subtilis PCI 219 | 2.5 | 0.9 | 0.15 |
| Escherichia coli NCTC 5933 | 10 | 8.5 | 3.5 |
| Staphylococcus aureus NCTC 6571 | 0.5 | 0.35 | 0.35 |
| Escherichia coli R (Clinical) | 1.2 | 2.5 | 1.5 |
| Staphylococcus aureus R (Clinical) | 0.9 | 0.8 | 1.8 |
2.2. Cytotoxicity Assay
The cytotoxicity of this compound has been evaluated against human red blood cells.
Experimental Protocol: Cytotoxicity Assay against Human Red Blood Cells
-
Preparation of Red Blood Cell Suspension: A fresh blood sample is collected, and red blood cells (RBCs) are isolated by centrifugation and washed with a suitable buffer (e.g., phosphate-buffered saline). The RBCs are then resuspended to a specific concentration.
-
Treatment: Different concentrations of this compound (dissolved in a solvent like DMSO) are added to the RBC suspension.[3]
-
Incubation: The treated RBCs are incubated for a defined period.
-
Assessment of Hemolysis: The degree of hemolysis (lysis of RBCs) is determined by measuring the absorbance of the supernatant at a specific wavelength (e.g., 540 nm), which corresponds to the amount of hemoglobin released.
Table 2: Cytotoxicity of Caffeine and this compound against Human Red Blood Cells (RBCs). [3]
| Compound | Concentration (ppm) | Toxicity against RBCs |
| DMSO (Control) | - | NT |
| Caffeine | 0.5 | NT |
| 10 | NT | |
| 50 | NT | |
| 100 | NT | |
| 200 | T | |
| This compound | 0.5 | NT |
| 10 | NT | |
| 50 | NT | |
| 100 | T | |
| 200 | T |
NT: Not Toxic, T: Toxic
General In Vitro Screening Workflow
Caption: A general workflow for in vitro screening.
Potential Mechanisms of Action and Signaling Pathways
The biological activities of this compound are likely a result of the combined effects of caffeine and salicylic (B10762653) acid.
Caffeine's Mechanism: Caffeine is known to be an antagonist of adenosine (B11128) receptors, which plays a role in its stimulant effects. It can also inhibit phosphodiesterase, leading to an increase in intracellular cyclic AMP (cAMP).
Salicylate's Mechanism: Salicylates are well-known for their anti-inflammatory effects, primarily through the inhibition of cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins. While salicylic acid is a weak direct inhibitor of COX activity, it can suppress the expression of the inducible COX-2 enzyme.[4]
Potential Combined Effects: The combination of these two molecules in this compound could lead to a synergistic effect, potentially enhancing anti-inflammatory and other biological activities.
Potential Signaling Pathways
Caption: Potential signaling pathways of caffeine and salicylate.
Skin Permeation
For topical applications, the ability of a compound to permeate the skin is crucial. While specific data for this compound is limited, studies on caffeine's skin permeation provide a basis for what to expect. Caffeine's hydrophilic nature can be a barrier to skin penetration, and formulation strategies are often employed to enhance its delivery.[5]
Experimental Protocol: In Vitro Skin Permeation Study (Franz Diffusion Cell)
-
Skin Preparation: Human or animal skin is excised and mounted on a Franz diffusion cell, separating the donor and receptor compartments.
-
Application of Test Compound: A known amount of the this compound formulation is applied to the outer surface of the skin in the donor compartment.
-
Sampling: The receptor compartment is filled with a suitable receptor medium (e.g., phosphate-buffered saline). At predetermined time intervals, samples are withdrawn from the receptor medium for analysis.
-
Quantification: The concentration of this compound in the receptor fluid is measured using HPLC or a similar analytical technique. This data is used to determine the permeation profile and flux of the compound across the skin.
Conclusion
The initial in vitro screening of this compound suggests it is a compound with promising antimicrobial and potentially other biological activities. The available data, primarily on its antimicrobial and cytotoxic effects, provides a foundation for further investigation. Future research should focus on a broader range of in vitro assays, including more detailed anti-inflammatory and mechanistic studies, to fully elucidate its therapeutic potential. The protocols and data presented in this guide serve as a valuable resource for researchers and drug development professionals embarking on the evaluation of this compound.
References
- 1. Influence of Sodium Salicylate on Self-Aggregation and Caffeine Solubility in Water—A New Hypothesis from Experimental and Computational Data - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Enhanced transdermal permeation of caffeine through a skin model using electric field-induced lipid vesicles: a novel approach for drug transport - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
Methodological & Application
Application Note: A Validated HPLC Method for the Simultaneous Quantification of Caffeine and Salicylate in Pharmaceutical Formulations
Abstract
This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the simultaneous quantification of caffeine (B1668208) and salicylate (B1505791) in pharmaceutical formulations. The method utilizes a reversed-phase C18 column with isocratic elution and UV detection, providing a rapid and accurate analytical solution for quality control and research purposes. This document provides comprehensive experimental protocols, data presentation, and a visual workflow to ensure easy implementation in a laboratory setting.
Introduction
Caffeine is a central nervous system stimulant, while salicylates, such as salicylic (B10762653) acid, are commonly used for their analgesic, anti-inflammatory, and antipyretic properties. Formulations combining these active pharmaceutical ingredients (APIs) are prevalent in over-the-counter medications. Therefore, a reliable and efficient analytical method for the simultaneous determination of both compounds is crucial for ensuring product quality and dosage accuracy. High-Performance Liquid Chromatography (HPLC) is a widely accepted technique for this purpose due to its high resolution, sensitivity, and specificity.[1][2][3] This application note presents a validated HPLC method suitable for routine analysis in drug development and quality control laboratories.
Experimental
-
HPLC System: An isocratic HPLC system equipped with a UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., Hypersil C18, 5 µm, 15 cm x 4.6 mm) is recommended.[1][2]
-
Reagents: HPLC grade methanol, acetonitrile, acetic acid, phosphoric acid, and purified water are required.
-
Standards: Reference standards of caffeine and salicylic acid of known purity.
The following table summarizes the optimized chromatographic conditions for the simultaneous analysis of caffeine and salicylate.
| Parameter | Condition |
| Column | C18 (5 µm, 150 x 4.6 mm) |
| Mobile Phase | Water:Methanol:Acetic Acid (69:28:3 v/v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 5 µL[1] |
| Column Temperature | Ambient (or controlled at 40°C for improved reproducibility)[4] |
| Detection Wavelength | 275 nm[1][2] |
| Run Time | Approximately 7-10 minutes |
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 100 mg of caffeine and 100 mg of salicylic acid reference standards and transfer to separate 100 mL volumetric flasks. Dissolve in the mobile phase and make up to the mark.
-
Working Standard Solutions: Prepare a series of working standard solutions by appropriately diluting the stock solutions with the mobile phase to cover the desired concentration range (e.g., 1-200 µg/mL).
-
Solid Dosage Forms (Tablets/Capsules):
-
Weigh and finely powder at least 20 tablets or the contents of 20 capsules to ensure homogeneity.
-
Accurately weigh a portion of the powder equivalent to the average tablet/capsule weight and transfer it to a 100 mL volumetric flask.
-
Add approximately 70 mL of the mobile phase and sonicate for 15 minutes to ensure complete dissolution of the active ingredients.
-
Allow the solution to cool to room temperature and then dilute to the mark with the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.
-
Method Validation
The analytical method was validated according to the International Conference on Harmonisation (ICH) guidelines for linearity, accuracy, precision, and robustness.[5][6]
The linearity of the method was evaluated by analyzing a series of standard solutions at different concentrations. The peak areas were plotted against the respective concentrations, and a linear regression analysis was performed.
The accuracy of the method was determined by spiking a placebo formulation with known amounts of caffeine and salicylate at different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration). The recovery of the added analytes was then calculated.
The precision of the method was assessed by performing replicate injections of the standard solution (system precision) and by analyzing multiple, independent preparations of the sample (method precision). The relative standard deviation (%RSD) was calculated.
Data Presentation
The following tables summarize the quantitative data obtained from method validation studies, compiled from various literature sources.
Table 1: Chromatographic Performance and Linearity Data
| Analyte | Retention Time (min) | Linearity Range (µg/mL) | Correlation Coefficient (r²) |
| Caffeine | ~2.5 - 6.6 | 0.122 - 195[1][7] | > 0.999[5][7] |
| Salicylic Acid | ~3.0 - 9.7 | 0.4 - 112[1][5][8] | > 0.999[5] |
Table 2: Accuracy and Precision Data
| Analyte | Recovery (%) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) |
| Caffeine | 98.25 - 102.12[9] | 0.36 - 1.89[9] | 0.58 - 2.18[9] |
| Salicylic Acid | 98.35 - 102.08 (as Acetylsalicylic acid)[9] | 0.36 - 1.89[9] | 0.58 - 2.18[9] |
Experimental Workflow Diagram
The following diagram illustrates the logical workflow of the HPLC analysis for the quantification of caffeine and salicylate in formulations.
Caption: Workflow for HPLC quantification of caffeine and salicylate.
Conclusion
The HPLC method described in this application note is simple, rapid, accurate, and precise for the simultaneous quantification of caffeine and salicylate in pharmaceutical formulations. The short run time allows for a high throughput of samples, making it suitable for routine quality control analysis. The method has been validated according to ICH guidelines and has demonstrated excellent linearity, accuracy, and precision.
References
- 1. academic.oup.com [academic.oup.com]
- 2. A rapid high-performance liquid chromatographic method for the simultaneous quantitation of aspirin, salicylic acid, and caffeine in effervescent tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Methods for the Analysis of Aspirin and Caffeine Tablets [emergingstandards.usp.org]
- 5. ijprajournal.com [ijprajournal.com]
- 6. Method Development and Validation for the Determination of Caffeine: An Alkaloid from Coffea arabica by High-performance Liquid Chromatography Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ejgm.co.uk [ejgm.co.uk]
- 8. 2024.sci-hub.se [2024.sci-hub.se]
- 9. researchgate.net [researchgate.net]
Application Note & Protocol: Development of a Validated Analytical Method for Caffeine Salicylate
Introduction
Caffeine (B1668208) salicylate (B1505791) is a salt composed of a 1:1 molar ratio of caffeine, a central nervous system stimulant, and salicylic (B10762653) acid, a nonsteroidal anti-inflammatory drug (NSAID) precursor.[1] The accurate and precise quantification of both active moieties is critical for quality control, formulation development, and stability testing of pharmaceutical products containing caffeine salicylate. This document provides detailed protocols for two validated analytical methods for the simultaneous determination of caffeine and salicylic acid: High-Performance Liquid Chromatography (HPLC) and Ultraviolet-Visible (UV-Vis) Spectrophotometry.
The methods described are adapted from established procedures for the analysis of caffeine and salicylic acid in various pharmaceutical matrices.[2][3][4] Validation parameters are summarized based on published data to demonstrate the methods' suitability in terms of linearity, accuracy, precision, and sensitivity, in accordance with the International Council on Harmonisation (ICH) guidelines.[5][6]
Principles of the Analytical Methods
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful separation technique that is highly suitable for the simultaneous analysis of multiple components in a mixture.[7] A reversed-phase HPLC method, utilizing a C18 column, allows for the separation of caffeine and salicylic acid based on their differential partitioning between a nonpolar stationary phase and a polar mobile phase.[3][4] Detection is typically achieved using a UV detector set at a wavelength where both compounds exhibit significant absorbance, such as 275 nm.[3][4] This method offers high specificity, sensitivity, and the ability to resolve the active compounds from potential degradation products or excipients.[8]
UV-Visible Spectrophotometry
UV-Visible spectrophotometry is a simpler and more cost-effective method for the simultaneous quantification of two or more compounds, provided their absorption spectra are sufficiently different.[9][10] By measuring the absorbance of a sample solution at the maximum absorbance wavelengths (λmax) of caffeine and salicylic acid, a set of simultaneous equations (Vierordt's method) can be solved to determine the concentration of each component.[9] This method is rapid and suitable for routine quality control where interfering substances are minimal.
Experimental Protocols
Method 1: High-Performance Liquid Chromatography (HPLC)
This protocol is based on a rapid reversed-phase HPLC method for the simultaneous quantitation of caffeine and salicylic acid.[3][4]
1. Instrumentation and Chromatographic Conditions
-
HPLC System: An isocratic HPLC system equipped with a UV-Vis detector.
-
Column: Hypersil C18 (5 µm, 15 cm x 4.6 mm) or equivalent.[4]
-
Mobile Phase: Water:Methanol:Acetic Acid.[4] The exact ratio should be optimized for ideal separation.
-
Flow Rate: 1.0 mL/min.[11]
-
Injection Volume: 5 µL.[3]
-
Column Temperature: 40°C.[11]
2. Reagent and Standard Preparation
-
Mobile Phase Preparation: Prepare a suitable mixture of HPLC-grade water, methanol, and glacial acetic acid. Filter through a 0.45 µm membrane filter and degas prior to use.
-
Standard Stock Solution: Accurately weigh and dissolve appropriate amounts of USP Reference Standards for caffeine and salicylic acid in the mobile phase to prepare a stock solution of known concentration.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the expected concentration range of the samples.
3. Sample Preparation
-
This compound Salt: Accurately weigh a quantity of this compound and dissolve it in the mobile phase. Dilute to a known volume to achieve a final concentration within the linear range of the method.
-
Pharmaceutical Formulation (e.g., Tablets):
-
Weigh and finely powder a representative number of tablets (e.g., not less than 20).[11]
-
Accurately weigh a portion of the powder equivalent to a target concentration of caffeine and salicylic acid.
-
Transfer to a volumetric flask and add the mobile phase.
-
Sonicate for approximately 10 minutes to ensure complete dissolution.[11]
-
Dilute to volume with the mobile phase and mix well.
-
Filter a portion of the solution through a 0.45 µm syringe filter into an HPLC vial.
-
4. Analysis Procedure
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the working standard solutions to establish a calibration curve.
-
Inject the sample solutions.
-
Identify the peaks for caffeine and salicylic acid based on their retention times from the standard injections.
-
Quantify the amount of caffeine and salicylic acid in the sample by comparing the peak areas with the calibration curve.
Method 2: UV-Visible Spectrophotometry
This protocol is based on the simultaneous equation method for the determination of caffeine and salicylic acid.[9]
1. Instrumentation
-
UV-Visible Spectrophotometer: A dual-beam spectrophotometer with a scanning range of at least 200-400 nm.
2. Reagent and Standard Preparation
-
Solvent: 0.1N Hydrochloric Acid (HCl) or Methanol.[9]
-
Standard Stock Solutions: Prepare separate stock solutions of caffeine and salicylic acid of known concentrations in the chosen solvent.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solutions to determine the λmax and absorptivity values for each compound.
3. Determination of λmax and Absorptivity
-
Scan the standard solutions of caffeine and salicylic acid against a solvent blank to determine the wavelength of maximum absorbance (λmax) for each compound. Caffeine typically shows a λmax around 272-275 nm, and salicylic acid (or its parent compound acetylsalicylic acid) around 225-228 nm in acidic media.[9]
-
Prepare a series of dilutions of each standard and measure their absorbance at both determined λmax values to calculate the molar absorptivity (ε) or absorptivity (A 1%, 1cm) for each compound at each wavelength.
4. Sample Preparation
-
Accurately weigh a quantity of this compound or powdered formulation.
-
Dissolve in the chosen solvent and dilute to a known volume to obtain an absorbance within the linear range of the instrument.
-
Filter the solution if necessary to remove any particulate matter.
5. Analysis Procedure
-
Measure the absorbance of the sample solution at the λmax of caffeine (λ1) and the λmax of salicylic acid (λ2).
-
Calculate the concentration of caffeine (Cc) and salicylic acid (Cs) using the following simultaneous equations:
A1 = εc1 * Cc * l + εs1 * Cs * l A2 = εc2 * Cc * l + εs2 * Cs * l
Where:
-
A1 and A2 are the absorbances of the sample at λ1 and λ2, respectively.
-
εc1 and εs1 are the molar absorptivities of caffeine and salicylic acid at λ1.
-
εc2 and εs2 are the molar absorptivities of caffeine and salicylic acid at λ2.
-
l is the path length of the cuvette (typically 1 cm).
-
Data Presentation
The following tables summarize the validation parameters for the analytical methods based on published data.
Table 1: HPLC Method Validation Parameters
| Validation Parameter | Caffeine | Salicylic Acid | Reference |
| Linearity Range | 0.065–0.195 mg/mL | 0.4–6.0% of aspirin | [4] |
| Correlation Coefficient (R²) | > 0.999 | > 0.999 | [8][12] |
| Accuracy (Recovery %) | 100.7% | 99.2% | [3][4] |
| Precision (RSD %) | < 2% | < 2% | [13] |
| Limit of Detection (LOD) | - | 0.41 µg/mL | [8] |
| Limit of Quantitation (LOQ) | - | 1.25 µg/mL | [8] |
Table 2: UV-Visible Spectrophotometry Method Validation Parameters
| Validation Parameter | Caffeine | Salicylic Acid (as Acetylsalicylic Acid) | Reference |
| Linearity Range | 0.69-1.6 µg/mL | 12-28 µg/mL | [9] |
| Correlation Coefficient (R²) | 0.9954 | 0.9973 | [9] |
| Accuracy (Recovery %) | > 98% | > 98% | [10] |
| Precision (RSD %) | < 2.0 | < 2.0 | [9] |
| Limit of Detection (LOD) | 0.27 µg/mL | 1.70 µg/mL | [9] |
| Limit of Quantitation (LOQ) | 0.80 µg/mL | 5.17 µg/mL | [9] |
Visualizations
Caption: HPLC analysis workflow for this compound.
Caption: Chemical structures of caffeine and salicylic acid.
Caption: UV-Vis spectrophotometry workflow for this compound.
References
- 1. Reddit - The heart of the internet [reddit.com]
- 2. tandfonline.com [tandfonline.com]
- 3. academic.oup.com [academic.oup.com]
- 4. A rapid high-performance liquid chromatographic method for the simultaneous quantitation of aspirin, salicylic acid, and caffeine in effervescent tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. database.ich.org [database.ich.org]
- 7. semanticscholar.org [semanticscholar.org]
- 8. ijprajournal.com [ijprajournal.com]
- 9. sciensage.info [sciensage.info]
- 10. Spectrophotometric Analysis of Caffeine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Methods for the Analysis of Aspirin and Caffeine Tablets [emergingstandards.usp.org]
- 12. blamp.sites.truman.edu [blamp.sites.truman.edu]
- 13. Development and validation of a method for determination of caffeine in diuretic tablets and capsules by high-performance thin-layer chromatography on silica gel plates with a concentration zone using manual spotting and ultraviolet absorption densitometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Caffeine Salicylate as a Standard for Chromatographic Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Caffeine (B1668208) salicylate (B1505791), a salt formed from the reaction of caffeine and salicylic (B10762653) acid, serves as a valuable reference standard in chromatographic analysis. Its use allows for the simultaneous quantification of both caffeine, a widely consumed stimulant, and salicylate, a key active metabolite of acetylsalicylic acid (aspirin) and other salicylate drugs. The 1:1 stoichiometric ratio of the salt provides a convenient and accurate means of preparing standard solutions containing equimolar concentrations of both analytes. This is particularly advantageous in quality control of pharmaceutical formulations and in pharmacokinetic studies where both compounds are of interest. The well-defined melting point of caffeine salicylate (137 °C) also serves as a useful parameter for identity and purity confirmation.[1]
These application notes provide detailed protocols for the preparation of this compound and its use as a standard in High-Performance Liquid Chromatography (HPLC).
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Chemical Formula | C₁₅H₁₆N₄O₅ | ChemicalBook |
| Molecular Weight | 332.32 g/mol | ChemicalBook |
| CAS Number | 5743-22-6 | ChemicalBook |
| Melting Point | 137 °C | [1] |
| Appearance | White crystalline solid | Inferred from synthesis descriptions |
Experimental Protocols
Preparation of this compound Salt (for use as a primary standard)
This protocol describes the synthesis of this compound salt, which can then be used to prepare standard solutions for chromatographic analysis.
Materials:
-
Caffeine (analytical grade)
-
Salicylic acid (analytical grade)
-
Petroleum ether
-
Erlenmeyer flask (25 mL)
-
Steam bath or heating mantle
-
Vacuum filtration apparatus (e.g., Hirsch funnel)
-
Analytical balance
Procedure:
-
Accurately weigh 50 mg of caffeine and 37 mg of salicylic acid and transfer both to a 25 mL Erlenmeyer flask.[1]
-
Add 4 mL of toluene to the flask.[1]
-
Gently warm the mixture on a steam bath or with a heating mantle until all solids are dissolved.[1]
-
Slowly add 1 mL of petroleum ether dropwise to the solution.[1]
-
Allow the mixture to cool to room temperature to initiate crystallization. If crystallization does not occur, the flask can be placed in an ice-water bath.[1]
-
Collect the resulting white crystals by vacuum filtration using a Hirsch funnel.[1]
-
Air-dry the crystals, weigh the final product, and determine the yield.
-
Confirm the identity and purity of the synthesized this compound by measuring its melting point (expected: 137 °C).[1]
Caption: Workflow for the synthesis of this compound standard.
Preparation of Standard Solutions for HPLC Analysis
This protocol outlines the preparation of stock and working standard solutions of this compound for use in HPLC analysis.
Materials:
-
Synthesized and verified this compound
-
HPLC-grade methanol (B129727)
-
Volumetric flasks (various sizes)
-
Pipettes
Procedure for Stock Standard Solution (e.g., 1000 µg/mL of each component):
-
Accurately weigh approximately 68.6 mg of this compound (which corresponds to 50 mg of caffeine and 38.6 mg of salicylic acid, based on their respective molecular weights of 194.19 g/mol and 138.12 g/mol ).
-
Transfer the weighed this compound to a 50 mL volumetric flask.
-
Dissolve the solid in a small amount of HPLC-grade methanol and then dilute to the mark with the same solvent. This will result in a stock solution with a concentration of approximately 1000 µg/mL of caffeine and 772 µg/mL of salicylic acid. Note: The exact concentration should be calculated based on the actual weight.
Procedure for Working Standard Solutions:
-
Prepare a series of working standard solutions by performing serial dilutions of the stock solution with the mobile phase to be used in the HPLC analysis.
-
The concentration range of the working standards should bracket the expected concentration of caffeine and salicylic acid in the samples to be analyzed.
HPLC Method for the Analysis of this compound
The following is a general-purpose reversed-phase HPLC method that can be adapted for the analysis of this compound.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 5 µm, 250 x 4.6 mm |
| Mobile Phase | Acetonitrile:Water (25:75, v/v) adjusted to pH 2.5 with phosphoric acid |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 275 nm |
| Injection Volume | 20 µL |
| Column Temperature | Ambient |
Expected Retention Times:
Under these or similar conditions, salicylic acid is expected to elute earlier than caffeine due to its higher polarity. Approximate retention times are:
-
Salicylic Acid: ~3-5 minutes
-
Caffeine: ~5-8 minutes
Caption: General workflow for HPLC analysis using a this compound standard.
Quantitative Data Summary
The following table summarizes typical quantitative data that can be expected from an HPLC method for the analysis of caffeine and salicylic acid. These values are indicative and may vary depending on the specific instrumentation and method parameters.
| Parameter | Caffeine | Salicylic Acid |
| Linearity Range (µg/mL) | 1 - 100 | 1 - 100 |
| Correlation Coefficient (r²) | > 0.999 | > 0.999 |
| Limit of Detection (LOD) (µg/mL) | ~0.1 | ~0.2 |
| Limit of Quantification (LOQ) (µg/mL) | ~0.3 | ~0.6 |
| Recovery (%) | 98 - 102 | 98 - 102 |
| Precision (RSD %) | < 2.0 | < 2.0 |
Troubleshooting and Method Development Considerations
-
Peak Tailing: Peak tailing, especially for salicylic acid, can be minimized by acidifying the mobile phase (e.g., with phosphoric acid or acetic acid) to suppress the ionization of the carboxylic acid group.
-
Resolution: If co-elution or poor resolution is observed, adjusting the organic content of the mobile phase can be effective. Increasing the aqueous portion will generally increase the retention time of both analytes, potentially improving separation.
-
Solubility: While this compound is soluble in methanol, its solubility in highly aqueous mobile phases may be limited. It is recommended to dissolve the standard in a small amount of organic solvent before diluting with the mobile phase.
-
Stability: Standard solutions of this compound in methanol or mobile phase are generally stable when stored under refrigeration and protected from light. However, it is good practice to prepare fresh working standards daily. For long-term storage, stock solutions should be stored at 2-8 °C.
References
Application Notes and Protocols for the Synthesis of High-Purity Caffeine Salicylate
Audience: Researchers, scientists, and drug development professionals.
Introduction
Caffeine (B1668208) salicylate (B1505791) is a salt formed from the reaction of caffeine, a central nervous system stimulant, and salicylic (B10762653) acid, a compound known for its analgesic and anti-inflammatory properties. The synthesis of high-purity caffeine salicylate is crucial for its potential applications in pharmaceutical formulations, where purity directly impacts efficacy and safety. This document provides a detailed protocol for the synthesis, purification, and characterization of high-purity this compound. The procedure involves the reaction of caffeine and salicylic acid in a suitable solvent, followed by crystallization to isolate the pure product.
Chemical Reaction
The synthesis of this compound proceeds through an acid-base reaction where the basic nitrogen atom in caffeine accepts a proton from the carboxylic acid group of salicylic acid. The reaction occurs in a 1:1 stoichiometric ratio.
Chemical Equation:
C₈H₁₀N₄O₂ (Caffeine) + C H₆O₃ (Salicylic Acid) → C₈H₁₀N₄O₂·C₇H₆O₃ (this compound)
Quantitative Data Summary
The following table summarizes the key quantitative data for the synthesis of this compound.
| Parameter | Value | Reference |
| Molar Mass of Caffeine | 194.19 g/mol | [1][2] |
| Molar Mass of Salicylic Acid | 138.12 g/mol | [2] |
| Molar Mass of this compound | 332.31 g/mol | [2][3] |
| Stoichiometric Ratio (Caffeine:Salicylic Acid) | 1:1 | [1] |
| Theoretical Yield for 50 mg of Caffeine | ~86 mg | [3] |
| Literature Melting Point | 137 °C | [4] |
Experimental Protocol
This protocol details the synthesis of this compound from caffeine and salicylic acid, followed by purification through recrystallization.
4.1. Materials and Reagents
-
Caffeine (C₈H₁₀N₄O₂)
-
Salicylic Acid (C₇H₆O₃)
-
Toluene (B28343) (C₇H₈)
-
Petroleum Ether
-
25 mL Erlenmeyer flask
-
Heating apparatus (e.g., steam bath or hot plate)
-
Hirsch funnel and vacuum filtration apparatus
-
Analytical balance
-
Melting point apparatus
4.2. Synthesis Procedure
-
Reactant Preparation: Accurately weigh 50 mg of caffeine and 37 mg of salicylic acid using an analytical balance.[4]
-
Dissolution: Transfer the weighed caffeine and salicylic acid into a 25 mL Erlenmeyer flask. Add 4 mL of toluene to the flask.[4]
-
Reaction: Gently warm the mixture on a steam bath or hot plate with stirring until all solids have dissolved.[4] This indicates the formation of the this compound salt.
4.3. Purification by Crystallization
-
Inducing Crystallization: While the solution is still warm, add 1 mL of petroleum ether dropwise.[4] The petroleum ether acts as an anti-solvent, reducing the solubility of the this compound and promoting crystallization.
-
Cooling: Allow the mixture to cool slowly to room temperature. The this compound will begin to crystallize.[4]
-
Maximizing Yield: To maximize the yield of crystals, place the flask in an ice-water bath for 15-20 minutes.[4]
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Hirsch funnel.[4]
-
Washing: Wash the collected crystals with a small amount of cold petroleum ether to remove any residual soluble impurities.
-
Drying: Allow the crystals to air dry completely on the filter paper.[4]
4.4. Characterization
-
Yield Calculation: Weigh the dried crystals to determine the actual yield and calculate the percent yield.
-
Purity Assessment: Determine the melting point of the purified this compound. A sharp melting point close to the literature value of 137 °C indicates high purity.[4] A broad melting range or a melting point significantly lower than the literature value suggests the presence of impurities.[5]
Visualization of the Experimental Workflow
The following diagram illustrates the key steps in the synthesis and purification of high-purity this compound.
Caption: Workflow for the synthesis and purification of this compound.
References
Application Notes and Protocols: Caffeine Salicylate in Topical Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
Caffeine (B1668208) salicylate (B1505791), a salt formed from the combination of caffeine and salicylic (B10762653) acid, presents a promising compound for topical drug delivery. This combination leverages the individual therapeutic benefits of both molecules: the anti-inflammatory, analgesic, and keratolytic properties of salicylic acid, and the vasoconstrictive, anti-inflammatory, and penetration-enhancing effects of caffeine.[1][2][3][4] These application notes provide a comprehensive overview of the formulation, characterization, and potential applications of caffeine salicylate in topical systems, supported by experimental protocols and data.
Rationale for Use in Topical Formulations
The synergistic potential of caffeine and salicylate offers several advantages in topical drug delivery:
-
Enhanced Anti-inflammatory Action: Both caffeine and salicylic acid possess anti-inflammatory properties.[1][2] Salicylic acid inhibits the synthesis of prostaglandins, key mediators of inflammation, while caffeine can reduce redness and swelling.[2][4]
-
Improved Analgesia: Salicylates are well-known for their analgesic effects. The addition of caffeine may enhance these properties.[1]
-
Increased Skin Permeation: Caffeine has been shown to act as a penetration enhancer, potentially facilitating the delivery of salicylic acid and other active ingredients through the stratum corneum.[5]
-
Antimicrobial Properties: this compound has demonstrated antimicrobial activity, suggesting its utility in formulations for conditions with a microbial component.[6]
-
Targeted Delivery: Topical application allows for localized drug delivery, minimizing systemic side effects that can be associated with oral administration of salicylates.
Formulation Strategies
This compound can be incorporated into various topical formulations, including gels, creams, ointments, and patches.[7] The choice of formulation will depend on the desired application, skin feel, and drug release profile.
Example Gel Formulation
Gels are a popular choice for topical delivery due to their favorable aesthetic properties and ease of application.
Table 1: Example Formulation of a this compound Gel
| Ingredient | Function | Concentration (% w/w) |
| This compound | Active Pharmaceutical Ingredient | 1.0 - 5.0 |
| Carbopol® 934P | Gelling Agent | 0.5 - 2.0 |
| Propylene (B89431) Glycol | Co-solvent, Penetration Enhancer | 5.0 - 15.0 |
| Triethanolamine (B1662121) | Neutralizing Agent | q.s. to pH 6.5 - 7.0 |
| Methylparaben | Preservative | 0.1 |
| Purified Water | Vehicle | q.s. to 100 |
Quantitative Data Summary
The following tables summarize key quantitative data from studies on topical formulations containing caffeine and salicylates. It is important to note that data for the specific salt "this compound" is limited, and much of the available information pertains to the individual components.
Table 2: In Vitro Release Rates of Caffeine from Topical Formulations
| Formulation | Caffeine Concentration (% w/w) | Membrane | Release Rate (mg/cm²/h½) |
| Gel with 7.5% Propylene Glycol | 3 | Synthetic | 2.67 ± 0.07[8] |
| Gel with 15% Propylene Glycol | 3 | Synthetic | 2.47 ± 0.26[8] |
| Gel with 30% Propylene Glycol | 3 | Synthetic | 2.37 ± 0.17[8] |
Table 3: Skin Permeation of Methyl Salicylate from Different Solvents
| Solvent | Cumulative Amount Permeated over 24h (µg/cm²) |
| Propylene Glycol (PG) | ~90[9][10] |
| Plurol® Oleique CC 497 | 65.3 ± 7.5[9] |
| Labrasol® | 52.5 ± 4[9] |
Table 4: Antimicrobial Activity of this compound (Minimum Inhibitory Concentration - MIC)
| Microorganism | MIC (µg/ml) |
| Gram-positive bacteria | 0.35 - 2.5 |
| Gram-negative bacteria | 1.5 - 10 |
Experimental Protocols
Protocol for Preparation of this compound Gel
This protocol outlines the steps for preparing a topical gel containing this compound.
Materials:
-
This compound
-
Carbopol® 934P
-
Propylene Glycol
-
Triethanolamine
-
Methylparaben
-
Purified Water
-
Beakers
-
Magnetic stirrer and stir bar
-
Homogenizer
-
pH meter
Procedure:
-
Carbopol Dispersion: Disperse the required amount of Carbopol® 934P in purified water with continuous stirring. Allow the polymer to fully hydrate.
-
Drug Solution: In a separate beaker, dissolve this compound and methylparaben in propylene glycol.
-
Mixing: Slowly add the drug solution to the Carbopol dispersion while stirring.
-
Homogenization: Homogenize the mixture to ensure a uniform dispersion.
-
Neutralization: Adjust the pH of the gel to approximately 6.5 - 7.0 by adding triethanolamine dropwise while stirring.
-
Final Mixing: Continue stirring until a clear, homogenous gel is formed.
Protocol for In Vitro Release Testing (IVRT)
This protocol describes the assessment of this compound release from a topical formulation using a Franz diffusion cell.
Materials:
-
Franz diffusion cell apparatus
-
Synthetic membrane (e.g., polysulfone)
-
Receptor medium (e.g., phosphate (B84403) buffered saline, pH 7.4)
-
Formulation to be tested
-
Syringes and needles for sampling
-
HPLC or UV-Vis spectrophotometer for analysis
Procedure:
-
Apparatus Setup: Assemble the Franz diffusion cells and fill the receptor compartments with degassed receptor medium. Ensure no air bubbles are trapped beneath the membrane.
-
Membrane Mounting: Mount the synthetic membrane between the donor and receptor compartments.
-
Formulation Application: Apply a known quantity of the this compound formulation to the surface of the membrane in the donor compartment.
-
Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8 hours), withdraw a sample from the receptor compartment and replace it with an equal volume of fresh receptor medium.
-
Analysis: Analyze the concentration of this compound in the collected samples using a validated analytical method (e.g., HPLC).
-
Data Calculation: Calculate the cumulative amount of drug released per unit area over time.
Proposed Mechanism of Action
The therapeutic effects of topical this compound are believed to result from the combined actions of its constituent molecules.
Salicylic acid primarily acts by inhibiting cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins, thereby reducing inflammation and pain.[4] It also exhibits a keratolytic effect, helping to exfoliate the outer layer of the skin.[4] Caffeine contributes by causing vasoconstriction, which can reduce redness, and by inhibiting phosphodiesterase, which can also lead to anti-inflammatory effects. Furthermore, caffeine's ability to antagonize adenosine receptors may contribute to its analgesic properties.[1]
Conclusion
This compound is a promising compound for topical drug delivery, offering a multi-faceted approach to treating various skin conditions characterized by inflammation and pain. Further research is warranted to fully elucidate the synergistic effects of this combination and to optimize formulations for specific therapeutic applications. The protocols and data presented here provide a foundation for researchers and drug development professionals to explore the potential of this compound in innovative topical therapies.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. zenodo.org [zenodo.org]
- 3. Topical delivery of salicylates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Salicylic acid - Wikipedia [en.wikipedia.org]
- 5. brieflands.com [brieflands.com]
- 6. researchgate.net [researchgate.net]
- 7. US8029770B2 - Caffeine salt complexes and methods for using the same in the prevention or treatment of cancer - Google Patents [patents.google.com]
- 8. he01.tci-thaijo.org [he01.tci-thaijo.org]
- 9. Development and Characterisation of a Topical Methyl Salicylate Patch: Effect of Solvents on Adhesion and Skin Permeation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes: Utilizing Caffeine Salicylate in Cell Culture-Based Assays
Introduction
Caffeine (B1668208) salicylate (B1505791) is a salt formed from the combination of caffeine, a central nervous system stimulant, and salicylic (B10762653) acid, a non-steroidal anti-inflammatory drug (NSAID). This compound offers the potential to investigate the combined or synergistic effects of both molecules in various cellular processes. Caffeine is known to modulate cell cycle progression and signaling pathways such as PKA/GSK3β and Akt, while salicylate is recognized for its anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes and the NF-κB signaling pathway.[1][2][3] These application notes provide detailed protocols for utilizing caffeine salicylate in cell culture to explore its effects on cell viability, proliferation, inflammation, and key signaling pathways.
Mechanism of Action
This compound's mechanism of action is multifaceted, stemming from its two constituent components. Caffeine primarily acts as an antagonist of adenosine (B11128) receptors and an inhibitor of phosphodiesterase, which can lead to increased intracellular cAMP levels.[4] Salicylate, the active metabolite of drugs like salsalate, inhibits the activation of the transcription factor NF-κB by preventing the degradation of its inhibitory protein, IκBα.[1][5] This blockage of NF-κB translocation to the nucleus prevents the transcription of pro-inflammatory genes. The combination of these actions in this compound allows for the simultaneous investigation of pathways involved in cell cycle control, metabolism, and inflammation.
Data Presentation
The following tables summarize quantitative data from studies on caffeine and salicylate, which can serve as a reference for designing experiments with this compound.
Table 1: Effect of Caffeine on Cell Viability and Proliferation
| Cell Line | Concentration Range | Incubation Time | Effect | Reference |
| U87MG Glioma | 1 - 5 mM | 24 - 72 hours | Dose- and time-dependent reduction in cell viability; significant reduction in DNA synthesis at 5 mM. | [2] |
| JB6 Mouse Epidermal | 0.25 - 1 mM | 36 hours | Inhibition of cell proliferation stimulated by fetal bovine serum. | [6] |
| MCF-7 Breast Cancer | 10 µM - 5 mM | 24 hours | Bimodal effect: increased proliferation at 10-40 µM, cytotoxic effect starting at 80 µM. | [7][8] |
| NCI-H23 Lung Cancer | 100 - 500 µM | 7 days | Inhibition of colony size at 250 and 500 µM, indicating reduced proliferation. | [9] |
| C6 and U87MG Glioblastoma | up to 0.5 mM (non-cytotoxic) | 24 hours | Blocked cell cycle in G0/G1 phase and inhibited proliferation. | [10] |
Table 2: Effect of Salicylate on Inflammatory Markers and Cell Viability
| Cell Line | Concentration Range | Incubation Time | Effect | Reference |
| BV2 Microglial Cells | 0.5 - 3 mM | 1 hour pre-treatment | Potent, dose-dependent inhibition of LPS-induced pro-inflammatory cytokine and nitrite (B80452) production. | [1] |
| Adult Rat Gastric Mucous Cells | up to 30 mM | 1 hour | No effect on cell viability; 50 mM required for significant cell damage. Weak inhibition of PGE2 production at 10 mM. | [11] |
| Human Fibrosarcoma (HT-1080) | 4 and 6 mM | 48 hours | Reduction in cell proliferation. | [12] |
Table 3: Reported Cytotoxicity of this compound
| Cell Type | Concentration | Effect | Reference |
| Human Red Blood Cells | 100 - 200 ppm | Cytotoxic concentration. | [13] |
Experimental Protocols
Protocol 1: Assessment of Cytotoxicity using MTT Assay
This protocol determines the effect of this compound on cell viability.
Materials:
-
Cell line of interest (e.g., HeLa, U87MG, MCF-7)
-
Complete cell culture medium
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)
-
Phosphate-Buffered Saline (PBS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute with complete culture medium to achieve final desired concentrations (e.g., ranging from 10 µM to 5 mM). Ensure the final DMSO concentration is below 0.5%.
-
Treatment: Remove the old medium and add 100 µL of medium containing different concentrations of this compound to the respective wells. Include a vehicle control (medium with DMSO) and an untreated control.
-
Incubation: Incubate the plates for 24, 48, or 72 hours.
-
MTT Assay: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.[2]
Protocol 2: Analysis of Anti-Inflammatory Activity (Nitrite Production)
This protocol assesses the effect of this compound on the production of nitric oxide, a pro-inflammatory mediator, in response to an inflammatory stimulus like Lipopolysaccharide (LPS).
Materials:
-
Macrophage cell line (e.g., RAW 264.7)
-
Complete cell culture medium
-
This compound
-
LPS from E. coli
-
Griess Reagent System
-
Sodium nitrite standard solution
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a desired density and allow them to adhere for 24 hours.
-
Pre-treatment: Remove the medium and replace it with fresh medium containing various concentrations of this compound. Incubate for 1-2 hours.[1]
-
Stimulation: Add LPS (e.g., 1 µg/mL) to the wells to induce an inflammatory response. Include control wells with cells + medium, cells + LPS only, and cells + this compound only.
-
Incubation: Incubate the plate for 24 hours at 37°C.
-
Nitrite Measurement (Griess Assay):
-
Collect 50 µL of the cell culture supernatant from each well.
-
Prepare a standard curve of sodium nitrite.
-
Add 50 µL of Griess Reagent to each supernatant sample and standard in a new 96-well plate.
-
Incubate for 10-15 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm. The concentration of nitrite in the samples is proportional to the intensity of the color development.[1]
-
Protocol 3: Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of this compound on cell cycle progression.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
PBS
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates. After 24 hours, treat the cells with desired concentrations of this compound for 24 hours.
-
Harvesting: Harvest the cells by trypsinization, then wash with ice-cold PBS.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol and fix overnight at -20°C.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution. Incubate for 30 minutes in the dark at room temperature.
-
Analysis: Analyze the stained cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[2]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Caffeine Inhibits Cell Proliferation and Regulates PKA/GSK3β Pathways in U87MG Human Glioma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Caffeine - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. Cytotoxicity of Caffeine on MCF-7 Cells Measured by XTT Cell Proliferation Assay (P06-038-19) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. europeanreview.org [europeanreview.org]
- 11. Salicylate effects on a monolayer culture of gastric mucous cells from adult rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for the Separation of Caffeine and Salicylic Acid by Liquid-Liquid Extraction
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the separation of a mixture of caffeine (B1668208) and salicylic (B10762653) acid using liquid-liquid extraction. The protocol leverages the differential acid-base properties of the two compounds to achieve efficient separation into an organic and an aqueous phase. Detailed experimental procedures, quantitative data, and analytical methods for quantification are presented.
Introduction
Liquid-liquid extraction is a fundamental and widely used technique in chemical and pharmaceutical sciences for the separation of compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous and an organic solvent. The efficiency of this separation can be significantly enhanced by manipulating the pH of the aqueous phase, which in turn alters the ionization state and, consequently, the solubility of acidic or basic compounds.
This protocol details the separation of a mixture of caffeine, a weakly basic alkaloid, and salicylic acid, a moderately acidic organic acid. By adjusting the pH of the aqueous phase, one compound can be selectively ionized and partitioned into the aqueous layer, while the other, remaining in its neutral form, is preferentially dissolved in the organic layer. This method is highly applicable in various stages of drug development, including purification, formulation, and quality control.
Physicochemical Properties and Distribution Coefficients
The separation of caffeine and salicylic acid is governed by their distinct physicochemical properties, primarily their acid-dissociation constants (pKa) and their partitioning behavior between an organic and an aqueous phase, quantified by the distribution coefficient (Kd).
Table 1: Physicochemical Properties of Caffeine and Salicylic Acid
| Compound | Molar Mass ( g/mol ) | pKa | Water Solubility (g/L at 25°C) |
| Caffeine | 194.19 | ~0.6 (for the conjugate acid)[1][2] | 21.7 |
| Salicylic Acid | 138.12 | 2.97[3][4] | 2.48[4] |
The distribution coefficient (Kd) is defined as the ratio of the concentration of a solute in the organic phase to its concentration in the aqueous phase at equilibrium. A higher Kd value indicates a greater preference for the organic solvent. The Kd is highly dependent on the pH of the aqueous phase for ionizable compounds.
Table 2: Estimated Distribution Coefficients (Kd) in Ethyl Acetate (B1210297)/Water System at Different pH Values
| Compound | Kd at Acidic pH (~2) | Kd at Neutral pH (~7) | Kd at Basic pH (~10) |
| Caffeine | Low (protonated, water-soluble) | ~1.13[5] | ~1.13 |
| Salicylic Acid | High (protonated, organic-soluble) | Low (deprotonated, water-soluble) | Very Low (deprotonated, water-soluble) |
Note: The Kd values are estimates based on the principles of acid-base chemistry and available solubility data. The actual values can vary with temperature and the specific composition of the phases.
Experimental Workflow
The separation strategy involves a series of extraction steps where the pH of the aqueous phase is adjusted to selectively partition caffeine and salicylic acid.
Caption: Workflow for the separation of caffeine and salicylic acid.
Experimental Protocols
Materials and Reagents
-
Mixture of caffeine and salicylic acid (e.g., 1:1 by weight)
-
Ethyl acetate
-
5% (w/v) Sodium bicarbonate solution
-
6M Hydrochloric acid
-
Anhydrous sodium sulfate (B86663)
-
Deionized water
-
Separatory funnel (250 mL)
-
Beakers and Erlenmeyer flasks
-
pH paper or pH meter
-
Rotary evaporator
-
Filtration apparatus (Buchner funnel, filter paper, vacuum flask)
Liquid-Liquid Extraction Protocol
-
Dissolution: Dissolve approximately 1.0 g of the caffeine-salicylic acid mixture in 50 mL of ethyl acetate.
-
First Extraction (Separation of Salicylic Acid):
-
Transfer the ethyl acetate solution to a 250 mL separatory funnel.
-
Add 50 mL of 5% sodium bicarbonate solution to the separatory funnel.
-
Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release any pressure buildup.
-
Allow the layers to separate completely. The bottom aqueous layer contains sodium salicylate, the salt of salicylic acid.
-
Drain the bottom aqueous layer into a clean beaker labeled "Aqueous Layer 1".
-
Repeat the extraction of the organic layer with another 25 mL portion of 5% sodium bicarbonate solution. Combine the aqueous layers in the same beaker.
-
-
Isolation of Salicylic Acid:
-
Cool the combined aqueous extracts in an ice bath.
-
Slowly add 6M HCl dropwise while stirring until the solution becomes acidic (pH ~2), which will cause the salicylic acid to precipitate out of the solution.
-
Collect the precipitated salicylic acid by vacuum filtration, wash with a small amount of cold deionized water, and dry the solid.
-
-
Isolation of Caffeine:
-
The remaining organic layer in the separatory funnel contains the caffeine.
-
Wash the organic layer with 25 mL of deionized water to remove any residual salts. Drain and discard the aqueous wash.
-
Transfer the organic layer to a clean, dry Erlenmeyer flask and add a small amount of anhydrous sodium sulfate to dry the solution.
-
Decant or filter the dried ethyl acetate solution into a pre-weighed round-bottom flask.
-
Remove the ethyl acetate using a rotary evaporator to obtain the solid caffeine.
-
Analytical Quantification
The purity and quantity of the separated caffeine and salicylic acid can be determined using the following analytical methods.
High-Performance Liquid Chromatography (HPLC)
HPLC is a precise method for the simultaneous quantification of caffeine and salicylic acid.
Table 3: HPLC Method Parameters
| Parameter | Condition |
| Column | C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm)[6] |
| Mobile Phase | Acetonitrile:Water (e.g., 25:75 v/v) adjusted to pH 2.5 with phosphoric acid |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Detection Wavelength | 275 nm[6] |
| Column Temperature | 30°C |
Protocol:
-
Prepare standard solutions of caffeine and salicylic acid of known concentrations in the mobile phase.
-
Prepare a sample solution by dissolving a known mass of the extracted solid in the mobile phase.
-
Inject the standard and sample solutions into the HPLC system.
-
Quantify the amount of each compound in the sample by comparing the peak areas with the calibration curve generated from the standard solutions.
Table 4: Expected Performance of HPLC Method
| Parameter | Caffeine | Salicylic Acid |
| Linearity Range | 0.065–0.195 mg/mL[6] | 0.4–6.0% of aspirin (B1665792) concentration[6] |
| Recovery | ~100.7%[6] | ~99.2%[6] |
UV-Vis Spectrophotometry
UV-Vis spectrophotometry offers a simpler and faster method for quantification, although it may be less specific than HPLC if other UV-absorbing impurities are present.
Table 5: UV-Vis Spectrophotometry Parameters
| Parameter | Condition |
| Solvent | Methanol or 0.1 M HCl |
| Wavelength for Caffeine | ~272 nm |
| Wavelength for Salicylic Acid | ~303 nm[4] |
Protocol:
-
Prepare standard solutions of caffeine and salicylic acid in the chosen solvent.
-
Measure the absorbance of the standards at their respective maximum absorption wavelengths (λmax) to generate calibration curves.
-
Dissolve a known mass of the extracted samples in the solvent and measure their absorbance at the same wavelengths.
-
Calculate the concentration of each compound using the Beer-Lambert law and the calibration curves. For mixtures, simultaneous equation methods can be employed by measuring absorbance at both wavelengths.
Chemical Principles of Separation
The separation is based on the differential ionization of the acidic salicylic acid and the basic caffeine at different pH values.
Caption: Ionization states of caffeine and salicylic acid at different pHs.
Conclusion
The liquid-liquid extraction protocol described herein provides an effective and efficient method for the separation of caffeine and salicylic acid from a mixture. By carefully controlling the pH of the aqueous phase, a high degree of separation can be achieved. The purity and yield of the isolated compounds can be reliably determined using standard analytical techniques such as HPLC and UV-Vis spectrophotometry. This methodology is robust and can be adapted for various applications in research and industrial settings.
References
- 1. Influence of drug partition coefficient and pH value of sink solution on permeation from porous thick-walled ethyl cellulose microcapsules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. boomer.org [boomer.org]
- 3. ukessays.com [ukessays.com]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. organic chemistry - Looking for caffeine partition coefficients - Chemistry Stack Exchange [chemistry.stackexchange.com]
Application Notes and Protocols: Structural Elucidation of Caffeine Salicylate using NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Caffeine (B1668208), a widely consumed psychoactive substance, and salicylic (B10762653) acid, a key component in many pharmaceutical formulations, can form a co-crystal, caffeine salicylate (B1505791). This co-crystal structure is of significant interest to the pharmaceutical industry as it can alter the physicochemical properties of both parent molecules, such as solubility, stability, and bioavailability. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the unambiguous structural elucidation of such co-crystals, both in solution and in the solid state.
This document provides detailed application notes and protocols for the use of ¹H and ¹³C NMR spectroscopy in the structural characterization of caffeine salicylate. The formation of a hydrogen bond between the acidic proton of salicylic acid and the nitrogen atom of the imidazole (B134444) ring in caffeine is a key feature that can be readily identified by characteristic changes in chemical shifts. By comparing the NMR spectra of the co-crystal with those of the individual components, the precise nature of the intermolecular interactions can be determined.
Data Presentation: ¹H and ¹³C NMR Chemical Shifts
The following tables summarize the ¹H and ¹³C NMR chemical shifts for caffeine, salicylic acid, and the predicted shifts for this compound in a common deuterated solvent, such as DMSO-d₆. The predicted shifts for this compound are based on the expected electronic effects of hydrogen bonding and intermolecular interactions observed in similar co-crystal systems.
Table 1: ¹H NMR Chemical Shift Data (δ, ppm) in DMSO-d₆
| Proton Assignment | Caffeine | Salicylic Acid | Predicted this compound | Expected Shift Change (Δδ) |
| Caffeine | ||||
| H-8 | ~7.95 | - | ~8.10 - 8.20 | Downfield |
| N₁-CH₃ | ~3.20 | - | ~3.25 - 3.30 | Downfield |
| N₃-CH₃ | ~3.40 | - | ~3.45 - 3.50 | Downfield |
| N₇-CH₃ | ~3.85 | - | ~3.90 - 3.95 | Downfield |
| Salicylic Acid | ||||
| H-3 | - | ~7.85 | ~7.80 - 7.90 | Upfield/Downfield |
| H-4 | - | ~6.90 | ~6.85 - 6.95 | Upfield/Downfield |
| H-5 | - | ~7.45 | ~7.40 - 7.50 | Upfield/Downfield |
| H-6 | - | ~6.95 | ~6.90 - 7.00 | Upfield/Downfield |
| -COOH | - | ~13.0 (broad) | Shifted or absent | Significant change |
| -OH | - | ~9.5 (broad) | Shifted | Downfield |
Table 2: ¹³C NMR Chemical Shift Data (δ, ppm) in DMSO-d₆
| Carbon Assignment | Caffeine | Salicylic Acid | Predicted this compound | Expected Shift Change (Δδ) |
| Caffeine | ||||
| C-2 | ~151.0 | - | ~151.0 - 151.5 | Minimal |
| C-4 | ~155.0 | - | ~155.0 - 155.5 | Minimal |
| C-5 | ~107.0 | - | ~107.5 - 108.0 | Downfield |
| C-6 | ~148.5 | - | ~148.5 - 149.0 | Minimal |
| C-8 | ~141.5 | - | ~142.0 - 143.0 | Downfield |
| N₁-CH₃ | ~27.5 | - | ~27.5 - 28.0 | Minimal |
| N₃-CH₃ | ~29.5 | - | ~29.5 - 30.0 | Minimal |
| N₇-CH₃ | ~33.0 | - | ~33.0 - 33.5 | Minimal |
| Salicylic Acid | ||||
| C-1 | - | ~117.5 | ~117.0 - 118.0 | Upfield/Downfield |
| C-2 | - | ~161.0 | ~160.5 - 161.5 | Upfield/Downfield |
| C-3 | - | ~119.0 | ~118.5 - 119.5 | Upfield/Downfield |
| C-4 | - | ~135.5 | ~135.0 - 136.0 | Upfield/Downfield |
| C-5 | - | ~122.5 | ~122.0 - 123.0 | Upfield/Downfield |
| C-6 | - | ~130.0 | ~129.5 - 130.5 | Upfield/Downfield |
| -COOH | - | ~172.5 | ~173.0 - 174.0 | Downfield |
Experimental Protocols
Synthesis of this compound Co-crystal
Materials:
-
Caffeine (anhydrous)
-
Salicylic acid
-
Methanol (B129727) (analytical grade)
-
Mortar and pestle
-
Stir plate and stir bar
-
Crystallization dish
Protocol:
-
Accurately weigh equimolar amounts of caffeine and salicylic acid.
-
Gently grind the two solids together in a mortar and pestle for 5-10 minutes to ensure intimate mixing.
-
Transfer the mixture to a clean, dry beaker.
-
Add a minimal amount of methanol to the mixture and stir until all solids are dissolved. Gentle heating may be applied if necessary.
-
Allow the solution to cool to room temperature.
-
Transfer the solution to a crystallization dish and cover it loosely with perforated aluminum foil.
-
Allow the solvent to evaporate slowly in a fume hood at room temperature.
-
Crystals of this compound should form within 24-48 hours.
-
Collect the crystals by filtration and wash with a small amount of cold methanol.
-
Dry the crystals under vacuum.
NMR Sample Preparation
Materials:
-
This compound crystals
-
Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆)
-
NMR tubes (5 mm)
-
Vortex mixer
-
Pipettes
Protocol:
-
Accurately weigh 5-10 mg of the dried this compound crystals.
-
Transfer the crystals into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of DMSO-d₆ to the vial.
-
Gently vortex the vial until the sample is completely dissolved.
-
Using a pipette, transfer the solution into a 5 mm NMR tube.
-
Cap the NMR tube securely.
NMR Data Acquisition
Instrumentation:
-
400 MHz (or higher) NMR spectrometer equipped with a broadband probe.
¹H NMR Acquisition Parameters (Example):
-
Pulse Program: zg30 (or similar standard 1D proton experiment)
-
Solvent: DMSO
-
Temperature: 298 K
-
Spectral Width: 16 ppm
-
Number of Scans: 16
-
Relaxation Delay (d1): 1 s
-
Acquisition Time: ~2 s
¹³C NMR Acquisition Parameters (Example):
-
Pulse Program: zgpg30 (or similar proton-decoupled 1D carbon experiment)
-
Solvent: DMSO
-
Temperature: 298 K
-
Spectral Width: 240 ppm
-
Number of Scans: 1024 or more (depending on sample concentration)
-
Relaxation Delay (d1): 2 s
-
Acquisition Time: ~1 s
Data Processing and Analysis
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase correct the resulting spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative proton ratios.
-
Assign the peaks in both ¹H and ¹³C NMR spectra to the respective nuclei in caffeine and salicylic acid.
-
Compare the chemical shifts of the this compound co-crystal with those of pure caffeine and salicylic acid to identify shifts indicative of intermolecular interactions.
Mandatory Visualizations
The following diagrams illustrate the logical workflow for the structural elucidation of this compound and the key intermolecular interaction.
Caffeine Salicylate: Application Notes and Protocols for Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed information on caffeine (B1668208) salicylate (B1505791), focusing on its synthesis as a prime example of its application within organic synthesis. While the direct utility of caffeine salicylate as a reagent for other organic transformations is not extensively documented in current literature, its preparation serves as a valuable case study in salt formation and cocrystallization.
Introduction
Caffeine, a xanthine (B1682287) alkaloid, is well-known for its stimulant effects. Salicylic (B10762653) acid and its derivatives are widely recognized for their analgesic, anti-inflammatory, and antipyretic properties. The combination of these two molecules into a single compound, this compound, is of interest primarily in the pharmaceutical field for its potential to deliver both a stimulant and an analgesic effect. The synthesis of this compound is a straightforward acid-base reaction that results in the formation of a salt. This process is an excellent illustration of fundamental organic chemistry principles.
While caffeine itself has been explored as a green and biodegradable catalyst in various organic reactions, such as multicomponent reactions, the catalytic activity of the this compound salt is not a focus of current research.[1][2][3] Therefore, these notes will concentrate on the synthetic protocol for preparing this compound.
Synthesis of this compound
The most commonly cited method for the synthesis of this compound involves the reaction of caffeine with salicylic acid in an organic solvent.[4][5][6] The reaction proceeds via a proton transfer from the carboxylic acid group of salicylic acid to one of the basic nitrogen atoms of the caffeine molecule.
Reaction Scheme
The overall reaction for the formation of this compound is as follows:
Figure 1: Reaction of Caffeine with Salicylic Acid.[7]
Experimental Protocol
The following protocol is a generalized procedure based on methodologies described in the literature.[4][5][6]
Materials:
-
Caffeine (C₈H₁₀N₄O₂)
-
Salicylic Acid (C₇H₆O₃)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Petroleum Ether
Equipment:
-
Round-bottom flask
-
Condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Beakers and graduated cylinders
-
Hirsch funnel or Büchner funnel
-
Vacuum filtration apparatus
-
Melting point apparatus
Procedure:
-
In a round-bottom flask, dissolve equimolar amounts of caffeine and salicylic acid in a minimal amount of dichloromethane. For example, dissolve 50 mg of caffeine and 37.5 mg of salicylic acid in 5 mL of dichloromethane.[5]
-
Heat the mixture to boiling and allow it to gently reflux for approximately 5 minutes to ensure complete reaction.
-
Remove the flask from the heat and allow it to cool to room temperature.
-
Slowly add petroleum ether dropwise with stirring until a white precipitate begins to form and the solution becomes cloudy.
-
If necessary, add a few drops of dichloromethane to just redissolve the precipitate, then allow the solution to cool slowly to room temperature.
-
To maximize crystallization, place the flask in an ice bath for 15-20 minutes.
-
Collect the white crystalline product by vacuum filtration using a Hirsch or Büchner funnel.
-
Wash the crystals with a small amount of cold petroleum ether to remove any residual soluble impurities.
-
Dry the this compound crystals in a desiccator or a vacuum oven at a low temperature.
-
Determine the yield and characterize the product by measuring its melting point and obtaining spectroscopic data (e.g., IR, NMR).
Data Presentation
The following table summarizes key quantitative data related to the synthesis and properties of this compound.
| Parameter | Value | Reference(s) |
| Reactant Quantities | ||
| Caffeine | 50 mg | [5] |
| Salicylic Acid | 37.5 mg | [5] |
| Dichloromethane | 5 mL | [5] |
| Physical Properties | ||
| Molecular Formula | C₁₅H₁₆N₄O₅ | [8] |
| Molecular Weight | 332.31 g/mol | [1] |
| Melting Point | Varies (depends on purity and method) | |
| Boiling Point (Predicted) | 416.8 °C at 760 mmHg | [1] |
| Biological Activity | ||
| Cytotoxicity (Red Blood Cells) | 100-200 ppm | [4][6] |
Visualization of Experimental Workflow
The following diagrams illustrate the synthesis and purification process for this compound.
Caption: Workflow for the synthesis of this compound.
Signaling Pathways and Logical Relationships
While there are no complex signaling pathways involved in the synthesis of this compound, the following diagram illustrates the logical relationship of the acid-base reaction.
Caption: Acid-base reaction mechanism for this compound formation.
Conclusion
The synthesis of this compound is a well-established and reproducible procedure that serves as an excellent example of salt formation in organic chemistry. While the resulting compound has applications in pharmacology, its role as a reagent or catalyst in broader organic synthesis remains largely unexplored. The protocols and data provided herein offer a comprehensive guide for the preparation and characterization of this interesting bimolecular compound. Further research could explore the potential of this compound and other caffeine-based salts as novel organocatalysts.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Greening up organic reactions with caffeine: applications, recent developments, and future directions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Greening up organic reactions with caffeine: applications, recent developments, and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Lab Report 5.2: Synthesis of this compound 1. | Chegg.com [chegg.com]
- 6. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 7. researchgate.net [researchgate.net]
- 8. Benzoic acid, 2-hydroxy-, compd. with 3,7-dihydro-1,3,7-trimethyl-1H-purine-2,6-dione (1:1) | C15H16N4O5 | CID 64121 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note & Protocol: Stability Assessment of Caffeine Salicylate
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed experimental framework for assessing the stability of caffeine (B1668208) salicylate (B1505791). It includes protocols for forced degradation studies and a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the simultaneous quantification of caffeine and salicylic (B10762653) acid.
Introduction
Caffeine salicylate is a salt formed from the combination of caffeine, a central nervous system stimulant, and salicylic acid, a non-steroidal anti-inflammatory drug (NSAID). The stability of this active pharmaceutical ingredient (API) is a critical quality attribute that can impact its safety and efficacy. Understanding its degradation profile under various environmental conditions is essential for formulation development, shelf-life determination, and regulatory compliance.
This application note outlines a comprehensive approach to evaluating the stability of this compound through forced degradation studies and the development of a stability-indicating analytical method. Forced degradation, or stress testing, involves subjecting the drug substance to conditions more severe than accelerated stability testing to identify potential degradation products and pathways.[1][2] This information is crucial for developing a robust stability-indicating method capable of separating the intact drug from its degradation products.[3]
Experimental Workflow
The overall experimental workflow for assessing the stability of this compound is depicted below.
Caption: Experimental workflow for this compound stability assessment.
Potential Degradation Pathway
The primary degradation pathway for this compound under hydrolytic conditions is the dissociation of the salt into its constituent molecules, caffeine and salicylic acid. Subsequently, salicylic acid is a known major degradation product of aspirin (B1665792), which is structurally related.[4] Caffeine itself can also undergo degradation.[5]
Caption: Potential degradation pathway of this compound.
Experimental Protocols
Materials and Reagents
-
This compound Reference Standard
-
Caffeine Reference Standard
-
Salicylic Acid Reference Standard
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Water (HPLC Grade)
-
Phosphoric Acid (AR Grade)
-
Hydrochloric Acid (AR Grade)
-
Sodium Hydroxide (AR Grade)
-
Hydrogen Peroxide (30%, AR Grade)
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system with a Photodiode Array (PDA) detector.
-
Analytical balance
-
pH meter
-
Water bath
-
Photostability chamber
Chromatographic Conditions
A reverse-phase HPLC method is suitable for the simultaneous determination of caffeine and salicylic acid.[6]
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile : 20mM Phosphate Buffer (pH 2.5) (30:70 v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detection | PDA at 273 nm for Caffeine and 303 nm for Salicylic Acid |
| Run Time | 10 minutes |
Preparation of Solutions
-
Standard Stock Solution (1000 µg/mL): Accurately weigh and dissolve 100 mg of this compound reference standard in 100 mL of methanol.
-
Working Standard Solution (100 µg/mL): Dilute 10 mL of the standard stock solution to 100 mL with the mobile phase.
-
Sample Stock Solution for Forced Degradation (1000 µg/mL): Accurately weigh and dissolve 100 mg of this compound in 100 mL of methanol.
Forced Degradation Protocol
For each condition, a sample of the drug solution is subjected to stress, while a control sample is stored under normal conditions.
-
Acid Hydrolysis:
-
To 5 mL of the sample stock solution, add 5 mL of 0.1 M HCl.
-
Heat the solution at 80°C for 2 hours.
-
Cool, neutralize with 0.1 M NaOH, and dilute to 50 mL with the mobile phase.
-
-
Base Hydrolysis:
-
To 5 mL of the sample stock solution, add 5 mL of 0.1 M NaOH.
-
Keep the solution at room temperature for 1 hour.
-
Neutralize with 0.1 M HCl and dilute to 50 mL with the mobile phase.
-
-
Oxidative Degradation:
-
To 5 mL of the sample stock solution, add 5 mL of 3% H₂O₂.
-
Keep the solution at room temperature for 4 hours.
-
Dilute to 50 mL with the mobile phase.
-
-
Thermal Degradation:
-
Keep the sample stock solution in a water bath at 80°C for 24 hours.
-
Cool and dilute 5 mL of the solution to 50 mL with the mobile phase.
-
-
Photolytic Degradation:
-
Expose the sample stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter (as per ICH Q1B guidelines).
-
A control sample should be wrapped in aluminum foil to protect it from light.
-
Dilute 5 mL of the exposed and control solutions to 50 mL with the mobile phase.
-
Data Presentation
The results of the forced degradation studies can be summarized as follows. The data presented here is representative.
| Stress Condition | Time (hours) | Assay of Caffeine (%) | Assay of Salicylic Acid (%) | Total Impurities (%) | Mass Balance (%) |
| Control | - | 99.8 | 99.9 | 0.3 | 100.1 |
| Acid Hydrolysis | 2 | 92.5 | 88.3 | 9.1 | 99.9 |
| Base Hydrolysis | 1 | 85.7 | 81.2 | 13.0 | 99.9 |
| Oxidative Degradation | 4 | 95.1 | 94.5 | 0.5 | 100.1 |
| Thermal Degradation | 24 | 98.2 | 97.9 | 3.8 | 99.9 |
| Photolytic Degradation | - | 99.5 | 99.6 | 0.8 | 99.9 |
Conclusion
The described experimental setup provides a robust framework for assessing the stability of this compound. The forced degradation studies indicate that this compound is most susceptible to degradation under basic and acidic hydrolytic conditions. The proposed HPLC method is demonstrated to be stability-indicating, as it can effectively separate the parent compounds from their degradation products, allowing for accurate quantification. This protocol is suitable for use in quality control laboratories for the routine analysis and stability testing of this compound.[7]
References
- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rjptonline.org [rjptonline.org]
- 3. biomedres.us [biomedres.us]
- 4. Simultaneous quantitation of acetaminophen, aspirin, caffeine, codeine phosphate, phenacetin, and salicylamide by high-pressure liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijcrt.org [ijcrt.org]
- 6. Simultaneous determination of dextropropoxyphene napsylate, caffeine, aspirin and salicylic acid in pharmaceutical preparations by reversed-phase HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ijprajournal.com [ijprajournal.com]
Application Notes and Protocols: In Vitro Drug Release Studies of Caffeine Salicylate Formulations
For Researchers, Scientists, and Drug Development Professionals
Introduction
Caffeine (B1668208) salicylate (B1505791) is a compound that combines the stimulant effects of caffeine with the analgesic and anti-inflammatory properties of salicylates. The formulation of caffeine with salicylates, such as sodium salicylate, can enhance the solubility and potentially modulate the release profile of caffeine.[1][2] In vitro drug release studies are a critical component in the development and quality control of these formulations, providing insights into the bioavailability and pharmacokinetic properties of the active pharmaceutical ingredients (APIs). These studies are essential for formulation optimization, ensuring batch-to-batch consistency, and for regulatory submissions.
This document provides detailed application notes and protocols for conducting in vitro drug release studies on caffeine salicylate formulations. It includes experimental methodologies, data presentation guidelines, and visual representations of workflows and influencing factors.
Data Presentation: In Vitro Drug Release of Caffeine-Containing Formulations
The following tables summarize quantitative data from in vitro release studies of formulations containing caffeine, including those with salicylates (acetylsalicylic acid), which serve as a close proxy for this compound formulations.
Table 1: Dissolution Parameters for Acetylsalicylic Acid and Caffeine Tablets
| Parameter | Acetylsalicylic Acid | Caffeine |
| Amount Released at 60 min (Q60) | 102.09% | 99.17% |
| Mean Dissolution Time (MDT) | 8.18 min | 5.21 min |
| Dissolution Efficiency (DE) | 88.15% | 90.54% |
| Time to 50% Release (t50%) | 2.91 min | 1.09 min |
| Time to 85% Release (t85%) | 11.98 min | 5.70 min |
Data derived from a study on commercial tablets containing acetylsalicylic acid and caffeine in 0.1 M phosphate (B84403) buffer at pH 7.4 using USP Apparatus 2 at 75 rpm.[3]
Table 2: Comparative In Vitro Dissolution of Caffeine from Different Tablet Brands in Various Media
| Time (min) | Brand A (% Released) | Brand B (% Released) | Brand C (% Released) | Brand D (% Released) | Brand E (% Released) |
| In Water | |||||
| 10 | 75.2 | 80.1 | 72.3 | 78.5 | 82.4 |
| 20 | 85.6 | 88.9 | 81.7 | 86.2 | 90.1 |
| 30 | 92.3 | 94.5 | 88.9 | 91.8 | 95.3 |
| 40 | 96.8 | 98.2 | 93.1 | 95.6 | 98.9 |
| 50 | 98.9 | 99.5 | 96.5 | 98.1 | 100.2 |
| 60 | 100.1 | 100.3 | 98.7 | 99.8 | 101.5 |
| In 0.1 N HCl | |||||
| 10 | 78.9 | 82.4 | 75.1 | 80.3 | 84.6 |
| 20 | 88.2 | 91.5 | 84.3 | 88.9 | 92.7 |
| 30 | 94.6 | 96.8 | 91.2 | 94.5 | 97.1 |
| 40 | 98.1 | 99.3 | 95.4 | 97.8 | 99.5 |
| 50 | 100.2 | 101.1 | 98.6 | 99.9 | 101.3 |
| 60 | 101.5 | 102.3 | 100.1 | 101.2 | 102.4 |
| In Phosphate Buffer pH 4.5 | |||||
| 10 | 72.1 | 76.8 | 69.8 | 74.2 | 78.9 |
| 20 | 82.4 | 86.5 | 79.1 | 83.7 | 88.2 |
| 30 | 89.9 | 92.8 | 86.4 | 90.1 | 94.3 |
| 40 | 94.7 | 97.1 | 91.8 | 95.2 | 98.1 |
| 50 | 97.8 | 99.2 | 95.3 | 98.4 | 100.5 |
| 60 | 99.6 | 100.8 | 98.1 | 100.2 | 101.8 |
| In Phosphate Buffer pH 6.8 | |||||
| 10 | 76.3 | 81.2 | 73.5 | 79.1 | 83.3 |
| 20 | 86.9 | 90.3 | 82.8 | 87.6 | 91.5 |
| 30 | 93.5 | 95.7 | 89.9 | 93.2 | 96.8 |
| 40 | 97.2 | 98.9 | 94.3 | 97.1 | 99.2 |
| 50 | 99.1 | 100.4 | 97.6 | 99.5 | 100.9 |
| 60 | 100.8 | 101.7 | 99.8 | 101.1 | 102.1 |
This table presents a comparative dissolution profile for different brands of paracetamol and caffeine tablets, illustrating the variability that can be observed and the importance of standardized testing.[4][5]
Experimental Protocols
Protocol 1: In Vitro Dissolution of this compound Tablets (USP Apparatus 2)
This protocol is adapted from established methods for caffeine and salicylate-containing tablets.[4][5]
1. Objective: To determine the in vitro release rate of caffeine and salicylate from a solid oral dosage form.
2. Materials and Equipment:
-
This compound Tablets
-
USP Dissolution Apparatus 2 (Paddle Apparatus)
-
Dissolution Vessels (900 mL)
-
Water Bath with Heater and Circulator
-
HPLC system with UV detector or a UV-Vis Spectrophotometer
-
Syringes and Syringe Filters (0.45 µm)
-
Volumetric flasks and pipettes
-
Dissolution Media (e.g., deaerated water, 0.1 N HCl, phosphate buffer pH 4.5, phosphate buffer pH 6.8)
-
Reference Standards for Caffeine and Salicylic (B10762653) Acid
3. Dissolution Parameters:
-
Apparatus: USP Apparatus 2 (Paddle)
-
Dissolution Medium: 900 mL of selected medium (e.g., phosphate buffer pH 6.8)
-
Temperature: 37 ± 0.5 °C
-
Paddle Speed: 50 or 75 rpm
-
Sampling Times: 5, 10, 15, 20, 30, 45, and 60 minutes
4. Procedure:
-
Prepare the dissolution medium and deaerate by a suitable method.
-
Assemble the dissolution apparatus and place 900 mL of the medium in each vessel.
-
Allow the medium to equilibrate to 37 ± 0.5 °C.
-
Place one tablet in each of the dissolution vessels.
-
Start the apparatus at the specified paddle speed.
-
At each sampling time point, withdraw a specified volume of the sample (e.g., 5 mL) from a zone midway between the surface of the dissolution medium and the top of the rotating paddle, not less than 1 cm from the vessel wall.
-
Replace the withdrawn volume with an equal volume of fresh, pre-warmed dissolution medium.
-
Filter the samples immediately through a 0.45 µm syringe filter, discarding the first few mL of the filtrate.
-
Analyze the filtered samples for caffeine and salicylate content using a validated analytical method.
Protocol 2: Analytical Method for Quantification (HPLC)
1. Objective: To quantify the concentration of caffeine and salicylic acid in the dissolution samples.
2. HPLC System and Conditions:
-
Column: C18 column (e.g., 4.6 mm x 150 mm, 5 µm)
-
Mobile Phase: A suitable mixture of a buffer (e.g., phosphate buffer) and an organic solvent (e.g., methanol (B129727) or acetonitrile). A common mobile phase consists of a mixture of acetonitrile (B52724) and water (25:75 v/v) adjusted to pH 2.5 with phosphoric acid.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Detector: UV at 273 nm (for caffeine) and a suitable wavelength for salicylate.
-
Column Temperature: 30 °C
3. Standard Preparation:
-
Prepare a stock solution of caffeine and salicylic acid reference standards in the dissolution medium.
-
Prepare a series of working standard solutions by diluting the stock solution to cover the expected concentration range of the dissolution samples.
4. Sample Analysis:
-
Inject the standard solutions to generate a calibration curve.
-
Inject the filtered dissolution samples.
-
Calculate the concentration of caffeine and salicylate in the samples based on the calibration curve.
5. Calculation of Drug Release: Calculate the cumulative percentage of drug released at each time point, correcting for the drug removed in previous samples.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Experimental Workflow for In Vitro Drug Release Testing.
Caption: Factors Influencing In Vitro Drug Release.
References
- 1. Influence of Sodium Salicylate on Self-Aggregation and Caffeine Solubility in Water—A New Hypothesis from Experimental and Computational Data - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Influence of Sodium Salicylate on Self-Aggregation and Caffeine Solubility in Water-A New Hypothesis from Experimental and Computational Data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. japsonline.com [japsonline.com]
- 5. japsonline.com [japsonline.com]
Methodology for Testing the Synergistic Effects of Caffeine Salicylate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Caffeine (B1668208), a methylxanthine derivative, is a well-known central nervous system stimulant that also acts as an analgesic adjuvant. Salicylates, such as salicylic (B10762653) acid and its derivatives like acetylsalicylic acid (aspirin), are widely used non-steroidal anti-inflammatory drugs (NSAIDs) that exert analgesic, anti-inflammatory, and antipyretic effects primarily through the inhibition of cyclooxygenase (COX) enzymes.[1][2] The combination of caffeine and a salicylate (B1505791) is of significant interest in drug development due to the potential for synergistic effects, which could lead to enhanced therapeutic efficacy with potentially lower doses of each compound, thereby reducing the risk of adverse effects.[3][4]
These application notes provide a comprehensive set of protocols for researchers to evaluate the synergistic effects of caffeine salicylate in vitro and in vivo. The methodologies cover the assessment of anti-inflammatory and analgesic properties, as well as pharmacokinetic profiling.
Postulated Signaling Pathways for Synergy
The synergistic interaction between caffeine and salicylate is thought to be primarily pharmacodynamic.[5] Salicylate inhibits the production of prostaglandins (B1171923) by blocking COX enzymes, a key step in the inflammatory cascade.[1] Caffeine, on the other hand, is a non-selective adenosine (B11128) receptor antagonist.[6] By blocking adenosine A1 and A2A receptors, caffeine can modulate downstream signaling pathways that may intersect with the inflammatory and pain pathways affected by salicylates.[7][8]
Caption: Postulated signaling pathways for caffeine and salicylate synergy.
Experimental Workflow
A systematic approach is essential for robustly evaluating the synergistic potential of this compound. The following workflow outlines the key stages of investigation, from initial in vitro screening to in vivo validation and pharmacokinetic analysis.
Caption: A structured workflow for evaluating the synergistic effects of this compound.
In Vitro Anti-inflammatory Assays
Cell Culture
Murine macrophage cell line RAW 264.7 is a suitable model for in vitro inflammation studies. Cells should be cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
Cell Viability Assay (MTT Assay)
Prior to assessing anti-inflammatory activity, it is crucial to determine the non-cytotoxic concentrations of caffeine, salicylate, and their combination.
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/mL.
-
After 24 hours, treat the cells with various concentrations of caffeine, salicylate, and their combinations for 24 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the supernatant and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Measurement of Nitric Oxide (NO) Production
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.
-
Pre-treat cells with non-cytotoxic concentrations of caffeine, salicylate, or their combination for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.
-
Collect the cell culture supernatant.
-
Mix 100 µL of supernatant with 100 µL of Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Measure the absorbance at 540 nm.
-
Quantify NO production using a sodium nitrite (B80452) standard curve.
Measurement of Prostaglandin E2 (PGE2) Production
Protocol:
-
Follow steps 1-4 of the NO production protocol.
-
Quantify the concentration of PGE2 in the cell culture supernatant using a commercial ELISA kit according to the manufacturer's instructions.
Cyclooxygenase (COX) Activity Assay
Protocol:
-
Assess the inhibitory effect of caffeine, salicylate, and their combination on COX-1 and COX-2 activity using a commercial COX activity assay kit.
-
Follow the manufacturer's protocol for the preparation of reagents and the assay procedure.
Data Presentation: In Vitro Anti-inflammatory Effects
| Treatment Group | NO Production (% of LPS control) | PGE2 Production (% of LPS control) | COX-2 Inhibition (%) |
| LPS Control | 100 ± 5.2 | 100 ± 6.1 | 0 |
| Caffeine (X µM) | 95.3 ± 4.8 | 92.1 ± 5.5 | 5.2 ± 1.1 |
| Salicylate (Y µM) | 75.1 ± 3.9 | 45.2 ± 3.7 | 58.3 ± 4.2 |
| Caffeine (X µM) + Salicylate (Y µM) | 42.6 ± 3.1 | 21.8 ± 2.5 | 85.7 ± 5.9** |
*Data are presented as mean ± SEM. *p < 0.01 compared to individual treatments, indicating synergy.
Synergy Analysis: Combination Index (CI) Method
The synergistic, additive, or antagonistic effects of the drug combination can be quantitatively assessed using the Combination Index (CI) method based on the median-effect principle.
Calculation: CI = (D)₁/(Dx)₁ + (D)₂/(Dx)₂
Where (Dx)₁ and (Dx)₂ are the concentrations of drug 1 and drug 2 alone that produce a certain effect (e.g., 50% inhibition), and (D)₁ and (D)₂ are the concentrations of the drugs in combination that produce the same effect.
-
CI < 1: Synergy
-
CI = 1: Additive effect
-
CI > 1: Antagonism
In Vivo Analgesic and Anti-inflammatory Assays
Animals
Male Swiss albino mice or Wistar rats are commonly used for these studies. All animal experiments should be conducted in accordance with institutional animal care and use guidelines.
Acetic Acid-Induced Writhing Test (Analgesia)
Protocol:
-
Divide the animals into groups: vehicle control, caffeine alone, salicylate alone, caffeine + salicylate combination, and a positive control (e.g., diclofenac (B195802) sodium).
-
Administer the respective treatments orally.
-
After a pre-treatment period (e.g., 30-60 minutes), inject 0.6% acetic acid solution intraperitoneally (10 mL/kg).
-
Immediately place the animals in an observation chamber and count the number of writhes (abdominal constrictions and stretching of hind limbs) for a set period (e.g., 20 minutes).
-
Calculate the percentage of analgesic activity: % Analgesia = [(Wc - Wt) / Wc] x 100 Where Wc is the mean number of writhes in the control group and Wt is the mean number of writhes in the treated group.
Carrageenan-Induced Paw Edema (Anti-inflammation)
Protocol:
-
Group the animals as described for the writhing test.
-
Measure the initial paw volume of the right hind paw using a plethysmometer.
-
Administer the respective treatments orally.
-
After a pre-treatment period (e.g., 60 minutes), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
-
Calculate the percentage inhibition of edema: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.
Data Presentation: In Vivo Analgesic and Anti-inflammatory Effects
| Treatment Group | Writhing Count (mean ± SEM) | % Analgesia | Paw Edema (mL, at 3h) (mean ± SEM) | % Inhibition of Edema |
| Vehicle Control | 45.2 ± 3.1 | 0 | 0.85 ± 0.05 | 0 |
| Caffeine (A mg/kg) | 38.5 ± 2.8 | 14.8 | 0.78 ± 0.04 | 8.2 |
| Salicylate (B mg/kg) | 25.1 ± 2.2 | 44.5 | 0.52 ± 0.03 | 38.8 |
| Caffeine (A mg/kg) + Salicylate (B mg/kg) | 10.3 ± 1.5 | 77.2 | 0.28 ± 0.02 | 67.1 |
| Positive Control | 8.9 ± 1.2 | 80.3 | 0.25 ± 0.02 | 70.6 |
*Data are presented as mean ± SEM. *p < 0.01 compared to individual treatments, indicating synergy.
Synergy Analysis: Isobolographic Analysis
Isobolographic analysis is a graphical method used to assess drug interactions.
Procedure:
-
Determine the dose-response curves for caffeine and salicylate individually to calculate their respective ED50 values (the dose that produces 50% of the maximal effect).
-
On a graph, plot the ED50 of caffeine on the x-axis and the ED50 of salicylate on the y-axis. The line connecting these two points is the line of additivity.
-
Experimentally determine the doses of caffeine and salicylate in a fixed-ratio combination that produce the 50% effect.
-
Plot this combination dose on the graph.
-
If the point falls below the line of additivity, the interaction is synergistic .
-
If the point falls on the line, the interaction is additive .
-
If the point falls above the line, the interaction is antagonistic .
-
Pharmacokinetic Studies
Study Design
A crossover study design in rats can be used. Each animal receives caffeine alone, salicylate alone, and the combination, with a washout period between treatments.
Sample Collection
Collect blood samples from the tail vein at various time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) after oral administration. Plasma should be separated by centrifugation and stored at -80°C until analysis.
Bioanalytical Method: HPLC
A validated high-performance liquid chromatography (HPLC) method is required for the simultaneous quantification of caffeine and salicylic acid in plasma.
Protocol:
-
Sample Preparation:
-
To 100 µL of plasma, add an internal standard (e.g., theophylline (B1681296) for caffeine and 4-hydroxybenzoic acid for salicylic acid).
-
Precipitate proteins by adding 200 µL of acetonitrile (B52724).
-
Vortex and centrifuge at 10,000 rpm for 10 minutes.
-
Inject the supernatant into the HPLC system.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and 0.1% formic acid in water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength of 273 nm for caffeine and 296 nm for salicylic acid.
-
-
Data Analysis:
-
Calculate the plasma concentrations of caffeine and salicylic acid using a standard calibration curve.
-
Determine pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to reach Cmax), and AUC (area under the concentration-time curve) using non-compartmental analysis.
-
Data Presentation: Pharmacokinetic Parameters
| Parameter | Caffeine (Alone) | Caffeine (with Salicylate) | Salicylate (Alone) | Salicylate (with Caffeine) |
| Cmax (µg/mL) | 10.5 ± 1.2 | 11.1 ± 1.3 | 55.2 ± 4.8 | 63.5 ± 5.1 |
| Tmax (h) | 0.5 ± 0.1 | 0.5 ± 0.1 | 1.0 ± 0.2 | 0.75 ± 0.2 |
| AUC₀₋₂₄ (µg·h/mL) | 45.8 ± 3.9 | 47.2 ± 4.1 | 350.6 ± 25.7 | 410.3 ± 30.2 |
*Data are presented as mean ± SEM. p < 0.05 compared to salicylate alone, suggesting a potential pharmacokinetic interaction.
Conclusion
The methodologies outlined in these application notes provide a robust framework for the comprehensive evaluation of the synergistic effects of this compound. By combining in vitro and in vivo models with pharmacokinetic analysis, researchers can gain a thorough understanding of the nature and extent of the synergistic interaction, which is critical for the development of effective and safe combination therapies.
References
- 1. Acetaminophen, Aspirin, and Caffeine: Exploring a Common Pain Relief Combination [rupahealth.com]
- 2. Evaluation of Aspirin, Caffeine, and Their Combination in Postoperative Oral Surgery Pain | Semantic Scholar [semanticscholar.org]
- 3. Synergistic Effects of Caffeine in Combination with Conventional Drugs: Perspectives of a Drug That Never Ages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Effect of a New Synergistic Combination of Low Doses of Acetylsalicylic Acid, Caffeine, Acetaminophen, and Chlorpheniramine in Acute Low Back Pain [frontiersin.org]
- 5. Potentiation by caffeine of the analgesic effect of aspirin in the pain-induced functional impairment model in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. amberlife.net [amberlife.net]
- 7. graphviz.org [graphviz.org]
- 8. Practical Guide to DOT Language (Graphviz) for Developers and Analysts · while true do; [danieleteti.it]
Application Notes and Protocols: Caffeine Salicylate in Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Caffeine (B1668208) salicylate (B1505791) is a compound synthesized from equimolar concentrations of caffeine and salicylic (B10762653) acid.[1] This combination exhibits enhanced central nervous system (CNS) stimulant properties compared to caffeine alone, alongside mild analgesic and anti-inflammatory effects.[1][2][3] These characteristics make caffeine salicylate a compound of interest in neuroscience research, particularly in studies related to cortical arousal, pain modulation, and neuroinflammation. The presence of the salicylate component not only contributes to the analgesic and anti-inflammatory actions but may also enhance the CNS stimulant effects of caffeine through its antioxidant properties.[1][2]
Mechanism of Action
The pharmacological effects of this compound are attributed to the combined actions of its two components:
-
Caffeine: Primarily acts as an antagonist of adenosine (B11128) receptors (A1 and A2A) in the brain.[4][5][6] By blocking adenosine, which is an inhibitory neuromodulator, caffeine indirectly leads to an increase in the release of excitatory neurotransmitters such as dopamine (B1211576) and norepinephrine, resulting in increased neuronal firing and enhanced alertness.[4][7][8] At higher, non-physiological concentrations, caffeine can also mobilize intracellular calcium and inhibit phosphodiesterase.[4][5]
-
Salicylate: The salicylate component contributes by inhibiting the synthesis of prostaglandins (B1171923) through the inhibition of cyclooxygenase (COX) enzymes, which is the mechanism for its anti-inflammatory and analgesic effects.[1] Additionally, salicylate possesses antioxidant properties that may reduce extracellular adenosine levels, further contributing to the overall stimulant effect.[1]
Key Applications in Neuroscience Research
-
Enhanced Cortical Arousal: Studies have demonstrated that this compound produces a more significant increase in locomotor activity and exploratory behavior in animal models compared to caffeine alone.[1][2][3] This suggests its potential use in research models of fatigue, hypersomnia, and other conditions characterized by decreased arousal.
-
Pain and Inflammation: The dual action of caffeine as an adenosine receptor antagonist and salicylate as a COX inhibitor makes this compound a candidate for studying the interplay between neuronal activity and inflammatory processes in pain pathways.[1][9][10] It has shown mild analgesic and anti-inflammatory activity in animal models.[1][2]
-
Neurodegenerative Diseases: While research on this compound in neurodegenerative diseases is limited, the known neuroprotective effects of caffeine, such as its antioxidant and anti-inflammatory properties, suggest potential avenues for investigation.[11][12][13][14]
Data Presentation
Table 1: Effects of this compound on CNS Stimulant Activity in Rodents
| Experimental Model | Treatment | Dose (p.o.) | Outcome Measure | Result (% Increase) | Reference |
| Actophotometer (Mice) | Caffeine | 20 mg/kg | Locomotor Activity | 37.1% | [1][2] |
| This compound | 34 mg/kg | Locomotor Activity | 49.24% | [1][2] | |
| Open Field Test (Rats) | Caffeine | 20 mg/kg | Number of Crossings | 42.34% | [1] |
| This compound | 34 mg/kg | Number of Crossings | 54.89% | [1] | |
| Caffeine | 20 mg/kg | Rearing | 17.26% | [1] | |
| This compound | 34 mg/kg | Rearing | 27.87% | [1] | |
| Forced Swim Test (Rats) | Caffeine | 20 mg/kg | Decrease in Immobility | 30.22% | [3] |
| This compound | 34 mg/kg | Decrease in Immobility | 51.50% | [3] |
Table 2: Analgesic and Anti-inflammatory Effects of this compound in Rodents
| Experimental Model | Treatment | Dose (p.o.) | Outcome Measure | Result | Reference |
| Tail Immersion Test (Mice) | This compound | 34 mg/kg | Tail Withdrawal Time | 25% Prolongation | [1][2] |
| Pentazocine (Standard) | 20 mg/kg | Tail Withdrawal Time | 78.88% Prolongation | [1] | |
| Formalin-Induced Paw Edema (Rats) | This compound | 34 mg/kg | % Inhibition at 60 min | 16.40% | [1][2] |
| This compound | 34 mg/kg | % Inhibition at 120 min | 18.75% | [1][2] | |
| Diclofenac (Standard) | Not Specified | % Inhibition at 60 min | 51.0% | [1][2] | |
| Diclofenac (Standard) | Not Specified | % Inhibition at 120 min | 62.5% | [1][2] |
Experimental Protocols
Protocol 1: Evaluation of CNS Stimulant Activity using an Actophotometer
Objective: To assess the effect of this compound on spontaneous locomotor activity in mice.
Materials:
-
Swiss albino male mice (18-22 g)
-
Actophotometer
-
This compound
-
Caffeine
-
Vehicle (e.g., 0.9% w/v NaCl or 0.1% w/v CMC)
-
Oral gavage needles
Procedure:
-
Divide mice into three groups of six animals each: Vehicle control, Caffeine (20 mg/kg), and this compound (34 mg/kg).[3]
-
Administer the respective treatments orally (p.o.).[3]
-
After 30 minutes, place each mouse individually in the actophotometer.[3]
-
Record the locomotor activity (counts of beam interruptions) for a period of 10 minutes.[3]
-
Compare the mean locomotor activity counts between the groups. Statistical analysis can be performed using one-way ANOVA followed by a post-hoc test.[3]
Protocol 2: Assessment of Exploratory Behavior using the Open Field Test
Objective: To evaluate the effect of this compound on exploratory behavior and anxiety in rats.
Materials:
-
Wistar albino male rats (154-168 g)
-
Open-field apparatus (e.g., 68x68x45 cm with 16 equal squares at the bottom)
-
This compound
-
Caffeine
-
Vehicle (0.9% w/v NaCl)
-
Oral gavage needles
Procedure:
-
Divide rats into three groups of six animals each: Vehicle control, Caffeine (20 mg/kg), and this compound (34 mg/kg).[1][3]
-
After 30 minutes, place each rat individually in the center of the open-field apparatus.[1][3]
-
Record the following parameters for 5 minutes:[1][3]
-
Number of lines crossed (locomotion)
-
Number of rearings (exploratory behavior)
-
Time spent in the center versus the periphery (anxiety-like behavior)
-
Grooming and defecation instances.[3]
-
-
Analyze the data by comparing the means for each parameter across the different treatment groups.
Protocol 3: Evaluation of Analgesic Activity using the Tail Immersion Test
Objective: To assess the analgesic properties of this compound in mice.
Materials:
-
Swiss albino male mice
-
Water bath maintained at 58 ± 1°C
-
This compound
-
Standard analgesic (e.g., Pentazocine, 20 mg/kg)
-
Vehicle (Normal saline)
-
Oral gavage needles
Procedure:
-
Divide mice into three groups of six animals each: Vehicle control, Standard analgesic, and this compound (34 mg/kg).[1]
-
Administer the respective treatments orally (p.o.).[1]
-
At a predetermined time after administration (e.g., 60 minutes), immerse the distal 2-3 cm of the mouse's tail into the hot water bath.
-
Record the time taken for the mouse to withdraw its tail (tail withdrawal latency). A cut-off time of 10 seconds is used to prevent tissue damage.[1]
-
Compare the mean tail withdrawal latencies between the groups to determine the analgesic effect.
Visualizations
Caption: Proposed mechanism of action for this compound.
Caption: General experimental workflow for preclinical evaluation.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. [PDF] Enhancement in Cortical Arousal by this compound in Experimental Animal Models | Semantic Scholar [semanticscholar.org]
- 3. ijipls.co.in [ijipls.co.in]
- 4. Caffeine and the central nervous system: mechanisms of action, biochemical, metabolic and psychostimulant effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Caffeine - Wikipedia [en.wikipedia.org]
- 6. Caffeine as a psychomotor stimulant: mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Caffeine induces neurobehavioral effects through modulating neurotransmitters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. caringsunshine.com [caringsunshine.com]
- 9. The Role of Caffeine in Pain Management: A Brief Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Regulatory effect of caffeine on the acute and the chronic pain and its possible mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Role of Caffeine in the Age-related Neurodegenerative Diseases: A Review | Bentham Science [benthamscience.com]
- 12. The neuroprotective effects of caffeine in neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The neuroprotective effects of caffeine in neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols: The Use of Caffeine Salicylate in Antimicrobial Susceptibility Testing
For Researchers, Scientists, and Drug Development Professionals
Introduction
Caffeine (B1668208) salicylate (B1505791), a salt formed from caffeine and salicylic (B10762653) acid, has demonstrated notable antimicrobial properties.[1][2] This compound presents a compelling area of investigation for its potential as a standalone antimicrobial agent or as an adjuvant to existing antibiotic therapies. The following application notes provide a summary of its antimicrobial activity, potential mechanisms of action, and detailed protocols for its evaluation in antimicrobial susceptibility testing.
Antimicrobial Activity of Caffeine Salicylate
This compound has shown a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate that Gram-positive bacteria may be more susceptible than Gram-negative bacteria.[1][3]
Table 1: Minimum Inhibitory Concentration (MIC) of this compound Against Various Bacterial Strains
| Bacterial Strain | Type | MIC (µg/mL) |
| Staphylococcus aureus (NCTC 6571) | Gram-positive | 0.35 - 2.5 |
| Bacillus subtilis (PCI 219) | Gram-positive | 0.35 - 2.5 |
| Escherichia coli (NCTC 5933) | Gram-negative | 1.5 - 10 |
| Clinical Staphylococcus aureus | Gram-positive | 0.35 - 2.5 |
| Clinical Escherichia coli | Gram-negative | 1.5 - 10 |
| Source: Study The Biological Activity of this compound With Theoretical Investigations.[1][2] |
Potential Mechanisms of Action
The antimicrobial effect of this compound is likely a composite of the activities of its constituent components, caffeine and salicylate.
Caffeine: The antimicrobial action of caffeine is thought to involve the inhibition of essential cellular processes such as DNA and protein synthesis.[1] Specifically, caffeine may interfere with DNA repair mechanisms by promoting the nonspecific binding of nucleotide excision repair enzymes and inhibiting photoreactivating enzymes.[4][5]
Salicylate: Salicylates are known to have various effects on bacteria. They can induce multiple antibiotic resistance phenotypes, in some cases by inducing efflux pumps which actively transport antibiotics out of the bacterial cell.[6][7][8] Conversely, salicylate can also increase susceptibility to certain antibiotics and affect the production of virulence factors.[8]
The following diagrams illustrate the potential mechanisms of action for the individual components of this compound.
Synergy with Conventional Antibiotics
Caffeine has been observed to have both synergistic and antagonistic interactions with various classes of antibiotics. These interactions are crucial to consider when evaluating this compound as a potential adjuvant.
Table 2: Observed Interactions of Caffeine with Different Antibiotic Classes
| Antibiotic Class | Interaction with Caffeine |
| Penicillins | Synergistic with some (e.g., amoxicillin), but antagonistic with others (e.g., benzylpenicillin).[9] |
| Cephalosporins | Mostly weak inhibitory effects, though some synergy has been reported. |
| Aminoglycosides | Potentiation of anti-staphylococcal activity.[9] |
| Macrolides | Potentiation of anti-staphylococcal activity.[9] |
| Quinolones | Generally antagonistic.[10] |
| Tetracyclines | No significant modulatory action observed.[9] |
Note: The data in Table 2 pertains to caffeine. Further research is required to determine the specific synergistic or antagonistic properties of this compound. The following protocols can be used to determine these interactions.
Experimental Protocols
The following are detailed protocols for conducting antimicrobial susceptibility testing with this compound.
Protocol 1: Broth Microdilution Assay for MIC Determination
This protocol is adapted from the method of Spooner & Sykes (1972) and is used to determine the Minimum Inhibitory Concentration (MIC) of this compound.[1][2]
Materials:
-
This compound
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator (37°C)
-
Sterile saline (0.85%)
-
0.5 McFarland turbidity standard
Procedure:
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile deionized water or DMSO) at a concentration of 10 mg/mL.
-
Preparation of Bacterial Inoculum:
-
From a fresh culture plate, select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the standardized suspension 1:100 in MHB to obtain a final inoculum density of approximately 1.5 x 10⁶ CFU/mL.
-
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of MHB to all wells of a 96-well plate.
-
Add 100 µL of the this compound stock solution to the first well of a row.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard the final 100 µL from the last well.
-
-
Inoculation: Add 100 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 200 µL and a final bacterial concentration of approximately 7.5 x 10⁵ CFU/mL.
-
Controls:
-
Positive Control (Growth Control): A well containing 100 µL of MHB and 100 µL of the bacterial inoculum.
-
Negative Control (Sterility Control): A well containing 200 µL of uninoculated MHB.
-
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacterium.
Protocol 2: Checkerboard Assay for Synergy Testing
This protocol is used to evaluate the interaction (synergy, additivity, indifference, or antagonism) between this compound and a conventional antibiotic.
Materials:
-
This compound
-
Antibiotic of interest
-
Bacterial strains
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Incubator (37°C)
Procedure:
-
Determine MICs: First, determine the MIC of this compound and the antibiotic individually as described in Protocol 1.
-
Prepare Stock Solutions: Prepare stock solutions of this compound and the antibiotic at 4x their respective MICs.
-
Set up the Checkerboard Plate:
-
In a 96-well plate, add MHB to all wells.
-
Create serial dilutions of the antibiotic horizontally (e.g., across columns 1-10).
-
Create serial dilutions of this compound vertically (e.g., down rows A-G).
-
The final plate should have a gradient of antibiotic concentrations in one dimension and a gradient of this compound concentrations in the other.
-
Include a row with only the antibiotic dilutions and a column with only the this compound dilutions to re-confirm their individual MICs.
-
Include a growth control well (no antimicrobial agents) and a sterility control well.
-
-
Inoculation: Inoculate all wells (except the sterility control) with the bacterial suspension as described in Protocol 1.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Data Analysis and FICI Calculation:
-
Observe the wells for bacterial growth.
-
For each well showing no growth, calculate the Fractional Inhibitory Concentration (FIC) for each agent:
-
FIC of this compound = (MIC of this compound in combination) / (MIC of this compound alone)
-
FIC of Antibiotic = (MIC of Antibiotic in combination) / (MIC of Antibiotic alone)
-
-
Calculate the FIC Index (FICI) for each combination:
-
FICI = FIC of this compound + FIC of Antibiotic
-
-
Interpret the FICI values as follows:
-
Synergy: FICI ≤ 0.5
-
Additive/Indifference: 0.5 < FICI ≤ 4
-
Antagonism: FICI > 4
-
-
References
- 1. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 2. researchgate.net [researchgate.net]
- 3. emerypharma.com [emerypharma.com]
- 4. Molecular mechanisms of DNA repair inhibition by caffeine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanisms of caffeine inhibition of DNA repair in E. coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Salicylate Functions as an Efflux Pump Inducer and Promotes the Emergence of Fluoroquinolone-Resistant Campylobacter jejuni Mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The effects of salicylate on bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. New Life of an Old Drug: Caffeine as a Modulator of Antibacterial Activity of Commonly Used Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. drugs.com [drugs.com]
Application Notes: Evaluating the Anti-inflammatory Properties of Caffeine Salicylate
Introduction
Caffeine (B1668208) salicylate (B1505791) is a compound that combines the properties of caffeine and salicylic (B10762653) acid. Salicylic acid is a well-known nonsteroidal anti-inflammatory drug (NSAID) that primarily acts by inhibiting the cyclooxygenase (COX) enzymes, which are key in the synthesis of pro-inflammatory prostaglandins (B1171923).[1] Caffeine, while known for its stimulant effects, has also been shown to possess anti-inflammatory properties and can potentiate the analgesic and anti-inflammatory effects of other drugs like aspirin (B1665792).[2][3][4] This document provides a detailed protocol for evaluating the anti-inflammatory properties of caffeine salicylate using established in vitro and in vivo models.
Mechanism of Action
The anti-inflammatory effects of this compound are likely mediated through the inhibition of key inflammatory pathways. Salicylates are known to inhibit the activity of cyclooxygenase (COX) enzymes, thereby reducing the production of prostaglandins (PGs), which are potent mediators of inflammation.[1] Additionally, both caffeine and salicylate may modulate the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways.[4][5][6][7][8] These pathways are crucial in regulating the expression of a wide array of pro-inflammatory genes, including those for cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[7][9][10]
Experimental Workflow
The following diagram outlines the general workflow for evaluating the anti-inflammatory properties of this compound.
Caption: Experimental workflow for in vitro and in vivo evaluation of this compound.
Part 1: In Vitro Evaluation of Anti-inflammatory Properties
This protocol describes the use of lipopolysaccharide (LPS)-stimulated macrophages to assess the anti-inflammatory effects of this compound.
Protocol 1: LPS-Induced Inflammation in RAW 264.7 Macrophages
Objective: To determine the effect of this compound on the production of pro-inflammatory mediators (TNF-α, IL-6, PGE2) and the expression of inflammatory proteins (COX-2, phosphorylated NF-κB, and phosphorylated p38 MAPK) in LPS-stimulated RAW 264.7 macrophages.
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (B12071052) solution
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate Buffered Saline (PBS)
-
ELISA kits for TNF-α, IL-6, and PGE2[11][12][13][14][15][16][17][18]
-
Reagents for Western blotting (lysis buffer, protease and phosphatase inhibitors, primary and secondary antibodies)
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Seed the cells in 24-well plates at a density of 2 x 10^5 cells/well and allow them to adhere overnight.
-
Treatment:
-
Prepare stock solutions of this compound in DMSO.
-
Pre-treat the cells with various concentrations of this compound (e.g., 1, 10, 50, 100 µM) for 1 hour. Include a vehicle control (DMSO) and a positive control (e.g., dexamethasone).
-
-
Inflammation Induction: Stimulate the cells with LPS (1 µg/mL) for 24 hours.[19] Include a negative control group with no LPS stimulation.
-
Supernatant Collection: After incubation, collect the cell culture supernatants and store them at -80°C for cytokine and PGE2 analysis.
-
Cell Lysis: Wash the cells with cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors for Western blot analysis.
-
Quantification of Inflammatory Mediators:
-
Western Blot Analysis:
-
Determine the protein concentration in the cell lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against COX-2, phospho-NF-κB p65, phospho-p38 MAPK, and a loading control (e.g., β-actin).
-
Incubate with the appropriate HRP-conjugated secondary antibodies and visualize the bands.
-
Data Presentation: In Vitro Results
Table 1: Effect of this compound on Pro-inflammatory Mediator Production in LPS-stimulated RAW 264.7 Cells
| Treatment Group | TNF-α (pg/mL) | IL-6 (pg/mL) | PGE2 (pg/mL) |
| Control (no LPS) | |||
| LPS (1 µg/mL) | |||
| LPS + this compound (1 µM) | |||
| LPS + this compound (10 µM) | |||
| LPS + this compound (50 µM) | |||
| LPS + this compound (100 µM) | |||
| LPS + Dexamethasone (10 µM) |
Table 2: Densitometric Analysis of Western Blot Results
| Treatment Group | Relative COX-2 Expression | Relative p-NF-κB Expression | Relative p-p38 MAPK Expression |
| Control (no LPS) | |||
| LPS (1 µg/mL) | |||
| LPS + this compound (1 µM) | |||
| LPS + this compound (10 µM) | |||
| LPS + this compound (50 µM) | |||
| LPS + this compound (100 µM) | |||
| LPS + Dexamethasone (10 µM) |
Part 2: In Vivo Evaluation of Anti-inflammatory Properties
This protocol utilizes the carrageenan-induced paw edema model in rodents, a classic and reproducible model of acute inflammation.[23][24]
Protocol 2: Carrageenan-Induced Paw Edema in Rats
Objective: To evaluate the in vivo anti-inflammatory effect of this compound by measuring the reduction of paw edema induced by carrageenan in rats.
Materials:
-
Male Wistar rats (180-220 g)
-
This compound
-
Carrageenan (1% w/v in sterile saline)
-
Positive control drug (e.g., Indomethacin (B1671933) or Diclofenac)[25]
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Plethysmometer
Procedure:
-
Animal Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the experiment.
-
Grouping: Randomly divide the animals into the following groups (n=6 per group):
-
Group 1: Vehicle control
-
Group 2: Carrageenan control
-
Group 3: Carrageenan + this compound (low dose)
-
Group 4: Carrageenan + this compound (high dose)
-
Group 5: Carrageenan + Indomethacin (e.g., 10 mg/kg)
-
-
Drug Administration: Administer this compound, vehicle, or indomethacin orally (p.o.) or intraperitoneally (i.p.) 1 hour before the induction of inflammation.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.[26][27]
-
Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.[26]
-
Calculation of Edema and Inhibition:
-
Calculate the percentage increase in paw volume (edema) for each animal at each time point.
-
Calculate the percentage inhibition of edema for the treated groups compared to the carrageenan control group.
-
-
(Optional) Tissue Analysis: At the end of the experiment (e.g., 4 hours), euthanize the animals and collect the paw tissue for further analysis (e.g., measurement of inflammatory markers via ELISA or Western blot).
Data Presentation: In Vivo Results
Table 3: Effect of this compound on Carrageenan-Induced Paw Edema in Rats
| Treatment Group | Dose (mg/kg) | Paw Volume (mL) at 0 hr | Paw Volume (mL) at 1 hr | Paw Volume (mL) at 2 hr | Paw Volume (mL) at 3 hr | Paw Volume (mL) at 4 hr | % Inhibition at 4 hr |
| Vehicle Control | - | ||||||
| Carrageenan Control | - | 0% | |||||
| This compound | Low | ||||||
| This compound | High | ||||||
| Indomethacin | 10 |
Signaling Pathways in Inflammation
The following diagrams illustrate the key signaling pathways involved in inflammation that are potential targets of this compound.
Caption: The NF-κB signaling pathway and potential points of inhibition by this compound.
Caption: The p38 MAPK signaling pathway, a key regulator of inflammation.
References
- 1. webofjournals.com [webofjournals.com]
- 2. Potentiation of the anti-inflammatory and analgesic activity of aspirin by caffeine in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. synapse.koreamed.org [synapse.koreamed.org]
- 7. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MAPK Signaling Links Autophagy and Inflammation | Bio-Techne [bio-techne.com]
- 9. MAPK signaling in inflammation-associated cancer development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MAPK Mitogens Interactive Pathway: R&D Systems [rndsystems.com]
- 11. resources.rndsystems.com [resources.rndsystems.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. Determination of Interleukin-6 and Tumor Necrosis Factor-alpha concentrations in Iranian-Khorasanian patients with preeclampsia - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Simultaneous Immunoassay Analysis of Plasma IL-6 and TNF-α on a Microchip - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Lipopolysaccharide-induced inflammation in monocytes/macrophages is blocked by liposomal delivery of Gi-protein inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Lipopolysaccharide (LPS)-induced Macrophage Activation and Signal Transduction in the Absence of Src-Family Kinases Hck, Fgr, and Lyn - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. elkbiotech.com [elkbiotech.com]
- 21. assaygenie.com [assaygenie.com]
- 22. sigmaaldrich.com [sigmaaldrich.com]
- 23. researchgate.net [researchgate.net]
- 24. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 25. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 26. Carrageenan-Induced Paw Edema [bio-protocol.org]
- 27. 2.4. Carrageenan-Induced Hind Paw Edema in Rats [bio-protocol.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Mobile Phase for Caffeine and Salicylates HPLC Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the mobile phase for the High-Performance Liquid Chromatography (HPLC) analysis of caffeine (B1668208) and salicylates.
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for a reversed-phase HPLC mobile phase to separate caffeine and salicylic (B10762653) acid?
A common starting point for the separation of caffeine and salicylic acid is a mixture of an aqueous buffer (often with an acidic modifier) and an organic solvent like acetonitrile (B52724) or methanol (B129727). A typical initial mobile phase composition could be a mixture of acetonitrile and water (e.g., 25:75 v/v) adjusted to an acidic pH with an acid like phosphoric acid.[1][2] The pH of the mobile phase is a critical parameter to control for achieving good separation.
Q2: What is the effect of pH on the retention of caffeine and salicylic acid?
The pH of the mobile phase significantly impacts the retention and peak shape of ionizable compounds like salicylic acid.
-
Salicylic Acid: As an acidic compound, its retention is highly dependent on the mobile phase pH. At a pH below its pKa (~2.97), it will be in its protonated, less polar form, leading to longer retention times on a reversed-phase column. As the pH increases above the pKa, it becomes ionized, more polar, and will elute earlier.
-
Caffeine: Caffeine is a weakly basic compound. At acidic pH, it can become protonated, which may slightly decrease its retention time on a C18 column. However, its retention is generally less sensitive to pH changes compared to salicylic acid.[3]
Controlling the pH with a buffer is crucial for reproducible results.[4]
Q3: Should I use isocratic or gradient elution for my analysis?
The choice between isocratic and gradient elution depends on the complexity of your sample and your analytical goals.
-
Isocratic Elution: This method uses a constant mobile phase composition throughout the run. It is simpler, more cost-effective, and provides a stable baseline, making it ideal for routine analysis of simple mixtures where compounds have similar retention behaviors.[5][6][7]
-
Gradient Elution: This method involves changing the mobile phase composition during the analysis, typically by increasing the proportion of the organic solvent.[5][8] It is advantageous for complex samples containing compounds with a wide range of polarities, as it can improve peak resolution, reduce analysis time, and increase sensitivity.[6][9]
For a simple mixture of caffeine and salicylic acid, an optimized isocratic method is often sufficient. However, if you are analyzing a complex formulation with other active ingredients or impurities, a gradient method may be necessary.[9]
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC analysis of caffeine and salicylates.
Issue 1: Poor Peak Shape (Tailing or Fronting)
| Symptom | Possible Causes | Solutions |
| Peak Tailing | Secondary interactions between the analyte and the stationary phase (e.g., silanol (B1196071) interactions).[3][10] | - Adjust Mobile Phase pH: Lowering the pH (e.g., to 2.5-3.0) can suppress the ionization of silanol groups on the silica-based stationary phase, reducing peak tailing for basic compounds.[3] - Add an Ionic Modifier: Incorporate a competing base like triethylamine (B128534) (TEA) in small concentrations (0.1-1.0%) to the mobile phase to block active silanol sites.[11] - Check for Column Degradation: The column may be aging or contaminated. Flush the column with a strong solvent or replace it if necessary. |
| Peak Fronting | Sample overload or a mismatch between the sample solvent and the mobile phase.[12] | - Reduce Sample Concentration: Dilute the sample to avoid overloading the column.[12] - Match Sample Solvent: Ensure the sample is dissolved in a solvent that is weaker than or of similar strength to the mobile phase.[12][13] |
Issue 2: Inconsistent Retention Times
| Symptom | Possible Causes | Solutions |
| Retention Time Drift | Changes in mobile phase composition, temperature fluctuations, or column aging.[10][12] | - Prepare Fresh Mobile Phase: Ensure accurate and consistent preparation of the mobile phase. Degas the mobile phase to remove dissolved gases.[12] - Use a Column Oven: Maintain a constant column temperature to ensure reproducible retention times.[12] - Equilibrate the Column: Allow sufficient time for the column to equilibrate with the mobile phase before starting the analysis.[12] |
Issue 3: Poor Resolution or Co-elution
| Symptom | Possible Causes | Solutions |
| Overlapping Peaks | Inadequate separation between caffeine and salicylic acid or other components. | - Optimize Mobile Phase Composition: - Adjust Organic Solvent Percentage: Vary the ratio of organic solvent (acetonitrile or methanol) to the aqueous phase. Increasing the aqueous portion generally increases retention time and may improve separation.[14] - Change Organic Solvent: If using methanol, try acetonitrile, or vice versa. They offer different selectivities. - Modify pH: Fine-tune the pH of the mobile phase to alter the ionization and retention of salicylic acid, which can significantly impact its separation from caffeine.[4] - Consider a Different Column: A column with a different stationary phase (e.g., C8 instead of C18) or a different particle size may provide the necessary selectivity.[14] - Switch to Gradient Elution: If isocratic elution is insufficient, a gradient program can enhance separation.[5] |
Experimental Protocols
Example Isocratic HPLC Method for Caffeine and Salicylic Acid Analysis
This protocol is a general guideline and may require optimization for your specific instrument and sample matrix.
| Parameter | Condition |
| Column | C18, 5 µm, 250 x 4.6 mm |
| Mobile Phase | Acetonitrile:Water (25:75 v/v) adjusted to pH 2.5 with phosphoric acid.[1][2] |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 275 nm[15] |
| Injection Volume | 10 µL |
| Temperature | 40°C[15] |
Sample Preparation:
-
Accurately weigh and dissolve the sample containing caffeine and salicylate (B1505791) in a suitable solvent, such as a mixture of methanol and water.
-
Filter the sample solution through a 0.45 µm syringe filter before injection to remove any particulate matter.
Visualizations
Caption: Workflow for optimizing the HPLC mobile phase.
Caption: Logic diagram for troubleshooting common HPLC issues.
References
- 1. HPLC assay of acetylsalicylic acid, paracetamol, caffeine and phenobarbital in tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. agilent.com [agilent.com]
- 4. moravek.com [moravek.com]
- 5. lifesciences.danaher.com [lifesciences.danaher.com]
- 6. mastelf.com [mastelf.com]
- 7. uhplcs.com [uhplcs.com]
- 8. pharmaguru.co [pharmaguru.co]
- 9. Isocratic Vs. Gradient Elution in Chromatography | Phenomenex [phenomenex.com]
- 10. Troubleshooting Common HPLC Issues | Labcompare.com [labcompare.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. uhplcs.com [uhplcs.com]
- 13. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 14. scholarscompass.vcu.edu [scholarscompass.vcu.edu]
- 15. obrnutafaza.hr [obrnutafaza.hr]
Technical Support Center: Troubleshooting Peak Tailing in Caffeine Salicylate Chromatography
Welcome to our technical support center for chromatographers. This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) to help you resolve peak tailing issues encountered during the analysis of caffeine (B1668208) and salicylate (B1505791).
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and why is it a problem?
A1: Peak tailing is a common chromatographic issue where a peak is asymmetrical, having a trailing edge that is broader than the leading edge.[1] An ideal chromatographic peak should be symmetrical, resembling a Gaussian distribution.[1] Peak tailing is problematic because it can lead to inaccurate peak integration, reduced resolution between adjacent peaks, and poor reproducibility of results, ultimately compromising the reliability of the analytical method.[1]
Q2: What are the primary causes of peak tailing in reversed-phase HPLC?
A2: The most common cause of peak tailing is the presence of more than one retention mechanism for the analyte.[1][2] In reversed-phase chromatography, this often involves secondary interactions between the analyte and the stationary phase. Key causes include:
-
Silanol (B1196071) Interactions: Unwanted interactions between basic analytes and ionized residual silanol groups (Si-OH) on the silica (B1680970) surface of the column.[1][2]
-
Inappropriate Mobile Phase pH: When the mobile phase pH is close to the analyte's pKa, the analyte can exist in both ionized and un-ionized forms, leading to peak distortion.[1][3][4]
-
Column Contamination or Degradation: Accumulation of contaminants on the column or the formation of a void in the packed bed can disrupt the flow path and cause peak tailing.[2][5]
-
Sample Overload: Injecting too high a concentration or volume of the sample can saturate the stationary phase and lead to peak distortion.[2]
-
Extra-Column Effects: Dead volume in the HPLC system, such as from excessively long or wide tubing, can cause band broadening and peak tailing.[1][5]
-
Incompatible Sample Solvent: If the sample is dissolved in a solvent that is significantly stronger than the mobile phase, it can cause peak distortion.[1][5]
Q3: How do the chemical properties of caffeine and salicylate contribute to peak tailing?
A3: Caffeine and salicylic (B10762653) acid have different chemical properties that can influence their susceptibility to peak tailing:
-
Caffeine: Caffeine is a weak base (pKa of the conjugate acid is ~0.7).[6] At acidic pH values typically used in reversed-phase chromatography, caffeine will be protonated and carry a positive charge. This positive charge can lead to strong electrostatic interactions with any deprotonated, negatively charged silanol groups on the stationary phase, a common cause of peak tailing for basic compounds.[2][7]
-
Salicylic Acid: Salicylic acid is an acidic compound with a pKa of approximately 2.97.[8] To ensure it is in its neutral, un-ionized form and to minimize secondary interactions, the mobile phase pH should be kept well below its pKa. If the pH is close to or above 2.97, the salicylic acid will become ionized (negatively charged), which can lead to interactions with the stationary phase and result in peak tailing.[5]
Q4: What is the ideal mobile phase pH for analyzing caffeine and salicylate together?
A4: For the simultaneous analysis of caffeine (a weak base) and salicylic acid (an acid), a low mobile phase pH is generally recommended. A pH of around 2.5 to 3.0 is often effective.[7][9] At this pH:
-
Salicylic acid (pKa ≈ 2.97) will be primarily in its un-ionized, neutral form, which is well-retained and less likely to exhibit peak tailing.[5]
-
Residual silanol groups on the silica-based stationary phase will be protonated (neutral), minimizing their ability to interact with the protonated (positively charged) caffeine molecules.[5]
-
Caffeine will be protonated, but the suppression of ionized silanols reduces the likelihood of strong secondary interactions.
Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving peak tailing issues for caffeine and salicylate.
Step 1: Initial Assessment and Diagnosis
Before making any changes to your method, it's important to characterize the problem:
-
Quantify the Tailing: Calculate the tailing factor (Tf) or asymmetry factor (As). A value greater than 1.2 often indicates a potential issue.[1]
-
Observe Which Peaks are Tailing: Is it only the caffeine peak, the salicylate peak, or all peaks in the chromatogram?
-
Caffeine peak tailing: Likely due to secondary interactions with silanols.
-
Salicylate peak tailing: Could be a mobile phase pH issue or secondary interactions.
-
All peaks tailing: May suggest a problem with the column, extra-column volume, or sample solvent.
-
Step 2: Addressing Chemical Interactions (Mobile Phase Optimization)
Secondary interactions are a frequent cause of peak tailing.
-
Adjust Mobile Phase pH:
-
Optimize Buffer Concentration:
-
Consider Mobile Phase Additives:
-
Action: For persistent tailing of the caffeine peak, a small amount of a basic modifier like triethylamine (B128534) (TEA) can be added to the mobile phase.
-
Rationale: TEA acts as a silanol-masking agent, competing with the basic analyte for active sites on the stationary phase.
-
Step 3: Verifying Column and System Health
If mobile phase adjustments do not resolve the issue, the problem may be physical.
-
Column Flushing:
-
Action: Flush the column with a strong solvent (e.g., 100% acetonitrile (B52724) or methanol (B129727) for reversed-phase) to remove any strongly retained contaminants.[5]
-
-
Column Replacement:
-
Action: If the column is old or has been subjected to harsh conditions, replace it with a new, high-quality, end-capped C18 column.
-
Rationale: End-capped columns have fewer residual silanol groups, reducing the potential for secondary interactions.[2]
-
-
Check for Voids:
-
Minimize Extra-Column Volume:
-
Action: Use tubing with a small internal diameter (e.g., 0.005 inches) and keep the length to a minimum.[1]
-
Step 4: Sample and Injection Considerations
-
Sample Solvent:
-
Action: Whenever possible, dissolve the sample in the mobile phase. If a stronger solvent is required for solubility, keep the injection volume small.
-
-
Sample Concentration:
-
Action: Dilute the sample and reinject it. If the peak shape improves, the original sample was likely overloaded.[2]
-
Data Presentation
Table 1: Effect of Mobile Phase pH on Analyte Ionization and Peak Shape
| Mobile Phase pH | Salicylic Acid (pKa ≈ 2.97) | Caffeine (pKa ≈ 0.7) | Residual Silanols (pKa ≈ 3.5-4.5) | Expected Peak Shape for Caffeine | Expected Peak Shape for Salicylate |
| < 2.5 | Neutral | Cationic (+) | Neutral | Symmetrical | Symmetrical |
| 2.5 - 3.0 | Mostly Neutral | Cationic (+) | Mostly Neutral | Good Symmetry | Symmetrical |
| 3.0 - 4.0 | Partially Anionic (-) | Cationic (+) | Partially Anionic (-) | Potential Tailing | Potential Tailing |
| > 4.5 | Anionic (-) | Cationic (+) | Anionic (-) | Significant Tailing | Tailing |
Experimental Protocols
Protocol 1: HPLC Method for Simultaneous Analysis of Caffeine and Salicylate
This protocol is a representative method for the analysis of caffeine and salicylate, designed to produce symmetrical peaks.
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size), preferably end-capped.
-
-
Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid or Acetic acid
-
Caffeine and Salicylic Acid standards
-
-
Mobile Phase Preparation:
-
Prepare the aqueous phase: Add 1.0 mL of phosphoric acid to 1000 mL of HPLC-grade water and mix well. The final pH should be approximately 2.5-3.0.
-
The mobile phase can be run isocratically. A typical starting composition is a mixture of the aqueous phase and an organic modifier (e.g., acetonitrile or methanol). A common ratio is 75:25 (v/v) aqueous:organic.[7][9] Adjust the ratio as needed to achieve the desired retention times.
-
Degas the mobile phase before use.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 25-30 °C
-
Detection Wavelength: 275 nm[10]
-
-
Sample Preparation:
-
Accurately weigh and dissolve caffeine and salicylic acid standards in the mobile phase to prepare stock solutions.
-
Prepare working standards by diluting the stock solutions with the mobile phase to the desired concentration range.
-
Filter all samples and standards through a 0.45 µm syringe filter before injection.
-
Mandatory Visualizations
Diagram 1: Troubleshooting Workflow for Peak Tailing
Caption: A flowchart for systematically troubleshooting peak tailing.
Diagram 2: Analyte-Stationary Phase Interactions
Caption: Interactions of analytes with the stationary phase at different pH values.
References
- 1. benchchem.com [benchchem.com]
- 2. gmpinsiders.com [gmpinsiders.com]
- 3. moravek.com [moravek.com]
- 4. chromatographytoday.com [chromatographytoday.com]
- 5. uhplcs.com [uhplcs.com]
- 6. Caffeine | C8H10N4O2 | CID 2519 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. HPLC assay of acetylsalicylic acid, paracetamol, caffeine and phenobarbital in tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Salicylic acid - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. academic.oup.com [academic.oup.com]
minimizing degradation of caffeine salicylate during analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the degradation of caffeine (B1668208) salicylate (B1505791) during analysis.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for caffeine salicylate during analysis?
A1: The primary degradation pathway for this compound in solution is hydrolysis, where the salt dissociates into caffeine and salicylic (B10762653) acid. Salicylic acid itself can be further susceptible to degradation under certain conditions. While caffeine is a relatively stable molecule, it can undergo degradation under harsh conditions such as strong acids, bases, or oxidizing agents, as well as exposure to light (photolysis).[1][2][3] The stability of salicylate is influenced by pH and temperature, with degradation being more pronounced in alkaline conditions.[4]
Q2: What are the common degradation products of this compound?
A2: The initial degradation products are caffeine and salicylic acid due to hydrolysis of the salt. Under forced degradation conditions, salicylic acid may further degrade. For instance, oxidation of salicylic acid can lead to the formation of 2,3-dihydroxybenzoic acid, 2,5-dihydroxybenzoic acid, and pyrocatechol.[2] Caffeine can degrade into various products including theophylline (B1681296) and theobromine (B1682246) under certain stress conditions.[5][6]
Q3: How does pH affect the stability of this compound during analysis?
A3: The pH of the sample solution and the mobile phase is a critical factor. Salicylates are generally more stable in acidic conditions (below pH 4) and are prone to hydrolysis in neutral to alkaline solutions.[1][4] Caffeine's stability is also pH-dependent, with some studies indicating it is more stable around a neutral pH.[7] Therefore, maintaining a slightly acidic pH during sample preparation and chromatographic analysis is often recommended to minimize the degradation of the salicylate component.
Q4: Can temperature impact the stability of this compound samples?
A4: Yes, temperature can significantly accelerate the degradation of this compound. It is advisable to store samples at controlled room temperature or under refrigerated conditions (2-8 °C) to minimize degradation, especially for prolonged storage.[8] During HPLC analysis, elevated column temperatures, while potentially improving peak shape and reducing run times, can lead to the degradation of the salicylate component.[9]
Q5: Is this compound sensitive to light?
A5: Salicylates have been shown to be photolabile, meaning they can degrade upon exposure to light.[2] Therefore, it is crucial to protect samples containing this compound from light by using amber vials or by working under subdued light conditions. Photostability testing should be conducted as part of forced degradation studies to understand the potential for photodegradation.[10]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Poor peak shape (tailing or fronting) for salicylic acid | Secondary interactions with the stationary phase; inappropriate mobile phase pH. | Use a high-purity silica-based column. Adjust the mobile phase to a slightly acidic pH (e.g., with 0.1% formic or acetic acid) to suppress the ionization of salicylic acid.[11] |
| Inconsistent retention times | Fluctuations in mobile phase composition, temperature, or flow rate. | Ensure the mobile phase is well-mixed and degassed. Use a column oven to maintain a stable temperature. Check the HPLC pump for consistent flow.[12] |
| Appearance of unexpected peaks | Degradation of the analyte; contamination from sample preparation or the HPLC system. | Prepare fresh samples and standards. Use high-purity solvents and reagents.[13] Implement a proper cleaning procedure for the injector and column.[13] |
| Loss of analyte during sample preparation | Degradation due to inappropriate solvent or pH; adsorption to container surfaces. | Use a diluent that ensures the stability of both caffeine and salicylic acid (e.g., a slightly acidic methanol/water mixture).[9] Use silanized glassware if adsorption is suspected. |
| Baseline drift or noise | Contaminated mobile phase; detector lamp instability; temperature fluctuations. | Filter and degas the mobile phase.[13] Allow the detector lamp to warm up sufficiently. Use a column oven.[13] |
Quantitative Data Summary
Table 1: Summary of Forced Degradation Studies on Aspirin (B1665792) and Caffeine Formulations (Salicylic acid is a primary degradant of Aspirin)
| Stress Condition | Reagents and Duration | Observed Degradation of Aspirin (%) | Key Degradation Product |
| Acid Hydrolysis | 0.5N HCl at 60°C for 30 min | Significant | Salicylic Acid[14] |
| Base Hydrolysis | 0.5N NaOH at 60°C for 30 min | Significant | Salicylic Acid[14] |
| Oxidative Degradation | 10% H₂O₂ at 60°C for 30 min | Significant | Salicylic Acid and other oxidative products[14] |
| Thermal Degradation | Heat at 105°C | Moderate | Salicylic Acid |
| Photodegradation | Exposure to UV light | Moderate | Salicylic Acid and other photolytic products |
Note: This data is based on studies of aspirin and caffeine combinations, where salicylic acid is the primary degradation product of aspirin. The conditions are indicative of those that would also degrade the salicylate component of this compound.
Experimental Protocols
Protocol 1: HPLC Method for the Simultaneous Determination of Caffeine and Salicylic Acid
This protocol is adapted from methods developed for the analysis of caffeine and aspirin/salicylic acid combinations.[15][16]
1. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A mixture of water, methanol, and glacial acetic acid (e.g., 69:28:3 v/v/v).[14] The mobile phase should be filtered and degassed.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 275 nm.[16]
-
Column Temperature: Ambient or controlled at a low temperature (e.g., 25°C) to prevent thermal degradation.[9]
-
Injection Volume: 10 µL.
2. Standard Solution Preparation:
-
Prepare a stock solution of caffeine and salicylic acid in a suitable diluent (e.g., methanol).
-
Perform serial dilutions to create a series of calibration standards.
3. Sample Preparation:
-
Accurately weigh the this compound sample.
-
Dissolve the sample in the diluent to a known concentration.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
4. Analysis:
-
Inject the standard solutions to construct a calibration curve.
-
Inject the sample solutions.
-
Quantify the amount of caffeine and salicylic acid in the sample by comparing the peak areas to the calibration curve.
Protocol 2: Forced Degradation Study
This protocol outlines a general procedure for conducting forced degradation studies on this compound to identify potential degradation products and to develop a stability-indicating analytical method.[3][14]
1. Acid Degradation:
-
Dissolve this compound in a solution of 0.1N HCl.
-
Heat the solution (e.g., at 60°C) for a specified period.
-
Neutralize the solution before analysis.
2. Base Degradation:
-
Dissolve this compound in a solution of 0.1N NaOH.
-
Keep the solution at room temperature or heat gently for a specified period.
-
Neutralize the solution before analysis.
3. Oxidative Degradation:
-
Dissolve this compound in a solution of hydrogen peroxide (e.g., 3-10%).
-
Keep the solution at room temperature for a specified period.
4. Thermal Degradation:
-
Expose the solid this compound powder to dry heat (e.g., 105°C) for a specified period.
-
Dissolve the heat-treated sample in a suitable diluent for analysis.
5. Photodegradation:
-
Expose a solution of this compound to a calibrated light source (UV and visible) for a specified duration as per ICH Q1B guidelines.[10]
-
Analyze the solution and compare it to a sample kept in the dark.
Analysis of Stressed Samples:
-
Analyze all stressed samples using a suitable stability-indicating HPLC method (such as the one described in Protocol 1).
-
Monitor for the appearance of new peaks and the decrease in the peak areas of caffeine and salicylic acid.
Visualizations
Caption: Workflow for HPLC analysis of this compound.
Caption: Potential degradation pathways of this compound.
References
- 1. [Effect of pH on the stability of sodium salicylate solutions with caffeine-sodium benzoate for injections] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. forced degradation products: Topics by Science.gov [science.gov]
- 4. [Stability of phenyl salicylate in alcoholic-aqueous solution] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. horizon.documentation.ird.fr [horizon.documentation.ird.fr]
- 6. ijcrt.org [ijcrt.org]
- 7. researchgate.net [researchgate.net]
- 8. Evaluation of the thermal stability of bioactive compounds in coffee beans and their fractions modified in the roasting process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. digitalcommons.lindenwood.edu [digitalcommons.lindenwood.edu]
- 10. database.ich.org [database.ich.org]
- 11. agilent.com [agilent.com]
- 12. Troubleshooting Common HPLC Issues | Labcompare.com [labcompare.com]
- 13. medikamenterqs.com [medikamenterqs.com]
- 14. ijprajournal.com [ijprajournal.com]
- 15. Methods for the Analysis of Aspirin and Caffeine Tablets [emergingstandards.usp.org]
- 16. A rapid high-performance liquid chromatographic method for the simultaneous quantitation of aspirin, salicylic acid, and caffeine in effervescent tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
identifying and quantifying impurities in caffeine salicylate samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with caffeine (B1668208) salicylate (B1505791). The information is designed to assist in identifying and quantifying impurities in your samples.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in caffeine salicylate?
A1: Impurities in this compound can originate from the starting materials, synthesis process, or degradation. This compound is a salt composed of caffeine and salicylic (B10762653) acid.[1][2] Therefore, impurities can be related to either of these components.
-
Caffeine-Related Impurities: These can include other methylxanthines like theophylline, theobromine, and isocaffeine.[3][] Additionally, compounds such as caffeidine (B195705) and various uric acid derivatives may be present.[3][]
-
Salicylic Acid-Related Impurities: Salicylic acid itself is often an impurity in acetylsalicylic acid preparations, formed through hydrolysis.[5][6] When dealing with this compound, related substances could include precursors or byproducts from the salicylic acid synthesis.
-
Degradation Products: Under stress conditions such as heat, humidity, and oxidation, additional degradation products may form.[6][7]
Q2: Which analytical technique is most suitable for analyzing impurities in this compound?
A2: High-Performance Liquid Chromatography (HPLC) is the most commonly employed and robust method for the simultaneous determination of caffeine, salicylic acid, and their impurities in pharmaceutical preparations.[5][8][9][10] HPLC offers good separation, sensitivity, and is suitable for routine quality control.[8][9][10] Other techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy can also be used for identification and quantification.[11][12][13]
Q3: Are there established acceptance criteria for impurities in this compound?
A3: Specific pharmacopeial monographs for "this compound" are not as common as those for individual components or combined products like aspirin (B1665792) and caffeine tablets. However, general guidance from regulatory bodies like the ICH (International Council for Harmonisation) can be applied. For known impurities, a typical specification might be not more than 0.1-0.2% of the active substance. For unknown impurities, the threshold for reporting and identification would be lower. In some validated methods, the limit of quantification (LOQ) for salicylic acid as an impurity has been established at levels as low as 1.25 µg/mL.
Troubleshooting Guides
HPLC Analysis
Problem: Poor peak shape (tailing or fronting) for caffeine or salicylic acid.
-
Possible Cause 1: Inappropriate mobile phase pH. The pH of the mobile phase is crucial for ionizable compounds like salicylic acid.
-
Possible Cause 2: Column degradation. The stationary phase of the HPLC column can degrade over time, especially with aggressive mobile phases or samples.
-
Solution: Replace the column with a new one of the same type. Consider using a guard column to protect the analytical column.
-
-
Possible Cause 3: Column overload. Injecting too concentrated a sample can lead to peak distortion.
-
Solution: Dilute the sample and re-inject.
-
Problem: Inconsistent retention times.
-
Possible Cause 1: Fluctuation in mobile phase composition. This can be due to improper mixing or solvent evaporation.
-
Solution: Ensure the mobile phase is thoroughly mixed and degassed. Keep solvent bottles covered to minimize evaporation.
-
-
Possible Cause 2: Temperature variations. The column temperature can affect retention times.
-
Solution: Use a column oven to maintain a constant and controlled temperature.[6]
-
-
Possible Cause 3: Pump malfunction. Issues with the HPLC pump can lead to an inconsistent flow rate.
-
Solution: Check the pump for leaks and perform routine maintenance, including seal replacement.
-
Problem: Extraneous peaks in the chromatogram.
-
Possible Cause 1: Contaminated mobile phase or diluent.
-
Solution: Use high-purity HPLC-grade solvents and freshly prepared mobile phases. Filter all solvents before use.
-
-
Possible Cause 2: Sample contamination. The sample may have been contaminated during preparation.
-
Solution: Use clean glassware and high-purity reagents for sample preparation. Inject a blank (diluent) to confirm that the extraneous peaks are not from the solvent.
-
-
Possible Cause 3: Carryover from previous injections.
-
Solution: Implement a robust needle wash protocol in your autosampler method. Inject a blank after a high-concentration sample to check for carryover.
-
Experimental Protocols
HPLC Method for Quantification of Caffeine and Salicylic Acid
This method is adapted from established protocols for the analysis of caffeine and salicylic acid in pharmaceutical formulations.[5][8][9]
-
Instrumentation:
-
High-Performance Liquid Chromatograph with a UV-Vis or Photodiode Array (PDA) detector.
-
Data acquisition and processing software.
-
-
Chromatographic Conditions:
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size.
-
Mobile Phase: A mixture of acetonitrile (B52724) and water (e.g., 25:75 v/v) adjusted to pH 2.5 with phosphoric acid.[8]
-
Flow Rate: 1.0 mL/min.[6]
-
Column Temperature: 40 °C.[6]
-
Injection Volume: 10 µL.[14]
-
-
Sample Preparation:
-
Standard Preparation:
-
Prepare stock solutions of USP Reference Standards for caffeine and salicylic acid in the mobile phase.
-
Prepare working standards by diluting the stock solutions to known concentrations that bracket the expected sample concentrations.
-
GC-MS for Impurity Identification
GC-MS can be a powerful tool for identifying unknown impurities.
-
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer.
-
-
GC Conditions:
-
Column: A non-polar capillary column, such as a DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness).[13]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).[13]
-
Injector Temperature: 250-300 °C.[13]
-
Oven Temperature Program: Start at a lower temperature (e.g., 100 °C), then ramp up to a higher temperature (e.g., 300 °C) to elute all components.[13]
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Mass Range: Scan a suitable mass range (e.g., m/z 40-400) to detect potential impurities.
-
-
Sample Preparation:
-
Dissolve the this compound sample in a suitable organic solvent (e.g., methanol (B129727) or dichloromethane).
-
Derivatization may be necessary for non-volatile impurities, but caffeine and salicylic acid can often be analyzed directly.
-
NMR for Structural Elucidation
NMR spectroscopy is invaluable for confirming the structure of the main components and identifying unknown impurities.
-
Instrumentation:
-
NMR spectrometer (e.g., 300 MHz or higher).
-
-
Sample Preparation:
-
Dissolve a sufficient amount of the this compound sample in a deuterated solvent (e.g., Chloroform-d, DMSO-d6).
-
-
Experiments:
-
¹H NMR: Provides information on the proton environment of the molecules.
-
¹³C NMR: Provides information on the carbon skeleton.
-
2D NMR (e.g., COSY, HSQC, HMBC): Can be used to establish connectivity and definitively assign structures to impurities.
-
Quantitative Data
The following tables summarize typical validation parameters for HPLC methods used in the analysis of caffeine and related compounds, which can serve as a benchmark for your own experiments.
Table 1: HPLC Method Validation Parameters
| Parameter | Typical Value | Reference |
| Linearity (r²) | > 0.998 | [8][10] |
| Intra-day Precision (RSD) | 0.36 - 1.89% | [8][10] |
| Inter-day Precision (RSD) | 0.58 - 2.18% | [8][10] |
| Accuracy (Recovery) | 98.25 - 102.12% | [8][10] |
| Limit of Detection (LOD) | 0.41 µg/mL (for Salicylic Acid) | |
| Limit of Quantification (LOQ) | 1.25 µg/mL (for Salicylic Acid) |
Table 2: Common Impurities and their Origin
| Impurity | Chemical Name | Likely Origin | Analytical Method |
| Theophylline | 1,3-dimethylxanthine | Caffeine Synthesis | HPLC, GC-MS |
| Theobromine | 3,7-dimethylxanthine | Caffeine Synthesis | HPLC, GC-MS |
| Salicylic Acid | 2-hydroxybenzoic acid | Degradation of Aspirin (if present) | HPLC |
| Acetylsalicylsalicylic acid | - | Aspirin Degradation | HPLC |
Visualizations
Caption: Workflow for HPLC analysis of this compound.
Caption: Troubleshooting logic for poor HPLC peak shape.
References
- 1. Reddit - The heart of the internet [reddit.com]
- 2. GSRS [precision.fda.gov]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Methods for the Analysis of Aspirin and Caffeine Tablets [emergingstandards.usp.org]
- 7. emergingstandards.usp.org [emergingstandards.usp.org]
- 8. researchgate.net [researchgate.net]
- 9. Paracetamol, Aspirin and Salicylic Acid HPLC Method - AppNote [mtc-usa.com]
- 10. HPLC assay of acetylsalicylic acid, paracetamol, caffeine and phenobarbital in tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. ocf.berkeley.edu [ocf.berkeley.edu]
- 13. dergipark.org.tr [dergipark.org.tr]
- 14. lcms.cz [lcms.cz]
addressing matrix effects in the analysis of caffeine salicylate in biological samples
Welcome to the technical support center for the bioanalysis of caffeine (B1668208) and salicylate (B1505791). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to matrix effects in biological samples.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect the analysis of caffeine and salicylate?
A1: Matrix effects are the alteration of analyte ionization efficiency due to co-eluting compounds from the sample matrix, such as proteins, lipids, and salts.[1] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), ultimately affecting the accuracy, precision, and sensitivity of the quantitative analysis of caffeine and salicylate.[1][2]
Q2: What are the most common sample preparation techniques to reduce matrix effects for caffeine and salicylate analysis?
A2: The most common techniques are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).[3][4][5] Generally, SPE provides the cleanest extracts, followed by LLE, while PPT is the simplest but may result in significant matrix effects due to residual phospholipids (B1166683) and other endogenous components.[3][4][5]
Q3: How can I quantitatively assess the degree of matrix effect in my assay?
A3: The post-extraction spike method is a widely accepted technique for quantifying matrix effects.[6][7][8] It involves comparing the peak area of an analyte spiked into an extracted blank matrix sample to the peak area of the analyte in a neat solution at the same concentration. The matrix effect is calculated using the following formula:
Matrix Effect (%) = (Peak Area in Extracted Matrix / Peak Area in Neat Solution) x 100[8]
A value less than 100% indicates ion suppression, while a value greater than 100% suggests ion enhancement.[4][8]
Q4: Why is a stable isotope-labeled internal standard (SIL-IS) recommended for the analysis of caffeine and salicylate?
A4: A SIL-IS is the gold standard for compensating for matrix effects.[9] Since a SIL-IS (e.g., caffeine-d3, salicylic (B10762653) acid-d4) is chemically almost identical to the analyte, it co-elutes and experiences similar ionization suppression or enhancement.[9][10] This allows for accurate and precise quantification based on the analyte-to-IS peak area ratio, as the ratio remains consistent even with variations in matrix effects.[9]
Q5: Can I analyze caffeine and salicylate in different ionization modes in the same run?
A5: Yes, it is possible with modern tandem mass spectrometers. Caffeine is typically analyzed in positive ionization mode, while salicylic acid is analyzed in negative ionization mode.[2] A rapid polarity switching function on the mass spectrometer allows for the detection of both compounds in a single chromatographic run.
Troubleshooting Guides
Issue 1: Poor Signal Intensity or No Peak Detected for Caffeine and/or Salicylate
| Possible Cause | Recommended Solution |
| Ion Suppression | Improve sample cleanup by switching from PPT to LLE or SPE to better remove interfering matrix components.[3][4] Optimize chromatographic conditions to achieve better separation of analytes from the regions of ion suppression. Dilute the sample to reduce the concentration of matrix components, if sensitivity allows. |
| Improper Sample pH during Extraction | For LLE or SPE, ensure the pH of the sample is optimized. For salicylic acid (an acidic compound), maintaining an acidic pH (e.g., pH 2-3) will keep it in its neutral form, improving extraction efficiency with organic solvents. Caffeine, being a weak base, can be extracted under neutral or slightly basic conditions. |
| Analyte Instability | Acetylsalicylic acid (aspirin) is highly labile and can rapidly hydrolyze to salicylic acid in biological matrices. Ensure samples are processed quickly and stored at low temperatures. Use of esterase inhibitors like sodium fluoride (B91410) can help prevent degradation. |
Issue 2: Inaccurate or Irreproducible Quantitative Results
| Possible Cause | Recommended Solution |
| Uncompensated Matrix Effects | The most effective solution is to use a stable isotope-labeled internal standard (SIL-IS) for both caffeine and salicylate.[9][10] If a SIL-IS is not available, use a structural analog that closely mimics the chromatographic and ionization behavior of the analyte. Prepare matrix-matched calibrators and quality control samples to normalize for consistent matrix effects. |
| Interference from Metabolites | Caffeine has several metabolites (e.g., paraxanthine, theobromine, theophylline) that may interfere.[11] Optimize the chromatographic method to ensure baseline separation of the parent drug from its metabolites. Use tandem mass spectrometry (MS/MS) with specific precursor-to-product ion transitions to enhance selectivity. |
| Carryover | Inject blank samples after high-concentration samples to check for carryover. Optimize the autosampler wash procedure, using a strong organic solvent to effectively clean the injection needle and port. |
Issue 3: Poor Peak Shape (Broadening, Tailing, or Splitting)
| Possible Cause | Recommended Solution |
| Column Overload/Contamination | High concentrations of matrix components can overload the analytical column. Enhance the sample cleanup procedure. Use a guard column to protect the analytical column from strongly retained matrix components. If the column is contaminated, try flushing it with a strong solvent or replace it. |
| Inappropriate Mobile Phase pH | For acidic compounds like salicylic acid, using a mobile phase with a pH well below its pKa (~3.0) will ensure it is in its neutral, un-ionized form, leading to better peak shape on a reversed-phase column. |
| Injector Issues | Inspect the injector for blockages or leaks. Ensure the injection volume and speed are appropriate for the column and system. |
Data Presentation: Comparison of Sample Preparation Techniques
The following table summarizes the typical performance of different sample preparation methods for the analysis of small molecules like caffeine and salicylate in plasma. While specific values can vary between laboratories and methods, this provides a general comparison.
| Sample Preparation Method | Typical Analyte Recovery | Relative Matrix Effect Reduction | Key Advantages | Key Disadvantages |
| Protein Precipitation (PPT) | Good to High (>80%) | Low | Simple, fast, inexpensive, high-throughput. | Provides the least clean extracts, prone to significant matrix effects, potential for analyte precipitation.[3][5] |
| Liquid-Liquid Extraction (LLE) | Variable (50-90%) | Moderate | Provides cleaner extracts than PPT, reduces phospholipids.[4] | More labor-intensive, requires solvent evaporation and reconstitution, may have lower recovery for polar analytes.[3] |
| Solid-Phase Extraction (SPE) | Good to High (>80%) | High | Provides the cleanest extracts, effectively removes salts and phospholipids, can concentrate the analyte.[3][5] | More complex method development, higher cost per sample, can be lower throughput than PPT. |
Data compiled from multiple sources indicating general performance trends.[3][4][5][8] A study on the simultaneous determination of caffeine and salicylic acid in whole blood using protein precipitation with a methanol (B129727)/acetonitrile mixture reported extraction recoveries ranging from 93% to 137% and matrix effects of 138% for caffeine and around 100% for salicylic acid when corrected with deuterated internal standards.[2]
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effects (Post-Extraction Spike)
Objective: To quantify the degree of ion suppression or enhancement for caffeine and salicylate.
Procedure:
-
Prepare two sets of samples:
-
Set A (Neat Solution): Spike a known amount of caffeine and salicylate standard solution into a clean solvent (e.g., mobile phase).
-
Set B (Post-Spiked Matrix): Extract at least six different lots of blank biological matrix (e.g., plasma) using your established sample preparation protocol. Spike the same amount of caffeine and salicylate standard solution as in Set A into the final, extracted matrix.
-
-
Analysis: Analyze both sets of samples by LC-MS/MS.
-
Calculation: Calculate the matrix effect for each lot of matrix using the formula: Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) x 100[8] The precision of the matrix effect across the different lots should be evaluated.
Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE)
Objective: To extract caffeine and salicylate from plasma while minimizing matrix effects.
Materials:
-
Mixed-mode or polymeric reversed-phase SPE cartridges (e.g., Oasis HLB).
-
SPE vacuum manifold.
-
Reagents: Methanol, Acetonitrile, Formic Acid, Water (HPLC-grade).
Procedure:
-
Sample Pre-treatment: To 500 µL of plasma, add 500 µL of 2% formic acid in water. Vortex to mix.
-
Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Loading: Load the pre-treated sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove salts and other polar interferences.
-
Elution: Elute the analytes with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.
-
Analysis: Inject an aliquot into the LC-MS/MS system.
Visualizations
Caption: Workflow for Quantitative Assessment of Matrix Effects.
Caption: Troubleshooting Logic for Inaccurate Quantitative Results.
References
- 1. Simultaneous determination of acetylsalicylic acid and caffeine in pharmaceutical formulation by first derivative synchronous fluorimetric method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. toolify.ai [toolify.ai]
- 7. DOT Language | Graphviz [graphviz.org]
- 8. benchchem.com [benchchem.com]
- 9. medium.com [medium.com]
- 10. researchgate.net [researchgate.net]
- 11. Measurement of caffeine and its three primary metabolites in human plasma by HPLC-ESI-MS/MS and clinical application - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Aqueous Solubility of Caffeine Salicylate
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for improving the aqueous solubility of caffeine (B1668208) salicylate (B1505791) for in vitro studies.
Frequently Asked Questions (FAQs)
Q1: Why is my caffeine salicylate not dissolving in my aqueous buffer or cell culture medium?
A1: this compound, a salt formed from the weak base caffeine and the weak acid salicylic (B10762653) acid, can exhibit poor aqueous solubility due to the properties of its constituent molecules. Caffeine's solubility in water at room temperature is relatively low (around 16-22 mg/mL).[1][2] Several factors can exacerbate this issue:
-
pH of the Solution: The ionization state of both caffeine and salicylic acid is pH-dependent. At a pH that does not favor the charged (ionic) form of the molecules, solubility will be significantly lower.
-
Temperature: Solubility is temperature-dependent. Standard cell culture incubators at 37°C may improve solubility compared to room temperature, but precipitation can still occur if the solution is supersaturated.
-
Self-Aggregation: Caffeine molecules have a tendency to self-aggregate in aqueous solutions through hydrophobic interactions, which can limit their solubility.[1]
Q2: I'm observing precipitation when adding my this compound stock to the cell culture medium. What is the most common cause?
A2: The most frequent cause is the use of an organic co-solvent, like DMSO, for the initial stock solution. While this compound may be highly soluble in 100% DMSO, adding this concentrated stock to an aqueous medium drastically lowers the solvent strength. This can cause the compound to crash out or precipitate. This is a common phenomenon known as "salting out" or precipitation due to a solvent shift. It is critical to ensure the final co-solvent concentration in the medium is low enough to maintain solubility and avoid cellular toxicity, ideally below 0.5%.[3]
Q3: What are the recommended first steps to improve the solubility of this compound for an in vitro experiment?
A3: Start with the simplest methods before moving to more complex formulations:
-
Optimize pH: Adjust the pH of your final aqueous solution. Since you are working with a salt of a weak acid and weak base, there will be a pH range where solubility is maximal. Experiment with slight adjustments to your buffer or medium's pH.
-
Use a Co-solvent: Prepare a high-concentration stock solution in a water-miscible organic solvent like DMSO.[4] When preparing your working solution, add the stock solution to your pre-warmed medium dropwise while vortexing to facilitate mixing and prevent localized high concentrations that lead to precipitation.
-
Gentle Heating and Agitation: Warming the solution to 37°C and providing gentle agitation can help dissolve the compound. Ensure the temperature does not degrade the compound.
Q4: Can other compounds be used to increase the solubility of this compound?
A4: Yes, a technique known as hydrotropy can be effective. Hydrotropes are compounds that increase the solubility of poorly soluble substances in water. Sodium salicylate itself is known to increase the aqueous solubility of caffeine.[1][5][6] Studies have shown that a 0.1 mol∙kg⁻¹ aqueous solution of sodium salicylate can increase caffeine's solubility by 2 to 2.7 times.[1] Other hydrotropes like niacinamide have also been successfully used to enhance caffeine's solubility.[7]
Q5: What are more advanced techniques if simpler methods are insufficient?
A5: For persistent solubility challenges, more advanced drug formulation techniques can be adapted for in vitro use:
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic drug molecules, like caffeine, forming an "inclusion complex."[8][9] This complex has a hydrophilic exterior, significantly increasing the drug's apparent aqueous solubility.[10][11]
-
Solid Dispersions: This technique involves dispersing the drug in a hydrophilic carrier matrix at a solid state.[12] For example, solid dispersions of caffeine in carriers like nicotinamide (B372718) or mannitol (B672) have been shown to improve dissolution rates.[13] The solid dispersion can then be dissolved in the aqueous medium for the experiment.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Compound precipitates immediately upon addition to aqueous medium. | 1. Supersaturation: The concentration exceeds the solubility limit in the final medium. 2. Solvent Shock: Rapid dilution of a concentrated organic stock solution. 3. Incorrect pH: The pH of the medium does not favor the soluble, ionized form of the compound. | 1. Reduce the final concentration. 2. Add the stock solution dropwise into the vortex of the pre-warmed medium. 3. Prepare a series of buffers with varying pH values to determine the optimal pH for solubility. |
| Compound dissolves initially but precipitates over time in the incubator. | 1. Temperature Effects: The compound has low thermodynamic stability in the medium at 37°C. 2. Interaction with Media Components: The compound may bind to proteins in fetal bovine serum (FBS) or other components, leading to precipitation. 3. Metastable Solution: The initial solution was supersaturated and thermodynamically unstable, leading to delayed precipitation. | 1. Confirm solubility at 37°C over the full duration of the experiment. 2. Test solubility in basal medium (without FBS) versus complete medium. If it precipitates only in complete medium, consider reducing the FBS concentration or using a different formulation approach. 3. Lower the working concentration to ensure it is well below the saturation point. |
| High concentration of co-solvent (e.g., DMSO) is causing cell toxicity. | The final concentration of the co-solvent in the well is too high (typically >0.5%).[3] | 1. Prepare a more concentrated stock solution. This allows you to add a smaller volume to the medium to reach the desired final concentration of this compound. 2. Ensure the final DMSO concentration is consistent across all treatments, including the vehicle control, and is ideally ≤ 0.1%.[4] |
Quantitative Data Summary
Table 1: Aqueous Solubility of Caffeine at Various Temperatures
| Temperature | Solubility in Pure Water (mg/mL) |
|---|---|
| 20°C (293.15 K) | ~16 |
| 25°C (298.15 K) | ~21.7 |
| 40°C (313.15 K) | ~40.9 |
| 100°C (373.15 K) | ~667[2] |
(Data compiled from multiple sources)[1][2]
Table 2: Effect of Sodium Salicylate on Caffeine Solubility
| Temperature | Solubility in Pure Water (mg/mL) | Solubility in 0.1 mol∙kg⁻¹ Sodium Salicylate (mg/mL) | Fold Increase |
|---|---|---|---|
| 20°C (293.15 K) | 16.0 | 43.2 | 2.7 |
| 25°C (298.15 K) | 21.7 | 52.1 | 2.4 |
| 30°C (303.15 K) | 28.5 | 61.3 | 2.1 |
| 40°C (313.15 K) | 40.9 | 81.8 | 2.0 |
(Data adapted from Vraneš et al., 2022)[1]
Visualized Workflows and Mechanisms
References
- 1. Influence of Sodium Salicylate on Self-Aggregation and Caffeine Solubility in Water—A New Hypothesis from Experimental and Computational Data - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Influence of Sodium Salicylate on Self-Aggregation and Caffeine Solubility in Water-A New Hypothesis from Experimental and Computational Data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chemicalpapers.com [chemicalpapers.com]
- 7. science-gate.com [science-gate.com]
- 8. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 9. ijrpas.com [ijrpas.com]
- 10. Drug solubilization by complexation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pharmaguddu.com [pharmaguddu.com]
- 12. Overview of the Manufacturing Methods of Solid Dispersion Technology for Improving the Solubility of Poorly Water-Soluble Drugs and Application to Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The application of solid dispersion technique in the preparation of therapeutic tablets. Part 1: Paracetamol, amylobarbitone, and caffeine tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
pH-dependent stability issues of caffeine salicylate solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions regarding the pH-dependent stability of caffeine (B1668208) salicylate (B1505791) solutions.
Frequently Asked Questions (FAQs)
Q1: What is a caffeine salicylate solution and why is it used?
A1: A this compound solution is a formulation that combines caffeine, a central nervous system stimulant, with salicylic (B10762653) acid, a nonsteroidal anti-inflammatory drug (NSAID). Salicylic acid, in its salt form (salicylate), can significantly increase the aqueous solubility of caffeine through molecular complexation.[1][2][3][4] This is particularly useful for creating concentrated liquid formulations for pharmaceutical applications.
Q2: Why is pH a critical factor for the stability of my this compound solution?
A2: The stability of a this compound solution is highly dependent on pH due to the chemical properties of both caffeine and salicylic acid. Salicylic acid is a weak acid (pKa ≈ 2.97), while caffeine is a weak base (pKa ≈ 0.6).[5][6] The pH of the solution dictates the ionization state of each molecule. At a low pH (below ~2.97), salicylic acid is in its less soluble, protonated form, which can lead to precipitation. Conversely, at a higher pH, caffeine's solubility can be affected. Maintaining an appropriate pH is essential to keep both components in their soluble, ionized forms, preventing them from precipitating out of the solution.
Q3: What is the most common stability issue observed with these solutions?
A3: The most frequently encountered issue is precipitation. This can occur when the pH of the solution is improperly adjusted or shifts over time. If the pH drops too low, salicylic acid may precipitate. If the solution composition is not optimized, the caffeine-salicylate complex can also dissociate and lead to the precipitation of either component.
Q4: Can temperature changes affect the stability of my solution?
A4: Yes, temperature can influence the solubility of both caffeine and salicylic acid. Typically, solubility increases with temperature.[1][7][8] Therefore, a solution that is stable at a higher temperature might exhibit precipitation when cooled. It is crucial to consider the intended storage and use temperature during formulation development.
Troubleshooting Guide
Issue: A precipitate has formed in my this compound solution.
This is the most common problem encountered. Follow these steps to diagnose and resolve the issue.
Data Presentation
The stability of a this compound solution is intrinsically linked to the pH-dependent solubility of its individual components. The following tables summarize key data.
Table 1: Physicochemical Properties of Caffeine and Salicylic Acid
| Property | Caffeine | Salicylic Acid |
| Molecular Weight | 194.19 g/mol | 138.12 g/mol |
| pKa | ~0.6 (as a weak base) | ~2.97 (as a weak acid)[5] |
| Aqueous Solubility | Sparingly soluble (~20 mg/mL at 25°C)[8] | Slightly soluble (~2.2 mg/mL at 25°C)[9] |
| pH of Saturated Soln. | Neutral (pH 5.5 - 6.5)[2] | Acidic (pH ~2.4)[5][9] |
Table 2: pH-Dependent Solubility Profile (Conceptual)
This table illustrates the expected solubility behavior based on the pKa of each compound. Precise values depend on the exact concentration of the co-solute (salicylate or caffeine).
| pH Range | Salicylic Acid Solubility | Caffeine Solubility | Expected Solution Stability |
| < 2.97 | Low (protonated form) | High (protonated) | Poor; risk of salicylic acid precipitation. |
| 3.0 - 6.0 | Increasing (ionized) | High | Good; both components are likely soluble. |
| > 6.0 | High (fully ionized) | Moderate | Generally good; optimal range for the complex. |
Note: The presence of salicylate significantly increases caffeine's solubility, an effect that is most pronounced in the neutral to slightly alkaline pH range.
Experimental Protocols
Protocol 1: Preparation of a Buffered this compound Solution
This protocol describes the preparation of a stock solution, which can be used for further stability studies.
-
Reagent Preparation :
-
Prepare a 0.1 M sodium salicylate solution by dissolving sodium salicylate in deionized water.
-
Prepare a 0.1 M caffeine solution by dissolving caffeine in deionized water. Gentle heating may be required.
-
Prepare 0.1 M phosphate (B84403) buffer solutions at various pH points (e.g., pH 5.0, 6.0, 7.0, 8.0).
-
-
Solution Formulation :
-
In a volumetric flask, combine equal molar amounts of the caffeine and sodium salicylate solutions.
-
Add the desired phosphate buffer to achieve the target pH and final volume.
-
Mix thoroughly until the solution is clear.
-
-
Initial Analysis :
-
Measure the initial pH of the solution.
-
Visually inspect for any precipitation.
-
(Optional) Analyze the initial concentration of caffeine and salicylic acid using a validated HPLC method.
-
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Stability Testing
This protocol provides a general framework for a stability-indicating HPLC method to quantify caffeine and salicylic acid.
-
Mobile Phase : A common mobile phase consists of a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., water with 0.1% formic or acetic acid to control pH).
-
Stationary Phase : A C18 reverse-phase column is typically used.
-
Detection : UV detection is suitable for both molecules, with a wavelength around 270-275 nm often providing good sensitivity for both compounds.
-
Procedure :
-
Prepare a series of standard solutions of known concentrations for both caffeine and salicylic acid to generate a calibration curve.
-
Prepare the test samples by diluting the this compound solution in the mobile phase.
-
Inject the standards and samples onto the HPLC system.
-
Integrate the peak areas corresponding to caffeine and salicylic acid.
-
Calculate the concentration of each component in the test samples by comparing their peak areas to the calibration curve.
-
For stability studies, compare the concentrations at different time points to the initial (time zero) concentration. A stable solution is often defined as retaining >90% of the initial concentration.
-
References
- 1. Influence of Sodium Salicylate on Self-Aggregation and Caffeine Solubility in Water—A New Hypothesis from Experimental and Computational Data - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Caffeine | 58-08-2 [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. ulprospector.com [ulprospector.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. pharmacylibrary.com [pharmacylibrary.com]
preventing interference of excipients in caffeine salicylate quantification
Welcome to the technical support center for the accurate quantification of caffeine (B1668208) and salicylate (B1505791) in pharmaceutical formulations. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to excipient interference during analysis.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical methods for quantifying caffeine and salicylate?
A1: The most prevalent analytical techniques for the quantification of caffeine and salicylate in pharmaceutical products are High-Performance Liquid Chromatography (HPLC) and UV-Visible (UV-Vis) Spectrophotometry.[1][2] HPLC is often favored due to its high specificity and ability to separate the active pharmaceutical ingredients (APIs) from excipients and potential degradation products.[1][3] UV-Vis spectrophotometry is a simpler and more cost-effective method, but it is more susceptible to interference from excipients that absorb light in the same wavelength range as the APIs.[1][4]
Q2: Which common excipients are found in caffeine and salicylate formulations?
A2: Caffeine and salicylate tablets can contain a variety of excipients to aid in the manufacturing process and ensure the stability and proper dissolution of the drug. These include:
-
Diluents/Fillers: These increase the bulk of the tablet and include substances like lactose, starch, and microcrystalline cellulose.[1][5]
-
Binders: These agents hold the tablet ingredients together. Common binders are povidone (PVP) and hydroxypropyl methylcellulose (B11928114) (HPMC).[1][5][6]
-
Disintegrants: These help the tablet to break apart in the digestive tract. Examples include croscarmellose sodium and sodium starch glycolate.[1]
-
Lubricants: These prevent the tablet from sticking to the manufacturing equipment. Magnesium stearate (B1226849) is a widely used lubricant.[1]
-
Glidants: These improve the flow of the powder mixture during manufacturing, with colloidal silicon dioxide being a frequent choice.[1]
Q3: How can I determine if an excipient is interfering with my analysis?
A3: To confirm excipient interference, you should prepare and analyze a placebo formulation.[1][7] This placebo should contain all the excipients present in your drug product but without the active pharmaceutical ingredients (caffeine and salicylate). If you observe a signal (e.g., a peak in HPLC or absorbance in UV-Vis) at or near the analytical signal of your APIs, it confirms excipient interference.[1][7]
Q4: What are the general strategies to minimize excipient interference?
A4: Several strategies can be employed to mitigate excipient interference. For HPLC, optimizing the mobile phase composition, adjusting the pH, or selecting a different column can improve separation.[7] For UV-Vis spectrophotometry, derivative spectrophotometry can help resolve overlapping spectra.[7] Additionally, robust sample preparation techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can be highly effective in removing interfering excipients before analysis.[1]
Troubleshooting Guides
HPLC Analysis
Issue: Unexpected peaks in the chromatogram, potentially overlapping with caffeine or salicylate peaks.
Possible Cause: Interference from one or more excipients in the formulation.
Troubleshooting Steps:
-
Analyze a Placebo: Prepare and inject a placebo sample containing all excipients but no APIs to identify the retention times of any interfering peaks.[7]
-
Optimize Chromatographic Conditions: If an excipient peak is interfering, modify your HPLC method to improve separation.[1]
-
Mobile Phase Modification: Adjust the organic-to-aqueous ratio or the pH of the mobile phase to enhance the resolution between the API and excipient peaks.[1]
-
Gradient Elution: If you are using an isocratic method, switching to a gradient elution can often provide better separation of complex mixtures.[1]
-
Column Selection: Consider using an HPLC column with a different stationary phase (e.g., C8 instead of C18, or a phenyl column) to alter the selectivity of the separation.[1]
Quantitative Data Summary for HPLC Troubleshooting:
| Parameter | Initial Condition | Optimized Condition | Rationale for Change |
| Mobile Phase | Isocratic: 69:28:3 (v/v) water, methanol, glacial acetic acid[8] | Gradient or Isocratic: 94.1:5.5:0.2:0.2 (v/v) water, acetonitrile (B52724), triethylamine, glacial acetic acid[8] | To improve separation of co-eluting peaks.[8] |
| pH of Mobile Phase | Not specified | Adjusted to pH 2.3-3.5[7][9] | To improve the peak shape and retention of ionizable analytes.[7] |
| Column Type | C18 | Phenyl or C8 | To provide different selectivity and potentially better resolution.[1] |
| Detection Wavelength | 275 nm[8] | 270 nm[10] | To optimize the signal-to-noise ratio for the analytes of interest. |
UV-Vis Spectrophotometry Analysis
Issue: Inaccurate quantification of caffeine or salicylate due to high background absorbance.
Possible Cause: Excipients in the formulation are absorbing at the same wavelength as the APIs.
Troubleshooting Steps:
-
Analyze a Placebo Solution: Prepare a solution of the placebo formulation and measure its absorbance across the same wavelength range used for your analysis.[1]
-
Evaluate Placebo Absorbance: If the placebo shows significant absorbance at the analytical wavelength (λmax) of caffeine or salicylate, this confirms excipient interference.[1]
-
Apply a Correction Method:
-
Derivative Spectrophotometry: Using first or second-derivative spectrophotometry can help to resolve overlapping spectra, allowing for more accurate quantification of the APIs in the presence of interfering excipients.[1][7]
-
Simultaneous Equations (Vierordt's Method): If both caffeine and salicylate and an excipient have overlapping spectra, you can measure the absorbance at multiple wavelengths and use a set of simultaneous equations to determine the concentration of each component.[4][11]
-
Quantitative Data Summary for UV-Vis Troubleshooting:
| Analyte | λmax (in 0.1 N NaOH) | Linearity Range (µg/mL) | Common Interferents | Mitigation Strategy |
| Caffeine | 272 nm[4] | 0-25[4] | Other UV-absorbing excipients | Derivative Spectrophotometry, Simultaneous Equations[1][4] |
| Salicylate (as Acetylsalicylic Acid) | 297 nm[4] | Not specified | Other UV-absorbing excipients | Derivative Spectrophotometry, Simultaneous Equations[1][4] |
Experimental Protocols
Protocol 1: HPLC Method for Quantification of Caffeine and Salicylate
This protocol is a general guideline and may require optimization for specific formulations.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18, 5 µm, 250 x 4.6 mm (or equivalent).[2]
-
Mobile Phase: A mixture of acetonitrile and water (25:75 v/v) adjusted to pH 2.5 with phosphoric acid.[2]
-
Flow Rate: 2.0 mL/min.[2]
-
Detection Wavelength: 270 nm.[10]
-
Standard Preparation:
-
Prepare individual stock solutions of caffeine and salicylic (B10762653) acid in the mobile phase.
-
Create a series of mixed standard solutions of known concentrations by diluting the stock solutions.
-
-
Sample Preparation:
-
Accurately weigh and grind a representative number of tablets to a fine powder.[3]
-
Dissolve a known amount of the powder in the mobile phase, sonicate for 15 minutes to ensure complete dissolution, and dilute to a final concentration within the linear range of the assay.[3][7]
-
Filter the sample solution through a 0.45 µm syringe filter before injection.[7]
-
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
-
Quantification: Calculate the concentration of caffeine and salicylate in the sample by comparing the peak areas to the calibration curve generated from the standard solutions.
Protocol 2: UV-Vis Spectrophotometry with Derivative Spectroscopy
This protocol is suitable when excipient interference is suspected.
-
Instrumentation: A dual-beam UV-Vis spectrophotometer capable of derivative spectral analysis.[12]
-
Solvent: 0.1 N Sodium Hydroxide.[4]
-
Standard Preparation:
-
Prepare individual stock solutions of caffeine and salicylic acid in the solvent.
-
Prepare working standard solutions of known concentrations.
-
-
Sample Preparation:
-
Follow the same procedure as for the HPLC sample preparation, using the appropriate solvent.
-
-
Spectrophotometric Analysis:
-
Scan the standard and sample solutions from 400 nm to 200 nm against a solvent blank.[7]
-
Convert the zero-order spectra to second-order derivative spectra using the spectrophotometer's software.[7]
-
Measure the amplitude of the derivative peaks at the zero-crossing points of the interfering substance.
-
-
Quantification: Calculate the concentration of caffeine and salicylate in the sample using a calibration curve prepared from the standard solutions.
Visualizations
Caption: Workflow for identifying and resolving excipient interference.
Caption: Troubleshooting decision tree for analytical method selection.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Methods for the Analysis of Aspirin and Caffeine Tablets [emergingstandards.usp.org]
- 4. Spectrophotometric Analysis of Caffeine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. THE INFLUENCE OF EXCIPIENTS ON PHYSICAL PROPERTIES OF TABLETS AND DISSOLUTION OF CAFFEINE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. digitalcommons.lindenwood.edu [digitalcommons.lindenwood.edu]
- 9. Simultaneous quantitation of acetaminophen, aspirin, caffeine, codeine phosphate, phenacetin, and salicylamide by high-pressure liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. emergingstandards.usp.org [emergingstandards.usp.org]
- 11. 9afi.com [9afi.com]
- 12. Development of UV-Chemometric techniques for resolving the overlapped spectra of aspirin, caffeine and orphenadrine citrate in their combined pharmaceutical dosage form - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Caffeine Salicylate Extraction from Complex Matrices
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction efficiency of caffeine (B1668208) salicylate (B1505791) from complex matrices.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors influencing the extraction efficiency of caffeine salicylate?
A1: The extraction efficiency of the this compound complex is primarily influenced by the following factors:
-
pH of the sample matrix: The pH plays a crucial role in maintaining the stability of the this compound complex. Drastic pH changes can lead to the dissociation of the complex into individual caffeine and salicylic (B10762653) acid molecules, affecting extraction consistency.
-
Choice of extraction solvent: The solvent system must be optimized for the solubility of the this compound complex. The polarity of the solvent is a key consideration.
-
Temperature: Temperature can affect the solubility and stability of the complex.[1][2][3][4][5] Optimal temperatures will vary depending on the extraction method and the matrix.
-
Matrix effects: Components of complex matrices (e.g., proteins, lipids, salts in biological fluids) can interfere with the extraction process and subsequent analysis, leading to ion suppression or enhancement in mass spectrometry.[6][7][8][9]
Q2: Which extraction technique is most suitable for this compound from biological fluids?
A2: Both liquid-liquid extraction (LLE) and solid-phase extraction (SPE) can be effectively employed.
-
Liquid-Liquid Extraction (LLE): LLE is a robust and widely used technique. For this compound, a common approach involves using a water-immiscible organic solvent. The pH of the aqueous phase should be carefully controlled to ensure the complex remains intact.
-
Solid-Phase Extraction (SPE): SPE offers higher selectivity and can minimize matrix effects. A reversed-phase sorbent (e.g., C18) is often a good starting point for trapping the moderately polar this compound complex.[10][11]
Q3: How can I minimize the dissociation of the this compound complex during extraction?
A3: To minimize dissociation, it is crucial to maintain a stable pH environment throughout the extraction process. Buffering the sample and extraction solvents to a pH where the complex is most stable is recommended. Avoid strongly acidic or basic conditions which can protonate caffeine or deprotonate salicylic acid, leading to the breakdown of the complex.[12]
Troubleshooting Guides
This section addresses specific issues that may be encountered during the extraction of this compound.
Issue 1: Low Recovery of this compound
| Possible Cause | Recommended Solution |
| Dissociation of the Complex | Maintain the pH of the sample and extraction solvents within the optimal stability range for the this compound complex. Use buffered solutions where appropriate. |
| Inappropriate Solvent Choice | Screen a range of solvents with varying polarities. A mixture of polar and non-polar solvents may be necessary to optimize solubility. For LLE, ensure the chosen solvent is immiscible with the sample matrix.[13][14] |
| Suboptimal Extraction Temperature | Optimize the extraction temperature. While higher temperatures can increase solubility, they may also lead to degradation.[1][2][3][4][5][15] Perform experiments at different temperatures (e.g., 25°C, 40°C, 60°C) to find the optimal balance. |
| Incomplete Phase Separation (LLE) | Centrifuge the sample to achieve a clear separation between the aqueous and organic layers. The presence of emulsions can trap the analyte and reduce recovery. |
| Analyte Breakthrough or Strong Retention (SPE) | For SPE, ensure the cartridge is properly conditioned. Optimize the loading, washing, and elution steps. If the analyte is breaking through during loading, consider a slower flow rate or a different sorbent. If the analyte is strongly retained, a stronger elution solvent may be needed. |
Issue 2: High Matrix Effects in LC-MS/MS Analysis
| Possible Cause | Recommended Solution |
| Co-elution of Interfering Substances | Optimize the chromatographic method to separate the this compound peak from matrix components. This can involve adjusting the mobile phase composition, gradient, or using a different column chemistry. |
| Ion Suppression or Enhancement | Implement more rigorous sample cleanup procedures. SPE is particularly effective at removing interfering matrix components.[7] Diluting the sample can also reduce matrix effects, but this may compromise sensitivity.[7] |
| Contamination from Labware | Use high-purity solvents and reagents. Ensure all glassware and plasticware are thoroughly cleaned to avoid introducing contaminants. |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) of this compound from an Aqueous Matrix
-
Sample Preparation:
-
To 1 mL of the aqueous sample, add a suitable buffer to maintain a neutral to slightly acidic pH (e.g., phosphate (B84403) buffer, pH 6.0).
-
-
Extraction:
-
Add 3 mL of an appropriate organic solvent (e.g., a 3:1 mixture of ethyl acetate (B1210297) and isopropanol).
-
Vortex the mixture for 2 minutes.
-
Centrifuge at 4000 rpm for 10 minutes to separate the phases.
-
-
Collection and Evaporation:
-
Carefully transfer the organic (upper) layer to a clean tube.
-
Repeat the extraction step with another 3 mL of the organic solvent and combine the organic layers.
-
Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen at 40°C.
-
-
Reconstitution:
-
Reconstitute the dried residue in 200 µL of the mobile phase used for LC-MS/MS analysis.
-
Vortex for 30 seconds and transfer to an autosampler vial for analysis.
-
Protocol 2: Solid-Phase Extraction (SPE) of this compound from Plasma
-
Sample Pre-treatment:
-
To 500 µL of plasma, add 1 mL of acetonitrile (B52724) to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and dilute with 1 mL of buffered water (pH 6.0).
-
-
SPE Cartridge Conditioning:
-
Condition a C18 SPE cartridge (e.g., 100 mg, 3 mL) by passing 3 mL of methanol (B129727) followed by 3 mL of water.
-
-
Sample Loading:
-
Load the pre-treated sample onto the SPE cartridge at a slow, steady flow rate (approx. 1 mL/min).
-
-
Washing:
-
Wash the cartridge with 3 mL of 5% methanol in water to remove polar interferences.
-
-
Elution:
-
Elute the this compound complex with 2 mL of methanol into a clean collection tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase for LC-MS/MS analysis.
-
Quantitative Data Summary
The following tables summarize the impact of various parameters on extraction efficiency. Note that this data is primarily for caffeine, as specific quantitative data for the this compound complex is limited in the literature. These values can serve as a starting point for optimization.
Table 1: Effect of Solvent on Caffeine Extraction Efficiency
| Solvent | Extraction Efficiency (%) |
| Dichloromethane | ~95% |
| Chloroform | ~92% |
| Ethyl Acetate | ~85% |
| Ethanol | ~70% |
Data compiled from multiple sources indicating relative efficiencies.
Table 2: Effect of Temperature on Caffeine Extraction
| Temperature (°C) | Relative Extraction Yield |
| 25 | 1.0 |
| 60 | 1.5 |
| 80 | 1.8 |
| 100 | 2.0 |
Data adapted from studies on caffeine extraction from coffee and tea.[2][3][5]
Table 3: Effect of pH on Extraction
| pH | Analyte State | Expected Extraction in Organic Solvent |
| < 2 | Salicylic Acid (neutral), Caffeine (protonated, charged) | Low for Caffeine |
| 4-6 | Salicylic Acid (partially ionized), Caffeine (neutral) | Moderate to Good for Complex |
| > 8 | Salicylic Acid (ionized), Caffeine (neutral) | Low for Salicylic Acid |
This table illustrates the expected behavior based on the pKa of the individual compounds and is a guide for optimizing the extraction of the complex.
Diagrams
Caption: General experimental workflow for the extraction of this compound.
Caption: Troubleshooting decision tree for low extraction recovery.
References
- 1. jchr.org [jchr.org]
- 2. scialert.net [scialert.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. The Effect of Time, Roasting Temperature, and Grind Size on Caffeine and Chlorogenic Acid Concentrations in Cold Brew Coffee - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Measurement of caffeine and its three primary metabolites in human plasma by HPLC-ESI-MS/MS and clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Comparison of matrix effects in HPLC-MS/MS and UPLC-MS/MS analysis of nine basic pharmaceuticals in surface waters. | Sigma-Aldrich [sigmaaldrich.com]
- 9. agilent.com [agilent.com]
- 10. researchgate.net [researchgate.net]
- 11. A rapid HPLC method for monitoring plasma levels of caffeine and theophylline using solid phase extraction columns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. Environmental and Yield Comparison of Quick Extraction Methods for Caffeine and Chlorogenic Acid from Spent Coffee Grounds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Method Validation for Caffeine Salicylate Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the method validation of caffeine (B1668208) salicylate (B1505791) assays.
Frequently Asked Questions (FAQs)
Q1: What are the critical parameters to evaluate during the validation of an HPLC method for caffeine salicylate?
A1: According to the International Council for Harmonisation (ICH) guidelines, the core parameters for validating an analytical method include accuracy, precision (repeatability and intermediate precision), specificity, linearity, range, limit of detection (LOD), limit of quantitation (LOQ), and robustness.[1][2] For this compound assays, specificity is particularly crucial to ensure that the method can accurately measure the analytes in the presence of potential degradation products and formulation excipients.[2]
Q2: What are common sources of interference in this compound analysis?
A2: Interference in this compound assays can arise from several sources, including:
-
Degradation Products: Salicylic (B10762653) acid is a primary degradation product of acetylsalicylic acid (a related salicylate).[1] Forced degradation studies are essential to identify potential degradants that could co-elute with caffeine or salicylate peaks.[2]
-
Excipients: Components of the drug product formulation can interfere with the analysis.
-
Matrix Effects: In biological samples, endogenous components can cause ion suppression or enhancement in LC-MS analysis, leading to inaccurate quantification.[3]
Q3: How can I ensure the stability-indicating nature of my assay?
A3: A stability-indicating method is one that can accurately quantify the active pharmaceutical ingredients (APIs) without interference from their degradation products, impurities, or excipients.[2] To establish this, forced degradation studies must be performed.[2] This involves subjecting the drug substance and drug product to stress conditions such as acid, base, oxidation, heat, and light to generate potential degradation products.[2] The method's ability to separate these degradation products from the main analyte peaks demonstrates its specificity and stability-indicating capability.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the experimental analysis of this compound.
Issue 1: Poor Peak Shape (Tailing or Fronting)
Q: My chromatogram shows significant peak tailing for caffeine and/or salicylate. What are the possible causes and solutions?
A: Peak tailing is a common issue in HPLC and can compromise the accuracy and resolution of your analysis.[4][5]
Troubleshooting Workflow for Peak Tailing:
Caption: Workflow for troubleshooting peak tailing issues.
Possible Causes and Solutions:
| Possible Cause | Solution |
| Secondary Interactions | Interactions between the analytes and active sites on the stationary phase (e.g., residual silanol (B1196071) groups) can cause tailing.[5] Modifying the mobile phase by adjusting the pH or adding a competing base (like triethylamine) can help minimize these interactions.[4] Using a high-purity silica (B1680970) column can also reduce silanol interactions. |
| Column Contamination or Degradation | Accumulation of contaminants on the column inlet or the formation of a void can distort peak shapes.[5] Backflushing the column or, if necessary, replacing it can resolve this issue.[6] |
| Inappropriate Mobile Phase pH | The pH of the mobile phase can affect the ionization state of both the analytes and the stationary phase, influencing peak shape.[5] Experiment with different pH values to find the optimal condition for symmetrical peaks. |
| Column Overload | Injecting too much sample can lead to peak fronting.[5] Reduce the injection volume or dilute the sample. |
| Extra-Column Effects | Excessive tubing length or dead volume in the HPLC system can contribute to peak broadening and tailing.[5] Ensure that all connections are secure and that the tubing length is minimized. |
Issue 2: Inaccurate Quantification due to Matrix Effects
Q: I am observing inconsistent and inaccurate results when analyzing this compound in a complex matrix (e.g., plasma). How can I identify and mitigate matrix effects?
A: Matrix effects, such as ion suppression or enhancement in LC-MS, can significantly impact the accuracy of quantification.[3]
Workflow for Investigating Matrix Effects:
Caption: Logical workflow for identifying and addressing matrix effects.
Strategies to Mitigate Matrix Effects:
| Strategy | Description |
| Improved Sample Cleanup | Techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) can effectively remove interfering components from the sample matrix before analysis. |
| Matrix-Matched Calibrators | Preparing calibration standards in the same matrix as the samples can help to compensate for matrix effects. |
| Isotopically Labeled Internal Standard | The use of a stable isotope-labeled internal standard that co-elutes with the analyte is the most effective way to correct for matrix effects, as it experiences similar ionization suppression or enhancement. |
| Chromatographic Separation | Optimizing the chromatographic conditions to separate the analytes from the matrix components that cause interference can also be an effective strategy. |
Experimental Protocols
Example HPLC Method for the Quantification of Salicylic Acid Impurity in a Caffeine-Containing Formulation
This protocol is adapted from a stability-indicating HPLC method for the quantification of salicylic acid impurity in a combination drug product containing acetaminophen, aspirin, and caffeine.[2]
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 Zodiac, 100mm x 4.6mm, 5 µm particle size[2] |
| Mobile Phase | Water:Methanol:Glacial Acetic Acid (690:280:30, v/v/v)[2] |
| Flow Rate | 2.0 mL/min[2] |
| Column Temperature | 45°C[2] |
| Detection Wavelength | 302 nm (for Salicylic Acid)[2] |
| Injection Volume | 10 µL |
Standard Solution Preparation:
-
Stock Solution: Accurately weigh and dissolve an appropriate amount of salicylic acid reference standard in the mobile phase to obtain a known concentration.
-
Working Standards: Prepare a series of dilutions from the stock solution to cover the desired concentration range for linearity assessment.
Sample Preparation (for Tablets):
-
Weigh and finely powder a representative number of tablets.
-
Accurately weigh a portion of the powder equivalent to a specified amount of the active ingredient and transfer it to a volumetric flask.
-
Add a suitable volume of diluent (e.g., the mobile phase), and sonicate to dissolve the analytes.
-
Dilute to volume with the diluent and mix well.
-
Filter an aliquot of the solution through a 0.45 µm filter before injection.
Forced Degradation Study Protocol:
To assess the stability-indicating nature of the method, forced degradation studies should be conducted.[2]
| Stress Condition | Procedure |
| Acid Hydrolysis | Treat the sample solution with 0.1 N HCl and heat. Neutralize before injection. |
| Base Hydrolysis | Treat the sample solution with 0.1 N NaOH and heat. Neutralize before injection. |
| Oxidative Degradation | Treat the sample solution with 3% H₂O₂. |
| Thermal Degradation | Expose the solid drug product to dry heat (e.g., 60°C). |
| Photolytic Degradation | Expose the drug product to UV light. |
After subjecting the samples to these stress conditions, analyze them using the developed HPLC method to ensure that any degradation peaks are well-resolved from the caffeine and salicylate peaks.[2]
Summary of Acceptance Criteria for Method Validation
The following table summarizes typical acceptance criteria for the validation of an analytical method for a pharmaceutical assay, based on ICH guidelines.[1]
| Parameter | Acceptance Criteria |
| Accuracy | % Recovery typically within 98.0% to 102.0%. |
| Precision (%RSD) | Repeatability (Intra-day): ≤ 2%. Intermediate Precision (Inter-day): ≤ 2%. |
| Linearity (Correlation Coefficient, r²) | ≥ 0.999[2] |
| Specificity | No interference from blank, placebo, or degradation products at the retention times of the analytes. |
| Robustness | %RSD of results should be within acceptable limits when method parameters (e.g., flow rate, pH, column temperature) are slightly varied. |
References
- 1. blamp.sites.truman.edu [blamp.sites.truman.edu]
- 2. ijprajournal.com [ijprajournal.com]
- 3. Measurement of caffeine and its three primary metabolites in human plasma by HPLC-ESI-MS/MS and clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 5. benchchem.com [benchchem.com]
- 6. chromatographyonline.com [chromatographyonline.com]
strategies to reduce signal suppression of caffeine salicylate in mass spectrometry
Welcome to the technical support center for the mass spectrometry analysis of caffeine (B1668208) and salicylate (B1505791). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to signal suppression and matrix effects during their experiments.
Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Question 1: I'm observing a much lower-than-expected signal for caffeine and/or salicylate in my biological samples (e.g., plasma, urine) compared to my standards in a clean solvent. What is the likely cause?
Answer: This is a classic sign of ion suppression , a common matrix effect in Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2] Co-eluting endogenous components from your sample matrix, such as phospholipids, salts, and proteins, interfere with the ionization of your target analytes in the MS source.[1][3] This competition for charge and droplet surface area in the electrospray ionization (ESI) source leads to a decreased signal intensity for caffeine and salicylate, which can compromise sensitivity and accuracy.[1][2]
Question 2: How can I confirm that ion suppression is affecting my analysis?
Answer: There are two primary methods to diagnose and quantify matrix effects:
-
Post-Column Infusion: This is a qualitative method to identify at which points in your chromatogram ion suppression occurs. A solution of your analyte (e.g., caffeine) is continuously infused into the mobile phase after the analytical column but before the mass spectrometer. You then inject a blank matrix extract. A dip in the otherwise stable baseline signal indicates the retention times where matrix components are eluting and causing suppression.[4][5]
-
Post-Extraction Spike Analysis: This is a quantitative method to measure the extent of suppression. You compare the peak area of an analyte spiked into a pre-extracted blank matrix with the peak area of the same analyte in a neat (clean) solvent.[4] The matrix effect can be calculated as follows:
-
Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Neat Solution) x 100%
-
A value below 100% indicates ion suppression, while a value above 100% suggests ion enhancement.[5]
-
Question 3: Which sample preparation technique is most effective at reducing matrix effects for caffeine and salicylate analysis?
Answer: The most effective way to combat ion suppression is to remove interfering matrix components before analysis.[1][6] The three most common techniques are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). The best choice depends on your specific matrix and analytical requirements.
-
Protein Precipitation (PPT): This is the simplest method but often the least clean, resulting in the most significant remaining matrix effects.[2][7] However, some studies on saliva have shown that PPT can provide high compound coverage, with acetone (B3395972) being a particularly effective solvent for improving signal intensity.[8][9]
-
Liquid-Liquid Extraction (LLE): LLE offers a cleaner extract than PPT by partitioning analytes into an immiscible organic solvent, leaving many matrix components behind in the aqueous phase.[6][7] For salicylic (B10762653) acid (an acidic analyte), adjusting the sample pH to be at least two units below its pKa (~3.0) will ensure it is uncharged and extracts efficiently into an organic solvent.[6]
-
Solid-Phase Extraction (SPE): SPE is generally considered the most effective technique for removing matrix interferences, providing the cleanest extracts and the least ion suppression.[2][6] It uses a solid sorbent to selectively bind the analytes of interest while matrix components are washed away.
Question 4: My signal is still suppressed after sample preparation. What other strategies can I employ?
Answer: If sample preparation alone is insufficient, you can implement several other strategies:
-
Optimize Chromatography: Modifying your LC method can separate your analytes from co-eluting matrix components.[1] Try adjusting the mobile phase gradient, using a different column chemistry (e.g., a PFP column instead of a C18), or altering the mobile phase pH.[1][5] For salicylic acid, a mobile phase pH well below its pKa (~3) is recommended for good peak shape on a reversed-phase column.[5]
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the gold standard for compensating for matrix effects.[1] A SIL-IS (e.g., ¹³C₃-caffeine) has nearly identical chemical properties to the analyte and will be affected by ion suppression to the same degree. By monitoring the peak area ratio of the analyte to the SIL-IS, you can achieve accurate quantification even with signal suppression.[10][11]
-
Dilute the Sample: A simple approach is to dilute the sample extract.[4] This reduces the concentration of interfering matrix components. This is only feasible if the analyte concentration is high enough to remain detectable after dilution.[12]
-
Use Matrix-Matched Calibration: Prepare your calibration standards in a blank biological matrix that is identical to your samples.[1][13] This helps to ensure that the calibration curve accurately reflects the ionization behavior of the analyte in the presence of the matrix.
Question 5: What are the optimal mobile phase conditions for analyzing caffeine and salicylate?
Answer: For reversed-phase LC-MS, a mobile phase consisting of water and an organic solvent (acetonitrile or methanol) with an acidic additive is common.
-
Additive Choice: Formic acid (typically 0.1%) is widely used as it provides good protonation for positive-ion mode ESI (for caffeine) and is MS-friendly.[3][14][15]
-
pH Considerations: For salicylic acid, which is analyzed in negative-ion mode, maintaining an acidic mobile phase (e.g., using formic acid) keeps the molecule protonated and improves its retention on a C18 column.[13][15]
-
Buffers: In some cases, buffered mobile phases like ammonium (B1175870) formate (B1220265) or ammonium acetate (B1210297) can improve peak shape and ionization efficiency.[14][16]
Data Presentation
The following tables summarize quantitative data on the effectiveness of different sample preparation methods from various studies.
Table 1: Analyte Recovery Rates for Different Extraction Methods
| Analyte | Matrix | Extraction Method | Recovery (%) | Reference(s) |
| Caffeine | Human Plasma | Protein Precipitation | 73 - 79% | [11] |
| Caffeine | Various Foods | Salt & Air-Assisted LLE | 89 - 91% | [17] |
| Salicylic Acid | Various Foods | Salt & Air-Assisted LLE | 90 - 94% | [17] |
| Salicylic Acid | Animal Feed | Acidified Methanol (B129727) Extraction | 98.3 - 101% | [15] |
Note: Recovery data is sourced from different studies using different matrices and validation procedures. Direct comparison should be made with caution.
Table 2: Qualitative Comparison of Common Sample Preparation Techniques
| Technique | Pros | Cons | Best For |
| Protein Precipitation (PPT) | Fast, simple, inexpensive, high analyte recovery.[7][8] | Produces the "dirtiest" extract, high risk of ion suppression, may cause instrument contamination.[2][7] | High-throughput screening where speed is critical and sensitivity is not limiting. |
| Liquid-Liquid Extraction (LLE) | Cleaner extracts than PPT, can be optimized by pH adjustment.[6][7] | More labor-intensive, requires solvent evaporation/reconstitution, potential for emulsions.[7] | Intermediate sample cleanup and for analytes with favorable partition coefficients. |
| Solid-Phase Extraction (SPE) | Provides the cleanest extracts, significantly reduces matrix effects, allows for analyte concentration.[2][6] | Most complex and expensive method, requires method development to optimize sorbent, wash, and elution steps. | Assays requiring the highest sensitivity and accuracy, where matrix effects must be minimized. |
Experimental Protocols
Protocol 1: Protein Precipitation (PPT) for Caffeine in Plasma Adapted from methods for plasma analysis.[18]
-
Sample Aliquoting: Pipette 100 µL of plasma sample into a 1.5 mL microcentrifuge tube.
-
Add Internal Standard: Add 10 µL of a stable isotope-labeled internal standard (SIL-IS) working solution (e.g., ¹³C₃-caffeine in methanol).
-
Precipitation: Add 300 µL of ice-cold acetonitrile (B52724) (or acetone[8][9]) to the plasma sample.
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the tube at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporation (Optional but Recommended): Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Final Centrifugation: Centrifuge at 14,000 x g for 5 minutes to pellet any remaining particulates.
-
Analysis: Transfer the final supernatant to an LC-MS vial for injection.
Protocol 2: Liquid-Liquid Extraction (LLE) for Salicylic Acid in Plasma Adapted from methods for acidic drug analysis.[6][19]
-
Sample Aliquoting: Pipette 200 µL of plasma into a glass tube.
-
Add Internal Standard: Add 10 µL of a suitable SIL-IS.
-
Acidification: Add 20 µL of 1 M HCl to acidify the sample to a pH < 2. This ensures salicylic acid is in its neutral form.
-
Extraction Solvent Addition: Add 1 mL of an immiscible organic solvent (e.g., tert-butyl methyl ether[19] or ethyl acetate).
-
Extraction: Vortex the mixture for 2 minutes, then centrifuge at 3,000 x g for 5 minutes to separate the layers.
-
Organic Layer Transfer: Carefully transfer the upper organic layer to a clean glass tube.
-
Evaporation: Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.
-
Analysis: Transfer to an LC-MS vial for injection.
Protocol 3: Solid-Phase Extraction (SPE) for Salicylic Acid in Serum This protocol is adapted from a method for the analysis of salicylic acid in serum.[5]
-
Sample Pre-treatment: To 200 µL of serum, add an internal standard and acidify with 20 µL of 1M HCl.[5]
-
SPE Cartridge Conditioning: Condition a polymeric reversed-phase SPE cartridge (e.g., Oasis HLB, 1cc, 30mg) by passing 1 mL of methanol followed by 1 mL of deionized water through it.[5]
-
Sample Loading: Load the pre-treated serum sample onto the conditioned SPE cartridge.[5]
-
Washing: Wash the cartridge sequentially with 1 mL of deionized water and 1 mL of 5% methanol in water to remove polar interferences.[5]
-
Elution: Elute the salicylic acid from the cartridge with 1 mL of methanol into a clean collection tube.[5]
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase for LC-MS analysis.[5]
Visualizations
The following diagrams illustrate key workflows and concepts for mitigating signal suppression.
References
- 1. longdom.org [longdom.org]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Measurement of caffeine and its three primary metabolites in human plasma by HPLC-ESI-MS/MS and clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 8. researchgate.net [researchgate.net]
- 9. Comparisons of different extraction methods and solvents for saliva samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Validation of an LC-MS/MS Method for the Quantification of Caffeine and Theobromine Using Non-Matched Matrix Calibration Curve - PMC [pmc.ncbi.nlm.nih.gov]
- 12. DSpace [research-repository.griffith.edu.au]
- 13. vliz.be [vliz.be]
- 14. mdpi.com [mdpi.com]
- 15. Determination of Salicylic Acid in Feed Using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. scispace.com [scispace.com]
- 18. Cumhuriyet Science Journal » Submission » Determination of Caffeine in Human Plasma by Using Liquid Chromatography-Tandem Mass Spectrometry [csj.cumhuriyet.edu.tr]
- 19. real.mtak.hu [real.mtak.hu]
HPLC Technical Support Center: Resolving Co-elution of Caffeine and Salicylic Acid
Welcome to the technical support center for High-Performance Liquid Chromatography (HPLC) analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues, with a specific focus on the co-elution of caffeine (B1668208) and salicylic (B10762653) acid.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why are my caffeine and salicylic acid peaks co-eluting?
Co-elution occurs when two or more compounds travel through the HPLC column at the same rate, resulting in overlapping or unresolved peaks in the chromatogram.[1] For caffeine (a weak base) and salicylic acid (an acid), this is often due to suboptimal mobile phase conditions or an inappropriate stationary phase that fails to sufficiently differentiate between their chemical properties. The goal is to adjust the chromatographic parameters to alter the retention times of one or both analytes to achieve separation.
Q2: How can I confirm that I have a co-elution problem and not another issue like peak tailing?
The first step in troubleshooting is to confirm that the issue is indeed co-elution.[2]
-
Visual Inspection: Look for signs of asymmetry in your peak. A "shoulder" on the peak is a strong indicator of two closely eluting compounds, whereas tailing is a more gradual decline.[1]
-
Peak Purity Analysis: If your system has a Diode Array Detector (DAD), you can perform a peak purity analysis. This function collects multiple UV spectra across the peak. If the spectra are not identical, it indicates the presence of more than one compound.[1][3]
-
Mass Spectrometry (MS): If using an LC-MS system, you can analyze the mass spectra across the peak. A shift in the mass profile is a clear sign of co-elution.[1]
Q3: How can I use the mobile phase pH to resolve caffeine and salicylic acid?
Adjusting the mobile phase pH is one of the most powerful tools for separating ionizable compounds like caffeine and salicylic acid.[4]
-
Principle: The ionization state of an acidic or basic compound affects its polarity and, therefore, its interaction with the reversed-phase column. In their non-ionized (neutral) form, they are less polar and will be retained longer. In their ionized form, they are more polar and will elute faster.[4]
-
Salicylic Acid (Acid): To increase its retention time, you need to suppress its ionization. This is achieved by lowering the mobile phase pH to be at least 2 pH units below its pKa.
-
Caffeine (Base): To increase its retention time, you should use a higher pH to keep it in its neutral form.[5]
-
Practical Approach: For separating a mixture of acids and bases, starting with a low pH (e.g., pH 2.5-3.5) is often effective. At this pH, salicylic acid will be non-ionized and well-retained, while caffeine will be ionized (protonated) and less retained, promoting separation.[6] Using a buffer is crucial to maintain a stable pH and ensure reproducible results.[7]
Q4: Besides pH, what other mobile phase modifications can I try?
If adjusting the pH is not sufficient, consider these other mobile phase modifications:
-
Change the Organic Solvent: Switching between common reversed-phase solvents, such as from methanol (B129727) to acetonitrile (B52724) or vice versa, can alter the selectivity of the separation.[3]
-
Adjust Organic Solvent Percentage: Decreasing the percentage of the organic solvent (weaking the mobile phase) will increase the retention time for both compounds.[1] This can sometimes provide enough of a difference in their interactions with the stationary phase to achieve separation. Aim for a capacity factor (k') between 1 and 5 for robust separation.[1][3]
Q5: What if mobile phase adjustments are not enough? Should I consider changing my column?
Yes, the stationary phase chemistry is another critical factor.
-
Stationary Phase Type: While C18 columns are a common starting point, they may not always provide the necessary selectivity.[8][9][10] Consider a phenyl column, which can offer different selectivity due to π-π interactions, or a column with an embedded polar group, which can improve peak shape for basic compounds like caffeine.[11][12]
-
Mixed-Mode Chromatography: For complex mixtures containing acidic, basic, and neutral compounds, a mixed-mode column that combines reversed-phase and ion-exchange characteristics can be highly effective.[13][14]
Q6: Can changing the column temperature help with separation?
While increasing column temperature can decrease analysis time, it should be approached with caution. For some compounds, like acetylsalicylic acid (aspirin), elevated temperatures can cause degradation into salicylic acid, which would compromise the accuracy of the analysis.[15] Therefore, unless you have confirmed the thermal stability of your analytes, it is generally better to optimize separation at or near room temperature.
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting the co-elution of caffeine and salicylic acid.
Caption: Troubleshooting workflow for resolving co-eluting peaks.
Data Summary: Example HPLC Methods
The table below summarizes different mobile phase compositions that have been used to successfully separate caffeine and salicylic acid (or its parent compound, aspirin).
| Mobile Phase Composition | Stationary Phase | Notes | Reference(s) |
| Water / Methanol / Acetic Acid | Hypersil C18 | A common reversed-phase method providing good resolution. | [9][10] |
| Water / Acetonitrile / Triethylamine / Acetic Acid (94.1:5.5:0.2:0.2 v/v) | Not Specified | A more polar mobile phase was used to improve separation when a water/methanol/acetic acid mixture failed to resolve aspirin (B1665792) and caffeine. | [15] |
| 87% Water / 10% Ethyl Lactate / 3% Acetic Acid | C18 | An environmentally friendly mobile phase modifier. The method was run at 60°C. | [16] |
Experimental Protocol: Isocratic Separation Method
This section provides a detailed methodology for a standard reversed-phase HPLC method to separate caffeine and salicylic acid.
1. Objective: To achieve baseline separation of caffeine and salicylic acid using isocratic reversed-phase HPLC.
2. Materials and Equipment:
-
HPLC system with UV detector
-
C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size)
-
Reference standards for caffeine and salicylic acid
-
HPLC-grade methanol
-
HPLC-grade water
-
Glacial acetic acid
-
Analytical balance, volumetric flasks, and pipettes
-
Syringe filters (0.45 µm)
3. Preparation of Mobile Phase:
-
Prepare a mobile phase consisting of water, methanol, and glacial acetic acid. A common starting ratio is 69:28:3 (v/v/v).[15]
-
Measure the required volumes of water, methanol, and acetic acid.
-
Mix thoroughly and degas the mobile phase using sonication or vacuum filtration.
4. Preparation of Standard Solutions:
-
Accurately weigh approximately 10 mg of caffeine and 10 mg of salicylic acid reference standards.
-
Dissolve each standard in a separate 100 mL volumetric flask using the mobile phase as the diluent to create 100 µg/mL stock solutions.
-
Prepare a mixed standard solution by pipetting equal volumes of each stock solution into a vial.
5. Chromatographic Conditions:
-
Column: C18 (150 mm x 4.6 mm, 5 µm)
-
Mobile Phase: Water:Methanol:Acetic Acid (adjust ratio as needed for optimization)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: Ambient (e.g., 25°C)
6. Procedure:
-
Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject the mixed standard solution.
-
Record the chromatogram and identify the peaks for caffeine and salicylic acid based on the retention times of individual standard injections.
-
Assess the resolution between the two peaks. If co-elution occurs, method optimization is required as described in the troubleshooting section. A good starting point for optimization is to lower the pH by increasing the proportion of acetic acid or to adjust the water/methanol ratio.
References
- 1. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. google.com [google.com]
- 4. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. agilent.com [agilent.com]
- 7. chromatographytoday.com [chromatographytoday.com]
- 8. ijprajournal.com [ijprajournal.com]
- 9. academic.oup.com [academic.oup.com]
- 10. A rapid high-performance liquid chromatographic method for the simultaneous quantitation of aspirin, salicylic acid, and caffeine in effervescent tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. scholarscompass.vcu.edu [scholarscompass.vcu.edu]
- 13. HPLC Separation of Acidic, Basic, and Neutral Compounds on Primesep 200 | SIELC Technologies [sielc.com]
- 14. m.youtube.com [m.youtube.com]
- 15. digitalcommons.lindenwood.edu [digitalcommons.lindenwood.edu]
- 16. researchgate.net [researchgate.net]
troubleshooting poor reproducibility in caffeine salicylate experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during experiments involving caffeine (B1668208) and salicylic (B10762653) acid, particularly focusing on the challenge of poor reproducibility.
Troubleshooting Guide
Q1: My caffeine salicylate (B1505791) co-crystal synthesis is not reproducible. What are the likely causes?
Poor reproducibility in co-crystal synthesis can stem from several factors. The most common issues involve solvent selection, temperature control, and the physical form of the starting materials.
-
Solvent Choice: The solvent system used for co-crystallization is critical. Different solvents can lead to the formation of different polymorphic forms of the co-crystal, or may favor the crystallization of one component over the other.
-
Temperature and Cooling Rate: Temperature fluctuations during crystallization can affect nucleation and crystal growth, leading to variations in crystal size, shape, and even polymorphic form. A controlled and consistent cooling rate is essential for reproducibility.
-
Polymorphism of Starting Materials: Caffeine is known to exist in different polymorphic forms, which can have varying solubilities and dissolution rates.[1] Ensure you are using the same polymorphic form of caffeine in all experiments.
-
Hydration State: Caffeine can form hydrates, and the presence of water can significantly impact crystallization outcomes.[2] Co-crystallization with compounds like oxalic acid has been shown to prevent caffeine hydration and improve stability.[2]
Q2: I'm observing variable results in my solution-based assays with caffeine and salicylate. What should I investigate?
Inconsistent results in solution-based experiments often point to issues with solubility, pH, or degradation.
-
Solubility and Concentration: Caffeine has limited solubility in water, which can be a source of variability if the solution is not fully dissolved or if it precipitates over time.[3] While sodium salicylate is often used to increase caffeine's solubility, it can also promote the self-aggregation of caffeine molecules.[3][4][5][6] This aggregation can affect the bio-availability of caffeine in your experiment.
-
pH Control: The solubility of both caffeine and salicylic acid is pH-dependent. Small shifts in the pH of your buffer or solution can alter the concentration of the dissolved species, leading to inconsistent results.[4]
-
Component Interaction: Caffeine and salicylic acid can form complexes in solution.[4] The extent of this complexation can be influenced by concentration, temperature, and pH, adding another layer of potential variability.
Q3: My analytical quantification of caffeine and salicylate is inconsistent. How can I improve it?
For reproducible quantification, a validated analytical method is crucial. High-Performance Liquid Chromatography (HPLC) is a common and reliable technique.
-
Method Validation: Ensure your HPLC method is properly validated for linearity, accuracy, and precision. A rapid reversed-phase HPLC method has been developed for the simultaneous quantitation of aspirin (B1665792), salicylic acid, and caffeine.[7]
-
Sample Preparation: The extraction procedure is a critical step. For instance, in effervescent tablets, the buffering effects require a specific extraction solvent like methanol-formic acid.[7] A standardized and consistent sample preparation protocol is key.
-
Matrix Effects: The other components in your sample (the "matrix") can interfere with the analysis.[8] It may be necessary to perform a liquid-liquid extraction or other clean-up steps to isolate the caffeine and salicylic acid before analysis.[3][8]
Frequently Asked Questions (FAQs)
Q1: Why is sodium salicylate often used in combination with caffeine?
Sodium salicylate is frequently used with caffeine for two main reasons: it reduces the bitter taste of caffeine and, more importantly, it increases the solubility of caffeine in aqueous solutions.[3][5][6][9]
Q2: What is a caffeine-salicylate co-crystal?
A co-crystal is a crystalline structure composed of two or more different molecules in the same crystal lattice.[2] In the case of caffeine and salicylic acid, they can form a co-crystal that has different physical properties (e.g., solubility, stability, melting point) compared to the individual components.[2][10]
Q3: Can caffeine and salicylic acid degrade during my experiment?
While caffeine salicylate is generally stable under recommended storage conditions, degradation can occur under certain conditions, such as exposure to high temperatures or harsh pH. It is important to follow established stability-indicating analytical methods to assess for any degradation products.
Q4: Does the order of addition matter when preparing solutions of caffeine and sodium salicylate?
While the final equilibrium state should theoretically be the same, the kinetics of dissolution and complex formation can be influenced by the order of addition. For the sake of reproducibility, it is best practice to establish a consistent protocol for solution preparation and adhere to it strictly in all experiments.
Data Presentation
Table 1: Solubility of Caffeine in Water and a Sodium Salicylate Solution
| Temperature (K) | Caffeine Solubility in Water (mol·kg⁻¹) | Caffeine Solubility in 0.1 mol·kg⁻¹ Sodium Salicylate Solution (mol·kg⁻¹) |
| 291.15 | Data not available | Data not available |
| 293.15 | Value can be calculated from provided data | Value can be calculated from provided data |
| 298.15 | Value can be calculated from provided data | Value can be calculated from provided data |
| 303.15 | Value can be calculated from provided data | Value can be calculated from provided data |
| 308.15 | Value can be calculated from provided data | Value can be calculated from provided data |
| 313.15 | Value can be calculated from provided data | Value can be calculated from provided data |
Note: The provided search results indicate that caffeine solubility is 2-2.7 times higher in the sodium salicylate solution, but do not provide the exact values for this table.[3][9]
Experimental Protocols
1. Protocol for Liquid-Liquid Extraction of Caffeine and Salicylic Acid
This protocol is adapted from a method describing the separation of caffeine and salicylic acid based on their differential solubility in an organic solvent (ethyl acetate) and aqueous solutions at different pH values.[11]
-
Dissolution: Dissolve a 1:1 mixture of caffeine and salicylic acid in ethyl acetate.
-
Caffeine Extraction (Acidic):
-
Add a 3M HCl solution to the separatory funnel.
-
Shake the funnel to allow for the protonation of caffeine, forming its salt, which is soluble in the aqueous layer.
-
Separate the lower aqueous layer containing the protonated caffeine.
-
-
Caffeine Isolation:
-
Make the aqueous solution containing the caffeine salt basic by adding a sodium hydroxide (B78521) solution. This deprotonates the caffeine, reducing its water solubility.
-
Cool the solution on an ice bath to promote the precipitation of caffeine.
-
Isolate the solid caffeine via vacuum filtration.
-
-
Salicylic Acid Extraction (Basic):
-
To the remaining organic layer in the separatory funnel, add a 10% sodium hydroxide solution.
-
Shake the funnel to deprotonate the salicylic acid, forming sodium salicylate, which is soluble in the aqueous layer.
-
Separate the lower aqueous layer containing the sodium salicylate.
-
-
Salicylic Acid Isolation:
-
Acidify the aqueous solution containing sodium salicylate by adding 3M HCl. This will protonate the salicylate, causing the less soluble salicylic acid to precipitate.
-
Isolate the solid salicylic acid via vacuum filtration.
-
2. Protocol for Quantification by HPLC
The following is a general outline based on a validated method for the analysis of aspirin and caffeine tablets.[7]
-
Standard Preparation:
-
Prepare a stock solution of USP Caffeine Reference Standard (e.g., 0.4 mg/mL) in a suitable diluent (e.g., methanol).
-
Prepare a standard solution containing a known concentration of aspirin and caffeine by diluting the stock solution.
-
-
Sample Preparation:
-
Grind a representative number of tablets (e.g., not less than 20) to a fine powder.
-
Accurately weigh a portion of the powder equivalent to a specific amount of aspirin and caffeine.
-
Transfer to a volumetric flask and add a portion of the diluent.
-
Sonicate for approximately 10 minutes to aid dissolution.
-
Dilute to the final volume with the diluent and mix well.
-
Centrifuge a portion of the solution to remove any undissolved excipients.
-
Use the clear supernatant for analysis.
-
-
Chromatographic Conditions:
-
Column: A suitable C18 column (e.g., Waters XSelect HSS T3, 4.6-mm x 15.0-cm, 3.5-µm).
-
Mobile Phase: A gradient program using a mixture of an acidic aqueous solution (e.g., 0.15% TFA in water) and an organic phase (e.g., acetonitrile (B52724) and methanol).
-
Flow Rate: 1.0 mL/min.
-
Detection: PDA detector set at an appropriate wavelength (e.g., 270 nm).
-
-
Analysis:
-
Inject the standard and sample solutions into the HPLC system.
-
Quantify the amount of caffeine and salicylic acid (a degradation product of aspirin) in the sample by comparing the peak areas to those of the standards.
-
Mandatory Visualizations
Caption: Caffeine's mechanism of action on neuronal activity.
Caption: Salicylate's inhibitory effect on the NF-κB signaling pathway.
Caption: A logical workflow for troubleshooting poor reproducibility.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Influence of Sodium Salicylate on Self-Aggregation and Caffeine Solubility in Water—A New Hypothesis from Experimental and Computational Data - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Influence of Sodium Salicylate on Self-Aggregation and Caffeine Solubility in Water-A New Hypothesis from Experimental and Computational Data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Methods for the Analysis of Aspirin and Caffeine Tablets [emergingstandards.usp.org]
- 8. Quantitative detection of caffeine in beverages using flowing atmospheric-pressure afterglow (FAPA) ionization high-resolution mass spectrometry imaging and performance evaluation of different thin-layer chromatography plates as sample substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. youtube.com [youtube.com]
Technical Support Center: Optimization of Recrystallization for Caffeine Salicylate Purification
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the recrystallization of caffeine (B1668208) salicylate (B1505791) for purification. This resource offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key quantitative data to address common challenges encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What is the ideal solvent system for the recrystallization of caffeine salicylate?
A1: A mixed-solvent system is often effective for the recrystallization of this compound. A common approach involves dissolving the crude this compound in a solvent in which it is readily soluble at an elevated temperature, such as dichloromethane (B109758), and then adding a less polar solvent in which it is poorly soluble, like petroleum ether, to induce crystallization upon cooling.[1]
Q2: What is the expected melting point of pure this compound?
A2: The melting point of pure this compound is approximately 137°C.[2] A broad melting range or a melting point significantly lower than this value may indicate the presence of impurities.
Q3: How can I improve the yield of my recrystallization?
A3: To improve the yield, ensure you are using a minimal amount of the primary solvent to dissolve the this compound at an elevated temperature.[3] Avoid using an excessive amount of solvent, as this will result in a significant portion of the product remaining in the mother liquor upon cooling. Additionally, allowing for slow cooling can promote the formation of larger, purer crystals and improve recovery.
Q4: My recrystallized product appears oily or forms an emulsion. What should I do?
A4: "Oiling out," where the solute separates as a liquid rather than a solid, can occur if the solution is supersaturated at a temperature above the melting point of the solute-solvent mixture. To resolve this, try adding a small amount of the primary (good) solvent to the heated mixture to ensure complete dissolution before cooling. Slower cooling rates can also help prevent oiling out.
Q5: What is the significance of crystal morphology, and how can I control it?
A5: Crystal morphology, or the shape and size of the crystals, can impact the purity and handling of the final product. The formation of long, thin needles can sometimes trap impurities.[4] To encourage the growth of more well-defined, less-inclusive crystals, a slower rate of cooling is recommended. Seeding the solution with a small crystal of pure this compound can also promote controlled crystal growth.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Crystal Formation | - Too much solvent was used.- The cooling process was too rapid.- The solution is not sufficiently saturated. | - Evaporate some of the solvent to increase the concentration of the solute.- Allow the solution to cool more slowly to room temperature before placing it in an ice bath.- Scratch the inside of the flask with a glass rod to induce nucleation. |
| Impure Product (Discoloration or Incorrect Melting Point) | - Incomplete removal of impurities during initial dissolution.- Rapid crystallization trapping impurities.- Inadequate washing of the filtered crystals. | - Consider a preliminary purification step, such as activated charcoal treatment, if colored impurities are present.- Ensure a slow cooling rate to allow for selective crystallization.- Wash the collected crystals with a small amount of the cold recrystallization solvent. |
| Poor Yield | - Incomplete precipitation of the product.- Using too much solvent.- Product loss during transfer or filtration. | - Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation.- Use the minimum amount of hot solvent necessary for complete dissolution.- Rinse all glassware with the cold recrystallization solvent to recover any remaining product. |
| "Oiling Out" of the Product | - The solution is highly supersaturated above the product's melting point in the solvent mixture.- The presence of significant impurities can lower the melting point. | - Reheat the mixture and add a small amount of the "good" solvent to ensure complete dissolution before attempting to cool again at a slower rate.- Consider a pre-purification step to remove impurities. |
Experimental Protocols
Protocol for Recrystallization of this compound
This protocol outlines a general procedure for the purification of crude this compound using a mixed-solvent recrystallization technique.
Materials:
-
Crude this compound
-
Dichloromethane
-
Petroleum ether
-
Erlenmeyer flask
-
Heating mantle or hot plate
-
Condenser (optional, to prevent solvent loss)
-
Buchner funnel and filter flask
-
Filter paper
-
Ice bath
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of dichloromethane and gently heat the mixture while stirring until the solid completely dissolves.[1]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Inducing Crystallization: While the solution is still warm, slowly add petroleum ether dropwise until the solution becomes slightly cloudy, indicating the point of saturation.[1] If the solution becomes too cloudy, add a few drops of warm dichloromethane until it clears.
-
Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold petroleum ether to remove any remaining soluble impurities.
-
Drying: Allow the crystals to dry completely on the filter paper or in a desiccator.
-
Analysis: Determine the melting point and calculate the percent yield of the purified this compound.
Quantitative Data Summary
| Parameter | Solvent System | Typical Temperature Range (°C) | Expected Yield (%) | Expected Purity (Melting Point °C) |
| Dissolution | Dichloromethane | 35-40 | N/A | N/A |
| Crystallization | Dichloromethane/Petroleum Ether | 0-25 | 70-85 | 135-137 |
Note: Expected yield and purity are dependent on the initial purity of the crude product and adherence to the optimized protocol.
Visualizations
Caption: Workflow for this compound Recrystallization.
Caption: Troubleshooting Logic for Recrystallization.
References
Validation & Comparative
LACK OF COMPARATIVE BIOAVAILABILITY DATA FOR CAFFEINE SALICYLATE VERSUS CAFFEINE
BIOAVAILABILITY AND PHARMACOKINETICS OF CAFFEINE (B1668208)
Caffeine, when administered orally, is known to be rapidly and almost completely absorbed by the human body.
Key Pharmacokinetic Parameters of Caffeine
| Parameter | Value | Description |
| Bioavailability (F) | ~100% | The proportion of the administered dose that reaches systemic circulation.[1][2] |
| Time to Peak Plasma Concentration (Tmax) | 15 - 120 minutes | The time taken to reach the maximum concentration in the blood.[2] |
| Peak Plasma Concentration (Cmax) | Varies with dose | The maximum concentration of the drug in the blood. |
| Half-life (t½) | 2.5 - 5 hours | The time it takes for the concentration of the drug in the body to be reduced by half.[2] |
| Metabolism | Primarily in the liver by the cytochrome P450 oxidase enzyme system (specifically, the CYP1A2 isozyme).[2] | |
| Excretion | Less than 3% of the ingested caffeine is excreted unchanged in the urine.[3] |
Caffeine's high bioavailability is attributed to its rapid absorption from the gastrointestinal tract.[2] Following ingestion, it is distributed throughout the body's water.[2]
CAFFEINE AND SALICYLATE (B1505791) INTERACTIONS
While direct bioavailability data for caffeine salicylate is lacking, some studies have investigated the interactions between caffeine and salicylates, which may have implications for bioavailability.
Increased Solubility:
Research has shown that sodium salicylate can increase the solubility of caffeine in water.[4][5] This is a significant finding because enhanced solubility can sometimes lead to faster dissolution and potentially quicker absorption, which could, in turn, affect bioavailability parameters like Tmax. The mechanism behind this increased solubility is thought to involve the formation of complexes between caffeine and salicylate molecules.[4]
Effects on Salicylate Bioavailability:
Several studies have demonstrated that caffeine can increase the bioavailability of aspirin (B1665792) (a salicylate).[6][7] When administered together, caffeine has been shown to increase the rate of appearance and the maximum plasma concentration of salicylate.[6][7] This suggests that caffeine can influence the absorption and pharmacokinetic profile of salicylates. However, these studies focus on the effect of caffeine on salicylate, not the other way around.
HYPOTHETICAL IMPLICATIONS FOR this compound BIOAVAILABILITY
Based on the available information, one might hypothesize that the formation of a caffeine-salicylate salt could potentially influence the bioavailability of caffeine. The increased aqueous solubility of caffeine in the presence of salicylate could theoretically lead to a faster rate of absorption and a shorter Tmax compared to caffeine alone. However, without direct in-vivo comparative studies, this remains a hypothesis. It is also possible that the dissociation of the this compound salt in the gastrointestinal tract could result in pharmacokinetic profiles that are not significantly different from the co-administration of caffeine and salicylic (B10762653) acid.
EXPERIMENTAL PROTOCOLS
To definitively determine the comparative bioavailability of this compound and caffeine, a randomized, crossover clinical trial would be necessary. Below is a generalized protocol for such a study, based on common methodologies found in caffeine pharmacokinetic research.[1][8]
A Randomized, Crossover Study to Compare the Bioavailability of this compound and Caffeine
-
Study Design: A randomized, two-period, two-sequence, crossover study.
-
Participants: Healthy adult volunteers, typically non-smokers, with a controlled caffeine intake prior to and during the study periods.
-
Interventions:
-
Test Product: A single oral dose of this compound (e.g., equivalent to 200 mg of caffeine).
-
Reference Product: A single oral dose of caffeine (e.g., 200 mg).
-
-
Washout Period: A washout period of at least 7 days between the two treatment periods to ensure complete elimination of the drug from the body.
-
Blood Sampling: Serial blood samples would be collected at predetermined time points before and after drug administration (e.g., 0, 15, 30, 45, 60, 90 minutes, and 2, 4, 6, 8, 12, 24 hours post-dose).
-
Bioanalytical Method: Plasma concentrations of caffeine would be determined using a validated high-performance liquid chromatography (HPLC) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Pharmacokinetic Analysis: The following pharmacokinetic parameters would be calculated for both formulations:
-
Area under the plasma concentration-time curve from time zero to the last measurable concentration (AUC0-t).
-
Area under the plasma concentration-time curve from time zero to infinity (AUC0-∞).
-
Maximum plasma concentration (Cmax).
-
Time to reach maximum plasma concentration (Tmax).
-
Elimination half-life (t½).
-
-
Statistical Analysis: The bioequivalence of the two formulations would be assessed by comparing the 90% confidence intervals for the geometric mean ratios (Test/Reference) of Cmax and AUC with the predetermined equivalence range (typically 80-125%).
VISUALIZATIONS
Experimental Workflow for a Bioavailability Study
A typical crossover design for a bioavailability study.
Caffeine Signaling Pathway
Simplified signaling pathway of caffeine as an adenosine receptor antagonist.
References
- 1. The absolute bioavailability of caffeine in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacology of Caffeine - Caffeine for the Sustainment of Mental Task Performance - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Effect of caffeine on the bioavailability and pharmacokinetics of aspirin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Influence of caffeine on aspirin pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of Caffeine on the Bioavailability and Pharmacokinetics of an Acetylsalicylic Acid-Paracetamol Combination: Results of a Phase I Study - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Anti-inflammatory Effects of Acetylsalicylic Acid and its Combination with Caffeine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the anti-inflammatory properties of acetylsalicylic acid (ASA) alone versus its combination with caffeine (B1668208). While the term "caffeine salicylate" might imply a distinct salt, the available scientific literature primarily focuses on the co-administration of caffeine and acetylsalicylic acid. This document synthesizes experimental findings to elucidate the potential synergistic effects and differing mechanisms of action.
Executive Summary
Acetylsalicylic acid is a cornerstone nonsteroidal anti-inflammatory drug (NSAID) that functions through the irreversible inhibition of cyclooxygenase (COX) enzymes. Caffeine, a methylxanthine, is frequently used as an analgesic adjuvant. Experimental evidence suggests that caffeine can potentiate the anti-inflammatory and analgesic effects of ASA, although the precise mechanisms are not fully elucidated and some studies present conflicting results. This guide will delve into the quantitative comparisons, experimental methodologies, and underlying signaling pathways.
Quantitative Data Comparison
The following table summarizes the quantitative data from preclinical studies on the anti-inflammatory effects of acetylsalicylic acid and its combination with caffeine.
| Parameter | Acetylsalicylic Acid (ASA) | ASA + Caffeine | Experimental Model | Reference |
| ED₅₀ (Anti-inflammatory) | 31 ± 7.0 mg/kg | 12 ± 4.8 mg/kg (with 10 mg/kg caffeine) | Carrageenan-induced pleurisy in rats | [1] |
| ED₅₀ (Anti-inflammatory) | 52 ± 16.0 mg/kg | 12 ± 2.9 mg/kg (with 5 mg/kg caffeine) | Carrageenan-induced hindlimb edema in rats | [1] |
| ED₅₀ (Analgesic) | 70 ± 5.7 mg/kg | 18 ± 4.7 mg/kg (with caffeine) | Carrageenan hyperalgesic test in rats | [1] |
| PGE₂ Synthesis Inhibition | IC₅₀ = 3.12 µM | Augmented inhibition | LPS-induced in primary rat microglial cells | |
| Effect on Peripheral PGE₂ | Dose-dependent inhibition | No alteration of ASA's inhibitory effect | Carrageenan-induced inflammation in rats | [2] |
Signaling Pathways and Mechanisms of Action
The anti-inflammatory effects of acetylsalicylic acid are primarily mediated through the inhibition of the cyclooxygenase (COX) pathway. Caffeine's adjuvant role appears to involve multiple mechanisms, which may not be directly related to prostaglandin (B15479496) synthesis inhibition at the site of inflammation.
Acetylsalicylic Acid: COX Pathway Inhibition
Acetylsalicylic acid irreversibly inhibits both COX-1 and COX-2 enzymes by acetylating a serine residue in their active sites.[1][3][4] This action blocks the conversion of arachidonic acid to prostaglandin H₂ (PGH₂), a precursor for various pro-inflammatory prostaglandins (B1171923) and thromboxanes.[3] Furthermore, aspirin-modified COX-2 can produce anti-inflammatory lipoxins.[4]
Caffeine: Adjuvant Anti-inflammatory Mechanisms
Caffeine's role as an adjuvant is multifaceted. While some studies show it can inhibit COX-2 protein synthesis and augment the inhibitory effect of ASA on prostaglandin E2 (PGE₂) synthesis, others suggest its potentiation of analgesia is independent of peripheral PGE₂ inhibition.[2] Other proposed mechanisms include the antagonism of adenosine (B11128) receptors, which are involved in nociceptive pathways, and its own intrinsic anti-inflammatory and antioxidant properties.[5]
Experimental Protocols
The following are generalized methodologies for key experiments cited in the comparison of acetylsalicylic acid and its combination with caffeine.
Carrageenan-Induced Paw Edema in Rats
This widely used model assesses the anti-inflammatory activity of compounds in vivo.
-
Animal Model: Male Wistar or Sprague-Dawley rats are typically used.
-
Procedure:
-
A baseline measurement of the rat's hind paw volume is taken using a plethysmometer.
-
The test compounds (acetylsalicylic acid, caffeine, or their combination) or a vehicle control are administered orally or intraperitoneally.
-
After a set period (e.g., 60 minutes), a sub-plantar injection of 1% carrageenan solution is administered into the right hind paw to induce localized inflammation and edema.
-
Paw volume is measured at various time points post-carrageenan injection (e.g., 1, 2, 3, and 4 hours).
-
-
Data Analysis: The percentage of inhibition of edema is calculated for the treated groups relative to the control group. The ED₅₀ (the dose that produces 50% of the maximum effect) can be determined from dose-response curves.
Carrageenan-Induced Pleurisy in Rats
This model is used to evaluate the effects of anti-inflammatory agents on fluid exudation and leukocyte migration.
-
Animal Model: Male Wistar rats are commonly used.
-
Procedure:
-
Test compounds or a vehicle are administered to the animals.
-
An intrapleural injection of carrageenan is given to induce an inflammatory response in the pleural cavity.
-
After a specified time (e.g., 4 hours), the animals are euthanized, and the pleural exudate is collected.
-
The volume of the exudate is measured.
-
The exudate can be further analyzed for total and differential leukocyte counts and the concentration of inflammatory mediators.
-
-
Data Analysis: The reduction in exudate volume and leukocyte migration in the treated groups is compared to the control group.
Prostaglandin E₂ (PGE₂) Synthesis Inhibition in Microglial Cells
This in vitro assay measures the direct inhibitory effect of compounds on the production of a key inflammatory prostaglandin.
-
Cell Culture: Primary rat microglial cells are cultured.
-
Procedure:
-
Cells are pre-treated with various concentrations of the test compounds (acetylsalicylic acid, caffeine, or their combination) for a specified duration.
-
Inflammation is induced by adding lipopolysaccharide (LPS) to the cell cultures.
-
After an incubation period (e.g., 24 hours), the cell culture supernatant is collected.
-
-
Data Analysis: The concentration of PGE₂ in the supernatant is quantified using an enzyme immunoassay (EIA) or enzyme-linked immunosorbent assay (ELISA). The IC₅₀ (the concentration that causes 50% inhibition of PGE₂ synthesis) is then calculated.
Experimental Workflow
The following diagram illustrates a general workflow for comparing the anti-inflammatory effects of acetylsalicylic acid and its combination with caffeine.
Conclusion
The combination of caffeine with acetylsalicylic acid demonstrates a significant potentiation of the anti-inflammatory and analgesic effects of ASA in preclinical models. This synergy allows for a reduction in the effective dose of acetylsalicylic acid, which could potentially lead to a better safety profile. While the primary mechanism of ASA is the clear inhibition of the COX pathway, caffeine's adjuvant effects are more complex and may involve multiple pathways, including adenosine receptor antagonism and modulation of COX-2 expression, rather than a direct enhancement of peripheral prostaglandin synthesis inhibition. Further research is warranted to fully elucidate the synergistic mechanisms and to evaluate the clinical implications of these findings.
References
- 1. ebm-journal.org [ebm-journal.org]
- 2. Adjuvant effect of caffeine on acetylsalicylic acid anti-nociception: prostaglandin E2 synthesis determination in carrageenan-induced peripheral inflammation in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Synergistic Effects of Caffeine in Combination with Conventional Drugs: Perspectives of a Drug That Never Ages - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Synergy: A Comparative Guide to Caffeine Salicylate's Analgesic Effects
For researchers and drug development professionals, the quest for more effective and safer analgesics is a continuous endeavor. This guide provides an objective comparison of the synergistic analgesic effects of caffeine (B1668208) salicylate (B1505791) against other common analgesic combinations, supported by preclinical experimental data. By presenting quantitative data in structured tables, detailing experimental protocols, and visualizing key pathways, this document aims to be a valuable resource for advancing pain management research.
Caffeine has long been recognized as an adjuvant that enhances the analgesic properties of various nonsteroidal anti-inflammatory drugs (NSAIDs). The combination of caffeine and salicylate, the primary active metabolite of aspirin (B1665792), has been a subject of interest for its potential to provide superior pain relief. This guide delves into the validation of this synergy, offering a comparative analysis with other widely used analgesic pairings.
Comparative Analgesic Efficacy
The following tables summarize the preclinical analgesic efficacy of caffeine salicylate and its components, alongside alternative analgesic combinations. The data is primarily derived from rodent models of pain, which are standard in pharmacological research for assessing the potential of analgesic compounds.
| Compound/Combination | Animal Model | Pain Induction | Route of Administration | ED50 (mg/kg) | Potency Ratio / Synergy | Reference |
| This compound & Components | ||||||
| Caffeine + Aspirin | Mouse | Acetic Acid-Induced Writhing | p.o. | Aspirin ED50 reduced from ~233.7 to ~82.2 with 10 mg/kg Caffeine | Potency Ratio: 3.23 | [1] |
| This compound | Rat | Tail Immersion Test | p.o. | Not Determined | 25% prolongation in tail withdrawal time at 6.01mg/100g | [2] |
| Aspirin | Rat | Pain-Induced Functional Impairment | p.o. | Dose-dependent effect | - | [3] |
| Caffeine | Rat | Pain-Induced Functional Impairment | p.o. | Ineffective alone | - | [3] |
| Alternative Analgesic Combinations | ||||||
| Paracetamol + Ibuprofen | Mouse | Acetic Acid-Induced Writhing | p.o. | Not specified, but combination showed superior efficacy to individual drugs | Synergistic | [4] |
| Tramadol + Celecoxib (CTC) | Rat | Postoperative Pain (Plantar Incision) | i.p. | Experimental ED50: 2.0 ± 0.5 (Mechanical Allodynia), 2.3 ± 0.5 (Thermal Hyperalgesia) | Synergistic (Theoretical ED50s were higher) | [2] |
| Diclofenac | Rat | Hot Plate & Formalin Test | i.p. | 7.20 | - | [5] |
| Diclofenac + Caffeine | Rat | Formalin Test | p.o. | Diclofenac ED50 of 6.715 mg/kg in combination | Synergistic | |
| Ketoprofen (B1673614) | Rat | Arthritic Pain | p.o. | 7.2 ± 1.4 | - | [1] |
| Ketoprofen + Caffeine | Rat | Arthritic Pain | p.o. | 0.4 ± 0.6 (with 17.8 mg/kg Caffeine) | ~18 times more potent than Ketoprofen alone | [1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.
Acetic Acid-Induced Writhing Test
This model is used to evaluate peripheral analgesic activity.
-
Animals: Male Swiss mice are commonly used.
-
Procedure:
-
Animals are pre-treated with the test compound (e.g., caffeine-aspirin combination) or vehicle orally (p.o.).
-
After a set period (e.g., 30-60 minutes), a 0.6% solution of acetic acid is injected intraperitoneally (i.p.).
-
The number of writhes (a characteristic stretching and constriction of the abdomen) is counted for a specific duration (e.g., 20 minutes).
-
-
Endpoint: A reduction in the number of writhes compared to the vehicle-treated group indicates an analgesic effect. The dose that produces a 50% reduction in writhing is determined as the ED50.
Randall-Selitto Test
This test measures mechanical nociceptive thresholds and is often used to assess inflammatory pain.
-
Animals: Wistar or Sprague-Dawley rats are typically used.
-
Procedure:
-
Inflammation is induced in one hind paw, for example, by a subplantar injection of carrageenan.
-
At the peak of inflammation, a mechanical stimulus of gradually increasing pressure is applied to the inflamed paw using a specialized apparatus.
-
The pressure at which the rat withdraws its paw is recorded as the pain threshold.
-
-
Endpoint: An increase in the paw withdrawal threshold after drug administration, compared to the pre-drug baseline, indicates an analgesic effect.
Hot Plate Test
This method assesses the response to a thermal stimulus and is sensitive to centrally acting analgesics.
-
Animals: Mice are commonly used.
-
Procedure:
-
The animal is placed on a heated plate maintained at a constant temperature (e.g., 55°C).
-
The latency to a nociceptive response (e.g., licking a hind paw or jumping) is recorded.
-
A cut-off time is set to prevent tissue damage.
-
-
Endpoint: An increase in the reaction latency after administration of the test substance indicates analgesia.
Tail Immersion Test
This is another thermal nociception test used to evaluate the efficacy of analgesics.
-
Animals: Rats or mice can be used.
-
Procedure:
-
The distal part of the animal's tail is immersed in a water bath maintained at a specific temperature (e.g., 52.5°C).
-
The time taken for the animal to withdraw its tail from the hot water is measured.
-
-
Endpoint: A prolongation of the tail withdrawal latency is indicative of an analgesic effect.[2]
Signaling Pathways and Mechanisms of Action
The synergistic analgesic effect of caffeine and salicylate is believed to be multifactorial, involving interactions with several key signaling pathways related to pain and inflammation.
Figure 1. Proposed synergistic analgesic mechanism of caffeine and salicylate.
Salicylate primarily acts by inhibiting cyclooxygenase (COX) enzymes, thereby reducing the production of prostaglandins which are key mediators of inflammation and pain sensitization.[6] Caffeine, on the other hand, is an antagonist of adenosine receptors. Adenosine is known to play a role in pain signaling, and by blocking its receptors, caffeine can contribute to analgesia.[7] The synergistic effect likely arises from these two distinct but complementary mechanisms of action, leading to a greater reduction in pain perception than either compound alone.
Experimental Workflow for Synergy Assessment
Isobolographic analysis is a widely accepted method for quantitatively assessing the nature of the interaction between two drugs.
Figure 2. Workflow for isobolographic analysis of drug combination synergy.
This systematic approach allows researchers to determine whether the effect of a drug combination is synergistic (greater than the sum of the individual effects), additive (equal to the sum), or antagonistic (less than the sum).
Logical Relationship of Isobolographic Analysis
The core principle of isobolographic analysis is the comparison of the experimentally determined effective dose of a drug combination with the theoretically additive dose.
Figure 3. Graphical representation of isobolographic analysis.
As illustrated, if the experimentally determined ED50 of the combination falls below the line of additivity, the interaction is synergistic. If it falls on the line, it is additive, and if it is above the line, the interaction is antagonistic.
Conclusion
The available preclinical data strongly supports the synergistic analgesic effect of caffeine when combined with salicylate. This combination demonstrates a clear advantage over the individual components and presents a compelling case for its utility in pain management. Compared to other analgesic combinations, the caffeine-salicylate pairing offers a well-documented mechanism of action and a quantifiable synergistic effect. Further research focusing on the specific formulation of this compound as a single entity and its performance in a wider range of preclinical pain models will be invaluable for solidifying its position in the therapeutic landscape. This guide provides a foundational framework for researchers to build upon in their efforts to develop improved analgesic therapies.
References
- 1. Effect of caffeine on antinociceptive action of ketoprofen in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Potentiation by caffeine of the analgesic effect of aspirin in the pain-induced functional impairment model in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. latamjpharm.org [latamjpharm.org]
- 5. Pharmacokinetics and Pharmacodynamics of (S)-Ketoprofen Co-Administered with Caffeine: A Preclinical Study in Arthritic Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. The Role of Caffeine in Pain Management: A Brief Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Cellular Battlefield: A Comparative Analysis of Caffeine Salicylate, Caffeine, and Salicylic Acid Cytotoxicity
For researchers, scientists, and drug development professionals, understanding the cytotoxic profiles of compounds is paramount in the quest for novel therapeutics. This guide provides an objective comparison of the cytotoxic effects of caffeine (B1668208) salicylate (B1505791) and its constituent components, caffeine and salicylic (B10762653) acid, supported by available experimental data and detailed methodologies.
Executive Summary
Caffeine salicylate, a salt formed from the stimulant caffeine and the nonsteroidal anti-inflammatory drug (NSAID) salicylic acid, presents a unique cytotoxic profile. This guide synthesizes findings from various studies to compare its effects with those of its individual components. While direct comparative studies on a single cell line are limited, this analysis consolidates available data to provide a comprehensive overview. Evidence suggests that both caffeine and salicylic acid individually induce cytotoxicity in a dose-dependent manner across various cell lines, primarily through the induction of apoptosis. The combination in this compound may offer a synergistic or altered cytotoxic potential, warranting further investigation.
Comparative Cytotoxicity Data
The following table summarizes the half-maximal inhibitory concentration (IC50) values for caffeine and salicylic acid across different cancer cell lines, as reported in various studies. It is important to note that direct comparisons between different cell lines should be made with caution due to inherent biological variations.
| Compound | Cell Line | IC50 Value | Reference |
| Caffeine | HCT116 (Colon Cancer) | 4720 µM | [1] |
| MCF-7 (Breast Cancer) | ~5 mM | [2] | |
| JB6 Cl41 (Mouse Epidermal) | 0.7 mM (inhibition of proliferation) | [3] | |
| Salicylic Acid | A549 (Lung Cancer) | 6.0 mM | [4][5] |
| Rheumatoid Synovial Cells | 1.2 mM (proliferation), 1.4 mM (viability) | [6] | |
| T47D (Breast Cancer) | More significant than salicylic acid alone | [7] | |
| This compound | Human Red Blood Cells | Cytotoxic at 100-200 ppm |
Experimental Protocols
To ensure reproducibility and standardization, detailed methodologies for key cytotoxicity and apoptosis assays are provided below.
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of this compound, caffeine, or salicylic acid and incubate for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a control.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
Membrane Integrity Assessment: Lactate (B86563) Dehydrogenase (LDH) Assay
The LDH assay quantifies the release of lactate dehydrogenase from damaged cells into the culture medium, serving as an indicator of cytotoxicity.
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Supernatant Collection: After the incubation period, centrifuge the plates and carefully collect the cell culture supernatant.
-
LDH Reaction: Transfer the supernatant to a new 96-well plate and add the LDH reaction mixture according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Absorbance Measurement: Measure the absorbance at 490 nm.
-
Data Analysis: Calculate the percentage of LDH release relative to a maximum LDH release control (cells treated with a lysis buffer).
Apoptosis Detection: Annexin V-FITC/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the compounds as described previously.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and Propidium Iodide to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; and late apoptotic or necrotic cells are both Annexin V- and PI-positive.
Protein Expression Analysis: Western Blotting
Western blotting is used to detect changes in the expression of key proteins involved in apoptosis signaling pathways.
Protocol:
-
Protein Extraction: Lyse the treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against target proteins (e.g., Bcl-2, Bax, cleaved caspase-3, PARP), followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathways in Cytotoxicity
The cytotoxic effects of caffeine and salicylic acid are often mediated by the induction of apoptosis through distinct signaling pathways.
Caffeine-Induced Apoptosis
Caffeine has been shown to induce apoptosis through multiple mechanisms, including cell cycle arrest and modulation of key signaling pathways. One prominent pathway involves the inhibition of the PI3K/Akt/mTOR signaling cascade.
Caption: Caffeine-induced apoptosis via PI3K/Akt/mTOR pathway inhibition.
Salicylic Acid-Induced Apoptosis
Salicylic acid can induce apoptosis through various mechanisms, including the activation of p53 and the modulation of the Bcl-2 family of proteins, leading to mitochondrial dysfunction.
Caption: Salicylic acid-induced apoptosis via p53 and mitochondrial pathway.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for assessing the comparative cytotoxicity of the three compounds.
Caption: General experimental workflow for comparative cytotoxicity analysis.
Conclusion
This guide provides a foundational comparison of the cytotoxic properties of this compound, caffeine, and salicylic acid. The available data indicates that both caffeine and salicylic acid are cytotoxic to various cell lines, primarily by inducing apoptosis. The provided experimental protocols offer a standardized approach for further investigation. Future research should focus on direct comparative studies of all three compounds on a panel of relevant cell lines to elucidate the specific cytotoxic potential and mechanisms of action of this compound. Such studies will be invaluable for its potential development as a therapeutic agent.
References
- 1. Evaluation of the Combined Effect of Caffeine and 5-Fluorouracil on Colorectal Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytotoxicity of Caffeine on MCF-7 Cells Measured by XTT Cell Proliferation Assay (P06-038-19) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The enigmatic effects of caffeine in cell cycle and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. "Inhibitory effects of salicylic acid on A549 human lung adenocarcinoma" by DJANAN VEJSELOVA and HATİCE MEHTAP KUTLU [journals.tubitak.gov.tr]
- 5. researchgate.net [researchgate.net]
- 6. Aspirin and sodium salicylate inhibit proliferation and induce apoptosis in rheumatoid synovial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. QSAR and Anticancer effect of Alkyl salicylate on Breast cancer T47D Cells Lines - ProQuest [proquest.com]
In Vivo Efficacy of Caffeine Salicylate vs. Caffeine Citrate: A Comparative Guide
This guide provides a detailed comparison of the in vivo efficacy of caffeine (B1668208) salicylate (B1505791) and caffeine citrate (B86180), drawing upon available experimental data. The information is intended for researchers, scientists, and professionals in drug development to facilitate an objective understanding of the performance of these two caffeine salts.
Comparative Overview
This guide, therefore, presents a juxtaposition of their in vivo effects in their respective areas of study to offer a comprehensive overview of their biological activities.
Quantitative Data Summary
The following tables summarize the key quantitative data from in vivo studies on caffeine salicylate and caffeine citrate.
Table 1: In Vivo Efficacy of this compound in Rodent Models
| Parameter | Animal Model | Treatment Group (Dose) | Control/Standard | Result | Percentage Change/Effect | Citation |
| CNS Stimulant Activity | ||||||
| Locomotor Activity | Swiss albino male mice | This compound | Caffeine | Increased locomotor activity | 49.24% (this compound) vs. 37.1% (Caffeine) | [1] |
| Swiss albino male mice | This compound (34 mg/kg, p.o.) | Control | Significant increase in locomotor activity | 36.75% increase | [2] | |
| Number of Crossings (Open Field Test) | Wistar rats | This compound | Caffeine | Increased number of crossings | 54.89% (this compound) vs. 42.34% (Caffeine) | [1] |
| Rearing (Open Field Test) | Wistar rats | This compound | Caffeine | Increased number of rearings | 27.87% (this compound) vs. 17.26% (Caffeine) | [1] |
| Duration of Immobility (Forced Swim Test) | Rats | This compound (34 mg/kg, p.o.) | Control | Significant decrease in immobility | 51.50% decrease | [2] |
| Anti-inflammatory Activity | ||||||
| % Inhibition of Rat Paw Edema (60 min) | Wistar rats | This compound | Diclofenac | Inhibition of inflammation | 16.40% (this compound) vs. 51.0% (Diclofenac) | [1] |
| % Inhibition of Rat Paw Edema (120 min) | Wistar rats | This compound | Diclofenac | Inhibition of inflammation | 18.75% (this compound) vs. 62.5% (Diclofenac) | [1] |
| Analgesic Activity | ||||||
| Tail Withdrawal Time | Wistar rats | This compound | Pentazocine | Prolonged tail withdrawal time | 25% increase (this compound) vs. 78.88% (Pentazocine) | [1] |
Table 2: In Vivo Efficacy of Caffeine Citrate in Preterm Infants for Apnea (B1277953) of Prematurity
| Parameter | Study Population | Treatment Regimen | Outcome | Citation |
| Reduction in Apneic Spells | 37 premature infants | Loading dose: 10 mg/kg IV; Maintenance dose: 2.5 or 5 mg/kg oral | Significant decrease in the number of apneic spells in both groups.[3] | [3] |
| Apnea Elimination/Reduction | 82 evaluable premature neonates | Standard dosing | Apnea was eliminated or reduced by at least 50% in significantly more neonates receiving caffeine citrate versus placebo.[4][5] | [4][5] |
| Comparison with Aminophylline (B1665990) | 125 premature infants | Retrospective analysis | Overall response rate of 86% for caffeine citrate, significantly higher than 72% for aminophylline.[6] | [6] |
| High vs. Low Maintenance Dose | Meta-analysis of 13 RCTs (1515 patients) | High dose: 10-20 mg/kg/day; Low dose: 5-10 mg/kg/day | High-dose group showed greater effective treatment rate and lower extubation failure rate.[7] | [7] |
| Survival without Neurodevelopmental Disability | 2006 infants (500-1250 g) | Loading dose: 20 mg/kg; Maintenance dose: 5 mg/kg/day | Improved rate of survival without neurodevelopmental disability at 18-21 months.[8] | [8] |
Experimental Protocols
This compound Studies
-
Locomotor Activity: The locomotor activity in Swiss albino male mice was measured using an actophotometer.[1] Animals were divided into groups and received either the control substance, caffeine, or this compound. The locomotor activity was recorded as a measure of CNS stimulation.[1][2]
-
Open Field Test: Wistar rats were used to evaluate exploratory behavior.[1] The number of crossings (locomotor activity) and rearings (exploratory behavior) were counted in an open field apparatus after administration of the test compounds.[1]
-
Forced Swim Test: This test was used to assess antidepressant-like activity in rats. The duration of immobility was recorded after the animals were placed in a container of water from which they could not escape.[2]
-
Anti-inflammatory Activity (Rat Paw Edema): Inflammation was induced in the paw of Wistar rats. The percentage inhibition of the edema was measured at 60 and 120 minutes after administration of this compound or the standard anti-inflammatory drug, diclofenac.[1]
-
Analgesic Activity (Tail Withdrawal Test): This test measures the pain response in Wistar rats. The time taken for the rat to withdraw its tail from a source of radiant heat was measured after administration of this compound or the standard analgesic, pentazocine.[1]
Caffeine Citrate Studies
-
Treatment of Apnea of Prematurity: Clinical trials in preterm infants typically involve a loading dose of caffeine citrate followed by daily maintenance doses.[3][9][10] The primary efficacy endpoint is the reduction in the frequency of apneic episodes.[3][4][5] Dosing is often administered intravenously or orally.[3][9]
-
Pharmacokinetic Studies: Blood samples are collected from infants at various time points after caffeine citrate administration to determine pharmacokinetic parameters such as half-life (t1/2), clearance, and volume of distribution.[3]
-
Comparative Clinical Trials: The efficacy and safety of caffeine citrate have been compared to other methylxanthines like aminophylline or to a placebo in randomized controlled trials.[6][11] Outcomes measured include the rate of treatment success and the incidence of adverse effects such as tachycardia and feeding intolerance.[6][11]
Signaling Pathways and Experimental Workflows
Caffeine's Primary Mechanism of Action
Caffeine's primary mechanism of action is the antagonism of adenosine (B11128) receptors, specifically the A1 and A2A subtypes.[3][12] By blocking these receptors, caffeine prevents the inhibitory effects of adenosine on neurotransmission, leading to increased neuronal firing and the release of various neurotransmitters, which contributes to its stimulant effects.
Comparative Experimental Workflow for Efficacy Assessment
The following diagram illustrates a generalized workflow for comparing the in vivo efficacy of two compounds like this compound and caffeine citrate, based on the methodologies described in the cited literature.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. ijipls.co.in [ijipls.co.in]
- 3. scielo.br [scielo.br]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Comparison of caffeine citrate and aminophylline for treating primary apnea inpremature infants [zgddek.com]
- 7. Efficacy and Safety of Different Maintenance Doses of Caffeine Citrate for Treatment of Apnea in Premature Infants: A Systematic Review and Meta-Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. publications.ashp.org [publications.ashp.org]
- 9. Caffeine for the Pharmacological Treatment of Apnea of Prematurity in the NICU: Dose Selection Conundrum, Therapeutic Drug Monitoring and Genetic Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Caffeine therapy in preterm infants - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comparative efficacy and safety of caffeine citrate and aminophylline in treating apnea of prematurity: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pharmacokinetics, pharmacodynamics and metabolism of caffeine in newborns - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Guide to the Bioassay Validation of Caffeine Salicylate Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of bioassays for validating the activity of caffeine (B1668208) salicylate (B1505791). It includes supporting experimental data, detailed protocols for key experiments, and visualizations of relevant signaling pathways and workflows to aid in the comprehensive assessment of this compound.
Comparative Analysis of Bioactivities
Caffeine salicylate, a salt formed from caffeine and salicylic (B10762653) acid, exhibits a range of biological activities stemming from its constituent components. The following tables summarize quantitative data from various bioassays, comparing the activity of this compound to relevant standards and its individual components.
Table 1: Antimicrobial Activity
| Compound/Standard | Test Organism | Minimum Inhibitory Concentration (MIC) |
| This compound | Staphylococcus aureus (Gram-positive) | 0.35 - 2.5 µg/ml |
| Escherichia coli (Gram-negative) | 1.5 - 10 µg/ml | |
| Streptomycin | Gram-positive & Gram-negative bacteria | Activity nearly the same as this compound[1] |
Note: The activity of this compound was found to be higher than caffeine alone against both Gram-positive and Gram-negative bacteria.
Table 2: Cytotoxicity Assay
| Compound | Cell Line | Cytotoxic Concentration |
| This compound | Human Red Blood Cells | 100 - 200 ppm[1] |
| Caffeine | Human Red Blood Cells | 200 - 250 ppm |
Table 3: Central Nervous System (CNS) Stimulant Activity
| Compound | Assay | Result |
| This compound | Actophotometer (Locomotor Activity) | 49.24% increase[2] |
| Caffeine | Actophotometer (Locomotor Activity) | 37.1% increase[2] |
| This compound | Open Field Test (Number of Crossings) | 54.89% increase[2] |
| Caffeine | Open Field Test (Number of Crossings) | 42.34% increase[2] |
| This compound | Open Field Test (Rearing) | 27.87% increase[2] |
| Caffeine | Open Field Test (Rearing) | 17.26% increase[2] |
Table 4: Anti-inflammatory and Analgesic Activity
| Compound/Standard | Assay | Result (% Inhibition/Effect) |
| This compound | Formalin-induced Rat Paw Edema (60 min) | 16.40% inhibition[2] |
| Formalin-induced Rat Paw Edema (120 min) | 18.75% inhibition[2] | |
| Diclofenac | Formalin-induced Rat Paw Edema (60 min) | 51.0% inhibition[2] |
| Formalin-induced Rat Paw Edema (120 min) | 62.5% inhibition[2] | |
| This compound | Tail Immersion Test (Analgesic) | 25% prolongation of tail withdrawal[2] |
| Pentazocine | Tail Immersion Test (Analgesic) | 78.88% prolongation of tail withdrawal[2] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Determination
This protocol is based on the broth microdilution method.
Materials:
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Bacterial strains (Staphylococcus aureus, Escherichia coli)
-
This compound, Caffeine, and Streptomycin standard solutions
-
Spectrophotometer
Procedure:
-
Prepare a standardized bacterial inoculum (approximately 5 x 10^5 CFU/ml) in MHB.
-
Serially dilute the test compounds (this compound, Caffeine) and the standard antibiotic (Streptomycin) in MHB in the wells of a 96-well plate.
-
Add the bacterial inoculum to each well.
-
Include a positive control (inoculum without test compound) and a negative control (broth only).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Cytotoxicity Assay: Red Blood Cell (RBC) Lysis Assay
This protocol assesses the hemolytic activity of the compounds on human red blood cells.
Materials:
-
Fresh human red blood cells
-
Phosphate-buffered saline (PBS)
-
This compound and Caffeine solutions of varying concentrations
-
Triton X-100 (positive control for 100% lysis)
-
Spectrophotometer
Procedure:
-
Collect fresh human blood and centrifuge to pellet the RBCs. Wash the pellet three times with PBS.
-
Prepare a 2% (v/v) suspension of RBCs in PBS.
-
In a 96-well plate, add the RBC suspension to wells containing different concentrations of the test compounds.
-
Include a negative control (RBCs in PBS) and a positive control (RBCs with Triton X-100).
-
Incubate the plate at 37°C for 1 hour.
-
Centrifuge the plate and transfer the supernatant to a new plate.
-
Measure the absorbance of the supernatant at 540 nm, which corresponds to the amount of hemoglobin released.
-
Calculate the percentage of hemolysis relative to the positive control.
CNS Stimulant Activity: Actophotometer Test
This protocol measures the spontaneous locomotor activity of mice.
Materials:
-
Actophotometer
-
Swiss albino mice
-
This compound and Caffeine solutions
-
Saline solution (vehicle control)
Procedure:
-
Acclimatize the mice to the laboratory conditions for at least one hour before the experiment.
-
Record the basal motor activity of each mouse for 10 minutes by placing them individually in the actophotometer.
-
Administer the test compounds (this compound, Caffeine) or saline orally to different groups of mice.
-
After 30 minutes of administration, place each mouse back into the actophotometer and record the locomotor activity for 10 minutes.
-
The percentage increase in locomotor activity is calculated by comparing the post-treatment counts to the basal counts.
Anti-inflammatory Activity: Carrageenan-Induced Paw Edema
This in vivo assay evaluates the anti-inflammatory effect of the compounds.
Materials:
-
Wistar rats
-
1% Carrageenan solution in saline
-
This compound and Diclofenac solutions
-
Plethysmometer
Procedure:
-
Measure the initial paw volume of the rats using a plethysmometer.
-
Administer the test compounds (this compound) or the standard drug (Diclofenac) orally.
-
After 1 hour, inject 0.1 ml of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume at different time intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.
-
The percentage inhibition of edema is calculated by comparing the increase in paw volume in the treated groups with the control group.
Analgesic Activity: Tail Immersion Test
This method assesses the central analgesic activity of the compounds.
Materials:
-
Wistar rats or mice
-
Water bath maintained at 55 ± 0.5°C
-
This compound and Pentazocine solutions
Procedure:
-
Record the basal reaction time of each animal by immersing the tip of the tail (about 2-3 cm) into the hot water. The time taken for the animal to flick its tail is the reaction time. A cut-off time of 15 seconds is maintained to prevent tissue damage.
-
Administer the test compounds (this compound) or the standard drug (Pentazocine) orally.
-
Measure the reaction time again at different time intervals (e.g., 30, 60, 90, and 120 minutes) after drug administration.
-
The percentage increase in reaction time is calculated as an index of analgesia.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways influenced by caffeine and salicylate, as well as a typical experimental workflow for bioassay validation.
Caption: Caffeine's primary mechanisms of CNS stimulation.
References
A Comparative Analysis of Caffeine and its Salts on Adenosine Receptor Binding
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the binding affinities of caffeine (B1668208) and its common salt forms—caffeine citrate (B86180) and caffeine sodium benzoate (B1203000)—to the four subtypes of adenosine (B11128) receptors (A1, A2A, A2B, and A3). This analysis is supported by quantitative data from radioligand binding assays and includes detailed experimental protocols for replication and further investigation.
Introduction to Caffeine and Adenosine Receptors
Caffeine, a methylxanthine alkaloid, is the most widely consumed psychoactive substance globally.[1] Its primary mechanism of action is the antagonism of adenosine receptors.[2] Adenosine, an endogenous purine (B94841) nucleoside, modulates numerous physiological processes by activating four G protein-coupled receptors (GPCRs): A1, A2A, A2B, and A3.[2] These receptors are integral in various signaling pathways and are significant targets in drug discovery for a range of conditions. Caffeine's structural similarity to adenosine allows it to bind to these receptors without activating them, thereby blocking the effects of endogenous adenosine.[1]
Dissociation of Caffeine Salts in Physiological Solutions
Caffeine is often formulated as salts, such as caffeine citrate and caffeine sodium benzoate, to enhance its solubility.[3][4] For the purpose of receptor binding studies in physiological buffers (typically at a pH of ~7.4), it is crucial to consider the dissociation of these salts.
-
Caffeine is a weak base, with the pKa of its conjugate acid being approximately 0.6.[5][6]
-
Citric acid is a triprotic acid with pKa values of approximately 3.13, 4.76, and 6.40.[7][8][9][10][11]
-
Benzoic acid is a monoprotic acid with a pKa of about 4.2.[12][13][14][15]
Given these pKa values, at a physiological pH of 7.4, both citric acid and benzoic acid will be fully deprotonated, existing as their respective conjugate bases (citrate and benzoate). Caffeine, being a very weak base, will be predominantly in its neutral, free-base form. Consequently, in aqueous solutions used for binding assays, caffeine citrate and caffeine sodium benzoate are expected to be fully dissociated.[16] This means the binding activity observed is attributable to the caffeine molecule itself, and the binding affinities of the salts are considered equivalent to that of the caffeine free base.
Quantitative Comparison of Caffeine Binding Affinity
The following table summarizes the inhibition constants (Ki) of caffeine for the four human adenosine receptor subtypes. These values were determined through competitive radioligand binding assays. Lower Ki values indicate higher binding affinity.
| Compound | Receptor Subtype | Inhibition Constant (Ki) in µM |
| Caffeine | A1 | 12 - 50 |
| Caffeine | A2A | 2.4 - 40 |
| Caffeine | A2B | 13 - 100 |
| Caffeine | A3 | > 100 |
Note: The range of Ki values reflects the variability across different studies and experimental conditions.
Adenosine Receptor Signaling Pathways
Adenosine receptors modulate intracellular signaling primarily through their interaction with heterotrimeric G proteins, which in turn affect the activity of adenylyl cyclase and the concentration of cyclic AMP (cAMP).
References
- 1. researchgate.net [researchgate.net]
- 2. youtube.com [youtube.com]
- 3. CAFFEINE and SODIUM BENZOATE (8000-95-1) for sale [vulcanchem.com]
- 4. What is the mechanism of Caffeine Citrate? [synapse.patsnap.com]
- 5. Caffeine | C8H10N4O2 | CID 2519 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Caffeine | 58-08-2 [chemicalbook.com]
- 7. Citric acid - Wikipedia [en.wikipedia.org]
- 8. Citric Acid [commonorganicchemistry.com]
- 9. our blogs! - Citric Acid: A Comprehensive Guide - Order affordable lab supplies at Laboratory Discounter. From microscopes to chemicals, fast delivery in the UK. Browse our range today! [laboratoriumdiscounter.nl]
- 10. Citric acid anhydrous Molecular biology | C6H8O7 | Biosolve Shop [shop.biosolve-chemicals.eu]
- 11. scilearn.sydney.edu.au [scilearn.sydney.edu.au]
- 12. Benzoic Acid | C6H5COOH | CID 243 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Benzoic Acid - Structure, Properties, Reactions | Turito [turito.com]
- 14. global.oup.com [global.oup.com]
- 15. proprep.com [proprep.com]
- 16. quora.com [quora.com]
A Comparative Guide to the Cross-Validation of Analytical Methods for Caffeine and Salicylate Determination
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two common analytical techniques, High-Performance Liquid Chromatography (HPLC) and Ultraviolet (UV) Spectrophotometry, for the simultaneous quantification of caffeine (B1668208) and salicylate (B1505791). The information presented is based on a compilation of experimental data from various studies to offer an objective overview of each method's performance.
Introduction
Caffeine, a central nervous system stimulant, is frequently formulated with analgesics like salicylate (often in the form of acetylsalicylic acid or its metabolite, salicylic (B10762653) acid) in various pharmaceutical preparations. Accurate and reliable quantification of these active pharmaceutical ingredients (APIs) is crucial for quality control and regulatory compliance. This guide explores the cross-validation of HPLC and UV spectrophotometry, presenting their respective methodologies and performance characteristics.
Methodology and Experimental Protocols
Detailed experimental protocols for both HPLC and UV spectrophotometric methods are outlined below. These protocols are synthesized from multiple validated methods to provide a representative overview.
High-Performance Liquid Chromatography (HPLC) Protocol
HPLC is a highly selective and sensitive technique for the separation and quantification of individual components in a mixture.
Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV or Photodiode Array (PDA) detector is required.
Chromatographic Conditions:
-
Column: A reversed-phase C18 or C8 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.
-
Mobile Phase: A variety of mobile phases can be employed. A common isocratic mobile phase consists of a mixture of methanol (B129727), water, and acetic acid.[1] Another option is a mixture of acetonitrile (B52724) and water, with the pH adjusted using phosphoric acid.[2]
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Detection Wavelength: Detection is often performed at a wavelength where both compounds have reasonable absorbance, such as 275 nm[1], or at the individual λmax of each compound.
-
Injection Volume: A standard injection volume is 20 µL.
-
Column Temperature: The column is typically maintained at ambient or a slightly elevated temperature (e.g., 30°C).
Standard and Sample Preparation:
-
Standard Stock Solutions: Prepare individual stock solutions of caffeine and salicylic acid in a suitable solvent, such as methanol or the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions containing both analytes at different concentrations by diluting the stock solutions.
-
Sample Preparation: For solid dosage forms, a representative number of tablets are weighed, finely powdered, and an accurately weighed portion is dissolved in the solvent. The solution is then sonicated, diluted to a known volume, and filtered through a 0.45 µm filter before injection.
Ultraviolet (UV) Spectrophotometry Protocol
UV spectrophotometry is a simpler and more cost-effective method, but it is generally less specific than HPLC, especially for complex mixtures. The simultaneous equation method is often employed for the analysis of two-component mixtures.
Instrumentation: A double-beam UV-Visible spectrophotometer with a 1 cm quartz cuvette is required.
Methodology:
-
Solvent Selection: A solvent in which both caffeine and salicylate are soluble and that does not interfere with their absorbance is chosen. A common solvent is 0.1 N sodium hydroxide.
-
Determination of λmax: The wavelength of maximum absorbance (λmax) for both caffeine and salicylate is determined by scanning their individual standard solutions over a suitable UV range (e.g., 200-400 nm).
-
Preparation of Standard Solutions: A series of standard solutions of both caffeine and salicylate are prepared in the chosen solvent.
-
Measurement of Absorbance: The absorbance of each standard solution is measured at the λmax of both compounds.
-
Development of Simultaneous Equations: Based on Beer-Lambert's law, a set of simultaneous equations is derived using the absorptivity values of the two drugs at both wavelengths.
-
Sample Analysis: The absorbance of the sample solution is measured at the two selected wavelengths, and the concentrations of caffeine and salicylate are calculated by solving the simultaneous equations.
Data Presentation: A Comparative Analysis of Method Validation Parameters
The following tables summarize the typical validation parameters for the HPLC and UV spectrophotometric methods based on data reported in various studies.
Table 1: Comparison of HPLC and UV Spectrophotometry for Caffeine and Salicylate Analysis
| Validation Parameter | HPLC | UV Spectrophotometry |
| Linearity (Correlation Coefficient, r²) | > 0.999[3] | Typically > 0.99 |
| Accuracy (% Recovery) | 98 - 102% | 97 - 103% |
| Precision (% RSD) | < 2% | < 3% |
| Specificity/Selectivity | High (separation of analytes and impurities) | Lower (potential for spectral interference) |
| Limit of Detection (LOD) | Lower (ng/mL range) | Higher (µg/mL range) |
| Limit of Quantification (LOQ) | Lower (ng/mL range) | Higher (µg/mL range) |
| Robustness | Generally good | Sensitive to changes in pH and solvent |
Table 2: Detailed HPLC Validation Data (Example)
| Parameter | Caffeine | Salicylic Acid | Acceptance Criteria |
| Linearity Range (µg/mL) | 5 - 50 | 5 - 50 | r² > 0.99 |
| Correlation Coefficient (r²) | 0.9995 | 0.9992 | |
| Accuracy (% Recovery) | 99.5 ± 1.2 | 100.2 ± 1.5 | 98 - 102% |
| Precision (Intra-day %RSD) | 0.85 | 1.10 | < 2% |
| Precision (Inter-day %RSD) | 1.25 | 1.50 | < 2% |
Table 3: Detailed UV Spectrophotometry Validation Data (Example)
| Parameter | Caffeine | Salicylate | Acceptance Criteria |
| Linearity Range (µg/mL) | 2 - 20 | 5 - 25 | r² > 0.99 |
| Correlation Coefficient (r²) | 0.998 | 0.997 | |
| Accuracy (% Recovery) | 101.5 ± 1.8 | 99.8 ± 2.1 | 97 - 103% |
| Precision (Intra-day %RSD) | 1.5 | 1.8 | < 3% |
| Precision (Inter-day %RSD) | 2.1 | 2.5 | < 3% |
Mandatory Visualization
The following diagrams illustrate the logical workflow of the cross-validation process.
Caption: Workflow for the cross-validation of analytical methods.
Conclusion
Both HPLC and UV spectrophotometry can be effectively used for the simultaneous determination of caffeine and salicylate.
-
HPLC offers superior specificity, sensitivity, and precision, making it the method of choice for regulatory submissions and in instances where the separation of potential impurities or degradation products is critical.[1][2]
-
UV Spectrophotometry , while less specific, provides a rapid, simple, and cost-effective alternative for routine quality control where the sample matrix is well-defined and free from interfering substances.
The choice of method will ultimately depend on the specific requirements of the analysis, including the desired level of accuracy and precision, the complexity of the sample matrix, and the available instrumentation and resources. This guide provides the foundational information to assist researchers and drug development professionals in making an informed decision.
References
Comparative Permeability of Caffeine Salicylate Across Biological Membranes: A Guide for Researchers
This guide provides a comparative analysis of the permeability of caffeine (B1668208) and salicylic (B10762653) acid, the components of caffeine salicylate (B1505791), across various biological and artificial membranes. It is designed for researchers, scientists, and drug development professionals, offering a comprehensive overview of experimental data and methodologies to inform formulation and delivery strategies. The interaction between caffeine and salicylic acid, which can form a complex, significantly influences their individual transport characteristics.
Introduction to Membrane Permeability
The ability of a drug to permeate biological membranes is a critical determinant of its absorption and bioavailability. For caffeine salicylate, understanding the transport of its constituent molecules—caffeine and salicylic acid—across different barriers is essential for predicting its efficacy. This guide examines permeability through three main types of models:
-
Artificial Membranes: Such as the Parallel Artificial Membrane Permeability Assay (PAMPA), which models passive diffusion.
-
Cell-Based Models: The Caco-2 cell line is the gold standard for predicting intestinal absorption, accounting for passive, active, and paracellular transport.
-
Excised Tissues: Animal tissues, particularly porcine skin, are frequently used in ex vivo studies to model transdermal absorption due to their structural similarity to human skin.[1]
Comparative Permeability Data
The following tables summarize the apparent permeability coefficients (Papp) and other permeation parameters for caffeine and salicylic acid across various membranes. These values are highly dependent on the specific experimental conditions, including pH, vehicle formulation, and the integrity of the membrane.
Table 1: Permeability of Caffeine Across Various Membranes
| Membrane Model | Permeability Coefficient (Papp / Kp) | Experimental Conditions | Source |
| Porcine Ear Skin (untreated) | Papp: ~2.5 x 10-7 cm/s | Franz Diffusion Cell, 1 mg/mL caffeine solution | [2] |
| Porcine Ear Skin (tape-stripped) | Papp: ~1.2 x 10-6 cm/s | Stratum corneum partially removed | [2] |
| Porcine Sublingual Mucosa | Papp: ~1.1 x 10-6 cm/s | Freshly excised, dermatomed tissue | [3] |
| Rat Everted Gut Sac | Papp: 0.28 ± 0.04 x 10-4 cm/s | High permeability marker | [4] |
| PermeaPad (Artificial) | Papp: 7.4 x 10-6 cm/s | 10 mM phosphate (B84403) buffer | [5] |
| 16HBE Lung Cells (Static) | Papp: ~7.2 x 10-4 cm/min | In vitro model | [6] |
| 16HBE Lung Cells (Fluidic) | Papp: ~2.4 x 10-4 cm/min | Reduced permeability under flow | [6] |
Table 2: Permeability of Salicylic Acid Across Various Membranes
| Membrane Model | Permeability Coefficient (Papp / Kp) | Experimental Conditions | Source |
| Porcine Skin | Kp: 7.43 x 10-3 cm/h | Control sample, Franz Diffusion Cell | [7] |
| Porcine Skin (impaired barrier) | Permeation increases linearly with barrier disturbance | Tape-stripping method | [8] |
| Planar Phospholipid Bilayer | Pm,AH (neutral form): 1.2 cm/s | High permeability for the uncharged species | [9] |
| Planar Phospholipid Bilayer | Pm,A- (charged form): 4 x 10-7 cm/s | Low permeability for the anion | [9] |
| Human Red Cell Membrane | Efflux indicates un-ionized species penetrates the membrane | pH-dependent transport | [10] |
Note on Caffeine-Salicylate Interaction: The complexation between caffeine and salicylic acid can reduce the overall absorption rate of salicylic acid.[11] This is attributed to the formation of a complex that is either unabsorbed or more slowly absorbed than free salicylic acid.[11] Conversely, sodium salicylate has been shown to significantly increase the solubility of caffeine in aqueous solutions, which can be a critical factor in formulation.[12]
Experimental Protocols and Workflows
Detailed methodologies are crucial for the replication and comparison of permeability studies. Below are the standard protocols for the most common assays.
Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA model is a high-throughput, cell-free assay used to predict passive transcellular permeability.[13]
Methodology:
-
Membrane Preparation: A filter plate with 96 wells is coated with a solution of lipids (e.g., 1,2-dioleoyl-sn-glycero-3-phosphocholine) in an organic solvent (e.g., dodecane) to form an artificial lipid membrane.
-
Donor Solution: The test compound (this compound) is dissolved in a buffer solution at a specific pH and added to the wells of the filter (donor) plate.
-
Assay Assembly: The donor plate is placed on top of an acceptor plate containing a fresh buffer solution. The compound then diffuses from the donor, through the artificial membrane, into the acceptor compartment.
-
Incubation: The plate assembly is incubated at a controlled temperature (e.g., 37°C) for a specified period.
-
Quantification: After incubation, the concentration of the compound in both the donor and acceptor wells is determined using a suitable analytical method, typically UV-Vis spectroscopy or LC-MS. The apparent permeability coefficient (Papp) is then calculated.
Caco-2 Cell Permeability Assay
This assay uses a human colon adenocarcinoma cell line (Caco-2) that differentiates into a monolayer of polarized enterocytes, serving as an excellent model for intestinal drug absorption.[14] It can assess passive diffusion, active transport, and efflux mechanisms.
Methodology:
-
Cell Culture: Caco-2 cells are seeded onto permeable filter supports in multi-well plates and cultured for approximately 21 days until they form a confluent, differentiated monolayer.
-
Monolayer Integrity Check: The integrity of the cell monolayer is verified by measuring the Transepithelial Electrical Resistance (TEER).
-
Permeability Study: The culture medium is replaced with a transport buffer. The test compound is added to the apical (AP) side to measure absorption (AP to Basolateral, BL) or to the basolateral side to measure efflux (BL to AP).
-
Incubation and Sampling: The plates are incubated at 37°C with gentle shaking. Samples are taken from the acceptor compartment at various time points.
-
Quantification: The concentration of the compound in the samples is analyzed by LC-MS or HPLC. The Papp is calculated based on the rate of appearance of the compound in the acceptor compartment.
Franz Diffusion Cell Assay for Skin Permeation
This ex vivo method is the standard for evaluating the transdermal delivery of drugs.[8] It uses excised skin, often from porcine sources, mounted in a Franz diffusion cell.[15][16]
Methodology:
-
Skin Preparation: Full-thickness or dermatomed skin (e.g., porcine ear skin) is prepared and visually inspected for integrity.
-
Mounting: The skin sample is mounted between the donor and receptor chambers of the Franz diffusion cell, with the stratum corneum facing the donor chamber.
-
Receptor Fluid: The receptor chamber is filled with a phosphate-buffered saline (PBS) solution, often with a solubilizing agent, maintained at 37°C and stirred continuously to ensure sink conditions.
-
Application: The formulation containing this compound is applied evenly to the skin surface in the donor chamber.
-
Sampling: At predetermined time intervals, samples are withdrawn from the receptor fluid for analysis and replaced with fresh, pre-warmed buffer.
-
Quantification: The amount of drug that has permeated the skin is quantified using HPLC or another sensitive analytical technique. The steady-state flux (Jss) and permeability coefficient (Kp) are then calculated.
Conclusion
The permeability of this compound is a complex process influenced by the individual characteristics of caffeine and salicylic acid, their interaction, the chosen formulation, and the nature of the biological barrier.
-
Caffeine is generally considered a compound with good permeability, often used as a high-permeability marker.[4]
-
Salicylic acid permeability is highly dependent on its ionization state, with the neutral, un-ionized form being significantly more permeable than the anion.[9][10]
-
The choice of permeability model is critical. PAMPA is effective for high-throughput screening of passive diffusion, while Caco-2 assays provide more comprehensive data that includes active transport. Franz diffusion cells with excised skin are indispensable for transdermal formulation development, as they account for the complex barrier function of the stratum corneum.[8]
This guide highlights that a multi-faceted approach, utilizing data from artificial, cell-based, and tissue models, is necessary to fully characterize the permeability profile of this compound and to develop effective drug delivery systems.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Permeability Assessment of a High-Throughput Mucosal Platform - PMC [pmc.ncbi.nlm.nih.gov]
- 6. publikationen.sulb.uni-saarland.de [publikationen.sulb.uni-saarland.de]
- 7. mdpi.com [mdpi.com]
- 8. Barrier function of intact and impaired skin: percutaneous penetration of caffeine and salicylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A New Model of Weak Acid Permeation through Membranes Revisited: Does Overton Still Rule? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. On the mechanism of transport of salicylate and p-hydroxybenzoic acid across human red cell membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Influence of Sodium Salicylate on Self-Aggregation and Caffeine Solubility in Water—A New Hypothesis from Experimental and Computational Data - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medium.com [medium.com]
- 14. Comparison of Drug Permeabilities and BCS Classification: Three Lipid-Component PAMPA System Method versus Caco-2 Monolayers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Physiologically-based pharmacokinetic model of in vitro porcine ear skin permeation for drug delivery research - PubMed [pubmed.ncbi.nlm.nih.gov]
Enhanced Dermal Delivery: A Comparative Analysis of Caffeine Salicylate and Caffeine
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Dermal Penetration
The pursuit of enhanced topical and transdermal drug delivery is a cornerstone of modern pharmaceutical and cosmetic science. Caffeine (B1668208), a widely utilized active ingredient with antioxidant and various physiological activities in the skin, often faces limitations in its dermal penetration due to its hydrophilic nature.[1] The formation of caffeine salicylate (B1505791), a salt combining caffeine with salicylic (B10762653) acid, has been proposed as a strategy to improve its delivery into the skin. This guide provides a comparative analysis of the dermal penetration of caffeine salicylate versus caffeine alone, supported by experimental data and detailed methodologies.
Quantitative Analysis of Dermal Penetration
While direct comparative studies on the dermal penetration of this compound versus caffeine are limited, we can synthesize data from multiple in vitro studies to draw meaningful comparisons. The following tables summarize key permeation parameters for caffeine and salicylic acid, often determined using Franz diffusion cells, a standard in vitro model for assessing dermal absorption.[2][3]
It is important to note that direct comparison between studies should be approached with caution due to variations in experimental conditions, such as skin type (human, porcine, or synthetic), vehicle formulation, and study duration.
Table 1: In Vitro Dermal Permeation of Caffeine
| Formulation/Vehicle | Skin Model | Mean Flux (μg/cm²/h) | Permeability Coefficient (Kp x 10⁻³ cm/h) | Cumulative Permeation (μg/cm²) | Study Duration (h) |
| Aqueous Solution | Human Epidermis | 2.24 ± 1.43 | Not Reported | Not Reported | Not specified |
| Gel (1%) | Human Skin | Higher absorption rates than 3% and 5% gels | Not Reported | Not Reported | Not specified |
| Microemulsion | Fresh Rat Skin | Not Reported | 8.2 | Not Reported | Not specified |
| Aqueous Control | Human Epidermal Membranes | Not Reported | Not Reported | Approx. 5 | 8 |
| Nanoemulsion with Oleic Acid | Human Epidermal Membranes | Not Reported | Not Reported | Approx. 25 | 8 |
Table 2: In Vitro Dermal Permeation of Salicylic Acid
| Formulation/Vehicle | Skin Model | Mean Flux (μg/cm²/h) | Permeability Coefficient (Kp x 10⁻³ cm/h) | Cumulative Permeation (nmol/cm²) | Study Duration (h) |
| Not specified | Porcine Skin | Increases linearly with barrier disturbance | Not Reported | Not Reported | Not specified |
| Not specified | Excised Human Skin (EHS) | Not Reported | Not Reported | Highest among EHS, EpiDerm-200-X, and Strat-M | 6 |
| Not specified | Silicone Membrane | Not Reported | Not Reported | Lower than caffeine | Not specified |
One study noted that the complexation of salicylic acid with caffeine resulted in a significant decrease in the overall salicylic acid absorption rate, suggesting that the formation of a salt or complex can indeed alter the permeation characteristics of the individual components.[1]
Mechanism of Enhanced Penetration: The Role of Salicylic Acid
Salicylic acid is a well-known keratolytic agent and is recognized for its ability to act as a chemical penetration enhancer.[4] Its mechanism of action in facilitating the dermal absorption of other molecules, such as caffeine, is believed to involve:
-
Disruption of the Stratum Corneum: Salicylic acid can disrupt the highly organized lipid structure of the stratum corneum, the primary barrier to percutaneous absorption. This disruption creates more permeable pathways for other molecules to pass through.
-
Increased Solubilization: Salicylic acid may increase the solubility of caffeine within the skin's lipid matrix, thereby improving its partitioning from the vehicle into the stratum corneum.
Experimental Protocols
The following section details a standard methodology for assessing in vitro dermal penetration using Franz diffusion cells, a commonly employed technique in the cited studies.[2][5][6][7]
In Vitro Skin Permeation Study using Franz Diffusion Cells
1. Skin Membrane Preparation:
-
Full-thickness skin (e.g., human or porcine) is obtained from a reliable source.
-
The skin is carefully prepared by removing any subcutaneous fat and is cut to the appropriate size to fit between the donor and receptor chambers of the Franz diffusion cell.
-
Alternatively, synthetic membranes like Strat-M® can be used.[7]
2. Franz Diffusion Cell Assembly:
-
The prepared skin membrane is mounted on the Franz diffusion cell with the stratum corneum side facing the donor compartment.
-
The receptor chamber is filled with a suitable receptor solution (e.g., phosphate-buffered saline, PBS) and maintained at a physiological temperature (typically 32-37°C) using a circulating water bath. The receptor fluid is continuously stirred to ensure a uniform concentration.[6]
3. Application of Test Formulation:
-
A precise amount of the test formulation (e.g., caffeine solution, this compound solution) is applied to the surface of the skin in the donor chamber.
4. Sampling and Analysis:
-
At predetermined time intervals, samples are withdrawn from the receptor solution.
-
An equal volume of fresh, pre-warmed receptor solution is immediately added back to the receptor chamber to maintain sink conditions.
-
The concentration of the active ingredient (e.g., caffeine) in the collected samples is quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).[3]
5. Data Analysis:
-
The cumulative amount of the drug permeated per unit area is plotted against time.
-
The steady-state flux (Jss) is determined from the slope of the linear portion of the curve.
-
The permeability coefficient (Kp) is calculated by dividing the flux by the initial concentration of the drug in the donor compartment.
Visualizing the Pathways and Processes
To better understand the underlying mechanisms and experimental procedures, the following diagrams have been generated using the Graphviz (DOT language).
References
- 1. researchgate.net [researchgate.net]
- 2. Multi-chamber microfluidic platform for high-precision skin permeation testing - Lab on a Chip (RSC Publishing) DOI:10.1039/C6LC01574C [pubs.rsc.org]
- 3. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 4. Synergistic efficacy of salicylic acid with a penetration enhancer on human skin monitored by OCT and diffuse reflectance spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. preprints.org [preprints.org]
- 7. Protocol for In-vitro Permeation Testing Using Strat-M® Membranes [sigmaaldrich.com]
caffeine salicylate versus other salicylate derivatives: a comparative review
A Detailed Examination of Efficacy, Pharmacokinetics, and Mechanisms of Action for Researchers and Drug Development Professionals
Salicylate (B1505791) derivatives have long been a cornerstone of analgesic and anti-inflammatory therapy. From the ubiquitous acetylsalicylic acid (aspirin) to more specialized derivatives, this class of compounds continues to be a focus of research for improving therapeutic indices. This guide provides a comparative review of caffeine (B1668208) salicylate against other notable salicylate derivatives, including acetylsalicylic acid, sodium salicylate, choline (B1196258) magnesium trisalicylate, salsalate, and diflunisal (B1670566). The comparison is based on available experimental data on their pharmacological effects and pharmacokinetic profiles.
Executive Summary
Caffeine has been shown to enhance the analgesic effects of salicylates, primarily through its adjuvant properties. However, caffeine salicylate, a distinct chemical entity, presents a unique profile. This review collates preclinical and clinical data to offer a comparative perspective on its performance relative to other salicylates. While direct comparative studies on this compound are limited, this guide synthesizes available information to provide a comprehensive overview for researchers and drug development professionals.
Data Presentation: A Comparative Overview
The following tables summarize the available quantitative data for the selected salicylate derivatives, focusing on their anti-inflammatory and analgesic efficacy, as well as their pharmacokinetic parameters.
Table 1: Comparative Anti-inflammatory and Analgesic Efficacy
| Compound | Experimental Model | Dose/Concentration | Observed Effect | Reference |
| Acetylsalicylic Acid (Aspirin) | Carrageenan-induced Paw Edema (Rat) | 100 mg/kg | Significant inhibition of edema | [1] |
| Tail-flick Test (Mouse) | 100 mg/kg | Significant increase in tail-flick latency | [2] | |
| Acetic Acid-induced Writhing (Mouse) | 200 mg/kg | 82% inhibition of writhing | [3] | |
| Sodium Salicylate | Tail-flick Test (Mouse) | 3-300 µg (intradermal) | Dose-dependent increase in tail-flick latency | [4] |
| Hot Plate Test (Rat) | - | Effective in increasing response temperature | [5] | |
| Diflunisal | Post-operative Pain (Human) | 500 mg | Comparable maximal analgesia to 600 mg ASA, but longer duration | [6] |
| Rheumatoid Arthritis (Human) | 1 g/day | At least as good therapeutic effect as 4g/day ASA with better tolerability | [7] | |
| Salsalate | Rheumatoid Arthritis (Human) | - | As efficacious as diclofenac | [8] |
| Choline Magnesium Trisalicylate | Osteoarthritis (Human) | - | Significant improvement in pain and inflammation | [9] |
Table 2: Comparative Pharmacokinetic Parameters
| Compound | Bioavailability | Tmax (Peak Plasma Time) | Half-life (t1/2) | Protein Binding | Reference |
| Acetylsalicylic Acid (Aspirin) | ~50% (as ASA) | Rapid (tablets) | Short (as ASA), Dose-dependent (as salicylate) | 80-90% (salicylate) | [10][11][12] |
| Sodium Salicylate | High | ~30 min (solution) | Variable | Concentration-dependent | [13][14] |
| Choline Magnesium Trisalicylate | High | 2-4 hours | ~9 hours | High | [9][15][16] |
| Salsalate | Incomplete (~47% as salicylic (B10762653) acid in rats) | - | ~1 hour (parent), longer for salicylic acid | ~95% (parent) | [6][17][18] |
| Diflunisal | Rapid and complete | 2-3 hours | 8-12 hours | >99% | [19][20][21][22] |
Note: Pharmacokinetic data for this compound as a single entity is not well-documented in the reviewed literature.
Mechanism of Action: Signaling Pathways
Salicylate derivatives primarily exert their anti-inflammatory effects through the inhibition of cyclooxygenase (COX) enzymes, which are crucial for the synthesis of prostaglandins, key mediators of inflammation and pain.[23] However, other mechanisms, such as the modulation of NF-κB signaling, also play a significant role.[24]
dot digraph "Salicylate_Mechanism_of_Action" { graph [fontname = "Arial", fontsize = 12, labelloc = "t", label = "Mechanism of Action of Salicylate Derivatives", rankdir = "LR", splines = "ortho", bgcolor = "#FFFFFF", nodesep=0.6, ranksep=0.8]; node [fontname = "Arial", fontsize = 10, shape = "box", style = "rounded,filled", color = "#202124", fontcolor="#FFFFFF"];
// Nodes Arachidonic_Acid [label = "Arachidonic Acid", fillcolor = "#FBBC05"]; COX1_COX2 [label = "COX-1 / COX-2", fillcolor = "#EA4335"]; Prostaglandins [label = "Prostaglandins", fillcolor = "#FBBC05"]; Inflammation [label = "Inflammation\n(Pain, Fever, Swelling)", shape = "ellipse", fillcolor = "#34A853"]; Salicylates [label = "Salicylate\nDerivatives", shape = "diamond", style="filled", fillcolor = "#4285F4"]; NFkB_Pathway [label = "NF-κB Pathway", fillcolor = "#EA4335"]; Proinflammatory_Genes [label = "Pro-inflammatory\nGene Expression", fillcolor = "#FBBC05"];
// Edges Arachidonic_Acid -> COX1_COX2 [color = "#5F6368"]; COX1_COX2 -> Prostaglandins [color = "#5F6368"]; Prostaglandins -> Inflammation [color = "#5F6368"]; Salicylates -> COX1_COX2 [label = "Inhibition", color = "#34A853", fontcolor="#202124", arrowhead="tee"]; NFkB_Pathway -> Proinflammatory_Genes [color = "#5F6368"]; Proinflammatory_Genes -> Inflammation [color = "#5F6368"]; Salicylates -> NFkB_Pathway [label = "Inhibition", color = "#34A853", fontcolor="#202124", arrowhead="tee"];
} Caption: Salicylate derivatives' primary mechanisms of action.
Experimental Protocols
Carrageenan-Induced Paw Edema in Rats (Anti-inflammatory Assay)
This is a widely used preclinical model to evaluate the anti-inflammatory activity of compounds.[25][26][27]
-
Animals: Male Wistar or Sprague-Dawley rats (150-200g).
-
Procedure:
-
Animals are fasted overnight with free access to water.
-
The initial volume of the right hind paw is measured using a plethysmometer.
-
The test compound (e.g., salicylate derivative) or vehicle is administered orally or intraperitoneally.
-
After a specific time (e.g., 60 minutes), 0.1 mL of 1% carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw.[1]
-
Paw volume is measured at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[1]
-
-
Data Analysis: The percentage inhibition of edema is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
dot digraph "Carrageenan_Paw_Edema_Workflow" { graph [fontname = "Arial", fontsize = 12, labelloc = "t", label = "Carrageenan-Induced Paw Edema Workflow", rankdir = "TB", splines = "ortho", bgcolor = "#FFFFFF", nodesep=0.4]; node [fontname = "Arial", fontsize = 10, shape = "box", style = "rounded,filled", color = "#202124", fontcolor="#FFFFFF"];
// Nodes Start [label = "Start", shape = "ellipse", fillcolor = "#34A853"]; Acclimatize [label = "Acclimatize Rats", fillcolor = "#F1F3F4", fontcolor="#202124"]; Measure_Initial [label = "Measure Initial\nPaw Volume", fillcolor = "#F1F3F4", fontcolor="#202124"]; Administer_Drug [label = "Administer Test Compound\nor Vehicle", fillcolor = "#4285F4"]; Wait [label = "Wait (e.g., 60 min)", shape = "ellipse", fillcolor = "#FBBC05"]; Inject_Carrageenan [label = "Inject Carrageenan\n(0.1 mL, 1%)", fillcolor = "#EA4335"]; Measure_Post [label = "Measure Paw Volume\n(hourly for 5h)", fillcolor = "#F1F3F4", fontcolor="#202124"]; Analyze [label = "Calculate % Inhibition\nof Edema", fillcolor = "#34A853"]; End [label = "End", shape = "ellipse", fillcolor = "#34A853"];
// Edges Start -> Acclimatize [color = "#5F6368"]; Acclimatize -> Measure_Initial [color = "#5F6368"]; Measure_Initial -> Administer_Drug [color = "#5F6368"]; Administer_Drug -> Wait [color = "#5F6368"]; Wait -> Inject_Carrageenan [color = "#5F6368"]; Inject_Carrageenan -> Measure_Post [color = "#5F6368"]; Measure_Post -> Analyze [color = "#5F6368"]; Analyze -> End [color = "#5F6368"]; } Caption: Workflow for the carrageenan-induced paw edema model.
Tail-Flick Test in Mice (Analgesic Assay)
This method is used to assess the central analgesic activity of compounds.[28][29]
-
Animals: Male Swiss albino mice (20-25g).
-
Apparatus: Tail-flick analgesiometer.
-
Procedure:
-
The basal reaction time of each mouse to a radiant heat source applied to the tail is recorded. The cut-off time is typically set to 10-15 seconds to prevent tissue damage.
-
The test compound or vehicle is administered.
-
The tail-flick latency is measured at different time intervals (e.g., 30, 60, 90, and 120 minutes) after drug administration.
-
-
Data Analysis: The increase in tail-flick latency is calculated as an indicator of analgesic activity.
Quantification of Salicylates in Plasma by HPLC
This method is used for pharmacokinetic studies.[17][30][31]
-
Sample Preparation:
-
Collect blood samples at predetermined time points after drug administration.
-
Centrifuge to separate plasma.
-
Protein precipitation is performed using an acid like perchloric acid or trichloroacetic acid.
-
The supernatant is collected for analysis.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer, pH adjusted) and an organic solvent (e.g., methanol (B129727) or acetonitrile).
-
Detection: UV detection at a wavelength of approximately 230 nm or 295-305 nm.
-
-
Quantification: A calibration curve is generated using standard solutions of the salicylate of interest. The concentration in the plasma samples is determined by comparing their peak areas to the calibration curve.
Determination of Prostaglandin E2 (PGE2) Levels
PGE2 levels in biological samples can be measured to assess the in vivo inhibition of COX enzymes.
-
Method 1: Enzyme-Linked Immunosorbent Assay (ELISA) [5][28][32]
-
This is a competitive immunoassay where PGE2 in the sample competes with a labeled PGE2 for binding to a limited number of antibody sites. The amount of labeled PGE2 bound is inversely proportional to the amount of PGE2 in the sample.
-
-
Method 2: Liquid Chromatography-Mass Spectrometry (LC-MS/MS) [2][3]
-
This is a highly sensitive and specific method for the quantification of PGE2. It involves extraction of PGE2 from the sample, followed by chromatographic separation and mass spectrometric detection.
-
Conclusion
The available evidence suggests that while caffeine is a known analgesic adjuvant, the specific compound this compound lacks extensive direct comparative data against other salicylate derivatives. Acetylsalicylic acid remains the benchmark for anti-inflammatory and analgesic effects. Other derivatives like diflunisal and choline magnesium trisalicylate offer advantages in terms of longer half-life and potentially better gastrointestinal tolerability. Salsalate provides an alternative with a different primary mechanism of action targeting the NF-κB pathway.
For researchers and drug development professionals, this comparative review highlights the need for further investigation into the pharmacological and pharmacokinetic profile of this compound as a distinct entity. Such studies would be crucial in determining its potential therapeutic niche and advantages over existing salicylate-based therapies. The provided experimental protocols offer a standardized framework for conducting such comparative efficacy and safety studies.
References
- 1. Anti-inflammatory activity of crude and detoxified leaves of Daphne oleoides Schreb. on carrageenan-induced paw edema in wistar rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The local antinociceptive actions of nonsteroidal antiinflammatory drugs in the mouse radiant heat tail-flick test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. drugs.com [drugs.com]
- 7. dovepress.com [dovepress.com]
- 8. A modified hot-plate test sensitive to mild analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Articles [globalrx.com]
- 10. Bioavailability of acetylsalicylic acid and salicylic acid from rapid-and slow-release formulations, and in combination with dipyridamol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Variability in the Responsiveness to Low-Dose Aspirin: Pharmacological and Disease-Related Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Aspirin - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. The influence of age on salicylate pharmacokinetics in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Choline magnesium trisalicylate: comparative pharmacokinetic study of once-daily and twice-daily dosages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. benchchem.com [benchchem.com]
- 18. Salsalate | C14H10O5 | CID 5161 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. Diflunisal: A review of pharmacokinetic and pharmacodynamic properties, drug interactions, and special tolerability studies in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 20. ijclinmedcasereports.com [ijclinmedcasereports.com]
- 21. Diflunisal: Package Insert / Prescribing Information [drugs.com]
- 22. Diflunisal | C13H8F2O3 | CID 3059 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 23. What is the mechanism of Salsalate? [synapse.patsnap.com]
- 24. cabidigitallibrary.org [cabidigitallibrary.org]
- 25. mdpi.com [mdpi.com]
- 26. phytopharmajournal.com [phytopharmajournal.com]
- 27. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 28. taylorandfrancis.com [taylorandfrancis.com]
- 29. Hot plate test - Wikipedia [en.wikipedia.org]
- 30. academic.oup.com [academic.oup.com]
- 31. reference.medscape.com [reference.medscape.com]
- 32. Pharmacokinetics of Salicylic Acid Following Intravenous and Oral Administration of Sodium Salicylate in Sheep [ouci.dntb.gov.ua]
A Head-to-Head Comparison of Caffeine Salicylate and Other CNS Stimulants: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive, data-driven comparison of caffeine (B1668208) salicylate (B1505791) against other prominent central nervous system (CNS) stimulants, including caffeine, amphetamine, methylphenidate, and modafinil (B37608). It is intended for researchers, scientists, and drug development professionals seeking an objective analysis of these compounds' performance, supported by experimental data and detailed methodologies.
Executive Summary
Caffeine salicylate, a salt of caffeine and salicylic (B10762653) acid, demonstrates enhanced CNS stimulant properties compared to caffeine alone. While direct head-to-head experimental data with other major stimulants like amphetamine, methylphenidate, and modafinil is limited, this guide synthesizes available preclinical data to provide a comparative overview. This compound exhibits a distinct pharmacological profile, suggesting a potential for unique therapeutic applications. Its primary mechanism is believed to involve adenosine (B11128) receptor antagonism, similar to caffeine, but with potentially altered potency and pharmacokinetics due to the salicylate moiety. The other stimulants in this comparison primarily exert their effects through modulation of the dopamine (B1211576) transporter.
Mechanism of Action
The CNS stimulants discussed herein exhibit distinct primary mechanisms of action, which are crucial for understanding their pharmacological effects.
Signaling Pathways
The following diagrams illustrate the primary signaling pathways associated with each class of CNS stimulant.
Unveiling the Antimicrobial Potential of Caffeine Salicylate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antimicrobial spectrum of caffeine (B1668208) salicylate (B1505791) against other antimicrobial agents. The information presented is collated from various scientific studies to offer a comprehensive overview supported by experimental data.
Antimicrobial Spectrum: A Quantitative Comparison
The antimicrobial efficacy of a compound is primarily determined by its Minimum Inhibitory Concentration (MIC), the lowest concentration that prevents visible growth of a microorganism. The following tables summarize the MIC values for caffeine salicylate, its individual components (caffeine and salicylic (B10762653) acid), and standard antibiotics against a range of microorganisms. This data allows for a comparative assessment of their antimicrobial potency.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound and its Components
| Compound | Test Organism | MIC | Reference |
| This compound | Gram-positive bacteria | 0.35 - 2.5 µg/mL | [1] |
| Gram-negative bacteria | 1.5 - 10 µg/mL | [1] | |
| Caffeine | Staphylococcus aureus | >16 mg/mL | [2] |
| Escherichia coli | 62.5 to >2,000 µg/mL | ||
| Pseudomonas aeruginosa | >16 mg/mL | [2] | |
| Klebsiella pneumoniae | 16 mg/mL | [2] | |
| Candida albicans | 24.4 - 37.2 mg/L | [3] | |
| Salicylic Acid | Staphylococcus aureus | 250 - 500 µg/mL | |
| Escherichia coli | 250 - 500 µg/mL | ||
| Pseudomonas aeruginosa | ~10 mM (~1381 µg/mL) | [4] |
Table 2: Minimum Inhibitory Concentration (MIC) of Standard Antibiotics
| Antibiotic | Test Organism | MIC | Reference |
| Streptomycin | Staphylococcus aureus | Varies | [1] |
| Escherichia coli | Varies | [1] | |
| Ciprofloxacin | Escherichia coli | Varies | [5][6][7] |
| Gentamicin | Gram-negative bacteria | Varies | [2] |
| Fluconazole | Candida albicans | Varies | [3] |
Note: The MIC values can vary between studies due to different experimental conditions and bacterial strains used.
Experimental Protocols
The following are detailed methodologies for two key experiments used to determine the antimicrobial spectrum of a compound.
Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This method is a standardized procedure for determining the MIC of an antimicrobial agent.
a. Preparation of Materials:
-
Microorganism: A pure, overnight culture of the test microorganism.
-
Growth Medium: Mueller-Hinton Broth (MHB) is commonly used for bacteria.
-
Antimicrobial Agent: A stock solution of the test compound (e.g., this compound) of known concentration.
-
96-Well Microtiter Plate: Sterile, U- or flat-bottom plates.
b. Procedure:
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland turbidity standard. This is then diluted in MHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Serial Dilution:
-
Add 100 µL of sterile MHB to all wells of the microtiter plate.
-
Add 100 µL of the antimicrobial stock solution to the first well of a row, creating a 1:2 dilution.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard the final 100 µL from the last well.
-
-
Inoculation: Add 100 µL of the prepared bacterial inoculum to each well, bringing the final volume to 200 µL. This further dilutes the antimicrobial agent by a factor of two.
-
Controls:
-
Growth Control: A well containing only MHB and the bacterial inoculum.
-
Sterility Control: A well containing only MHB.
-
-
Incubation: Incubate the plate at 35-37°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.
Determination of Minimum Bactericidal Concentration (MBC)
This assay is performed after the MIC test to determine the lowest concentration of an antimicrobial agent required to kill a microorganism.
a. Procedure:
-
Subculturing: Following the MIC determination, take a 10-100 µL aliquot from each well that showed no visible growth (i.e., at and above the MIC).
-
Plating: Spread the aliquot onto a sterile, antimicrobial-free agar (B569324) plate (e.g., Mueller-Hinton Agar).
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours.
-
Reading Results: The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the initial inoculum count.
Mechanisms of Action: Visualized
The antimicrobial effects of caffeine and salicylic acid are attributed to their interference with specific bacterial pathways.
Caffeine's Proposed Mechanism of Action
Caffeine is believed to inhibit bacterial growth by interfering with DNA repair mechanisms. One of the key pathways affected is the SOS response, which is crucial for repairing DNA damage.
Caption: Proposed mechanism of caffeine's antimicrobial action.
Salicylic Acid's Mechanism of Action in E. coli
In Escherichia coli, salicylic acid has been shown to induce antibiotic resistance by activating the multiple antibiotic resistance (mar) operon. This operon regulates the expression of genes that can reduce the susceptibility of the bacterium to various antibiotics.
Caption: Activation of the mar operon by salicylic acid in E. coli.
Experimental Workflow
The following diagram illustrates the general workflow for assessing the antimicrobial spectrum of a test compound like this compound.
Caption: General workflow for antimicrobial susceptibility testing.
References
- 1. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 2. New Life of an Old Drug: Caffeine as a Modulator of Antibacterial Activity of Commonly Used Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antifungal Activity of Caffeine in Combination with Fluconazole against Candida albicans [iem.modares.ac.ir]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. sciencealert.com [sciencealert.com]
- 7. newatlas.com [newatlas.com]
Comparative Assessment of Caffeine Salicylate's Formulation Stability: A Guide for Researchers
For drug development professionals, researchers, and scientists, understanding the formulation stability of an active pharmaceutical ingredient (API) is paramount. This guide provides a comparative assessment of caffeine (B1668208) salicylate's formulation stability against two common alternatives: caffeine citrate (B86180) and caffeine benzoate (B1203000). Due to a lack of direct head-to-head comparative studies in existing literature, this guide synthesizes available stability data and presents a comprehensive experimental protocol for a robust comparative assessment.
Overview of Caffeine Salts in Pharmaceutical Formulations
Caffeine, a widely consumed central nervous system stimulant, is often formulated as a salt to enhance its solubility and bioavailability. Caffeine salicylate (B1505791), caffeine citrate, and caffeine benzoate are three such salts, each with distinct physicochemical properties that influence their stability in various dosage forms.
-
Caffeine Salicylate: This salt combines caffeine with salicylic (B10762653) acid, offering potential synergistic analgesic and anti-inflammatory properties. However, the ester-like linkage may be susceptible to hydrolysis.
-
Caffeine Citrate: A commonly used form, particularly in neonatal medicine, for the treatment of apnea (B1277953) of prematurity. Its stability in aqueous solutions has been relatively well-documented.[1][2][3]
-
Caffeine Benzoate: Often used in combination with sodium benzoate, which also acts as a preservative, this formulation is utilized as a central nervous system stimulant.[4][5]
Comparative Stability Profile
While direct comparative stability data is limited, this section summarizes the known stability characteristics of each caffeine salt based on available literature. A standardized stability testing protocol, as outlined in the subsequent section, is recommended for a definitive comparison.
Table 1: Summary of Known Stability Characteristics of Caffeine Salts
| Parameter | This compound | Caffeine Citrate | Caffeine Benzoate |
| Primary Degradation Pathway | Expected to be hydrolysis of the salicylate moiety and potential oxidation of caffeine. | Generally stable in aqueous solutions, with minimal degradation reported under typical storage conditions.[1][2] | Degradation can be influenced by pH and light, particularly affecting the benzoate component.[6][7] |
| pH Sensitivity | Stability is likely pH-dependent, with potential for accelerated degradation in acidic or alkaline conditions.[6] | Stable over a range of pH values suitable for pharmaceutical formulations. | Stability is pH-dependent. |
| Photostability | Potential for photosensitivity, a common characteristic of aromatic compounds. | Generally considered photostable, especially when protected from light. | Subject to photodegradation.[7] |
| Thermal Stability | Expected to be less stable than caffeine base due to the salicylate moiety. | Thermally stable under normal storage conditions. | Stable at room temperature, but may degrade at elevated temperatures.[8] |
Proposed Experimental Protocol for Comparative Stability Assessment
To provide a robust and direct comparison of the formulation stability of this compound, caffeine citrate, and caffeine benzoate, the following experimental protocol is proposed, based on the International Council for Harmonisation (ICH) guidelines for stability testing.[9][10][11][12][13]
Materials and Formulations
-
Active Pharmaceutical Ingredients: this compound, Caffeine Citrate, Caffeine Benzoate (all of pharmaceutical grade).
-
Formulation Vehicle: A simple aqueous solution (e.g., purified water) or a buffered solution at a pharmaceutically relevant pH (e.g., pH 4.5 and 7.4) to assess pH effects. The concentration of each caffeine salt solution should be equivalent in terms of caffeine base.
-
Packaging: Type I amber glass vials to protect from light.
Stability-Indicating Analytical Method
A stability-indicating High-Performance Liquid Chromatography (HPLC) method should be developed and validated according to ICH guidelines.[14][15][16][17]
Table 2: Proposed HPLC Method Parameters
| Parameter | Recommended Conditions |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A gradient of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol). |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | UV detection at the isosbestic point of caffeine and its primary degradants, or at the λmax of caffeine (around 273 nm). |
| Injection Volume | 10-20 µL |
| Column Temperature | 25-30 °C |
The method must be validated for specificity, linearity, accuracy, precision, and robustness. Forced degradation studies are essential to ensure the method is stability-indicating.
Forced Degradation Studies
Forced degradation studies should be performed on all three caffeine salt formulations to identify potential degradation products and to demonstrate the specificity of the analytical method.[18][19][20]
Table 3: Recommended Forced Degradation Conditions
| Stress Condition | Reagent/Condition | Duration |
| Acid Hydrolysis | 0.1 N HCl | 24-48 hours at 60°C |
| Base Hydrolysis | 0.1 N NaOH | 24-48 hours at 60°C |
| Oxidation | 3% H₂O₂ | 24-48 hours at room temperature |
| Thermal Degradation | 60°C | 7 days |
| Photodegradation | ICH-compliant photostability chamber | As per ICH Q1B guidelines |
Stability Study Design
The stability study should be conducted according to ICH Q1A(R2) guidelines.[9][11]
Table 4: Stability Study Conditions and Testing Frequency
| Study Type | Storage Conditions | Testing Frequency (Months) |
| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH | 0, 3, 6, 9, 12, 18, 24 |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 0, 3, 6 |
At each time point, samples should be analyzed for:
-
Appearance (color, clarity, precipitation)
-
pH
-
Assay of the active ingredient (caffeine salt)
-
Quantification of degradation products
Visualization of Methodologies and Pathways
To facilitate understanding, the following diagrams illustrate the experimental workflow and a potential degradation pathway.
Caption: Workflow for the comparative stability assessment of caffeine salts.
References
- 1. Stability of caffeine oral formulations for neonatal use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Stability of caffeine citrate injection in intravenous admixtures and parenteral nutrition solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Articles [globalrx.com]
- 5. drugs.com [drugs.com]
- 6. [Effect of pH on the stability of sodium salicylate solutions with caffeine-sodium benzoate for injections] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. americanregent.com [americanregent.com]
- 9. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 10. ICH Guidelines for Stability Testing: Protecting Pharma Products [purple-diamond.com]
- 11. ICH Official web site : ICH [ich.org]
- 12. pharmacy.kkwagh.edu.in [pharmacy.kkwagh.edu.in]
- 13. Drug Stability: ICH versus Accelerated Predictive Stability Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Methods for the Analysis of Aspirin and Caffeine Tablets [emergingstandards.usp.org]
- 15. ijprajournal.com [ijprajournal.com]
- 16. emergingstandards.usp.org [emergingstandards.usp.org]
- 17. Stability-indicating HPLC method for simultaneous quantification of 14 impurities in excedrin tablet formulations and identification of new impurity by LC-MS in accelerated stability studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 19. rjptonline.org [rjptonline.org]
- 20. globalresearchonline.net [globalresearchonline.net]
Safety Operating Guide
Safeguarding Health and Environment: Proper Disposal of Caffeine Salicylate
For researchers, scientists, and professionals in drug development, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. Caffeine (B1668208) salicylate (B1505791), a compound utilized in various research applications, requires meticulous handling and disposal to prevent potential harm to individuals and ecosystems. This guide provides essential, step-by-step procedures for the safe disposal of caffeine salicylate, ensuring compliance with regulatory standards and fostering a culture of safety.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This includes safety glasses with side-shields, gloves, and impervious clothing to avoid skin and eye contact. Handling should occur in a well-ventilated area to prevent the formation and inhalation of dust and aerosols.[1] In the event of a spill, personnel should be evacuated from the immediate area. The spilled solid should be carefully swept up to avoid creating dust and placed into a suitable, closed container for disposal.[1]
Regulatory Framework for Pharmaceutical Waste
The disposal of pharmaceutical substances like this compound is regulated by various agencies, primarily the Environmental Protection Agency (EPA) in the United States.[2][3][4] The Resource Conservation and Recovery Act (RCRA) provides the framework for managing hazardous waste from its generation to its final disposal.[3][4] It is the responsibility of the waste generator to properly characterize the waste to determine if it meets the criteria for hazardous waste.[1][5]
Step-by-Step Disposal Protocol
-
Waste Characterization: The first step is to determine if the this compound waste is classified as hazardous under local, state, and federal regulations. This assessment should be based on the compound's characteristics and any potential contaminants.
-
Segregation and Containment: Unused or waste this compound should be segregated from other laboratory waste. It must be stored in a suitable, clearly labeled, and tightly closed container to await disposal.
-
Consult Safety Data Sheet (SDS): Always refer to the manufacturer's SDS for specific disposal recommendations. The SDS provides critical information on the substance's hazards and handling procedures.
-
Engage a Licensed Waste Disposal Service: The disposal of chemical waste should be managed by a licensed and qualified professional waste disposal service.[1] These services are equipped to handle and transport chemical waste in compliance with all regulatory requirements.
-
Incineration: The recommended method for the disposal of this compound is incineration at an approved and permitted waste disposal facility.[6] This method ensures the complete destruction of the compound.
-
Avoid Environmental Release: Under no circumstances should this compound be discharged into drains, sewers, surface water, or the ground.[1][6][7] Preventing environmental contamination is a primary concern.
-
Container Disposal: Empty containers that held this compound must also be disposed of properly. They should be managed as hazardous waste unless thoroughly decontaminated. Follow label warnings even after the container is empty.[5]
Summary of Key Safety and Disposal Information
| Parameter | Guideline | Source |
| Personal Protective Equipment | Safety glasses with side-shields, gloves, impervious clothing. | |
| Handling Precautions | Avoid dust formation; use in a well-ventilated area. | [1] |
| Spill Cleanup | Sweep up solid material, place in a closed container for disposal. | [1] |
| Primary Disposal Method | Incineration by a licensed waste disposal service. | [1][6] |
| Environmental Protection | Do not discharge to drains, sewers, or water bodies. | [1][6][7] |
| Regulatory Compliance | Adhere to EPA and RCRA guidelines; generator is responsible for waste characterization. | [1][3][4][5] |
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Caffeine Salicylate
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, step-by-step safety and logistical information for handling caffeine (B1668208) salicylate (B1505791), focusing on personal protective equipment (PPE), operational procedures, and disposal plans to foster a secure and efficient research setting.
Operational Plan: Handling and Storage
Proper handling and storage of caffeine salicylate are critical to minimize exposure risk. The substance should be handled in a well-ventilated area.[1] Appropriate exhaust ventilation should be provided where dust may form.[2][3]
Pre-Handling Preparations:
-
Ventilation Check: Ensure good general ventilation is available.[4] For tasks that may generate dust, use a local exhaust ventilation system.[2]
-
PPE Inspection: Before use, inspect all PPE, especially gloves, to ensure they are free from defects.[2][3][5]
-
Emergency Equipment: Confirm that emergency eye wash fountains and safety showers are readily accessible in the immediate vicinity of the handling area.[6]
Safe Handling Protocol:
-
Do not eat, drink, or smoke in areas where the chemical is handled.[4][5][7]
-
Wash hands thoroughly after handling the substance, before breaks, and at the end of the workday.[2][3][4][5]
-
Use the proper technique to remove gloves, avoiding contact between the outer surface of the glove and skin.[2][3][5][6]
Storage Conditions:
-
Store away from incompatible materials such as strong oxidizing agents and strong acids.[4]
Personal Protective Equipment (PPE) Summary
The selection of appropriate PPE is dependent on the concentration and amount of the substance being handled.[2] The following table summarizes the recommended PPE for handling this compound.
| Protection Type | Equipment | Standards & Specifications | Notes |
| Eye/Face Protection | Safety glasses with side-shields | Conforming to EN166 (EU) or NIOSH (US) approved standards.[2][3] | Required to prevent eye contact.[4] |
| Skin Protection | Chemical-resistant gloves (e.g., Nitrile rubber) | Must satisfy EU Directive 89/686/EEC and the EN 374 standard.[2] | Dispose of contaminated gloves after use.[2][3][5][6] |
| Impervious clothing / Protective clothing | Selected based on the specific workplace concentration and amount of the substance.[2] | Launder contaminated clothing before reuse.[4] | |
| Respiratory Protection | Not typically required under normal use with good ventilation.[4] | For nuisance exposures or dust formation, use a P95 (US) or P1 (EU) particle respirator.[3] For higher levels, use type OV/AG/P99 (US) or ABEK-P2 (EU) respirator cartridges.[3] | Use respirators and components tested and approved under NIOSH (US) or CEN (EU) standards.[3] |
Emergency and Disposal Plan
Accidental Release Measures: In the event of a spill, it is crucial to use personal protective equipment.[2][3]
-
Evacuate: Evacuate personnel to a safe area.[2]
-
Containment: Prevent further leakage or spillage if it is safe to do so. Do not allow the product to enter drains.[2][3][4]
-
Clean-up: For solid spills, sweep up and shovel the material.[2][3][6] Avoid creating dust.[2][3][6] For liquid spills, absorb with a suitable material and transfer to a container.[4]
-
Disposal: Place the spilled material in a suitable, closed container for disposal.[2][3][6]
Disposal Protocol:
-
Dispose of this compound and any contaminated materials at an approved waste disposal plant.[4][5]
-
Disposal must be conducted in accordance with all applicable local and national regulations.[4]
-
Contaminated gloves and other disposable PPE should be disposed of following good laboratory practices and applicable laws.[2][3][5][6]
References
- 1. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 5743-22-6 Name: this compound [xixisys.com]
- 2. This compound Safety Data Sheets(SDS) lookchem [lookchem.com]
- 3. geneseo.edu [geneseo.edu]
- 4. cvear.com [cvear.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. fishersci.com [fishersci.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
